molecular formula C22H27N5O4 B3153243 dTAG Targeting Ligand 1 CAS No. 755039-56-6

dTAG Targeting Ligand 1

Numéro de catalogue: B3153243
Numéro CAS: 755039-56-6
Poids moléculaire: 425.5 g/mol
Clé InChI: AMLPCXFISSPPBJ-MRXNPFEDSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

DTAG Targeting Ligand 1 is a useful research compound. Its molecular formula is C22H27N5O4 and its molecular weight is 425.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

4-[[(7R)-8-cyclopentyl-7-ethyl-5-methyl-6-oxo-7H-pteridin-2-yl]amino]-3-methoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N5O4/c1-4-16-20(28)26(2)17-12-23-22(25-19(17)27(16)14-7-5-6-8-14)24-15-10-9-13(21(29)30)11-18(15)31-3/h9-12,14,16H,4-8H2,1-3H3,(H,29,30)(H,23,24,25)/t16-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMLPCXFISSPPBJ-MRXNPFEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(=O)N(C2=CN=C(N=C2N1C3CCCC3)NC4=C(C=C(C=C4)C(=O)O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1C(=O)N(C2=CN=C(N=C2N1C3CCCC3)NC4=C(C=C(C=C4)C(=O)O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401110266
Record name 4-[[(7R)-8-Cyclopentyl-7-ethyl-5,6,7,8-tetrahydro-5-methyl-6-oxo-2-pteridinyl]amino]-3-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401110266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

755039-56-6
Record name 4-[[(7R)-8-Cyclopentyl-7-ethyl-5,6,7,8-tetrahydro-5-methyl-6-oxo-2-pteridinyl]amino]-3-methoxybenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=755039-56-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[[(7R)-8-Cyclopentyl-7-ethyl-5,6,7,8-tetrahydro-5-methyl-6-oxo-2-pteridinyl]amino]-3-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401110266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The dTAG System: An In-Depth Technical Guide to Induced Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The degradation tag (dTAG) system represents a powerful chemical biology tool for achieving rapid, selective, and reversible degradation of target proteins. This technology offers a significant advantage over traditional genetic knockdown or knockout methods by enabling precise temporal control over protein abundance, making it an invaluable asset for target validation and the study of dynamic cellular processes. This guide provides a comprehensive technical overview of the dTAG system, including its core mechanism, quantitative performance data, detailed experimental protocols, and visualizations of key pathways and workflows.

Core Principles of the dTAG System

The dTAG system is a chemically induced proximity platform that hijacks the cell's natural protein degradation machinery—the ubiquitin-proteasome system (UPS). It relies on three key components:

  • The dTAG Tag: A mutant form of the FK506-binding protein 12 (FKBP12) with a single amino acid substitution (F36V), denoted as FKBP12F36V. This mutation creates a "bump" in the protein's binding pocket that prevents it from binding to naturally occurring ligands but allows it to be specifically recognized by synthetic dTAG molecules.[1][2][3] The protein of interest (POI) is genetically fused with this FKBP12F36V tag, either through transgene expression or CRISPR/Cas9-mediated knock-in at the endogenous locus.[1][3]

  • The dTAG Molecule: A heterobifunctional small molecule that acts as a molecular bridge. One end of the dTAG molecule selectively binds to the FKBP12F36V tag, while the other end recruits an E3 ubiquitin ligase.[1][3] The most commonly used dTAG molecules, such as dTAG-13, recruit the Cereblon (CRBN) E3 ligase.[1][2] An alternative system utilizes dTAGV-1, which recruits the von Hippel-Lindau (VHL) E3 ligase, offering a valuable option for proteins that may be resistant to CRBN-mediated degradation.

  • The E3 Ubiquitin Ligase: An endogenous cellular enzyme that is a component of the UPS. When brought into proximity with the FKBP12F36V-tagged protein of interest by the dTAG molecule, the E3 ligase catalyzes the attachment of a polyubiquitin (B1169507) chain to the target protein. This polyubiquitination serves as a signal for recognition and subsequent degradation by the 26S proteasome.[2][3]

The formation of this ternary complex (FKBP12F36V-POI : dTAG molecule : E3 ligase) is the critical event that triggers the rapid and efficient degradation of the target protein.[2] Because the dTAG molecule acts catalytically, a single molecule can induce the degradation of multiple target protein molecules.[2] The degradation is also reversible; removal of the dTAG molecule from the cellular environment allows for the re-synthesis and accumulation of the target protein.[4]

Quantitative Performance of the dTAG System

The dTAG system has been demonstrated to be highly efficient and rapid in degrading a wide range of cellular proteins. The kinetics and extent of degradation can vary depending on the specific protein target, its subcellular localization, and the cell type.

Target ProteinFusion TypeCell LinedTAG MoleculeConcentrationTime to >90% DegradationReference
BRD4C-terminal FKBP12F36V293TdTAG-13100 nM~2 hours[1]
KRASG12VN-terminal FKBP12F36VNIH/3T3dTAG-13500 nM4-8 hours[1]
HDAC1C-terminal FKBP12F36VMV4;11dTAG-13100 nM~1 hour[1]
MYCC-terminal FKBP12F36VMV4;11dTAG-13100 nM~1 hour[1]
EZH2N-terminal FKBP12F36VMV4;11dTAG-13100 nM~1 hour[1]
PLK1C-terminal FKBP12F36VMV4;11dTAG-13100 nM~1 hour[1]
NELFBEndogenous C-terminal tagMouse EmbryosdTAG-13IP injection4 hours[5]
CDK2Endogenous tagMouse Bone MarrowdTAG-13100 nM4 hours (>80% degradation)[5]
CDK5Endogenous tagMouse Bone MarrowdTAG-13100 nM4 hours (>95% degradation)[5]

Experimental Protocols

Generation of FKBP12F36V-Tagged Cell Lines

Two primary methods are used to generate cell lines expressing the protein of interest fused to the dTAG tag: lentiviral transduction for exogenous expression and CRISPR/Cas9-mediated knock-in for endogenous tagging.

3.1.1. Lentiviral Transduction for Exogenous Expression

This method is ideal for initial testing of the dTAG system for a new protein of interest or in a new cell line.

Protocol:

  • Vector Selection: Choose a lentiviral expression vector containing the FKBP12F36V tag at either the N- or C-terminus of a gateway cloning site (e.g., pLEX_305-N-dTAG or pLEX_305-C-dTAG). These vectors often include a selectable marker such as puromycin (B1679871) resistance.

  • Cloning: Clone the cDNA of the protein of interest into the chosen lentiviral vector using standard molecular biology techniques (e.g., Gateway cloning).

  • Lentivirus Production: Co-transfect the lentiviral expression vector along with packaging plasmids (e.g., psPAX2 and pMD2.G) into a packaging cell line such as HEK293T.

  • Virus Harvest: Collect the supernatant containing the lentiviral particles at 48 and 72 hours post-transfection.

  • Transduction: Transduce the target cell line with the collected lentiviral particles in the presence of polybrene (typically 8 µg/mL) to enhance transduction efficiency.

  • Selection: After 24-48 hours, replace the virus-containing medium with fresh medium containing the appropriate selection antibiotic (e.g., puromycin) to select for successfully transduced cells.

  • Validation: Verify the expression of the FKBP12F36V-tagged protein by Western blotting using an antibody against the protein of interest or an antibody against a tag included in the vector (e.g., HA-tag).

3.1.2. CRISPR/Cas9-Mediated Endogenous Knock-in

This method allows for the study of the protein at its native expression level and under the control of its endogenous regulatory elements.

Protocol:

  • gRNA Design: Design a guide RNA (gRNA) that targets the genomic locus of the protein of interest near the start or stop codon for N- or C-terminal tagging, respectively.

  • Donor Plasmid Construction: Construct a donor plasmid containing the FKBP12F36V tag sequence flanked by homology arms (typically 500-800 bp) corresponding to the genomic sequences upstream and downstream of the gRNA target site. The donor plasmid should also contain a selectable marker.

  • Transfection: Co-transfect the target cells with the gRNA expression plasmid, a Cas9 expression plasmid, and the donor plasmid.

  • Selection: Select for cells that have successfully integrated the donor plasmid using the appropriate antibiotic.

  • Clonal Isolation and Screening: Isolate single-cell clones and screen for homozygous knock-in of the dTAG tag by PCR and sequencing.

  • Validation: Confirm the expression of the endogenously tagged protein by Western blotting.

Protein Degradation Assay

Protocol:

  • Cell Seeding: Plate the FKBP12F36V-tagged cells at an appropriate density in a multi-well plate.

  • dTAG Molecule Treatment: Treat the cells with the desired concentration of the dTAG molecule (e.g., dTAG-13). Include a vehicle control (e.g., DMSO). For time-course experiments, add the dTAG molecule at different time points before harvesting.

  • Cell Lysis: At the desired time points, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with a primary antibody specific to the protein of interest. A loading control antibody (e.g., GAPDH or β-actin) should also be used.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software and normalize the intensity of the target protein band to the loading control.

Washout Experiment for Reversibility

Protocol:

  • dTAG Treatment: Treat the FKBP12F36V-tagged cells with the dTAG molecule for a sufficient time to achieve significant protein degradation.

  • Washout: Remove the dTAG-containing medium, wash the cells several times with fresh, pre-warmed medium to remove any residual dTAG molecule.

  • Recovery: Incubate the cells in fresh medium for various time points (e.g., 0, 2, 4, 8, 24 hours) to allow for protein re-synthesis.

  • Analysis: Harvest the cells at each time point and analyze the protein levels by Western blotting as described in the protein degradation assay protocol.

Visualizing the dTAG System: Pathways and Workflows

Signaling Pathway of dTAG-Mediated Protein Degradation

dTAG_Pathway cluster_cell Cell cluster_E3 E3 Ubiquitin Ligase Complex POI Protein of Interest (POI) Tagged_POI POI FKBP12(F36V) POI->Tagged_POI:f0 FKBP12F36V FKBP12(F36V) Tag FKBP12F36V->Tagged_POI:f1 Ternary_Complex Ternary Complex Tagged_POI:f1->Ternary_Complex Binds dTAG_molecule dTAG Molecule dTAG_molecule->Ternary_Complex Binds E3_Ligase e.g., CRBN or VHL E3_Ligase->Ternary_Complex Binds Polyubiquitination Polyubiquitination Ternary_Complex->Polyubiquitination Catalyzes Ubiquitin Ubiquitin Ubiquitin->Polyubiquitination Proteasome 26S Proteasome Polyubiquitination->Proteasome Recognized by Degradation Degradation Proteasome->Degradation Mediates

Caption: The dTAG signaling pathway leading to targeted protein degradation.

Experimental Workflow for dTAG System Implementation

dTAG_Workflow cluster_generation Cell Line Generation cluster_experiment Degradation Experiment cluster_optional Optional Experiments start Start method_choice Choose Method start->method_choice lentiviral Lentiviral Transduction (Exogenous Expression) method_choice->lentiviral Exogenous crispr CRISPR/Cas9 Knock-in (Endogenous Tagging) method_choice->crispr Endogenous validation Validate Expression (Western Blot) lentiviral->validation crispr->validation treatment Treat cells with dTAG molecule validation->treatment lysis Cell Lysis and Protein Quantification treatment->lysis western_blot Western Blot Analysis lysis->western_blot analysis Data Analysis western_blot->analysis washout Washout Experiment (Reversibility) analysis->washout off_target Off-Target Analysis (Proteomics) analysis->off_target

Caption: A typical experimental workflow for using the dTAG system.

Off-Target Effects and Considerations

A key advantage of the dTAG system is its high specificity, which is derived from the selective interaction between the dTAG molecule and the engineered FKBP12F36V tag.[1] The F36V mutation significantly reduces the affinity of the tag for endogenous cellular components. Proteomics studies have shown that at effective concentrations, dTAG molecules like dTAG-13 and dTAGV-1 lead to the degradation of only the intended FKBP12F36V-tagged protein.

However, as with any experimental system, it is crucial to perform appropriate controls. A key consideration is the potential for off-target effects of the dTAG molecule itself, independent of the tagged protein. This can be assessed by treating the parental (non-tagged) cell line with the dTAG molecule and observing for any phenotypic changes. Additionally, for CRISPR/Cas9-mediated knock-in, off-target gene editing by the Cas9 nuclease should be evaluated.

Conclusion

The dTAG system provides a robust and versatile platform for the induced degradation of specific proteins of interest. Its rapid kinetics, high specificity, and reversibility make it an exceptional tool for dissecting complex biological processes and for validating novel drug targets. By following the detailed protocols and considerations outlined in this guide, researchers can effectively implement the dTAG system to gain deeper insights into the functional roles of individual proteins within the cellular landscape.

References

An In-depth Technical Guide to the dTAG Targeting Ligand 1 (dTAG-13) Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the degradation Tag (dTAG) system, with a specific focus on the mechanism of action of dTAG-13, a key ligand in this targeted protein degradation platform. We will delve into the molecular interactions, cellular processes, and experimental methodologies that underpin this powerful technology for inducing rapid and selective protein degradation.

Core Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

The dTAG system is a chemical biology tool that enables the acute and reversible degradation of a specific protein of interest (POI).[1][2][3][4] The core of this technology lies in the tripartite interaction between a heterobifunctional dTAG molecule (such as dTAG-13), a specifically engineered target protein, and an endogenous E3 ubiquitin ligase.[1][5][6]

dTAG-13 is a small molecule comprised of two distinct ligands connected by a chemical linker.[5] One ligand is a derivative of AP1867, which has been modified to bind with high selectivity to a mutant form of the FKBP12 protein, specifically the F36V variant (FKBP12F36V).[1][6] The other ligand is a thalidomide (B1683933) analog, which binds to the E3 ubiquitin ligase Cereblon (CRBN).[1][5][6]

The mechanism unfolds as follows:

  • Target Tagging: The gene encoding the protein of interest is genetically modified to include a tag encoding the FKBP12F36V mutant protein. This can be achieved through methods such as CRISPR/Cas9-mediated knock-in at the endogenous locus or through lentiviral expression of an FKBP12F36V-fusion construct.[1][2]

  • Ternary Complex Formation: Upon introduction of dTAG-13 into the cellular environment, it permeates the cell membrane and simultaneously binds to the FKBP12F36V tag on the target protein and to CRBN, a substrate receptor of the CUL4-DDB1-RBX1 E3 ubiquitin ligase complex.[1][5][6][7] This brings the target protein into close proximity with the E3 ligase machinery.

  • Ubiquitination: The E3 ligase complex, now recruited to the target protein, facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein. This results in the formation of a polyubiquitin (B1169507) chain, which acts as a degradation signal.

  • Proteasomal Degradation: The polyubiquitinated target protein is recognized and shuttled to the 26S proteasome, a cellular machine responsible for degrading unwanted or misfolded proteins. The proteasome unfolds and proteolytically cleaves the target protein into small peptides, effectively eliminating it from the cell. The dTAG-13 molecule, having facilitated this process, is then released and can catalytically induce the degradation of other tagged protein molecules.

This process is highly efficient and rapid, with significant degradation of the target protein often observed within hours of dTAG-13 administration.[1] Furthermore, the degradation is reversible; removal of dTAG-13 allows for the re-synthesis and accumulation of the target protein.[3]

Quantitative Data Summary

The efficacy of dTAG-13 can be quantified by several parameters, including its binding affinity for its targets and its cellular degradation potency (DC50 and Dmax).

ParameterMoleculeTargetValueAssayReference
IC50 dTAG-13FKBP12F36V146.80 nMAlphaScreen[8]
dTAG-13FKBP12WT> 25,000 nMAlphaScreen[8]
dTAG-13CRBN64.19 nMAlphaScreen[8]
DC50 dTAG-13FKBP12F36V-Nluc~1-10 nMLuciferase Assay[1]
Dmax dTAG-13CDK2dTAG>80%Western Blot[9]
dTAG-13CDK5dTAG>85%Western Blot[9]

Experimental Protocols

Western Blot Analysis for Protein Degradation

This protocol outlines the steps to assess the degradation of an FKBP12F36V-tagged protein of interest following treatment with dTAG-13.

a. Cell Culture and Treatment:

  • Culture cells expressing the FKBP12F36V-tagged protein of interest under standard conditions.

  • Seed cells in appropriate culture vessels (e.g., 6-well plates) and allow them to adhere and reach approximately 70-80% confluency.

  • Prepare a stock solution of dTAG-13 in DMSO.

  • Treat the cells with the desired concentration of dTAG-13 (e.g., 100 nM) or a vehicle control (DMSO) for various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

b. Cell Lysis:

  • After treatment, wash the cells once with ice-cold PBS.

  • Lyse the cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[2]

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubate on ice for 30 minutes, vortexing occasionally.

  • Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.

  • Collect the supernatant containing the protein extract.

c. Protein Quantification and Sample Preparation:

  • Determine the protein concentration of each lysate using a BCA protein assay.

  • Normalize the protein concentrations for all samples.

  • Prepare protein samples for SDS-PAGE by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.

d. SDS-PAGE and Western Blotting:

  • Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.

  • Perform electrophoresis to separate the proteins by size.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific to the protein of interest or an anti-HA/FLAG tag antibody if the fusion protein is tagged. A loading control antibody (e.g., anti-GAPDH or anti-β-actin) should also be used.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

CRISPR/Cas9-Mediated Knock-in of the FKBP12F36V Tag

This protocol provides a general workflow for inserting the FKBP12F36V tag at an endogenous gene locus.

a. Design and Preparation:

  • Design a guide RNA (gRNA) that targets the desired insertion site (e.g., near the start or stop codon of the gene of interest).

  • Design a donor DNA template containing the FKBP12F36V coding sequence flanked by homology arms (typically 500-800 bp) that match the genomic sequence surrounding the gRNA cut site. The donor template should also include a selectable marker.

  • Clone the gRNA into a Cas9 expression vector.

b. Transfection and Selection:

  • Co-transfect the Cas9/gRNA plasmid and the donor DNA template into the target cells using a suitable transfection reagent.

  • After 48-72 hours, begin selection with the appropriate antibiotic corresponding to the selectable marker in the donor template.

c. Clonal Isolation and Screening:

  • After selection, isolate single cell clones by limiting dilution or fluorescence-activated cell sorting (FACS).

  • Expand the individual clones.

  • Screen the clones for successful knock-in by PCR using primers that flank the insertion site.

  • Confirm the correct in-frame insertion and sequence of the FKBP12F36V tag by Sanger sequencing.

  • Verify the expression of the tagged protein by Western blot.

Lentiviral Expression of FKBP12F36V Fusion Proteins

This protocol describes the generation of stable cell lines expressing an FKBP12F36V-tagged protein of interest using a lentiviral system.

a. Plasmid Construction:

  • Clone the coding sequence of the protein of interest in-frame with the FKBP12F36V tag into a lentiviral expression vector. The vector should also contain a selectable marker (e.g., puromycin (B1679871) resistance). Addgene provides a variety of suitable plasmids.[6]

b. Lentivirus Production:

  • Co-transfect the lentiviral expression plasmid along with packaging and envelope plasmids (e.g., psPAX2 and pMD2.G) into a packaging cell line such as HEK293T.

  • Collect the virus-containing supernatant at 48 and 72 hours post-transfection.

  • Filter the supernatant through a 0.45 µm filter to remove cell debris.

  • The viral supernatant can be used directly or concentrated by ultracentrifugation.

c. Transduction and Selection:

  • Plate the target cells and allow them to adhere.

  • Transduce the cells with the lentiviral supernatant in the presence of polybrene.

  • After 24 hours, replace the virus-containing medium with fresh culture medium.

  • After another 24-48 hours, begin selection with the appropriate antibiotic (e.g., puromycin).

  • Expand the pool of resistant cells to generate a stable cell line.

  • Confirm the expression of the FKBP12F36V-fusion protein by Western blot.

Visualizations

Signaling Pathway Diagram

dTAG_Mechanism cluster_cell Cell cluster_ternary Ternary Complex Formation dTAG13 dTAG-13 POI_FKBP12 Protein of Interest (POI) -FKBP12(F36V) tag dTAG13->POI_FKBP12 Binds CRBN Cereblon (CRBN) (E3 Ligase Substrate Receptor) dTAG13->CRBN Binds Proteasome 26S Proteasome POI_FKBP12->Proteasome Targeted for Degradation E3_Complex CUL4-DDB1-RBX1 E3 Ligase Complex CRBN->E3_Complex Part of E3_Complex->POI_FKBP12 Recruited to POI Ub Ubiquitin Ub->POI_FKBP12 Polyubiquitination Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degrades into

Caption: Mechanism of dTAG-13 mediated protein degradation.

Experimental Workflow: CRISPR/Cas9 Knock-in

CRISPR_Workflow start Start: Design gRNA and Donor DNA transfection Co-transfect Cas9/gRNA and Donor DNA into Cells start->transfection selection Antibiotic Selection transfection->selection isolation Isolate Single Cell Clones selection->isolation expansion Expand Clonal Populations isolation->expansion screening Screen Clones by PCR expansion->screening sequencing Sequence PCR Products to Confirm In-frame Insertion screening->sequencing validation Validate Tagged Protein Expression by Western Blot sequencing->validation end End: Validated Knock-in Cell Line validation->end

Caption: Workflow for generating a dTAG knock-in cell line.

Experimental Workflow: Lentiviral Expression

Lentiviral_Workflow start Start: Clone POI-FKBP12(F36V) into Lentiviral Vector packaging Co-transfect Lentiviral, Packaging, and Envelope Plasmids into HEK293T start->packaging harvest Harvest Viral Supernatant packaging->harvest transduction Transduce Target Cells with Lentivirus harvest->transduction selection Antibiotic Selection transduction->selection expansion Expand Stable Cell Pool selection->expansion validation Validate Fusion Protein Expression by Western Blot expansion->validation end End: Stable Cell Line validation->end

Caption: Workflow for creating a dTAG stable cell line.

References

An In-Depth Technical Guide to dTAG Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The degradation tag (dTAG) system represents a powerful chemical biology tool for inducing rapid, selective, and reversible degradation of target proteins.[1][2] This technology offers precise temporal control over protein abundance, enabling researchers to dissect complex biological processes and validate therapeutic targets with high kinetic resolution.[3] This guide provides a comprehensive overview of the dTAG principle, detailed experimental protocols, and quantitative data to facilitate its implementation in a research setting.

Core Principle of the dTAG System

The dTAG system is a tripartite technology comprising three key components:

  • A Protein of Interest (POI) fused to the FKBP12F36V tag: The target protein is genetically tagged with a mutant form of the FKBP12 protein, which contains a single point mutation (F36V).[2][4] This mutation creates a "bump-and-hole" interaction, allowing for selective binding of the dTAG molecule while minimizing interaction with the endogenous wild-type FKBP12.[5]

  • A Heterobifunctional dTAG Molecule: This small molecule acts as a molecular bridge. One end binds with high selectivity to the FKBP12F36V tag, and the other end recruits an E3 ubiquitin ligase.[2][6][7]

  • The Endogenous Ubiquitin-Proteasome System (UPS): The dTAG molecule brings the FKBP12F36V-tagged protein into close proximity with the recruited E3 ligase, leading to polyubiquitination of the target protein and its subsequent degradation by the proteasome.[1]

The dTAG system offers several advantages over traditional genetic perturbation methods like RNAi or CRISPR/Cas9, including rapid onset of action, reversibility upon washout of the dTAG molecule, and the ability to tune the extent of protein degradation by varying the degrader concentration.[8]

Mechanism of Action: A Visual Representation

The core mechanism of the dTAG system is the induced formation of a ternary complex between the tagged protein of interest, the dTAG molecule, and an E3 ubiquitin ligase. This process is depicted in the signaling pathway diagram below.

dTAG_Mechanism cluster_Cell Cellular Environment POI Protein of Interest (POI) FusionProtein POI-FKBP12F36V Fusion Protein FKBP12F36V FKBP12F36V Tag Ternary_Complex Ternary Complex FusionProtein->Ternary_Complex Binds dTAG_molecule dTAG Molecule dTAG_molecule->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN, VHL) E3_Ligase->Ternary_Complex Recruited Ubiquitination Polyubiquitination Ternary_Complex->Ubiquitination Induces Proteasome Proteasome Ubiquitination->Proteasome Targets for Degradation Degradation Proteasome->Degradation Mediates Peptides Peptide Fragments Degradation->Peptides Results in

Diagram 1: dTAG Signaling Pathway

Quantitative Data Summary

The efficacy of dTAG-mediated protein degradation is dependent on the specific dTAG molecule, its concentration, and the duration of treatment. The following tables summarize key quantitative data from published studies.

Table 1: dTAG Molecule Characteristics
dTAG MoleculeRecruited E3 LigaseNegative ControlIn Vivo ActivityReference
dTAG-13CRBNdTAG-13-NEGYes[9]
dTAG-7CRBN-Yes[6]
dTAG-47CRBN-Yes[10]
dTAGV-1VHLdTAGV-1-NEGYes[2]
Table 2: Degradation Kinetics of Various FKBP12F36V Fusion Proteins with dTAG-13
Fusion ProteinCell LinedTAG-13 ConcentrationTime to Pronounced DegradationTime to Near-Complete DegradationReference
BRD4(short)-FKBP12F36VMV4;11Not Specified< 1 hourNot Specified[11]
HDAC1-FKBP12F36VMV4;11Not Specified< 1 hourNot Specified[11]
MYC-FKBP12F36VMV4;11Not Specified< 1 hourNot Specified[11]
FKBP12F36V-EZH2MV4;11Not Specified< 1 hourNot Specified[11]
PLK1-FKBP12F36VMV4;11Not Specified< 1 hourNot Specified[11]
FKBP12F36V-KRASG12VMV4;11Not SpecifiedNot Specified4-8 hours[11]
FKBP12F36V-Nluc293FTWTNot Specified< 1 hourNot Specified[11]
Table 3: Dose-Dependent Degradation with dTAG Molecules
dTAG MoleculeFusion ProteinCell LineConcentration for Potent DegradationReference
dTAG-7VariousMV4;11As low as 50 nM[11]
dTAG-13VariousMV4;11As low as 50 nM[11]
dTAG-7FKBP12F36V-Nluc293FTWTAs low as 100 nM[11]
dTAG-13FKBP12F36V-Nluc293FTWTAs low as 100 nM[11]
dTAG-13NELFB-FKBP12F36VmESCs10 nM for ~60% degradation[5]

Experimental Protocols and Workflows

Successful implementation of the dTAG system requires robust protocols for generating the FKBP12F36V fusion protein and subsequently analyzing its degradation. Two primary methods for expressing the fusion protein are CRISPR/Cas9-mediated knock-in and lentiviral expression.

Experimental Workflow Overview

The choice between CRISPR/Cas9 knock-in and lentiviral expression depends on the experimental goals. CRISPR allows for the study of the endogenously expressed protein, while lentiviral expression is often faster for initial validation.

Experimental_Workflows cluster_CRISPR CRISPR/Cas9 Knock-in Workflow cluster_Lentiviral Lentiviral Expression Workflow CRISPR_Design Design sgRNA and Donor Plasmid CRISPR_Transfect Co-transfect sgRNA, Cas9, and Donor CRISPR_Design->CRISPR_Transfect CRISPR_Select Select and Expand Clones CRISPR_Transfect->CRISPR_Select CRISPR_Validate Validate Knock-in (PCR, Sequencing, WB) CRISPR_Select->CRISPR_Validate Degradation_Experiment Perform Degradation Experiment (Treat with dTAG molecule) CRISPR_Validate->Degradation_Experiment Lenti_Clone Clone POI into dTAG Lentiviral Vector Lenti_Produce Produce Lentivirus in Packaging Cells Lenti_Clone->Lenti_Produce Lenti_Transduce Transduce Target Cells Lenti_Produce->Lenti_Transduce Lenti_Select Select for Stable Expression Lenti_Transduce->Lenti_Select Lenti_Select->Degradation_Experiment Analysis Analyze Protein Degradation (Western Blot, Proteomics) Degradation_Experiment->Analysis Proteomics_Workflow cluster_Proteomics TMT-based Quantitative Proteomics Workflow Sample_Prep Cell Lysis and Protein Extraction Digestion Reduction, Alkylation, and Tryptic Digestion Sample_Prep->Digestion TMT_Labeling Peptide Labeling with TMT Reagents Digestion->TMT_Labeling Pooling Pooling of Labeled Peptide Samples TMT_Labeling->Pooling Fractionation High-pH Reversed-Phase Fractionation Pooling->Fractionation LC_MS LC-MS/MS Analysis Fractionation->LC_MS Data_Analysis Database Search and Quantitative Analysis LC_MS->Data_Analysis

References

Introduction to Degradation Tag (dTAG) Technology

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide to the discovery and development of dTAG technology for researchers, scientists, and drug development professionals.

Degradation Tag (dTAG) technology is a novel chemical biology tool for targeted protein degradation. It enables the rapid and selective removal of a specific protein of interest (POI) from a biological system. The technology is based on the principle of chemically induced proximity, where a small molecule degrader directs an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome.

The dTAG system offers several advantages over traditional genetic methods for protein knockdown, such as RNA interference (RNAi) or CRISPR-Cas9-based gene editing. These advantages include rapid kinetics, the ability to study the effects of acute protein loss, and the potential for reversible control over protein levels.

The Core Mechanism of dTAG Technology

The dTAG system consists of three main components:

  • A protein of interest (POI) that has been genetically tagged with a mutant form of the FKBP12 protein (FKBP12F36V).

  • A dTAG molecule , which is a heterobifunctional small molecule with two distinct ends. One end binds to the FKBP12F36V tag, and the other end binds to an E3 ubiquitin ligase, typically Cereblon (CRBN).

  • The endogenous ubiquitin-proteasome system , which is responsible for degrading ubiquitinated proteins.

The dTAG molecule acts as a molecular glue, bringing the FKBP12F36V-tagged POI into close proximity with the E3 ligase. This proximity allows the E3 ligase to transfer ubiquitin molecules to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.

dTAG_Mechanism cluster_Cell Cellular Environment POI Protein of Interest (POI) FKBP12 FKBP12(F36V) Tag POI->FKBP12 Genetically Fused Degraded_POI Degraded Peptides dTAG dTAG Molecule dTAG->FKBP12 Binds CRBN Cereblon (CRBN) E3 Ligase Complex dTAG->CRBN Binds Ub Ubiquitin CRBN->Ub Recruits Proteasome 26S Proteasome Proteasome->FKBP12 Recognizes & Degrades Ub->FKBP12 Polyubiquitination Experimental_Workflow cluster_workflow General Experimental Workflow Start Start: Target Protein Identification Cloning Cloning of POI-FKBP12(F36V) construct Start->Cloning CellLine Generation of Stable Cell Line Cloning->CellLine Treatment Treatment with dTAG Molecule CellLine->Treatment Lysis Cell Lysis & Protein Extraction Treatment->Lysis Analysis Downstream Analysis (e.g., Western Blot, Mass Spec, Phenotypic Assays) Lysis->Analysis End End: Data Interpretation Analysis->End Logical_Relationships cluster_logic Design Considerations for dTAG System POI Protein of Interest (POI) Tag_Position Tag Position (N- vs C-terminus) POI->Tag_Position Linker Linker Choice Tag_Position->Linker Degradation Successful Degradation Linker->Degradation E3_Ligase E3 Ligase Choice (e.g., CRBN, VHL) dTAG_Molecule dTAG Molecule Properties (Affinity, Solubility, Permeability) E3_Ligase->dTAG_Molecule dTAG_Molecule->Degradation

An In-depth Technical Guide to the dTAG System for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The degradation tag (dTAG) system is a powerful chemical biology tool for inducing rapid, selective, and reversible degradation of target proteins. This technology offers precise temporal control over protein abundance, enabling researchers to dissect complex biological processes and validate novel drug targets with high kinetic resolution. This guide provides a comprehensive overview of the dTAG system's core components, mechanism of action, and detailed experimental protocols.

Core Components and Function

The dTAG system operates through the interplay of three essential components:

  • The FKBP12F36V Tag: A mutated version of the human FKBP12 protein, FKBP12F36V, serves as the "degradation tag." This single point mutation (F36V) creates a "hole" in the protein's binding pocket, rendering it unable to bind to naturally occurring ligands. However, this engineered pocket specifically accommodates synthetic ligands. This tag is genetically fused to the protein of interest (POI) at either the N- or C-terminus. The fusion can be achieved through transient transfection, stable lentiviral expression, or, for more physiologically relevant studies, CRISPR/Cas9-mediated knock-in at the endogenous locus.[1][2][][4]

  • The Heterobifunctional dTAG Molecule: These are small, cell-permeable molecules that act as a bridge between the tagged protein and the cellular degradation machinery.[2][5][6] One end of the dTAG molecule is a synthetic ligand that specifically and with high affinity binds to the FKBP12F36V tag. The other end is a ligand that recruits a specific E3 ubiquitin ligase, most commonly Cereblon (CRBN) or von Hippel-Lindau (VHL).[][5] The choice of E3 ligase recruiter can influence degradation efficiency and kinetics for different target proteins.

  • The Endogenous E3 Ubiquitin Ligase Complex: The dTAG system hijacks the cell's own ubiquitin-proteasome system. The recruited E3 ligase (e.g., CRL4CRBN or CUL2VHL) facilitates the transfer of ubiquitin molecules to the FKBP12F36V-tagged protein of interest.[2][] This polyubiquitination marks the target protein for recognition and subsequent degradation by the 26S proteasome.

Mechanism of Action: The Ternary Complex

The cornerstone of the dTAG system is the formation of a ternary complex between the FKBP12F36V-tagged protein, the dTAG molecule, and the E3 ubiquitin ligase.[2][7] This induced proximity brings the E3 ligase into close quarters with the target protein, leading to its efficient polyubiquitination and subsequent degradation. The dTAG molecule acts catalytically, meaning a single molecule can induce the degradation of multiple target protein molecules.[7] This process is rapid, with significant protein depletion often observed within an hour of dTAG molecule addition, and is also reversible upon washout of the degrader.[5]

Quantitative Performance of dTAG Molecules

The efficacy of the dTAG system is characterized by several key parameters, including the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The kinetics of degradation are also a critical aspect of this technology.

dTAG MoleculeE3 Ligase RecruitedTarget ProteinCell LineDC50DmaxTime to DmaxReference
dTAG-13 CRBNBRD4-FKBP12F36V293T~1 nM>90%2 hours[5]
dTAG-13 CRBNKRASG12V-FKBP12F36VNIH/3T3~10 nM>90%4 hours[5]
dTAG-13 CRBNFKBP12F36V-Nluc293FT~10 nM>90%4 hours[8]
dTAGV-1 VHLLACZ-FKBP12F36VPATU-8902~5 nM>95%24 hours[7]
dTAG-47 CRBNAML1-ETO-FKBP12F36VKasumi-1Not Reported>90%2-6 hours[6]

Note: DC50 and Dmax values can vary depending on the target protein, cell line, and experimental conditions.

Experimental Protocols

Generation of FKBP12F36V-tagged Cell Lines via CRISPR/Cas9 Knock-in

This protocol outlines the general steps for creating a cell line with the FKBP12F36V tag knocked into a specific endogenous locus.

  • Design and Cloning of Guide RNA (gRNA):

    • Design a gRNA targeting the desired insertion site (N- or C-terminus of the gene of interest). Ensure the gRNA has high on-target and low off-target scores using online tools.

    • Clone the gRNA into a suitable Cas9 expression vector.

  • Design and Construction of the Donor Plasmid:

    • The donor plasmid should contain the FKBP12F36V sequence flanked by homology arms (typically 500-800 bp) corresponding to the genomic sequences upstream and downstream of the gRNA cut site.

    • Include a selection marker (e.g., puromycin (B1679871) or blasticidin resistance gene) for later selection of successfully edited cells.

  • Transfection and Selection:

    • Co-transfect the Cas9/gRNA plasmid and the donor plasmid into the target cells using a suitable transfection reagent.

    • After 48-72 hours, begin selection with the appropriate antibiotic.

  • Clonal Isolation and Screening:

    • Once a resistant population is established, perform single-cell sorting or limiting dilution to isolate individual clones.

    • Expand the clones and screen for successful knock-in using PCR with primers flanking the insertion site, followed by Sanger sequencing to confirm the correct in-frame insertion.

    • Further validate the expression of the tagged protein by Western blot.[1][2][9]

Western Blot Analysis of Protein Degradation

This protocol is used to visualize and quantify the degradation of the target protein.

  • Cell Seeding and Treatment:

    • Seed the FKBP12F36V-tagged cells in a multi-well plate.

    • Treat the cells with a range of concentrations of the dTAG molecule or with a single concentration for a time-course experiment. Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • After the desired treatment time, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE and Western Blotting:

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against the protein of interest or the FKBP12 tag overnight at 4°C. Also, probe for a loading control (e.g., GAPDH, β-actin).

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and visualize the protein bands using an ECL substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using image analysis software. Normalize the intensity of the target protein band to the loading control.

Cell Viability Assay

This protocol assesses the phenotypic consequences of target protein degradation on cell viability.

  • Cell Seeding and Treatment:

    • Seed the FKBP12F36V-tagged cells in a 96-well plate.

    • Treat the cells with various concentrations of the dTAG molecule. Include a vehicle control and a positive control for cell death if available.

  • Incubation:

    • Incubate the plate for the desired duration (e.g., 24, 48, 72 hours).

  • Viability Measurement:

    • Use a commercially available cell viability reagent such as CellTiter-Glo® (Promega) or AlamarBlue™ (Thermo Fisher Scientific) according to the manufacturer's instructions. These assays measure metabolic activity, which correlates with the number of viable cells.

  • Data Analysis:

    • Measure the luminescence or fluorescence using a plate reader.

    • Normalize the data to the vehicle-treated control to determine the percentage of cell viability. Plot the results as a dose-response curve to determine the IC50 (the concentration of the dTAG molecule that inhibits cell growth by 50%).[10][11]

Visualizing dTAG System Logic and Workflows

To further clarify the principles and applications of the dTAG system, the following diagrams illustrate the core signaling pathway and a typical experimental workflow.

dTAG_Signaling_Pathway cluster_ternary Ternary Complex Formation POI Protein of Interest (POI) FKBP12F36V FKBP12F36V Tag POI->FKBP12F36V Fusion dTAG_Molecule dTAG Molecule FKBP12F36V->dTAG_Molecule Proteasome 26S Proteasome FKBP12F36V->Proteasome Recognition & Degradation E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN/VHL) dTAG_Molecule->E3_Ligase E3_Ligase->FKBP12F36V Polyubiquitination Ubiquitin Ubiquitin Degraded_POI Degraded Peptides Proteasome->Degraded_POI

Caption: The dTAG signaling pathway illustrating ternary complex formation and subsequent protein degradation.

Caption: A typical experimental workflow for utilizing the dTAG system, from cell line generation to downstream analysis.

References

The dTAG System: An In-depth Technical Guide to FKBP12F36V-Mediated Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Targeted protein degradation has emerged as a powerful strategy for modulating protein function, offering distinct advantages over traditional inhibition methods. The dTAG (degradation tag) system, utilizing the mutant FKBP12F36V tag, provides a rapid, selective, and reversible approach to induce the degradation of virtually any protein of interest (POI). This technical guide provides a comprehensive overview of the dTAG system, including its mechanism of action, quantitative performance data, detailed experimental protocols for its implementation, and visual representations of key processes. This document is intended to serve as a practical resource for researchers and drug development professionals seeking to leverage this technology for target validation and functional studies.

Introduction to the dTAG System

The dTAG system is a chemical biology tool that co-opts the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to selectively eliminate a target protein.[1] This is achieved by fusing the protein of interest with the FKBP12F36V tag, a mutated form of the FKBP12 protein.[1] A heterobifunctional small molecule, the dTAG degrader, then acts as a molecular bridge, simultaneously binding to the FKBP12F36V tag and an E3 ubiquitin ligase.[1][] This induced proximity triggers the polyubiquitination of the fusion protein, marking it for degradation by the proteasome.[][3]

Key advantages of the dTAG system include:

  • Speed: Degradation of the target protein is often observed within an hour of adding the dTAG degrader.[1][4]

  • Selectivity: The dTAG degrader is highly specific for the FKBP12F36V mutant, leaving the wild-type FKBP12 and other cellular proteins unaffected.[1]

  • Reversibility: Removal of the dTAG degrader allows for the re-expression and functional recovery of the target protein.[1]

  • Generalizability: The system can be applied to a wide range of proteins, regardless of their function or subcellular localization.[1][]

Mechanism of Action

The dTAG system operates through a three-component system:

  • The FKBP12F36V Tag: A 12-kDa protein tag that is genetically fused to the N- or C-terminus of the protein of interest. The F36V mutation creates a "bump" in the ligand-binding pocket, allowing for selective recognition by the dTAG degrader.[1]

  • The dTAG Degrader: A heterobifunctional molecule with two distinct binding moieties connected by a linker. One end binds to the FKBP12F36V tag, and the other binds to an E3 ubiquitin ligase, such as Cereblon (CRBN) or von Hippel-Lindau (VHL).[1][]

  • The E3 Ubiquitin Ligase: A cellular enzyme that, when recruited to the target protein, catalyzes the attachment of ubiquitin chains, signaling for its degradation.[3]

The process of dTAG-mediated protein degradation can be summarized in the following steps:

  • The dTAG degrader enters the cell and binds to the FKBP12F36V-tagged protein of interest.

  • The other end of the degrader molecule recruits an endogenous E3 ubiquitin ligase (e.g., CRBN or VHL).

  • The formation of this ternary complex (POI-FKBP12F36V : dTAG degrader : E3 ligase) brings the E3 ligase in close proximity to the target protein.

  • The E3 ligase polyubiquitinates the target protein.

  • The polyubiquitinated protein is recognized and degraded by the 26S proteasome.

Quantitative Data on dTAG Performance

The efficacy of the dTAG system has been demonstrated for a variety of target proteins. The following tables summarize key quantitative data on degradation efficiency and kinetics.

Table 1: Degradation Efficiency of Various Proteins Using the dTAG System

Target ProteinCell LinedTAG DegraderConcentration for Max. DegradationMaximum Degradation (Dmax)Reference
BRD4-FKBP12F36VMV4;11dTAG-13100 nM>90% within 1 hour[1]
FKBP12F36V-KRASG12VNIH/3T3dTAG-13100 nM~90-95% within 4-8 hours[5]
HDAC1-FKBP12F36VMV4;11dTAG-1350 nM>90% within 1 hour[1]
MYC-FKBP12F36VMV4;11dTAG-1350 nM>90% within 1 hour[1]
FKBP12F36V-EZH2MV4;11dTAG-1350 nM>90% within 1 hour[1]
PLK1-FKBP12F36VMV4;11dTAG-1350 nM>90% within 1 hour[1]
CDK2-dTAGDuodenum organoidsdTAG-13~100 nMPotent degradation[6]
CDK5-dTAGDuodenum organoidsdTAG-13~100 nMPotent degradation[6]
NELFB-FKBP12F36VmESCsdTAG-13500 nMUndetectable within 30 minutes[7]

Table 2: Kinetics of dTAG-Mediated Degradation and Recovery

Target ProteinCell LineTime to Max. DegradationTime to Recovery after WashoutReference
FKBP12F36V-KRASG12VNIH/3T34-8 hours~1 hour for signaling recovery[1]
Luciferase-FKBP12F36VMV4;11 (in vivo)~24 hours~28 hours[1]
NELFB-FKBP12F36VMouse Embryos1 hour5-8 hours for 50% recovery[7]

Experimental Protocols

Generation of FKBP12F36V-Tagged Cell Lines

Two primary methods are used to generate cell lines expressing FKBP12F36V-tagged proteins: CRISPR/Cas9-mediated knock-in and lentiviral transduction.

This method allows for the endogenous expression of the tagged protein, which is often preferred to maintain physiological expression levels.

Materials:

  • Cas9 nuclease expression vector

  • sgRNA expression vector targeting the desired genomic locus (near the start or stop codon)

  • Donor plasmid containing the FKBP12F36V tag sequence flanked by homology arms (~500-800 bp) corresponding to the sequences upstream and downstream of the Cas9 cut site. The donor plasmid should also contain a selection marker (e.g., puromycin (B1679871) resistance gene).

  • Cell line of interest

  • Transfection reagent

  • Selection antibiotic (e.g., puromycin)

Protocol:

  • Design and Clone sgRNA: Design an sgRNA that targets the genomic locus where the tag will be inserted (either the N- or C-terminus of the gene of interest). Clone the sgRNA into an appropriate expression vector.[8]

  • Construct Donor Plasmid: Clone the FKBP12F36V tag sequence into a donor plasmid. Flank the tag with homology arms that match the genomic sequences surrounding the intended insertion site. Include a selection marker in the donor plasmid.

  • Transfection: Co-transfect the Cas9 expression vector, the sgRNA expression vector, and the donor plasmid into the target cells using a suitable transfection method (e.g., electroporation or lipid-based transfection).

  • Selection: Two days post-transfection, begin selecting the cells with the appropriate antibiotic.

  • Clonal Isolation and Validation: Isolate single cell clones and expand them. Validate the correct integration of the FKBP12F36V tag by PCR genotyping and Sanger sequencing. Confirm the expression of the tagged protein by Western blot using an antibody against the protein of interest or an antibody against the FKBP12 tag.

This method is useful for rapid expression of the tagged protein and for cell lines that are difficult to transfect.

Materials:

  • Lentiviral expression vector containing the FKBP12F36V-tagged gene of interest and a selection marker.

  • Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)

  • HEK293T cells for virus production

  • Transfection reagent

  • Target cell line

  • Polybrene

  • Selection antibiotic

Protocol:

  • Plasmid Preparation: Clone the gene of interest into a lentiviral expression vector that already contains the FKBP12F36V tag (either N- or C-terminal).

  • Lentivirus Production: Co-transfect the lentiviral expression vector and the packaging plasmids into HEK293T cells.[9][10]

  • Virus Harvest: Harvest the lentiviral supernatant 48 and 72 hours post-transfection. The supernatant can be concentrated by ultracentrifugation if necessary.[11][12]

  • Transduction: Add the viral supernatant to the target cells in the presence of polybrene (typically 4-8 µg/mL) to enhance transduction efficiency.[9]

  • Selection: After 24-48 hours, replace the virus-containing medium with fresh medium containing the appropriate selection antibiotic.

  • Validation: Confirm the expression of the FKBP12F36V-tagged protein by Western blot.

Protein Degradation Assay

Materials:

  • Cell line expressing the FKBP12F36V-tagged protein

  • dTAG degrader (e.g., dTAG-13) dissolved in a suitable solvent (e.g., DMSO)

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Primary antibodies against the protein of interest and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Protocol:

  • Cell Seeding: Seed the cells at an appropriate density in a multi-well plate.

  • dTAG Treatment: Treat the cells with the desired concentration of the dTAG degrader. Include a vehicle control (e.g., DMSO). For a time-course experiment, add the degrader at different time points before harvesting all samples simultaneously.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.[13]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Western Blotting: a. Separate equal amounts of protein from each sample by SDS-PAGE. b. Transfer the proteins to a PVDF or nitrocellulose membrane. c. Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST). d. Incubate the membrane with the primary antibody against the target protein overnight at 4°C. e. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. f. Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system. g. Re-probe the membrane with a loading control antibody to ensure equal protein loading.[13]

Visualizing the dTAG System: Pathways and Workflows

Signaling Pathway of dTAG-Mediated Protein Degradation

dTAG_Pathway cluster_cell Cell POI Protein of Interest (POI) FKBP12F36V FKBP12F36V Tag POI->FKBP12F36V fused to Proteasome 26S Proteasome POI->Proteasome targeted to dTAG dTAG Degrader dTAG->FKBP12F36V binds E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN) dTAG->E3_Ligase binds E3_Ligase->POI polyubiquitinates Ub Ubiquitin Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides degrades into

Caption: Mechanism of dTAG-mediated targeted protein degradation.

Experimental Workflow for CRISPR/Cas9-Mediated Knock-in

CRISPR_Workflow cluster_design Design & Preparation cluster_execution Execution cluster_validation Validation sgRNA_design 1. Design sgRNA donor_design 2. Construct Donor Plasmid (with FKBP12F36V & selection marker) sgRNA_design->donor_design transfection 3. Co-transfect Cas9, sgRNA, & Donor Plasmid donor_design->transfection selection 4. Antibiotic Selection transfection->selection isolation 5. Isolate Single Clones selection->isolation genotyping 6. PCR Genotyping & Sequencing isolation->genotyping western_blot 7. Western Blot Validation genotyping->western_blot functional_assay 8. Functional Assay western_blot->functional_assay

Caption: Workflow for generating FKBP12F36V knock-in cell lines.

Experimental Workflow for a Protein Degradation Assay

Degradation_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cell_seeding 1. Seed FKBP12F36V-tagged cells degrader_addition 2. Add dTAG Degrader (and vehicle control) cell_seeding->degrader_addition incubation 3. Incubate for defined time points degrader_addition->incubation cell_lysis 4. Cell Lysis incubation->cell_lysis protein_quant 5. Protein Quantification cell_lysis->protein_quant western_blot 6. Western Blot Analysis protein_quant->western_blot data_analysis 7. Densitometry & Data Analysis western_blot->data_analysis

Caption: Workflow for a typical dTAG protein degradation experiment.

Conclusion

The FKBP12F36V-based dTAG system represents a significant advancement in the field of targeted protein degradation. Its ability to rapidly, selectively, and reversibly deplete proteins of interest provides a powerful tool for elucidating protein function and validating novel drug targets. This technical guide has provided a detailed overview of the dTAG system, including its underlying principles, performance data, and practical experimental guidance. By following the protocols and understanding the concepts outlined herein, researchers can effectively implement this technology to accelerate their research and drug discovery efforts.

References

The Pivotal Role of E3 Ligase in the dTAG System: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The degradation tag (dTAG) system has emerged as a powerful and versatile tool for inducing rapid and selective protein degradation, offering unprecedented temporal control over protein function. This technology leverages the cell's endogenous ubiquitin-proteasome system to eliminate a target protein of interest. At the heart of this system lies the crucial role of the E3 ubiquitin ligase, the molecular machinery responsible for tagging the target protein for destruction. This technical guide provides a comprehensive overview of the E3 ligase's function within the dTAG system, complete with quantitative data, detailed experimental protocols, and visual workflows to empower researchers in their protein degradation studies.

Core Mechanism: Hijacking the E3 Ligase for Targeted Degradation

The dTAG system is a chemically-induced proximity platform that relies on a heterobifunctional small molecule, the "dTAG molecule," to bring a target protein and an E3 ubiquitin ligase into close proximity.[][2] The target protein is first genetically tagged with a mutant form of the FKBP12 protein (FKBP12F36V).[2] The dTAG molecule possesses two distinct domains: one that binds specifically to the FKBP12F36V tag and another that recruits a specific E3 ubiquitin ligase.[2][3] This induced proximity leads to the formation of a ternary complex, which facilitates the transfer of ubiquitin from the E3 ligase to the tagged protein of interest.[4] The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome.[]

The dTAG system primarily utilizes two well-characterized E3 ubiquitin ligases: Cereblon (CRBN) and the von Hippel-Lindau (VHL) tumor suppressor.[][6][7] The choice of E3 ligase can influence the degradation efficiency, kinetics, and cell-type specificity of the dTAG system.

E3 Ligase Selection: A Comparative Overview of CRBN and VHL

The selection of the E3 ligase is a critical consideration in designing a dTAG experiment. Both CRBN and VHL have been successfully employed, each with its own set of characteristics.

FeatureCereblon (CRBN)von Hippel-Lindau (VHL)
Recruiting dTAG Molecule dTAG-13, dTAG-7dTAGV-1
Subcellular Localization Primarily nuclear[][7]Cytoplasmic and nuclear[7]
Expression Profile Broadly expressed, with increased levels in activated lymphocytes and malignant plasma cells.[]Highest expression in the renal cortex, hepatocytes, and vascular endothelium.[]
Ligand Characteristics Ligands are generally smaller and more "drug-like" (e.g., thalidomide (B1683933) derivatives).[7]Ligands are often larger and more peptidic in nature.[7]
Potential Off-Target Effects CRBN-based degraders may have off-target effects on zinc-finger transcription factors.[][2]VHL ligands are generally considered more selective with a more buried binding pocket.[]
Advantages Broad applicability due to wide expression; smaller, more permeable ligands.[][7]High selectivity; can be effective for targets resistant to CRBN-mediated degradation.[8]
Considerations Potential for off-target degradation of endogenous CRBN substrates.[][2]Ligand size may impact cell permeability and bioavailability; VHL levels can be downregulated in hypoxic conditions.[][7]

Quantitative Analysis of dTAG-Mediated Degradation

The efficiency of the dTAG system is typically quantified by two key parameters: the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The kinetics of degradation are also a critical aspect, with the dTAG system being known for its rapid action.

Table 1: Degradation Efficiency and Kinetics for Various Target Proteins

Target ProteindTAG MoleculeE3 Ligase RecruitedCell LineDC50DmaxTime to >90% Degradation
FKBP12F36V-NlucdTAG-13CRBN293FT~10 nM[2]>95%[2]1 hour[2]
BRD4-FKBP12F36VdTAG-13CRBN293T~50 nM[2]>90%[2]2-4 hours[2]
FKBP12F36V-KRASG12VdTAG-13CRBNNIH/3T3~50 nM[2]~90%[2]4-8 hours[2]
FKBP12F36V-EWS/FLIdTAGV-1VHLEWS502~100 nM[3]>90%[3]6 hours[3]
CDK2-dTAGdTAG-13CRBNBone Marrow Cells<100 nM[9]>95%[9]4 hours[9]
CDK5-dTAGdTAG-13CRBNDuodenum Organoids<250 nM[9]>90%[9]6 hours[9]

Visualizing the dTAG System: Signaling Pathways and Workflows

To provide a clearer understanding of the dTAG system, the following diagrams illustrate the core signaling pathway and a general experimental workflow.

dTAG_Signaling_Pathway cluster_cell Cell POI Protein of Interest (POI) Tagged_POI POI FKBP12(F36V) FKBP12F36V FKBP12(F36V) Tag Ternary_Complex Ternary Complex Tagged_POI->Ternary_Complex Binds dTAG_molecule dTAG Molecule dTAG_molecule->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase (CRBN or VHL) E3_Ligase->Ternary_Complex Binds Polyubiquitination Polyubiquitination Ternary_Complex->Polyubiquitination Catalyzes Ubiquitin Ubiquitin Ubiquitin->Polyubiquitination Adds Proteasome 26S Proteasome Polyubiquitination->Proteasome Recognized by Degradation Degradation Proteasome->Degradation Mediates

Caption: The dTAG signaling pathway illustrating the formation of the ternary complex and subsequent protein degradation.

dTAG_Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Gene_Editing 1. Gene Editing (CRISPR/Cas9 Knock-in) Cell_Culture 3. Cell Culture and Selection Gene_Editing->Cell_Culture Viral_Transduction OR 2. Viral Transduction (Lentivirus) Viral_Transduction->Cell_Culture dTAG_Treatment 4. dTAG Molecule Treatment (Dose-response and time-course) Cell_Culture->dTAG_Treatment Western_Blot 5. Western Blot (Protein degradation) dTAG_Treatment->Western_Blot Luciferase_Assay 6. Luciferase Assay (Degradation kinetics) dTAG_Treatment->Luciferase_Assay Proteomics 7. Quantitative Proteomics (Specificity and off-targets) dTAG_Treatment->Proteomics Phenotypic_Assay 8. Phenotypic Assays (Functional consequences) dTAG_Treatment->Phenotypic_Assay

Caption: A generalized experimental workflow for utilizing the dTAG system.

Detailed Experimental Protocols

Generation of FKBP12F36V-tagged Cell Lines

a) CRISPR/Cas9-Mediated Knock-in

This method allows for the endogenous tagging of a protein of interest, preserving its native expression levels and regulation.

Materials:

  • sgRNA expression vector (e.g., pX458)

  • Donor plasmid containing the FKBP12F36V tag sequence flanked by homology arms (~500-800 bp) corresponding to the genomic locus of interest.

  • Mammalian cell line of interest

  • Transfection reagent (e.g., Lipofectamine 3000)

  • Fluorescence-activated cell sorting (FACS) instrument

  • 96-well plates for single-cell cloning

  • Genomic DNA extraction kit

  • PCR reagents and primers for genotyping

Protocol:

  • sgRNA Design and Cloning: Design an sgRNA targeting the desired insertion site (e.g., near the start or stop codon of the target gene). Clone the sgRNA into a suitable expression vector that also expresses Cas9 and a fluorescent marker (e.g., GFP).

  • Donor Plasmid Construction: Clone the FKBP12F36V tag sequence into a plasmid, flanked by homology arms that match the genomic sequences upstream and downstream of the sgRNA cut site.

  • Transfection: Co-transfect the sgRNA/Cas9 expression vector and the donor plasmid into the target cells using a suitable transfection reagent.

  • Single-Cell Sorting: 48-72 hours post-transfection, harvest the cells and perform FACS to isolate single GFP-positive cells into 96-well plates.

  • Clonal Expansion: Culture the single cells to expand the colonies.

  • Genotyping: Once colonies are established, extract genomic DNA and perform PCR using primers flanking the insertion site to screen for clones with the correct knock-in allele.

  • Sequence Verification: Sequence the PCR products from positive clones to confirm the in-frame insertion of the FKBP12F36V tag.

  • Western Blot Validation: Confirm the expression of the tagged protein by western blot using an antibody against the protein of interest or a tag-specific antibody (if the tag includes an additional epitope like HA).

b) Lentiviral Transduction

This method is useful for rapid expression of the tagged protein, especially for initial validation or in cell lines that are difficult to transfect.

Materials:

  • Lentiviral expression vector containing the FKBP12F36V-tagged protein of interest (e.g., pLEX_305-N-dTAG or pLEX_305-C-dTAG).[10]

  • Lentiviral packaging and envelope plasmids (e.g., psPAX2 and pMD2.G).

  • HEK293T cells for lentivirus production.

  • Transfection reagent.

  • Target cell line.

  • Polybrene.

  • Puromycin or other selection antibiotic.

Protocol:

  • Lentivirus Production: Co-transfect the lentiviral expression vector and the packaging plasmids into HEK293T cells.

  • Virus Harvest: 48 and 72 hours post-transfection, collect the cell culture supernatant containing the lentiviral particles.

  • Virus Titer Determination (Optional but Recommended): Determine the viral titer to ensure appropriate multiplicity of infection (MOI).

  • Transduction: Plate the target cells and allow them to adhere. The next day, replace the medium with fresh medium containing the lentiviral supernatant and polybrene (typically 4-8 µg/mL).

  • Selection: 24-48 hours post-transduction, replace the virus-containing medium with fresh medium containing the appropriate selection antibiotic (e.g., puromycin).

  • Expansion of Stable Cell Line: Continue to culture the cells in the presence of the selection antibiotic to select for a stable population of cells expressing the tagged protein.

  • Western Blot Validation: Confirm the expression of the FKBP12F36V-tagged protein by western blot.

Analysis of Protein Degradation

a) Western Blot Analysis

This is the most common method to directly visualize and quantify the degradation of the target protein.

Materials:

  • dTAG molecule (e.g., dTAG-13 or dTAGV-1).

  • DMSO (vehicle control).

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and running buffer.

  • PVDF or nitrocellulose membrane.

  • Transfer buffer and system.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibody against the target protein or tag.

  • Primary antibody against a loading control (e.g., GAPDH, β-actin).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system.

Protocol:

  • Cell Treatment: Plate the FKBP12F36V-tagged cells and treat with various concentrations of the dTAG molecule (for dose-response) or with a fixed concentration for different time points (for kinetics). Include a DMSO-treated control.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Normalize the protein amounts and run the lysates on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with the primary antibody against the target protein and the loading control, followed by incubation with the HRP-conjugated secondary antibody.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Quantification: Quantify the band intensities using densitometry software and normalize the target protein signal to the loading control.

b) Dual-Luciferase Reporter Assay

This assay is highly sensitive and quantitative for measuring degradation kinetics and potency, particularly when the target protein is fused to a luciferase reporter.

Materials:

  • Cell line co-expressing the FKBP12F36V-tagged protein fused to a primary luciferase (e.g., NanoLuc) and a control luciferase (e.g., Firefly) under the control of the same promoter.

  • dTAG molecule.

  • Dual-luciferase reporter assay system (e.g., Promega Dual-Glo®).

  • Luminometer.

Protocol:

  • Cell Plating and Treatment: Plate the reporter cell line in a white, opaque 96-well plate. Treat the cells with a serial dilution of the dTAG molecule.

  • Cell Lysis and Luciferase Reaction: After the desired incubation time, add the first luciferase substrate to lyse the cells and measure the luminescence of the control luciferase.

  • Second Luciferase Measurement: Add the second reagent to quench the first reaction and initiate the second luciferase reaction. Measure the luminescence of the reporter luciferase fused to the tagged protein.

  • Data Analysis: Calculate the ratio of the reporter luciferase to the control luciferase for each well. Normalize these ratios to the vehicle-treated control to determine the percentage of remaining protein. Plot the data to determine the DC50 value.

Conclusion

The E3 ubiquitin ligase is the central executioner in the dTAG system, enabling the targeted degradation of virtually any protein of interest. By understanding the roles of CRBN and VHL, and by employing robust experimental protocols, researchers can harness the power of this technology to dissect complex biological processes with high temporal resolution and specificity. This guide provides the foundational knowledge and practical methodologies to successfully implement the dTAG system, paving the way for novel discoveries in basic research and the development of new therapeutic strategies.

References

The dTAG System: A Paradigm Shift in Targeted Protein Degradation for Accelerated Drug Discovery and Biological Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of functional genomics and target validation, the ability to precisely and rapidly modulate protein levels is paramount. While RNA interference (RNAi) and CRISPR-Cas9 have revolutionized our ability to study gene function, they are not without their limitations, including off-target effects, irreversibility, and slow kinetics. The degradation tag (dTAG) system has emerged as a powerful chemical biology tool that overcomes many of these challenges, offering unprecedented control over protein abundance. This guide provides a comprehensive technical overview of the dTAG system, detailing its advantages over traditional RNAi and CRISPR-based methods, and provides actionable experimental protocols for its implementation.

Introduction

The dTAG system offers a more direct and nuanced approach by targeting proteins for degradation. This technology utilizes a heterobifunctional small molecule, the dTAG degrader, to hijack the cell's natural protein disposal machinery—the ubiquitin-proteasome system—and direct it towards a protein of interest (POI).[11][12][13][14][] This is achieved by tagging the POI with a mutant FKBP12F36V protein, which is specifically and rapidly bound by the dTAG degrader, leading to the swift and efficient elimination of the target protein.[11][12][13][14][] This guide will explore the core advantages of the dTAG system, provide a quantitative comparison with RNAi and CRISPR, and offer detailed protocols for its application.

The dTAG Advantage: A Quantitative Comparison

The primary advantages of the dTAG system lie in its speed, specificity, reversibility, and tunability, offering a level of control not achievable with RNAi or CRISPR.

FeaturedTAG SystemRNA Interference (RNAi)CRISPR/Cas9
Mechanism Post-translational: Direct protein degradation via the ubiquitin-proteasome system.[11][12][13][14][]Post-transcriptional: mRNA degradation.[1][2]Genomic: DNA editing leading to gene knockout.[3][4]
Kinetics of Protein Loss Rapid: Significant degradation within 1-2 hours, near-complete degradation in 4-8 hours.[12]Slow: Typically requires 24-72 hours to observe significant protein reduction.[5]Very Slow: Requires cell division for homozygous knockout clones to be established, can take weeks.
Specificity & Off-Target Effects High: The dTAG molecule is highly specific for the FKBP12F36V tag, leading to minimal off-target protein degradation.[16][17] Proteome-wide studies show exquisite selectivity.[16]Moderate: Off-target effects due to partial complementarity of siRNAs to unintended mRNAs are a significant concern.[5][6]Moderate to High: Off-target DNA cleavage can occur at sites with sequence similarity to the target, a major safety concern for therapeutic applications.[6][7][8][9][10]
Reversibility Fully Reversible: Removal of the dTAG molecule allows for the rapid re-synthesis of the target protein, enabling the study of protein function in a pulsatile manner.[17][18]Partially Reversible/Slow: Recovery of protein expression depends on new mRNA synthesis and can be slow.Irreversible: Permanent alteration of the genome.
Tunability Dose-dependent: The extent and rate of protein degradation can be precisely controlled by varying the concentration of the dTAG molecule.[19]Limited: Knockdown efficiency can be variable and difficult to control precisely.Not Tunable: Results in a complete loss of gene function.
In Vivo Applicability Demonstrated: dTAG molecules are cell-permeable and have been successfully used in mouse models.[12][17]Challenging: Efficient and specific delivery of siRNAs in vivo remains a major hurdle.Challenging: Delivery of CRISPR components and potential immunogenicity are significant challenges for in vivo applications.

Signaling Pathways and Experimental Workflows

dTAG Signaling Pathway

The dTAG system co-opts the cellular ubiquitin-proteasome pathway to induce targeted protein degradation.

dTAG_Pathway dTAG Signaling Pathway cluster_ternary Ternary Complex Formation POI Protein of Interest (POI) FKBP12F36V FKBP12F36V Tag POI->FKBP12F36V fused to Ub Ubiquitin POI->Ub tagged with Proteasome 26S Proteasome POI->Proteasome targeted to dTAG_molecule dTAG Molecule FKBP12F36V->dTAG_molecule E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN) dTAG_molecule->E3_Ligase E3_Ligase->POI polyubiquitinates Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides degrades into Experimental_Workflows Experimental Workflows cluster_dTAG dTAG System cluster_RNAi RNAi cluster_CRISPR CRISPR/Cas9 dTAG_Start Start dTAG_Step1 Engineer Cells: - Lentiviral expression of  POI-FKBP12F36V - CRISPR knock-in of  FKBP12F36V tag dTAG_Start->dTAG_Step1 dTAG_Step2 Add dTAG Molecule dTAG_Step1->dTAG_Step2 dTAG_Step3 Protein Degradation (hours) dTAG_Step2->dTAG_Step3 dTAG_Step4 Analyze Phenotype dTAG_Step3->dTAG_Step4 dTAG_End End dTAG_Step4->dTAG_End RNAi_Start Start RNAi_Step1 Design & Synthesize siRNA RNAi_Start->RNAi_Step1 RNAi_Step2 Transfect Cells with siRNA RNAi_Step1->RNAi_Step2 RNAi_Step3 mRNA & Protein Knockdown (days) RNAi_Step2->RNAi_Step3 RNAi_Step4 Analyze Phenotype RNAi_Step3->RNAi_Step4 RNAi_End End RNAi_Step4->RNAi_End CRISPR_Start Start CRISPR_Step1 Design gRNA CRISPR_Start->CRISPR_Step1 CRISPR_Step2 Transfect Cells with Cas9 & gRNA CRISPR_Step1->CRISPR_Step2 CRISPR_Step3 Isolate & Screen Knockout Clones (weeks) CRISPR_Step2->CRISPR_Step3 CRISPR_Step4 Analyze Phenotype CRISPR_Step3->CRISPR_Step4 CRISPR_End End CRISPR_Step4->CRISPR_End

References

An In-Depth Technical Guide to the dTAG System: Core Concepts and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

The degradation tag (dTAG) system is a powerful chemical biology tool for inducing rapid, selective, and reversible degradation of target proteins.[1] This technology offers precise temporal control over protein levels, enabling researchers to dissect complex biological processes and validate therapeutic targets with high kinetic resolution.[2][3] Unlike traditional small molecule inhibitors that only block a specific function of a protein, the dTAG system eliminates the entire protein scaffold, providing a more comprehensive method for studying protein function.[4] This guide provides a detailed overview of the chemical structure of a key targeting ligand, the underlying signaling pathways, experimental workflows, and quantitative data associated with the dTAG system.

The Core Components: dTAG Targeting Ligand 1 and Heterobifunctional Degraders

At the heart of many dTAG molecules is a ligand that specifically binds to a mutated form of the FKBP12 protein. "this compound" is a chemical precursor used in the synthesis of these heterobifunctional degraders.[5]

Chemical Structure and Properties of this compound

This compound serves as a foundational scaffold for building more complex dTAG molecules. Its physicochemical properties are summarized below.

PropertyValueReference
CAS Number 755039-56-6[6][7]
Molecular Formula C22H27N5O4[6]
Molecular Weight 425.48 g/mol [6]
IUPAC Name 4-{[(7R)-8-cyclopentyl-7-ethyl-5-methyl-6-oxo-5,6,7,8-tetrahydro-2-pteridinyl]amino}-3-methoxybenzoic acid[7]
Physical Form Solid[7]
Purity ≥98%[6]
Storage 2-8°C (sealed in dry conditions)[7]

This ligand is then incorporated into a larger heterobifunctional molecule, such as dTAG-13, which includes a linker and a ligand that recruits an E3 ubiquitin ligase.[8][9]

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

The dTAG system operates by inducing the proximity of a target protein to an E3 ubiquitin ligase, leading to its ubiquitination and subsequent degradation by the proteasome.[2][10] This process is initiated by a dTAG molecule that forms a ternary complex between the tagged protein of interest and the E3 ligase.[8]

Signaling Pathway of dTAG-Mediated Protein Degradation

The signaling cascade for dTAG-mediated degradation is a multi-step process that leverages the cell's natural protein disposal machinery. The diagram below illustrates the key events in this pathway.

dTAG_Signaling_Pathway dTAG-Mediated Protein Degradation Pathway cluster_cell Cellular Environment dTAG_molecule dTAG Molecule (e.g., dTAG-13) Ternary_Complex Ternary Complex (POI-dTAG-E3 Ligase) dTAG_molecule->Ternary_Complex POI Protein of Interest (POI) Fusion_Protein POI-FKBP12(F36V) Fusion Protein POI->Fusion_Protein Tagged with FKBP12_tag FKBP12(F36V) Tag FKBP12_tag->Fusion_Protein Fusion_Protein->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN or VHL) E3_Ligase->Ternary_Complex Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: The signaling pathway of dTAG-mediated protein degradation.

Experimental Protocols

A critical aspect of the dTAG system is the genetic modification of cells to express the protein of interest fused with the FKBP12(F36V) tag. This is typically achieved through CRISPR/Cas9-mediated gene editing.

CRISPR/Cas9-Mediated Knock-in of the FKBP12(F36V) Tag

This protocol outlines the general steps for endogenous tagging of a protein of interest with FKBP12(F36V).

  • Design and Synthesize Guide RNA (gRNA): Design a gRNA that targets the genomic locus of the protein of interest, typically near the start or stop codon for N- or C-terminal tagging, respectively.[11]

  • Construct Donor DNA Template: Prepare a donor plasmid containing the FKBP12(F36V) tag sequence flanked by homology arms (typically 500-800 bp) corresponding to the genomic sequences upstream and downstream of the gRNA target site. The donor template should also include a selection marker.[3]

  • Transfection: Co-transfect the target cells with the Cas9-expressing plasmid, the gRNA plasmid, and the donor DNA template.

  • Selection: Apply the appropriate selection agent to enrich for cells that have successfully integrated the donor DNA.

  • Clonal Isolation and Screening: Isolate single-cell clones and screen for successful knock-in using PCR genotyping and Sanger sequencing.[12]

  • Validation: Confirm the expression of the fusion protein by Western blot analysis using antibodies against the protein of interest or an included epitope tag (e.g., HA).

Experimental Workflow for dTAG-Mediated Degradation

The following diagram illustrates the typical workflow for a dTAG experiment, from cell line generation to data analysis.

dTAG_Experimental_Workflow dTAG Experimental Workflow cluster_setup Experimental Setup cluster_experiment Degradation Experiment cluster_analysis Data Analysis A Design gRNA and Donor Template B CRISPR/Cas9-mediated Knock-in A->B C Selection and Clonal Expansion B->C D Validation of Fusion Protein Expression C->D E Cell Seeding D->E F Treatment with dTAG Molecule E->F G Time-course Incubation F->G H Cell Lysis and Protein Quantification G->H I Western Blot or Mass Spectrometry H->I J Data Interpretation I->J

Caption: A generalized experimental workflow for dTAG-based protein degradation studies.

Quantitative Data and Performance Metrics

The efficacy of dTAG molecules is assessed through various quantitative measures, including binding affinity, degradation efficiency, and in vivo pharmacokinetics.

In Vitro Performance of dTAG Molecules

The following table summarizes key in vitro performance data for dTAG-13.

ParameterMoleculeTargetAssayValueReference
IC50 dTAG-13FKBP12(F36V)AlphaScreen< 3.9 nM[13]
IC50 dTAG-13CRBNAlphaScreen1.8 nM[13]
Degradation (DC50) dTAG-13FKBP12(F36V)-NlucLuciferase Assay< 1 nM[13]
Degradation Time dTAG-13FKBP12(F36V)-NlucWestern Blot~50% in 1 hr[13]
Degradation of various tagged proteins dTAG-13 (100 nM)HDAC1, MYC, EZH2, PLK1Western BlotPronounced degradation within 1 hour[13]
Degradation of tagged KRASG12V dTAG-13 (100 nM)FKBP12(F36V)-KRASG12VWestern BlotNear complete degradation in 4-8 hours[13]
In Vivo Pharmacokinetics of dTAG-13 in Mice

Understanding the in vivo behavior of dTAG molecules is crucial for their application in animal models.

ParameterValueReference
Half-life (t1/2) 3.1 hours[14]
Time to Max Concentration (Tmax) 40 minutes[14]
Tissue Distribution Wide distribution (excluding brain)[14][15]
Metabolism Extensive biotransformation via demethylation, amide hydrolysis, O-dealkylation, ester cleavage, and hydroxylation[14]
Excretion Primarily in feces[14]

Conclusion

The dTAG system provides a robust and versatile platform for the targeted degradation of proteins. By combining precise genetic tagging with highly specific heterobifunctional degraders, researchers can achieve rapid and reversible control of protein levels in a variety of experimental models. The detailed protocols, quantitative data, and mechanistic insights presented in this guide are intended to facilitate the successful implementation of this technology in both basic research and drug discovery settings. The continued development of new dTAG molecules and methodologies promises to further expand the utility of this powerful approach for dissecting the complexities of cellular biology.

References

An In-Depth Technical Guide to PROTACs and the dTAG System

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive technical overview of two powerful technologies in the field of targeted protein degradation (TPD): Proteolysis Targeting Chimeras (PROTACs) and the degradation tag (dTAG) system. We will delve into their core mechanisms, design principles, experimental validation, and comparative advantages, offering a robust resource for professionals in biomedical research and drug discovery.

Core Concepts in Targeted Protein Degradation

Targeted protein degradation is a revolutionary strategy that utilizes the cell's own machinery to eliminate specific proteins of interest (POIs), rather than merely inhibiting them.[1] This approach offers several advantages over traditional inhibition, including the ability to target proteins lacking active sites (often deemed "undruggable"), overcome resistance mechanisms, and achieve a more profound and sustained biological effect due to the complete removal of the target protein.[2][3]

The primary cellular pathway hijacked by these technologies is the Ubiquitin-Proteasome System (UPS).[4] The UPS is the main route for regulated protein degradation in eukaryotic cells, responsible for maintaining protein homeostasis.[3] It involves a three-step enzymatic cascade (E1 activating, E2 conjugating, and E3 ligating enzymes) that attaches a chain of ubiquitin molecules to a substrate protein.[2] This polyubiquitination acts as a molecular tag, marking the protein for recognition and destruction by the 26S proteasome.[4]

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional small molecules designed to selectively induce the degradation of a target protein.[2] They represent a major therapeutic modality with several candidates in clinical trials.[3]

Mechanism of Action

A PROTAC molecule consists of three key components:

  • A ligand that binds to the protein of interest (POI).

  • A ligand that recruits an E3 ubiquitin ligase (e.g., Cereblon (CRBN) or von Hippel-Lindau (VHL)).[5]

  • A chemical linker that covalently connects the two ligands.[4]

The PROTAC's mechanism is event-driven and catalytic.[6] It acts as a bridge, bringing the POI and the E3 ligase into close proximity to form a ternary complex (POI-PROTAC-E3 ligase).[3][7] This induced proximity facilitates the transfer of ubiquitin from the E2-E3 ligase machinery to the POI.[8] Once polyubiquitinated, the POI is recognized and degraded by the proteasome. The PROTAC molecule is then released and can engage another POI and E3 ligase, repeating the cycle.[7]

PROTAC_Mechanism cluster_cell Cellular Environment cluster_UPS Ubiquitin-Proteasome System PROTAC PROTAC TernaryComplex Ternary Complex (POI-PROTAC-E3) PROTAC->TernaryComplex Binds POI Protein of Interest (POI) POI->TernaryComplex Binds E3 E3 Ubiquitin Ligase E3->TernaryComplex Recruited Ub Ubiquitin Ub->TernaryComplex Proteasome 26S Proteasome Degraded Degraded Peptides Proteasome->Degraded Degradation TernaryComplex->PROTAC Release & Recycle Ub_POI Polyubiquitinated POI TernaryComplex:e->Ub_POI:w Ubiquitination Ub_POI->Proteasome Recognition

Figure 1: Mechanism of Action for PROTAC-mediated protein degradation.
Design Principles and Data

The efficacy of a PROTAC is determined by several factors, including the binding affinities of its ligands and the length and composition of the linker, which critically influences the stability and conformation of the ternary complex.[9][10] Key metrics for evaluating PROTACs include the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum percentage of degradation).

Table 1: Quantitative Data for Exemplary PROTACs

PROTAC NameTarget ProteinE3 Ligase RecruitedCell LineDC₅₀DₘₐₓReference
ARV-471 Estrogen Receptor α (ERα)CRBNVCaP~1 nM>90%[3]
DT2216 BCL-XLVHLMOLT-4~25 nM>95%[11]
MZ1 BRD4VHLHeLa~25 nM>90%[12]
GP262 PI3K / mTORVHLMDA-MB-23142-227 nM71-89%[13]

The dTAG (Degradation Tag) System

The dTAG system is a powerful chemical biology platform for achieving rapid, selective, and reversible degradation of a protein of interest.[14] Unlike traditional PROTACs that require a specific binder for the endogenous target, the dTAG system offers a more universal approach by targeting a genetically introduced protein tag.[][16]

Mechanism of Action

The dTAG system is composed of two primary components:

  • A tagged Protein of Interest: The POI is genetically engineered, typically using CRISPR/Cas9, to be expressed as a fusion protein with a small degron tag, the mutant FKBP12F36V.[][17]

  • A dTAG molecule: This is a heterobifunctional small molecule (e.g., dTAG-13 or dTAGV-1) that selectively binds to the FKBP12F36V tag on one end and recruits an E3 ligase (CRBN or VHL, respectively) on the other.[18]

Upon addition of the dTAG molecule, it forms a ternary complex between the FKBP12F36V-tagged POI and the recruited E3 ligase, leading to the POI's ubiquitination and subsequent proteasomal degradation.[19] This system allows for the degradation of virtually any intracellular protein that can be tagged, making it an invaluable tool for target validation and studying protein function with high temporal resolution.[14][17]

dTAG_Mechanism cluster_cell Cellular Environment cluster_UPS Ubiquitin-Proteasome System dTAG_mol dTAG Molecule (e.g., dTAG-13) TernaryComplex Ternary Complex (POI-dTAG-E3) dTAG_mol->TernaryComplex Binds POI_tagged POI-FKBP12(F36V) fusion POI_tagged->TernaryComplex Binds E3 E3 Ubiquitin Ligase (CRBN or VHL) E3->TernaryComplex Recruited Ub Ubiquitin Ub->TernaryComplex Proteasome 26S Proteasome Degraded Degraded Peptides Proteasome->Degraded Degradation TernaryComplex->dTAG_mol Release & Recycle Ub_POI Polyubiquitinated POI TernaryComplex:e->Ub_POI:w Ubiquitination Ub_POI->Proteasome Recognition

Figure 2: Mechanism of Action for the dTAG system.
System Versatility and Data

The dTAG system's key advantages are its speed, selectivity, and broad applicability.[20] Degradation can often be observed within an hour of treatment.[17] Since the dTAG molecule is highly selective for the mutant FKBP12F36V tag over its wild-type counterpart, off-target effects are minimized.

Table 2: Quantitative Data for dTAG Molecules

dTAG MoleculeTarget Protein (Tagged)E3 Ligase RecruitedCell LineTypical ConcentrationTime to >90% DegradationReference
dTAG-13 FKBP12F36V-BRD4CRBN293T100-500 nM1-2 hours[14][21]
dTAG-13 FKBP12F36V-KRASG12VCRBNHCT116500 nM~4 hours[14]
dTAGV-1 FKBP12F36V-EWS/FLIVHLA673100 nM~2 hours[19]
dTAG-47 AML1-ETO-FKBP12F36VCRBNKasumi-11 µM30 minutes[22]

PROTACs vs. dTAG System: A Comparative Overview

The choice between a direct-targeting PROTAC and the dTAG system depends on the specific research question or therapeutic goal.

PROTAC_vs_dTAG cluster_PROTAC PROTAC Approach cluster_dTAG dTAG System PROTAC PROTAC Molecule EndogenousPOI Endogenous POI PROTAC->EndogenousPOI Requires specific 'warhead' ligand Therapeutic Primary Use: Therapeutic Development EndogenousPOI->Therapeutic dTAG dTAG Molecule TaggedPOI Tagged POI (POI-FKBP12F36V) dTAG->TaggedPOI Universal tag binder Validation Primary Use: Target Validation TaggedPOI->Validation

Figure 3: Logical comparison of PROTAC and dTAG systems.

Table 3: Head-to-Head Comparison

FeaturePROTAC SystemdTAG System
Target Endogenous, wild-type protein.[16]Any protein genetically fused to an FKBP12F36V tag.[]
Requirement A high-affinity ligand ("warhead") for the target protein must be identified.[]Requires genetic modification (e.g., CRISPR) of the target cell line or organism.[23]
Universality Specific to each target protein.Universal; the same dTAG molecule can degrade any tagged protein.
Primary Use Case Therapeutic drug development.[16]Target validation, mechanistic studies, studying "undruggable" proteins.[17]
Development Requires extensive medicinal chemistry to develop a novel PROTAC for each target.Once a tagged cell line is made, degradation is straightforward.
Reversibility Reversible upon compound washout.Reversible upon compound washout.[17]
Kinetics Variable, depends on the specific PROTAC.Typically very rapid (minutes to hours).[17]

Key Experimental Protocols

Validating a protein degradation technology requires a standardized set of experiments to measure target engagement, degradation efficacy, and downstream biological consequences.

Experimental_Workflow cluster_workflow General Experimental Workflow Start Cell Culture (e.g., Seeding in plates) Treatment Treat cells with Degrader (PROTAC/dTAG) Start->Treatment Incubation Incubate for desired time course Treatment->Incubation Harvest Harvest Cells & Lyse Incubation->Harvest Analysis Analysis Harvest->Analysis WB Western Blot (Protein Levels) Analysis->WB TRFRET TR-FRET / Co-IP (Ternary Complex) Analysis->TRFRET Viability Viability Assay (Phenotypic Effect) Analysis->Viability Proteomics Mass Spectrometry (Global Proteome) Analysis->Proteomics

Figure 4: General workflow for assessing protein degradation.
Protocol: Western Blotting for Target Protein Degradation

This is the most common method to directly measure the reduction in target protein levels.[24]

  • Cell Seeding: Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of the PROTAC or dTAG molecule. Include a vehicle control (e.g., DMSO). Perform a time-course experiment (e.g., 0, 2, 4, 8, 24 hours) to determine optimal treatment duration.[24]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA) and incubate with a primary antibody specific to the target protein overnight at 4°C. Also probe for a loading control (e.g., GAPDH, β-actin).

  • Detection: Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensities using software like ImageJ. Normalize the target protein signal to the loading control and then to the vehicle control to determine the percentage of remaining protein.

Protocol: TR-FRET Assay for Ternary Complex Formation

This biophysical assay measures the proximity between the target protein and the E3 ligase induced by the degrader.[12]

  • Reagents: Purified recombinant target protein (e.g., His-tagged), purified E3 ligase complex (e.g., VCB), and fluorescently labeled antibodies (e.g., anti-His-Tb (donor) and anti-VHL-d2 (acceptor)).

  • Assay Setup: In a microplate, combine the purified target protein and E3 ligase with varying concentrations of your PROTAC.[24]

  • Incubation: Incubate the mixture at room temperature (e.g., for 60 minutes) to allow for complex formation.[24]

  • Antibody Addition: Add the donor and acceptor-labeled antibodies to the wells and incubate to allow for binding.

  • FRET Measurement: Measure the time-resolved FRET signal using a compatible plate reader. An increase in the FRET signal indicates that the two proteins are in close proximity, signifying ternary complex formation.[24]

  • Data Analysis: Plot the FRET ratio against the PROTAC concentration. The resulting bell-shaped curve can reveal the cooperativity of complex formation and demonstrate the "hook effect" at high concentrations.[12]

Protocol: Cell Viability Assay

This assay assesses the functional consequence of degrading a target protein, such as one involved in cell proliferation or survival.

  • Cell Seeding: Seed cells in a 96-well or 384-well plate at a predetermined optimal density.

  • Compound Treatment: After 24 hours, treat the cells with a range of concentrations of the degrader molecule.

  • Incubation: Incubate the cells for a period relevant to the protein's function and turnover (e.g., 72 hours).

  • Viability Measurement: Add a viability reagent such as CellTiter-Glo® (measures ATP levels) or resazurin.

  • Signal Reading: After a short incubation with the reagent, measure luminescence or fluorescence using a microplate reader.

  • Data Analysis: Normalize the data to vehicle-treated controls and plot cell viability against drug concentration to calculate the GI₅₀ (concentration for 50% growth inhibition).

References

The Selectivity of dTAG Targeting Ligand 1: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Degradation Tag (dTAG) system represents a powerful chemical biology tool for inducing rapid and selective protein degradation. This technology leverages heterobifunctional molecules, known as dTAG ligands, to hijack the cell's natural protein disposal machinery—the ubiquitin-proteasome system—and direct it towards a specific protein of interest. The exquisite selectivity of this system is paramount to its utility, enabling researchers to study the acute consequences of protein loss with minimal off-target effects. This technical guide provides a comprehensive overview of the selectivity of the pioneering dTAG Targeting Ligand 1 (a precursor to molecules like dTAG-13) and related dTAG molecules, complete with quantitative data, detailed experimental protocols, and illustrative diagrams.

The dTAG system operates through a ternary complex formation involving a dTAG molecule, an E3 ubiquitin ligase, and a target protein fused with a mutant FKBP12F36V tag.[1] The dTAG molecule acts as a molecular bridge, with one end binding to the FKBP12F36V tag and the other recruiting an E3 ligase, such as Cereblon (CRBN) or von Hippel-Lindau (VHL).[1][2] This proximity induces the ubiquitination and subsequent proteasomal degradation of the tagged protein.[1]

Core Principle of dTAG Selectivity

The cornerstone of dTAG technology's selectivity lies in the engineered "bump-and-hole" interaction between the dTAG ligand and the mutant FKBP12F36V protein. The F36V mutation in FKBP12 creates a hydrophobic pocket that is not present in the wild-type (WT) FKBP12 protein.[1] this compound and its derivatives are designed with a corresponding "bump" that fits snugly into this engineered pocket, leading to high-affinity binding to FKBP12F36V while exhibiting negligible affinity for the endogenous, wild-type FKBP12.[1] This ensures that only the tagged protein of interest is targeted for degradation, leaving the native proteome largely unperturbed.

Quantitative Assessment of Selectivity

The selectivity of dTAG ligands is rigorously evaluated through biochemical and cellular assays. Key metrics include the half-maximal inhibitory concentration (IC50) in binding assays and the half-maximal degradation concentration (DC50) in cellular degradation assays.

Biochemical Binding Affinity

Biochemical assays, such as the Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen), are employed to quantify the binding affinity of dTAG molecules to FKBP12F36V, FKBP12WT, and the recruited E3 ligase.

dTAG MoleculeTargetIC50 (nM)Reference
dTAG-13 FKBP12F36V146.8[3]
FKBP12WT>25,000[3]
CRBN64.19[3]

Table 1: Biochemical binding affinities of dTAG-13 for FKBP12F36V, FKBP12WT, and the E3 ligase CRBN, as determined by AlphaScreen assays.[3]

The data clearly demonstrates the remarkable selectivity of dTAG-13 for the mutant FKBP12F36V over its wild-type counterpart.

Cellular Degradation Potency and Selectivity

The efficacy and selectivity of dTAG molecules are further assessed in cellular contexts by measuring the degradation of FKBP12F36V-tagged reporter proteins, often using luciferase-based systems or Western blotting.

dTAG MoleculeTarget Fusion ProteinCell LineDC50 (nM)Dmax (%)Reference
dTAG-13 FKBP12F36V-Nluc293FTPotent at 100-1000 nM-[4][5]
dTAGV-1 MTH1-CARJurkat0.3~93
aTAG 2139 MTH1-CARJurkat0.27~92
aTAG 4531 MTH1-CARJurkat0.34~93

Table 2: Cellular degradation potency (DC50) and maximal degradation (Dmax) of various dTAG and aTAG molecules on their respective target fusion proteins.[4][5]

Proteomic studies have confirmed the high selectivity of the dTAG system. For instance, treatment of cells expressing a tagged protein with dTAGV-1 resulted in the specific degradation of the target protein with no other proteins in the proteome showing significant changes in abundance.[2]

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating the selectivity of dTAG ligands. Below are protocols for key experiments.

AlphaScreen Ligand-Displacement Assay

This biochemical assay is used to determine the binding affinity (IC50) of dTAG molecules.

Materials:

  • 384-well AlphaPlates (PerkinElmer)

  • Recombinant GST-tagged FKBP12F36V or FKBP12WT

  • Recombinant 6xHIS-tagged CRBN-DDB1

  • Biotinylated FKBP12 ligand (bio-SLF)

  • Biotinylated thalidomide (B1683933) (bio-Thal)

  • Streptavidin-coated Donor beads (PerkinElmer)

  • Anti-GST or Anti-6xHIS Acceptor beads (PerkinElmer)

  • Assay Buffer: 50 mM HEPES pH 7.4, 200 mM NaCl, 1 mM TCEP

  • dTAG molecules of interest

Procedure:

  • Prepare serial dilutions of the dTAG molecules in assay buffer.

  • For FKBP12 binding: In a 384-well plate, add GST-FKBP12F36V or GST-FKBP12WT and the biotinylated FKBP12 ligand to the assay buffer.

  • For CRBN binding: In a separate plate, add 6xHIS-CRBN-DDB1 and biotinylated thalidomide to the assay buffer.

  • Add the serially diluted dTAG molecules to the wells.

  • Incubate at room temperature for a defined period (e.g., 60 minutes).

  • Add a mixture of Streptavidin-Donor beads and either anti-GST or anti-6xHIS Acceptor beads to the wells.

  • Incubate in the dark at room temperature for a defined period (e.g., 60 minutes).

  • Read the plate on an AlphaScreen-capable plate reader.

  • Analyze the data using a suitable software (e.g., GraphPad Prism) to determine IC50 values.[1]

Cellular Degradation Assay (Nano-Glo Dual-Luciferase Reporter Assay)

This cell-based assay quantifies the degradation of a target protein fused to a NanoLuc luciferase (Nluc) reporter.

Materials:

  • Cells stably expressing the FKBP12F36V-Nluc fusion protein and a control Firefly luciferase (Fluc).

  • dTAG molecules of interest.

  • Nano-Glo® Dual-Luciferase® Reporter Assay System (Promega).

  • Opaque-walled multi-well plates suitable for luminescence measurements.

Procedure:

  • Seed the cells in the multi-well plates and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the dTAG molecules or DMSO as a vehicle control.

  • Incubate for the desired time period (e.g., 4, 8, 24 hours).

  • Lyse the cells according to the manufacturer's protocol for the Nano-Glo® Dual-Luciferase® Reporter Assay System.

  • Measure both Firefly and NanoLuc luciferase activities using a luminometer.

  • Calculate the ratio of Nluc to Fluc luminescence for each well to normalize for cell viability and transcriptional effects.

  • Plot the normalized luminescence ratios against the log of the dTAG molecule concentration to determine the DC50 value.[1]

Quantitative Mass Spectrometry-Based Proteomics

This unbiased approach provides a global view of protein abundance changes upon dTAG molecule treatment, confirming the selectivity of degradation.

Procedure:

  • Cell Culture and Treatment: Culture cells expressing the FKBP12F36V-tagged protein of interest. Treat the cells with the dTAG molecule at a concentration known to induce degradation (e.g., 500 nM) or with DMSO for a specified time (e.g., 4 hours).

  • Cell Lysis and Protein Digestion: Harvest and lyse the cells. Quantify the protein concentration. Reduce, alkylate, and digest the proteins into peptides using an enzyme like trypsin.

  • Tandem Mass Tag (TMT) Labeling: Label the peptides from each condition (e.g., DMSO and dTAG-treated) with different isobaric TMT reagents.

  • Peptide Fractionation and LC-MS/MS Analysis: Combine the labeled peptide samples and fractionate them using liquid chromatography. Analyze the fractions by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Process the raw mass spectrometry data using a suitable software suite (e.g., Proteome Discoverer, MaxQuant). Identify and quantify peptides and proteins. Perform statistical analysis to identify proteins with significantly altered abundance between the dTAG-treated and control samples. A volcano plot is typically used to visualize the results, highlighting the target protein as the most significantly downregulated protein.[2]

Visualizing the dTAG System

Diagrams are essential for understanding the complex biological processes and experimental workflows involved in the dTAG system.

dTAG_Mechanism cluster_Cell Cell cluster_E3 E3 Ubiquitin Ligase Complex POI Protein of Interest (POI) POI_FKBP12F36V POI-FKBP12(F36V) Fusion Protein POI->POI_FKBP12F36V FKBP12F36V FKBP12(F36V) tag FKBP12F36V->POI_FKBP12F36V Ub Ubiquitin POI_FKBP12F36V->Ub Ubiquitination dTAG dTAG Ligand dTAG->POI_FKBP12F36V Binds 'hole' CRBN CRBN/VHL dTAG->CRBN Recruits DDB1 DDB1 CRBN->DDB1 CUL4 CUL4 DDB1->CUL4 Rbx1 Rbx1 CUL4->Rbx1 Proteasome Proteasome Ub->Proteasome Recognition Proteasome->POI Degradation AlphaScreen_Workflow cluster_0 Assay Preparation cluster_1 Incubation & Detection cluster_2 Data Acquisition & Analysis A Prepare serial dilutions of dTAG ligand C Add dTAG ligand dilutions A->C B Add tagged protein (e.g., GST-FKBP12F36V) and biotinylated tracer to plate B->C D Incubate to allow binding competition C->D E Add Streptavidin-Donor and anti-tag Acceptor beads D->E F Incubate in the dark E->F G Read plate on AlphaScreen reader F->G H Calculate IC50 values G->H Proteomics_Workflow cluster_0 Sample Preparation cluster_1 Mass Spectrometry cluster_2 Data Analysis A Cell treatment with dTAG ligand or DMSO B Cell lysis and protein digestion A->B C TMT labeling of peptides B->C D Combine and fractionate labeled peptides C->D E LC-MS/MS analysis D->E F Protein identification and quantification E->F G Statistical analysis and visualization (e.g., Volcano Plot) F->G

References

The dTAG System: A Technical Guide to Induced Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The degradation tag (dTAG) system is a powerful chemical biology tool for inducing rapid and specific degradation of a target protein of interest (POI). Developed by Nabet et al. and first reported in Nature Chemical Biology in 2018, this technology offers researchers unprecedented temporal control over protein levels, enabling the study of immediate cellular consequences of protein loss.[1][2][3] This guide provides an in-depth technical overview of the foundational dTAG system, including its core mechanism, quantitative performance data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows. It is intended for researchers, scientists, and drug development professionals who wish to employ or better understand this transformative technology.

Core Mechanism

The dTAG system is a ternary system composed of three key components:

  • An FKBP12F36V-tagged Protein of Interest (POI): The protein targeted for degradation is endogenously or exogenously tagged with a mutant form of the FKBP12 protein, which contains a phenylalanine-to-valine substitution at position 36 (F36V). This mutation creates a "bump" in the protein's binding pocket that is not present in the wild-type FKBP12 protein.

  • A Heterobifunctional dTAG Molecule: Small, cell-permeable molecules, such as dTAG-13, act as a molecular bridge. One end of the dTAG molecule is a "bumped" ligand that specifically and with high affinity binds to the engineered cavity in the FKBP12F36V tag. The other end of the molecule is a ligand for an E3 ubiquitin ligase, most commonly Cereblon (CRBN) or von Hippel-Lindau (VHL).

  • An E3 Ubiquitin Ligase: The dTAG molecule recruits a native E3 ubiquitin ligase to the FKBP12F36V-tagged POI. This proximity induces the polyubiquitination of the POI, marking it for degradation by the 26S proteasome.

This process of induced proximity and subsequent proteasomal degradation is highly efficient and specific, as the dTAG molecule only targets proteins carrying the FKBP12F36V tag.

dTAG_Mechanism cluster_0 Cellular Environment POI Protein of Interest (POI) FKBP12_F36V FKBP12F36V Tag POI->FKBP12_F36V Fused to Proteasome 26S Proteasome POI->Proteasome Degraded by dTAG_molecule dTAG-13 FKBP12_F36V->dTAG_molecule Binds E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN) dTAG_molecule->E3_Ligase Recruits Ub Ubiquitin E3_Ligase->Ub Adds Ub->POI Tags for Degradation KRAS_Pathway cluster_0 KRASG12V Signaling Cascade cluster_1 dTAG System Intervention KRAS_G12V KRASG12V-FKBP12F36V RAF RAF Kinases KRAS_G12V->RAF Activates Proteasome Proteasome KRAS_G12V->Proteasome Degradation MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Transcription_Factors Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription_Factors Activates Gene_Expression Altered Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Regulates dTAG_13 dTAG-13 dTAG_13->KRAS_G12V Binds CRBN CRBN E3 Ligase dTAG_13->CRBN Recruits Target_Validation_Workflow Start Hypothesized Target Generate_Constructs Generate FKBP12F36V-Target Constructs (N- and C-terminal tags) Start->Generate_Constructs Lentiviral_Transduction Lentiviral Transduction into Relevant Cell Line Generate_Constructs->Lentiviral_Transduction Degradation_Assay Treat with dTAG Molecule (Dose-response and Time-course) Lentiviral_Transduction->Degradation_Assay Western_Blot Western Blot to Confirm Degradation Degradation_Assay->Western_Blot Phenotypic_Assay Phenotypic Assays (e.g., Proliferation, Apoptosis) Degradation_Assay->Phenotypic_Assay Western_Blot->Phenotypic_Assay Rescue_Experiment Rescue with Tag-less Target (Optional) Phenotypic_Assay->Rescue_Experiment CRISPR_Knockin CRISPR/Cas9-mediated Endogenous Tagging Phenotypic_Assay->CRISPR_Knockin End Target Validated/Invalidated Rescue_Experiment->End In_Vivo_Studies In Vivo Studies (Xenograft models) CRISPR_Knockin->In_Vivo_Studies In_Vivo_Studies->End

References

Methodological & Application

Application Notes and Protocols for dTAG Targeting Ligand Technology in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing the dTAG (degradation tag) technology for targeted protein degradation in cell culture. This powerful tool offers rapid, selective, and reversible control over protein abundance, enabling detailed studies of protein function and providing a robust platform for drug target validation.

Introduction to the dTAG System

The dTAG system is a chemical biology tool that induces the degradation of a specific protein of interest (POI) within a cell.[1][2] This is achieved by fusing the POI with a mutant form of the FKBP12 protein (FKBP12F36V).[3][] A bifunctional small molecule, the dTAG ligand, then acts as a molecular glue, bringing the FKBP12F36V-tagged protein into proximity with an E3 ubiquitin ligase, such as Cereblon (CRBN) or von Hippel-Lindau (VHL).[5][6] This induced proximity leads to the polyubiquitination of the fusion protein, marking it for degradation by the cell's natural disposal machinery, the proteasome.[][5][6]

The key advantages of the dTAG system include its speed, with degradation often observed within an hour, and its reversibility, as removal of the dTAG ligand allows for the re-expression of the target protein.[2] Furthermore, the extent of protein knockdown can be tuned by varying the concentration of the dTAG ligand.[7]

The dTAG Signaling Pathway

The mechanism of dTAG-mediated protein degradation involves a series of well-defined molecular events. The process is initiated by the introduction of the dTAG ligand to cells expressing the FKBP12F36V-tagged protein of interest.

dTAG_Pathway cluster_cell Cell cluster_ub Ubiquitination POI Protein of Interest (POI) Fusion POI-FKBP12(F36V) Fusion Protein FKBP12 FKBP12(F36V) tag E3 E3 Ligase (CRBN or VHL) Proteasome Proteasome Fusion->Proteasome Targeted for Degradation dTAG dTAG Ligand dTAG->Fusion dTAG->E3 Recruits Ub Ubiquitin Ub->Fusion Polyubiquitination Fragments Degraded Peptide Fragments Proteasome->Fragments Degrades into

Caption: The dTAG signaling pathway for targeted protein degradation.

Quantitative Data Summary

The efficacy of dTAG ligands is dependent on the specific ligand, the target protein, the cell line, and the experimental conditions. The following tables summarize representative quantitative data for commonly used dTAG ligands. It is recommended to perform dose-response and time-course experiments to determine the optimal conditions for each new experimental system.

Table 1: Effective Concentrations and Incubation Times for dTAG Ligands

dTAG LigandE3 Ligase RecruitedTypical Concentration RangeTypical Incubation TimeReference(s)
dTAG-13CRBN100 nM - 1 µM1 - 24 hours[1][3][7]
dTAGV-1VHL100 nM - 1 µM1 - 24 hours[8]
dTAG-47CRBN500 nM0.5 - 24 hours[9]

Table 2: Degradation Kinetics Parameters (Representative Examples)

dTAG LigandTarget ProteinCell LineDC50Dmax (% Degradation)Time to DmaxReference(s)
dTAG-13BRD4-FKBP12F36V293T~10 nM>90%4 hours[3]
dTAG-13KRASG12V-FKBP12F36VNIH/3T3~50 nM>90%4-8 hours[1][3]
dTAGV-1FKBP12F36V-Nluc293FTPotent at 0.1 nM - 10 µM>90%24 hours[10]
dTAG-13ENL-FKBP12F36VMV4;11Not Reported>90%1 hour[3]

Note: DC50 (half-maximal degradation concentration) and Dmax (maximal degradation) values are highly dependent on the specific experimental setup.

Experimental Protocols

Generation of FKBP12F36V-Tagged Cell Lines

The generation of a stable cell line expressing the POI fused to the FKBP12F36V tag is a prerequisite for using the dTAG system. This can be achieved through lentiviral transduction for exogenous expression or CRISPR/Cas9-mediated knock-in for endogenous tagging.[3][11]

CRISPR/Cas9-Mediated Endogenous Tagging Workflow

CRISPR_Workflow cluster_validation Validation A sgRNA Design & Cloning C Co-transfection of Cas9, sgRNA, and Donor Plasmid into Cells A->C B Donor Plasmid Construction (containing FKBP12(F36V) tag and homology arms) B->C D Selection of Edited Cells (e.g., antibiotic selection or FACS) C->D E Single Cell Cloning and Expansion D->E F Validation of Knock-in E->F G Functional Characterization of Tagged Protein F->G F1 Genomic DNA PCR F2 Sanger Sequencing F3 Western Blot for correct protein size

Caption: Workflow for generating endogenously tagged cell lines using CRISPR/Cas9.

Protocol: CRISPR/Cas9-Mediated Tagging

  • sgRNA Design: Design single guide RNAs (sgRNAs) targeting the desired insertion site (N- or C-terminus) of your gene of interest. Utilize online design tools to minimize off-target effects.[12][13]

  • Donor Plasmid Construction: Construct a donor plasmid containing the FKBP12F36V tag sequence flanked by homology arms (typically 400-1000 bp) corresponding to the genomic sequences upstream and downstream of the intended insertion site.[14] Include a selection marker if desired.

  • Transfection: Co-transfect the Cas9 expression plasmid, the sgRNA expression plasmid, and the donor plasmid into the target cell line using a suitable transfection method (e.g., lipid-based transfection or electroporation).[12]

  • Selection and Clonal Isolation: Select for successfully edited cells using the appropriate antibiotic or by fluorescence-activated cell sorting (FACS) if a fluorescent marker was included. Isolate single cells to establish clonal populations.

  • Validation: Validate the correct integration of the FKBP12F36V tag at the genomic level by PCR and Sanger sequencing. Confirm the expression of the correctly sized fusion protein by Western blot.[15]

  • Functional Validation: It is crucial to confirm that the tagged protein retains its normal function and localization.[16]

Western Blot Analysis of Protein Degradation

Western blotting is the most common method to visualize and quantify the degradation of the target protein.

Protocol: Western Blotting

  • Cell Seeding: Seed the FKBP12F36V-tagged cells in a multi-well plate and allow them to adhere overnight.

  • dTAG Ligand Treatment: Treat the cells with the desired concentrations of the dTAG ligand and a vehicle control (e.g., DMSO). Include a time-course experiment to determine the optimal degradation time.[9]

  • Cell Lysis:

    • Wash the cells once with ice-cold PBS.

    • Add ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).

    • Incubate on ice for 15-30 minutes.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).

  • Sample Preparation: Prepare protein samples for SDS-PAGE by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to the protein of interest or the tag (e.g., anti-HA or anti-FKBP12) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle control. Normalize to a loading control (e.g., GAPDH or β-actin).

Cell Viability Assay

Assessing the effect of target protein degradation on cell viability is a common application of the dTAG system. The CellTiter-Glo® Luminescent Cell Viability Assay is a robust method for this purpose.[17][18][19][20][21]

Protocol: CellTiter-Glo® Assay

  • Cell Seeding: Seed the FKBP12F36V-tagged cells and a parental control cell line in an opaque-walled 96-well or 384-well plate.

  • dTAG Ligand Treatment: Treat the cells with a range of concentrations of the dTAG ligand and a vehicle control. It is also recommended to include a negative control dTAG ligand that does not bind the E3 ligase.

  • Incubation: Incubate the plates for the desired duration (e.g., 24, 48, 72 hours).

  • Reagent Preparation: Equilibrate the CellTiter-Glo® reagent and the cell culture plates to room temperature for approximately 30 minutes before use.

  • Assay Procedure:

    • Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Read the luminescence using a plate reader.

  • Analysis: Normalize the luminescence signal of the treated wells to the vehicle-treated wells to determine the percentage of viable cells.

Troubleshooting

Table 3: Common Issues and Solutions

IssuePossible Cause(s)Suggested Solution(s)
No or incomplete protein degradation - Non-functional fusion protein.- Incorrect dTAG ligand concentration.- Insufficient incubation time.- Low E3 ligase expression in the cell line.- dTAG ligand instability.- Validate the function of the tagged protein.- Perform a dose-response experiment with a wider concentration range.- Perform a time-course experiment.- Try a dTAG ligand that recruits a different E3 ligase (e.g., switch from CRBN to VHL-recruiting ligand).- Prepare fresh dTAG ligand solutions.
Off-target effects or toxicity - High concentration of dTAG ligand.- Inherent toxicity of degrading the target protein.- Use the lowest effective concentration of the dTAG ligand.- Include a parental cell line treated with the dTAG ligand as a control.- Use a negative control dTAG ligand.- Perform a rescue experiment by washing out the dTAG ligand.
Variability in results - Inconsistent cell seeding.- Inconsistent dTAG ligand treatment.- Edge effects in multi-well plates.- Ensure accurate and consistent cell counting and seeding.- Use a multichannel pipette for ligand addition.- Avoid using the outer wells of the plate or fill them with media/PBS.

By following these detailed application notes and protocols, researchers can effectively harness the power of the dTAG system to investigate the roles of specific proteins in various cellular processes and to validate novel drug targets.

References

Protocol for dTAG-mediated Protein Degradation: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing the dTAG (degradation tag) technology for targeted protein degradation. This powerful chemical biology tool enables rapid, selective, and reversible degradation of a protein of interest (POI), offering significant advantages over traditional genetic knockdown or knockout methods.[1][] This document will guide researchers through the principles of the dTAG system, the experimental design, detailed protocols for cell line generation and protein degradation experiments, and data analysis.

Introduction to the dTAG System

The dTAG system is a chemical-genetic approach that hijacks the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to eliminate a specific protein.[1][3] The system relies on three key components:

  • The dTAG tag: A mutated version of the FKBP12 protein (FKBP12F36V) is fused to the protein of interest (POI).[] This mutation prevents the tag from binding to endogenous FKBP12 ligands but allows it to be recognized by a specific degrader molecule.[1]

  • The dTAG molecule: A heterobifunctional small molecule that acts as a bridge. One end binds to the FKBP12F36V tag, and the other end recruits a specific E3 ubiquitin ligase, such as Cereblon (CRBN) or von Hippel-Lindau (VHL).

  • The Ubiquitin-Proteasome System: The cell's endogenous machinery that polyubiquitinates the target protein, marking it for degradation by the proteasome.[]

The formation of a ternary complex between the dTAG-tagged protein, the dTAG molecule, and the E3 ligase leads to the polyubiquitination and subsequent degradation of the target protein.[] This process is rapid, often occurring within an hour of adding the dTAG molecule, and can be reversed by washing out the degrader.[1][3]

Key Advantages of the dTAG System

  • Rapid and Efficient Degradation: Achieve significant protein knockdown within hours, and in some cases, minutes.[1][4]

  • High Specificity: The dTAG molecule is highly selective for the FKBP12F36V tag, minimizing off-target effects.[1]

  • Reversibility: The degradation is dependent on the presence of the dTAG molecule and can be reversed by its removal.[3][4]

  • Dose-dependent Control: The level of protein degradation can be tuned by varying the concentration of the dTAG molecule.

  • Broad Applicability: Can be applied to a wide range of proteins, regardless of their function or subcellular localization.[1][]

  • In Vitro and In Vivo Applications: The dTAG system has been successfully used in both cell culture and animal models.[5][6][7][8]

Overview of the Experimental Workflow

The general workflow for a dTAG-mediated protein degradation experiment involves the following steps:

  • Generation of a dTAG-expressing cell line: This can be achieved through lentiviral transduction for exogenous expression or CRISPR/Cas9-mediated knock-in for endogenous tagging.

  • Treatment with a dTAG molecule: The engineered cells are treated with the appropriate dTAG degrader at a specific concentration and for a defined period.

  • Assessment of protein degradation: The level of the target protein is quantified using methods such as Western blotting, mass spectrometry, or luciferase-based assays.

G cluster_setup Phase 1: System Setup cluster_experiment Phase 2: Degradation Experiment cluster_analysis Phase 3: Data Analysis A Design dTAG Fusion Construct (N- or C-terminal tag) B Generate dTAG-expressing Cells A->B C Lentiviral Transduction (Exogenous Expression) B->C OR D CRISPR/Cas9 Knock-in (Endogenous Expression) B->D E Treat Cells with dTAG Molecule C->E D->E F Time-course and Dose-response E->F G Assess Protein Degradation F->G H Western Blot G->H I Mass Spectrometry G->I J Luciferase Assay G->J

Caption: Experimental workflow for dTAG-mediated protein degradation.

Detailed Experimental Protocols

Generation of dTAG-expressing Cell Lines

The first critical step is to generate a cell line that expresses the protein of interest fused to the FKBP12F36V tag. The choice between exogenous expression and endogenous knock-in depends on the specific research question.

4.1.1. Lentiviral Transduction for Exogenous Expression

This method is suitable for rapid expression of the dTAG-fusion protein and is often used as a first step to validate the functionality of the tagged protein and its susceptibility to degradation.[9]

Protocol:

  • Cloning: Clone the cDNA of your protein of interest into a lentiviral expression vector containing the FKBP12F36V tag at either the N- or C-terminus (e.g., pLEX_305-N-dTAG or pLEX_305-C-dTAG).[9] These vectors often include a selectable marker like puromycin (B1679871) resistance and an epitope tag (e.g., HA) for easier detection.[9]

  • Lentivirus Production: Co-transfect HEK293T cells with the lentiviral expression vector and packaging plasmids (e.g., psPAX2 and pMD2.G).

  • Virus Harvest: Collect the supernatant containing the lentiviral particles 48 and 72 hours post-transfection.

  • Transduction: Transduce the target cell line with the collected lentivirus in the presence of polybrene (8 µg/mL).[10]

  • Selection: 48-72 hours post-transduction, select for successfully transduced cells by adding the appropriate antibiotic (e.g., puromycin) to the culture medium.[11]

  • Validation: Confirm the expression of the dTAG-fusion protein by Western blot using an antibody against the POI or the epitope tag.

4.1.2. CRISPR/Cas9-mediated Knock-in for Endogenous Tagging

This approach allows for the study of the endogenously expressed protein at its native levels, providing a more physiologically relevant system.[12][13]

Protocol:

  • gRNA Design: Design a guide RNA (gRNA) that targets the genomic locus of your POI at the desired insertion site (immediately before the stop codon for C-terminal tagging or after the start codon for N-terminal tagging).

  • Donor Plasmid Construction: Create a donor plasmid containing the FKBP12F36V tag sequence flanked by homology arms (typically 400-700 bp) corresponding to the genomic sequences upstream and downstream of the gRNA cut site.[12] The donor plasmid should also include a selectable marker.

  • Transfection: Co-transfect the target cells with the Cas9/gRNA expression plasmid and the donor plasmid.

  • Selection: Select for cells that have successfully integrated the donor plasmid using the appropriate antibiotic.

  • Clonal Isolation and Screening: Isolate single-cell clones and screen for the correct knock-in event by PCR and sequencing.

  • Validation: Confirm the expression of the endogenously tagged protein by Western blot.

dTAG-mediated Protein Degradation

Once a validated dTAG-expressing cell line is established, you can proceed with the protein degradation experiments.

Protocol:

  • Cell Seeding: Seed the dTAG-expressing cells in appropriate culture plates.

  • dTAG Molecule Preparation: Prepare a stock solution of the dTAG molecule (e.g., dTAG-13, dTAGV-1) in DMSO.[14]

  • Treatment: Dilute the dTAG molecule stock to the desired final concentration in the cell culture medium and add it to the cells. For a dose-response experiment, use a range of concentrations. For a time-course experiment, treat the cells for different durations.

  • Cell Lysis: At the end of the treatment period, wash the cells with PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[15]

  • Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

Assessment of Protein Degradation

4.3.1. Western Blotting

This is the most common method to visualize and quantify protein degradation.

Protocol:

  • Sample Preparation: Mix the cell lysates with Laemmli sample buffer and heat at 95°C for 5-10 minutes.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Probe the membrane with a primary antibody against the POI or the epitope tag, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Quantification: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the signal of the target protein to a loading control (e.g., GAPDH or β-actin).

4.3.2. Luciferase-based Assays

For high-throughput screening, a luciferase reporter system can be used.

Protocol:

  • Cell Line Generation: Generate a cell line expressing the dTAG-fusion protein linked to a luciferase reporter (e.g., Nano-Glo®).

  • Assay: After treatment with the dTAG molecule, add the luciferase substrate to the cells and measure the luminescence using a plate reader. A decrease in luminescence indicates degradation of the fusion protein.

Data Presentation and Quantitative Analysis

Summarize all quantitative data in clearly structured tables for easy comparison. Key parameters to report include:

  • DC50: The concentration of the dTAG molecule that results in 50% degradation of the target protein.

  • Dmax: The maximum percentage of protein degradation achieved.

  • Degradation half-life (t1/2): The time required to degrade 50% of the target protein.

Table 1: Comparison of Common dTAG Molecules
dTAG MoleculeE3 Ligase RecruitedTypical Working ConcentrationKey Features
dTAG-13 Cereblon (CRBN)100 - 500 nMPotent and well-characterized, effective in vitro and in vivo.[1][14]
dTAG-7 Cereblon (CRBN)100 - 500 nMAn earlier version, also effective but dTAG-13 is generally preferred.[1]
dTAGV-1 von Hippel-Lindau (VHL)100 - 500 nMUseful for degrading proteins that are resistant to CRBN-based degraders.
Table 2: Example Time-Course of dTAG-13 Mediated Degradation of BRD4-FKBP12F36V
Time (hours)BRD4 Protein Level (% of Control)
0100%
1~40%
2~15%
4<10%
8<5%

Note: This is example data based on published findings; actual results may vary depending on the cell line and target protein.[1]

Table 3: Example Dose-Response of dTAG-13 Mediated Degradation
dTAG-13 Conc. (nM)Target Protein Level (% of Control)
0100%
10~80%
50~50%
100~20%
500<10%

Note: This is example data based on published findings; actual results may vary.[1]

Signaling Pathway and Experimental Workflow Diagrams

G cluster_pathway dTAG-mediated Protein Degradation Pathway POI Protein of Interest (POI) dTAG_tag FKBP12(F36V) tag POI->dTAG_tag fused to Proteasome Proteasome POI->Proteasome targeted to dTAG_mol dTAG Molecule dTAG_tag->dTAG_mol binds E3_ligase E3 Ubiquitin Ligase (e.g., CRBN/VHL) dTAG_mol->E3_ligase recruits E3_ligase->POI polyubiquitinates Ub Ubiquitin Degraded_POI Degraded Peptides Proteasome->Degraded_POI degrades into

Caption: Mechanism of dTAG-mediated protein degradation.

G cluster_cloning Step 1: Construct Generation cluster_virus Step 2: Lentivirus Production cluster_transduction Step 3: Cell Line Generation A Clone POI into dTAG vector B Co-transfect HEK293T cells A->B C Harvest lentivirus B->C D Transduce target cells C->D E Select with antibiotics D->E F Validate protein expression E->F

Caption: Lentiviral transduction workflow for dTAG cell line generation.

G cluster_design Step 1: Design cluster_transfection Step 2: Gene Editing cluster_validation Step 3: Validation A Design gRNA and donor plasmid B Co-transfect cells with Cas9/gRNA and donor A->B C Antibiotic selection B->C D Isolate and screen clones C->D E Confirm knock-in by PCR and sequencing D->E F Validate tagged protein expression E->F

Caption: CRISPR/Cas9 knock-in workflow for endogenous dTAG tagging.

Troubleshooting

ProblemPossible CauseSolution
No/low expression of dTAG-fusion protein - Inefficient lentiviral transduction or transfection. - Incorrect vector construction. - Fusion protein is toxic to the cells.- Optimize transduction/transfection efficiency. - Sequence the vector to confirm the correct construct. - Use an inducible expression system.
No/low degradation of the target protein - dTAG molecule is inactive or used at a suboptimal concentration. - The FKBP12F36V tag is not accessible. - The E3 ligase is not expressed or is inactive in the cell line. - The fusion protein is very stable or has a high synthesis rate.- Use a fresh stock of the dTAG molecule and perform a dose-response experiment. - Try tagging the other terminus of the protein. - Confirm the expression of the E3 ligase (e.g., CRBN, VHL). Consider using a different dTAG molecule that recruits another E3 ligase. - Increase the incubation time with the dTAG molecule.
Off-target effects observed - dTAG molecule toxicity at high concentrations.- Perform a toxicity assay to determine the optimal non-toxic concentration of the dTAG molecule.[16]
Variability in degradation efficiency - Inconsistent cell culture conditions. - Inconsistent dTAG molecule treatment.- Maintain consistent cell passage number and confluency. - Ensure accurate and consistent addition of the dTAG molecule.

Conclusion

The dTAG system provides a robust and versatile platform for the targeted degradation of proteins. By following the detailed protocols and guidelines presented in these application notes, researchers can effectively utilize this technology to investigate the function of specific proteins with high temporal resolution and specificity. This powerful tool is poised to accelerate biological discovery and drug target validation in a wide range of research areas.

References

Designing a dTAG Experiment for a New Target Protein: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The degradation tag (dTAG) technology is a powerful chemical biology tool for inducing rapid, selective, and reversible degradation of a target protein.[1][2][3] This system offers a significant advantage over traditional genetic knockdown methods by allowing for temporal control of protein loss, enabling the study of immediate cellular consequences.[4] This document provides a comprehensive guide for designing and executing a dTAG experiment for a novel protein of interest (POI), from initial construct design to data analysis and interpretation.

The dTAG system relies on three core components:

  • A protein of interest (POI) fused to the mutant FKBP12F36V tag.

  • A heterobifunctional dTAG molecule that binds to both FKBP12F36V and an E3 ubiquitin ligase.

  • The endogenous ubiquitin-proteasome system which is hijacked to degrade the tagged protein.[1]

This application note will detail the necessary steps and protocols for a successful dTAG experiment, including vector selection, cell line generation, degradation validation, and data interpretation.

Signaling Pathway and Mechanism of Action

The dTAG molecule acts as a molecular bridge, bringing the FKBP12F36V-tagged target protein into proximity with an E3 ubiquitin ligase, such as Cereblon (CRBN) or von Hippel-Lindau (VHL). This induced proximity leads to the polyubiquitination of the target protein, marking it for degradation by the 26S proteasome.[5][6]

dTAG_Pathway dTAG Signaling Pathway POI Target Protein (POI) Fusion_Protein POI-FKBP12(F36V) Fusion Protein POI->Fusion_Protein FKBP12F36V FKBP12(F36V) Tag FKBP12F36V->Fusion_Protein Ternary_Complex Ternary Complex Fusion_Protein->Ternary_Complex dTAG_Molecule dTAG Molecule dTAG_Molecule->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN, VHL) E3_Ligase->Ternary_Complex Polyubiquitination Polyubiquitination Ternary_Complex->Polyubiquitination Catalyzes Ubiquitin Ubiquitin Ubiquitin->Polyubiquitination Proteasome 26S Proteasome Polyubiquitination->Proteasome Targets for Degradation Protein Degradation Proteasome->Degradation Mediates

Mechanism of dTAG-mediated protein degradation.

Experimental Workflow

A typical dTAG experiment involves several key stages, from initial planning and construct generation to the final analysis of protein degradation and its phenotypic consequences.

dTAG_Workflow dTAG Experimental Workflow cluster_prep Phase 1: Preparation and Cell Line Generation cluster_exp Phase 2: Degradation Experiments cluster_analysis Phase 3: Data Analysis and Interpretation Plan 1. Target Selection & Construct Design Vector 2. Vector Selection (Lentiviral or CRISPR) Plan->Vector Construct 3. Construct Generation Vector->Construct Cell_Line 4. Cell Line Generation (Transduction or Knock-in) Construct->Cell_Line Validation 5. Clonal Selection & Expression Validation Cell_Line->Validation Toxicity 6. dTAG Molecule Toxicity Assessment Validation->Toxicity Proceed to Experiments Dose_Response 7. Dose-Response Experiment Toxicity->Dose_Response Time_Course 8. Time-Course Experiment Dose_Response->Time_Course WB 9. Western Blot Analysis Time_Course->WB Analyze Results Quant 10. Quantification of Degradation (DC50, Dmax) WB->Quant Phenotype 11. Phenotypic Assays Quant->Phenotype Interpret 12. Data Interpretation Phenotype->Interpret

A comprehensive workflow for a dTAG experiment.

Detailed Experimental Protocols

Phase 1: Preparation and Cell Line Generation

1. Target Selection and Construct Design:

  • Determine the fusion terminus: It is crucial to determine whether the N- or C-terminus of your POI can accommodate the FKBP12F36V tag without disrupting its function.[7] A literature search for existing fusion proteins of your target can provide valuable insights. If no information is available, it is recommended to test both N- and C-terminal fusions.

  • Vector Selection:

    • Lentiviral Expression: This method is ideal for rapid screening of fusion protein functionality and degradation efficiency.[8] It involves the exogenous expression of the POI-FKBP12F36V fusion protein.

    • CRISPR/Cas9-mediated Knock-in: This approach allows for the endogenous tagging of the POI, which is the preferred method for studying protein function at physiological expression levels.[9] Addgene provides a variety of plasmids for both lentiviral expression and CRISPR-mediated knock-in of the dTAG system.[8][10]

2. Protocol: Lentiviral Transduction for Fusion Protein Expression

This protocol provides a general guideline for transducing mammalian cells with lentiviral particles encoding your POI-FKBP12F36V fusion protein.

Materials:

  • HEK293T cells (for lentivirus production)

  • Target cells for transduction

  • Lentiviral transfer plasmid (containing POI-FKBP12F36V)

  • Packaging and envelope plasmids (e.g., psPAX2 and pMD2.G)

  • Transfection reagent (e.g., Lipofectamine 3000)

  • Complete cell culture medium

  • Polybrene

  • 0.45 µm filter

Procedure:

Day 1: Seeding Cells for Transduction

  • Seed your target cells in a 24-well plate at a density that will result in 50% confluency at the time of transduction.[1]

  • Incubate overnight at 37°C with 5% CO2.

Day 2: Lentiviral Transduction

  • Thaw the lentiviral particles on ice.

  • Prepare the transduction medium by adding the desired amount of lentiviral particles and polybrene (final concentration of 8 µg/mL) to the complete culture medium.[1] The multiplicity of infection (MOI) will need to be optimized for your specific cell line.

  • Remove the existing medium from the cells and add the transduction medium.

  • Incubate for 18-24 hours at 37°C with 5% CO2.

Day 3: Change of Medium

  • Remove the transduction medium and replace it with fresh, pre-warmed complete culture medium.

Day 5 onwards: Selection and Validation

  • If your lentiviral vector contains a selection marker, begin antibiotic selection 48-72 hours post-transduction.

  • Expand the transduced cells and validate the expression of the fusion protein by Western blot analysis.

Phase 2: Degradation Experiments

3. Protocol: Western Blot Analysis of Protein Degradation

This protocol outlines the steps for assessing the degradation of your POI-FKBP12F36V fusion protein following treatment with a dTAG molecule.

Materials:

  • Transduced cells expressing the POI-FKBP12F36V fusion protein

  • dTAG molecule (e.g., dTAG-13)

  • DMSO (vehicle control)

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (against the POI or a tag, and a loading control like GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

Cell Treatment:

  • Seed the transduced cells in 6-well plates to achieve 70-80% confluency on the day of treatment.[11]

  • For a dose-response experiment , treat the cells with increasing concentrations of the dTAG molecule (e.g., 0.1 nM to 10 µM) for a fixed time (e.g., 6 hours).[11]

  • For a time-course experiment , treat the cells with a fixed concentration of the dTAG molecule (e.g., 500 nM) and harvest at different time points (e.g., 0, 1, 2, 4, 8, 24 hours).[11]

  • Include a vehicle control (DMSO) for all experiments.

Cell Lysis and Protein Quantification:

  • After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.[11]

  • Quantify the protein concentration of the lysates using a BCA assay.

Immunoblotting:

  • Normalize the protein concentrations and prepare the samples for SDS-PAGE by adding Laemmli buffer and boiling.

  • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane and incubate with the appropriate primary and secondary antibodies.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

4. Protocol: Cell Viability Assay

It is important to assess the potential toxicity of the dTAG molecule in your cell line.

Materials:

  • Parental (non-transduced) cells

  • dTAG molecule

  • CellTiter-Glo® Luminescent Cell Viability Assay kit or similar

Procedure:

  • Seed the parental cells in a 96-well plate.

  • Treat the cells with a range of dTAG molecule concentrations for the desired duration (e.g., 24-72 hours).

  • Perform the cell viability assay according to the manufacturer's instructions.

Phase 3: Data Analysis and Interpretation

5. Quantitative Data Presentation

Summarize all quantitative data in clearly structured tables for easy comparison.

Table 1: Dose-Response Analysis of POI Degradation

dTAG Molecule Concentration (nM) % POI Remaining (Mean ± SD, n=3)
0 (Vehicle) 100
1 95 ± 4.2
10 78 ± 6.1
100 45 ± 5.5
500 12 ± 3.8

| 1000 | 5 ± 2.1 |

Table 2: Degradation Kinetics of POI

Time (hours) % POI Remaining (Mean ± SD, n=3)
0 100
1 65 ± 7.3
2 38 ± 4.9
4 15 ± 3.1
8 8 ± 2.5

| 24 | <5 |

Table 3: Summary of Degradation Parameters

Parameter Value
DC50 (nM) 85
Dmax (%) >95

| t1/2 (hours) | ~1.5 |

  • DC50 : The concentration of the dTAG molecule that induces 50% degradation of the target protein.[12]

  • Dmax : The maximum percentage of protein degradation achieved.[12]

  • t1/2 : The time required to degrade 50% of the target protein at a saturating dTAG molecule concentration.

6. Phenotypic Assays

Once degradation is confirmed, proceed with relevant phenotypic assays to investigate the biological consequences of depleting your POI. The choice of assay will depend on the known or hypothesized function of your target protein.

Troubleshooting

IssuePossible CauseSuggested Solution
No or poor degradation - Fusion protein is not expressed or is misfolded.- The FKBP12F36V tag is inaccessible.- The dTAG molecule is not cell-permeable in your cell line.- The E3 ligase is not expressed or is inactive in your cell line.- Confirm fusion protein expression by Western blot.- Test both N- and C-terminal fusions.- Try a different dTAG molecule that recruits a different E3 ligase (e.g., dTAGV-1 for VHL).- Confirm E3 ligase expression in your cell line.
High background in Western blot - Non-specific antibody binding.- Insufficient blocking.- Optimize antibody concentrations.- Increase blocking time or try a different blocking agent.
Cell toxicity - The dTAG molecule is toxic to the cells.- Depletion of the POI is lethal.- Perform a dose-response toxicity assay on parental cells.- Use the lowest effective concentration of the dTAG molecule.- Perform a time-course experiment to assess the onset of toxicity.

Conclusion

The dTAG system provides a robust and versatile platform for the targeted degradation of proteins, offering precise temporal control over protein abundance. By following the protocols and guidelines outlined in this application note, researchers can successfully design and execute dTAG experiments to validate novel drug targets and dissect complex biological pathways. Careful planning, rigorous validation, and quantitative analysis are key to obtaining reliable and interpretable results.

References

Application Notes and Protocols for CRISPR/Cas9-Mediated Knock-in of the FKBP12F36V Tag

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The ability to precisely control protein abundance is a powerful tool for dissecting complex biological systems and validating novel drug targets. The degradation tag (dTAG) system, which utilizes the FKBP12F36V mutant protein, offers rapid, selective, and reversible control over the levels of a protein of interest (POI).[1][2][3] This technology pairs a cell-permeable heterobifunctional small molecule degrader with a protein of interest endogenously tagged with FKBP12F36V.[2][3] The degrader molecule acts as a molecular glue, bringing the FKBP12F36V-tagged protein into proximity with an E3 ubiquitin ligase, leading to its ubiquitination and subsequent degradation by the proteasome.[1][4][5]

CRISPR/Cas9-mediated genome editing has emerged as the preferred method for knocking in the FKBP12F36V tag at the endogenous locus of a target gene.[2][6] This approach ensures that the tagged protein is expressed under its native regulatory elements, preserving physiological expression levels and patterns. These application notes provide a comprehensive overview and detailed protocols for the successful generation and validation of FKBP12F36V knock-in cell lines using CRISPR/Cas9.

The dTAG System: Mechanism of Action

The dTAG system is a chemical biology platform that enables the rapid and targeted degradation of proteins.[1][2] The core components of this system are:

  • FKBP12F36V Tag: A mutant of the FK506 binding protein 12 (FKBP12) with a phenylalanine-to-valine substitution at position 36. This mutation creates a "hole" in the binding pocket, allowing it to be specifically recognized by a "bumped" ligand that does not bind to the wild-type FKBP12 protein, thus minimizing off-target effects.[7]

  • dTAG Molecules: Heterobifunctional small molecules that consist of a ligand selective for FKBP12F36V and a moiety that recruits an E3 ubiquitin ligase, such as Cereblon (CRBN) or von Hippel-Lindau (VHL).[1][4]

  • E3 Ubiquitin Ligase: Endogenous cellular machinery that, when recruited by the dTAG molecule, ubiquitinates the FKBP12F36V-tagged protein, marking it for degradation by the proteasome.[1][4]

The addition of the dTAG molecule to cells expressing the FKBP12F36V-tagged protein of interest induces the formation of a ternary complex between the tagged protein, the dTAG molecule, and the E3 ligase, leading to rapid and efficient degradation of the target protein.[1][5] This process is reversible, and removal of the dTAG molecule allows for the re-expression of the tagged protein.[1]

Data Presentation

Table 1: Comparison of dTAG Molecules
dTAG MoleculeRecruited E3 LigaseTypical Concentration RangeObserved Degradation EfficiencyKey Features
dTAG-13Cereblon (CRBN)100 nM - 500 nMPotent degradation of various target proteinsEffective in a wide range of cell lines and in vivo.[2][6]
dTAG-7Cereblon (CRBN)100 nM - 500 nMPotent degradationSimilar to dTAG-13.[2]
dTAGV-1von Hippel-Lindau (VHL)100 nM - 500 nMExclusively selective for FKBP12F36V-tagged proteinsOffers an alternative E3 ligase for degradation, which can be beneficial in certain cellular contexts.[4]
Table 2: Representative Efficiencies for CRISPR/Cas9-Mediated Knock-in
Cell LineTargeting StrategyKnock-in EfficiencyReference
293TCRISPR-PITCh (MMEJ)Heterozygous and homozygous clones isolated[2]
KBM7CRISPR/Cas9 HDRNot explicitly quantified, but successful generation of knock-in clones reported[6]
hTERT-RPE1CRISPR/Cas9 HDRNot explicitly quantified, but successful generation of knock-in clones reported[8]
H9 Stem CellsElectroporation of RNPs and repair cassettesSuccessful knock-in of fluorescent proteins demonstrated[9]

Experimental Protocols

Protocol 1: Design and Cloning of sgRNA for FKBP12F36V Knock-in
  • Target Site Selection:

    • Identify the genomic locus for the N- or C-terminal tagging of your protein of interest. The choice of terminus should be guided by known functional domains of the protein to minimize the risk of disrupting its function.[1]

    • Use online CRISPR design tools (e.g., CHOPCHOP, Benchling) to identify suitable sgRNA sequences close to the desired insertion site.[6][8] Prioritize sgRNAs with high predicted on-target efficiency and low off-target scores.

  • sgRNA Oligo Design and Synthesis:

    • Design and order two complementary oligonucleotides encoding the 20-nucleotide sgRNA target sequence.

    • Add appropriate overhangs to the oligos for cloning into a Cas9 expression vector (e.g., pX458, Addgene #48138).[8]

  • Annealing and Ligation:

    • Phosphorylate and anneal the two oligos to generate a double-stranded DNA fragment.

    • Digest the Cas9 expression vector with a suitable restriction enzyme (e.g., BbsI).[8]

    • Ligate the annealed sgRNA fragment into the linearized Cas9 vector.

  • Transformation and Verification:

    • Transform the ligation product into competent E. coli.

    • Select colonies and isolate plasmid DNA.

    • Verify the correct insertion of the sgRNA sequence by Sanger sequencing.

Protocol 2: Construction of the Donor Template for Homology-Directed Repair (HDR)
  • Design of the Donor Plasmid:

    • The donor plasmid should contain the FKBP12F36V coding sequence flanked by left and right homology arms corresponding to the genomic sequences immediately upstream and downstream of the Cas9 cleavage site.

    • The length of the homology arms can vary, but typically ranges from 500 to 800 base pairs for efficient HDR.

    • Include a selectable marker (e.g., puromycin (B1679871) or blasticidin resistance gene) to facilitate the selection of successfully edited cells.[2] The marker can be flanked by loxP sites for subsequent removal by Cre recombinase if desired.

    • Optionally, include a silent mutation in the protospacer adjacent motif (PAM) site within the homology arm to prevent re-cutting of the integrated donor by Cas9.

  • Cloning of Homology Arms and FKBP12F36V Tag:

    • Amplify the left and right homology arms from genomic DNA of the target cell line.

    • Amplify the FKBP12F36V tag sequence from a template plasmid.

    • Use a seamless cloning method (e.g., Gibson Assembly or In-Fusion) to assemble the homology arms, FKBP12F36V tag, and selectable marker into a suitable plasmid backbone.

  • Verification of the Donor Plasmid:

    • Confirm the integrity and sequence of the final donor plasmid by restriction digest and Sanger sequencing.

Protocol 3: Transfection and Selection of Knock-in Cells
  • Cell Culture and Transfection:

    • Culture the target cells to an optimal confluency for transfection. Cell lines like HEK293T or the near-haploid HAP1 cells can be good starting points due to their high transfectability and ease of allelic verification, respectively.[9]

    • Co-transfect the cells with the Cas9-sgRNA expression plasmid and the donor template plasmid using a suitable transfection reagent (e.g., Lipofectamine) or electroporation.[2][9] The use of ribonucleoprotein (RNP) complexes of Cas9 protein and sgRNA can be an alternative to plasmid delivery, especially in sensitive cell lines.[9]

  • Antibiotic Selection:

    • 48-72 hours post-transfection, begin selection with the appropriate antibiotic (e.g., puromycin or blasticidin) at a pre-determined optimal concentration.

    • Continue selection until non-transfected control cells are completely eliminated.

  • Single-Cell Cloning:

    • Isolate single cells from the resistant population by limiting dilution or fluorescence-activated cell sorting (FACS) into 96-well plates.

    • Expand the single-cell clones to establish clonal cell lines.

Protocol 4: Validation of FKBP12F36V Knock-in Clones

A thorough validation pipeline is crucial to confirm the correct integration of the FKBP12F36V tag and to rule out off-target effects.[10][11][12]

  • Genomic DNA PCR (Junction PCR):

    • Design primers that anneal outside the homology arms of the donor template and within the inserted FKBP12F36V sequence.

    • Perform PCR on genomic DNA isolated from the expanded clones. The presence of a PCR product of the expected size indicates correct integration at the target locus.[9][11]

  • Sanger Sequencing:

    • Sequence the junction PCR products to confirm the precise, in-frame insertion of the FKBP12F36V tag.[9][11]

  • Western Blot Analysis:

    • Lyse the validated clones and perform western blotting using an antibody against the protein of interest or an antibody against a co-inserted tag (e.g., HA).

    • Confirm the expression of the fusion protein at the expected molecular weight.[11]

    • Treat the cells with a dTAG molecule (e.g., dTAG-13) for a few hours and perform western blotting to confirm the degradation of the tagged protein.[2][5]

  • Functional Assays:

    • If possible, perform functional assays to ensure that the tagged protein retains its normal biological activity and localization.[13][14]

Mandatory Visualizations

dTAG_Signaling_Pathway cluster_cell Cell POI Protein of Interest (POI) FusionProtein POI-FKBP12F36V FKBP12F36V FKBP12F36V Tag TernaryComplex Ternary Complex FusionProtein->TernaryComplex Binds Proteasome Proteasome FusionProtein->Proteasome Enters dTAG dTAG Molecule dTAG->TernaryComplex Binds E3Ligase E3 Ubiquitin Ligase (e.g., CRBN/VHL) E3Ligase->TernaryComplex Recruited Ubiquitination Ubiquitination TernaryComplex->Ubiquitination Leads to Ubiquitination->FusionProtein Marks for Degradation Degradation Proteasome->Degradation Mediates

Caption: Mechanism of the dTAG system for targeted protein degradation.

CRISPR_Knockin_Workflow cluster_design Design & Cloning cluster_editing Gene Editing cluster_validation Validation sgRNA_design 1. sgRNA Design & Cloning transfection 3. Co-transfection of Cas9-sgRNA & Donor sgRNA_design->transfection donor_design 2. Donor Template Construction donor_design->transfection selection 4. Antibiotic Selection transfection->selection cloning 5. Single-Cell Cloning selection->cloning genomic_pcr 6. Genomic PCR (Junction PCR) cloning->genomic_pcr sequencing 7. Sanger Sequencing genomic_pcr->sequencing western_blot 8. Western Blot (Expression & Degradation) sequencing->western_blot functional_assay 9. Functional Assay western_blot->functional_assay validated_clone Validated FKBP12F36V Knock-in Cell Line functional_assay->validated_clone

Caption: Experimental workflow for generating FKBP12F36V knock-in cell lines.

References

dTAG Targeting Ligand 1 concentration for optimal degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing dTAG Targeting Ligand 1 (dTAG-1) to achieve optimal degradation of target proteins. The dTAG technology offers a rapid and selective method for protein knockdown, enabling precise investigation of protein function.[][2][3] This document outlines the mechanism of action, protocols for determining optimal dTAG-1 concentration, and methods for quantifying protein degradation.

Introduction to the dTAG System

The degradation tag (dTAG) system is a powerful chemical biology tool for targeted protein degradation.[][3] It relies on three key components:

  • A protein of interest (POI) fused to a mutant FKBP12 F36V tag. This can be achieved through transgene expression or CRISPR-mediated gene editing.[]

  • A dTAG molecule , such as dTAG-1, which is a heterobifunctional small molecule.

  • An endogenous E3 ubiquitin ligase , which is recruited by the dTAG molecule.[]

dTAG-1 specifically recruits the von Hippel-Lindau (VHL) E3 ligase. The dTAG-1 molecule acts as a bridge, forming a ternary complex between the FKBP12F36V-tagged protein and the VHL E3 ligase. This proximity induces the polyubiquitination of the target protein, marking it for degradation by the proteasome.[] This process is rapid, reversible, and highly specific to the tagged protein.[2][4]

Determining Optimal dTAG-1 Concentration

The optimal concentration of dTAG-1 for maximal protein degradation can vary depending on the specific protein of interest, cell type, and experimental conditions. Therefore, it is crucial to perform a dose-response experiment to determine the ideal concentration for your system.

Summary of dTAG-1 Concentrations for Protein Degradation

The following table summarizes quantitative data from various studies, showcasing the effective concentration range for dTAG-1 and other dTAG molecules. Note that dTAG-1 recruits the VHL E3 ligase, while other variants like dTAG-13 recruit Cereblon (CRBN).[5]

dTAG MoleculeConcentrationCell LineTarget ProteinIncubation TimeDegradation LevelReference
dTAG-1350 nMMV4;11FKBP12F36V-fusion chimerasNot SpecifiedPotent Degradation[2]
dTAG-13500 nMTarget 1 KI cell lineTarget 124 hoursMaximum Degradation[6]
dTAGV-15 nMTarget 1 KI cell lineTarget 124 hoursDose-dependent Degradation[6]
dTAGV-150 nMTarget 1 KI cell lineTarget 124 hoursDose-dependent Degradation[6]
dTAGV-1500 nMTarget 1 KI cell lineTarget 124 hoursMaximum Degradation[6]
dTAG-v11 µMHEK293THiBiT-fusion protein4 hoursNear Complete Degradation[7]
dTAG-v110 µMHEK293THiBiT-fusion protein4 hoursNear Complete Degradation[7]
dTAG-1310 µMHEK293THiBiT-fusion protein4 hours~50% Degradation[7]

Note: The extent of protein knockdown can be modulated by varying the degrader dose.[6] It is recommended to test a range of concentrations (e.g., from 1 nM to 10 µM) to identify the optimal concentration for your specific target and cell line.

Experimental Protocols

Protocol 1: Dose-Response Experiment to Determine Optimal dTAG-1 Concentration

This protocol outlines the steps to determine the optimal dTAG-1 concentration for the degradation of an FKBP12F36V-tagged protein of interest.

Materials:

  • Cells expressing the FKBP12F36V-tagged protein of interest

  • Complete cell culture medium

  • dTAG-1 stock solution (e.g., 10 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Multi-well plates (e.g., 6-well or 12-well)

  • Standard equipment for cell culture and protein analysis (e.g., Western blot, mass spectrometry)

Procedure:

  • Cell Seeding: Seed the cells expressing the FKBP12F36V-tagged protein in a multi-well plate at a density that will allow them to reach 50-70% confluency on the day of the experiment.

  • Preparation of dTAG-1 Dilutions: Prepare a series of dTAG-1 dilutions in complete cell culture medium from your stock solution. A typical concentration range to test is 0 nM (DMSO control), 1 nM, 10 nM, 50 nM, 100 nM, 500 nM, 1 µM, and 5 µM.

  • Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of dTAG-1. Include a DMSO-only control.

  • Incubation: Incubate the cells for a predetermined amount of time. A common starting point is 24 hours, but the optimal time may vary.[6] A time-course experiment (see Protocol 2) can be performed to optimize this.

  • Cell Lysis: After incubation, wash the cells with ice-cold PBS and then lyse the cells directly in the well using an appropriate lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Analysis of Protein Degradation: Analyze the level of the target protein in each sample. Western blotting is a common method.

    • Load equal amounts of protein for each sample onto an SDS-PAGE gel.

    • Perform electrophoresis and transfer the proteins to a membrane.

    • Probe the membrane with a primary antibody specific to the protein of interest and a loading control antibody (e.g., GAPDH, β-actin).

    • Use a suitable secondary antibody and detection reagent to visualize the protein bands.

    • Quantify the band intensities to determine the percentage of protein degradation relative to the DMSO control.

Protocol 2: Time-Course Experiment for dTAG-1 Mediated Degradation

This protocol helps to determine the kinetics of degradation for your target protein.

Procedure:

  • Cell Seeding: Seed cells as described in Protocol 1.

  • Treatment: Treat the cells with the optimal dTAG-1 concentration determined from the dose-response experiment.

  • Time Points: Harvest the cells at various time points after dTAG-1 addition (e.g., 0, 1, 2, 4, 8, 12, and 24 hours).

  • Analysis: Lyse the cells at each time point and analyze the target protein levels as described in Protocol 1. This will reveal how quickly the protein is degraded and when maximal degradation is achieved.

Visualizations

Signaling Pathway of the dTAG System

dTAG_System_Mechanism cluster_cell Cell cluster_E3 VHL E3 Ligase Complex POI Protein of Interest (POI) Fusion_Protein POI-FKBP12(F36V) Fusion Protein POI->Fusion_Protein fused with FKBP12_F36V FKBP12(F36V) Tag FKBP12_F36V->Fusion_Protein Ternary_Complex Ternary Complex Fusion_Protein->Ternary_Complex Proteasome Proteasome Fusion_Protein->Proteasome targeted to dTAG1 dTAG-1 dTAG1->Ternary_Complex VHL VHL ElonginC Elongin C VHL->ElonginC VHL->Ternary_Complex ElonginB Elongin B ElonginC->ElonginB CUL2 CUL2 ElonginC->CUL2 Rbx1 Rbx1 CUL2->Rbx1 Ubiquitination Polyubiquitination Ternary_Complex->Ubiquitination induces Ubiquitination->Fusion_Protein tags Degradation Degradation Proteasome->Degradation leads to

Caption: Mechanism of dTAG-1 mediated protein degradation.

Experimental Workflow for Optimal dTAG-1 Concentration

dTAG_Workflow Start Start: Cells expressing FKBP12(F36V)-tagged POI Dose_Response 1. Dose-Response Experiment (Vary dTAG-1 Concentration) Start->Dose_Response Analysis1 2. Analyze Protein Levels (e.g., Western Blot) Dose_Response->Analysis1 Optimal_Conc 3. Determine Optimal Concentration (Lowest concentration for max degradation) Analysis1->Optimal_Conc Time_Course 4. Time-Course Experiment (Using Optimal Concentration) Optimal_Conc->Time_Course Analysis2 5. Analyze Protein Levels (at different time points) Time_Course->Analysis2 Optimal_Time 6. Determine Optimal Incubation Time Analysis2->Optimal_Time Downstream Proceed to Downstream Experiments Optimal_Time->Downstream

Caption: Workflow for optimizing dTAG-1 concentration.

References

Application Notes and Protocols for Determining the Time Course of dTAG-induced Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The degradation tag (dTAG) system is a powerful chemical biology tool for inducing rapid, selective, and reversible degradation of a protein of interest (POI).[1][2] This technology offers significant advantages over traditional genetic methods like RNAi or CRISPR/Cas9, which often have slower kinetics and potential off-target effects.[1][3] The dTAG system provides precise temporal control over protein levels, making it an invaluable tool for target validation in drug discovery and for studying the immediate consequences of protein loss.[1][4]

The system consists of two key components: a protein of interest fused to a mutant FKBP12F36V tag and a heterobifunctional dTAG molecule.[] The dTAG molecule acts as a molecular bridge, recruiting an E3 ubiquitin ligase (such as Cereblon (CRBN) or von Hippel-Lindau (VHL)) to the FKBP12F36V-tagged protein, leading to its polyubiquitination and subsequent degradation by the proteasome.[6][7]

These application notes provide a detailed overview of the time course of dTAG-induced protein degradation, including quantitative data and comprehensive experimental protocols.

Mechanism of Action

The dTAG system hijacks the cell's natural protein disposal machinery, the ubiquitin-proteasome system. The bifunctional dTAG molecule simultaneously binds to the FKBP12F36V tag on the fusion protein and an E3 ubiquitin ligase.[7] This induced proximity triggers the transfer of ubiquitin molecules to the target protein, marking it for destruction by the proteasome.[7] dTAG molecules that recruit the CRBN E3 ligase include dTAG-7 and dTAG-13, while dTAGV-1 recruits the VHL E3 ligase.[6][8]

dTAG_Mechanism cluster_cell Cell cluster_ternary Ternary Complex Formation POI Protein of Interest (POI) FKBP12F36V FKBP12(F36V) Tag POI->FKBP12F36V fused to Proteasome Proteasome POI->Proteasome Degradation dTAG dTAG Molecule dTAG->FKBP12F36V binds E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN/VHL) dTAG->E3_Ligase recruits E3_Ligase->POI Polyubiquitination Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Ub Ubiquitin Protocol1_Workflow start Start transfect 1. Co-transfect HEK293T cells (Expression + Packaging Plasmids) start->transfect collect_virus 2. Collect and filter viral supernatant transfect->collect_virus transduce 3. Transduce target cells with lentivirus + polybrene collect_virus->transduce select 4. Select stable cells with antibiotic (e.g., Puromycin) transduce->select validate 5. Validate fusion protein expression by Western Blot select->validate end End validate->end Protocol2_Workflow start Start treat_cells 1. Treat stable cells with dTAG molecule or DMSO for different time points start->treat_cells lyse_quantify 2. Lyse cells and quantify protein concentration treat_cells->lyse_quantify sds_page 3. Run SDS-PAGE and transfer to membrane lyse_quantify->sds_page immunoblot 4. Block and probe with primary and secondary antibodies sds_page->immunoblot detect 5. Detect signal and re-probe for loading control immunoblot->detect analyze 6. Quantify band intensities and plot degradation kinetics detect->analyze end End analyze->end Protocol3_Workflow start Start treat_lyse 1. Treat cells and lyse in MS-compatible buffer start->treat_lyse digest 2. Reduce, alkylate, and digest proteins with trypsin treat_lyse->digest label 3. (Optional) Label peptides with TMT reagents and combine digest->label lcms 4. Analyze peptides by LC-MS/MS label->lcms data_analysis 5. Identify and quantify proteins, and determine fold changes lcms->data_analysis end End data_analysis->end

References

In Vivo Applications of the dTAG System in Mouse Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The degradation tag (dTAG) system has emerged as a powerful chemical-genetic tool for inducing rapid, selective, and reversible degradation of target proteins in vivo. This technology offers unprecedented temporal control over protein function, enabling detailed investigation of biological processes and validation of therapeutic targets in living organisms. These application notes provide an overview of the dTAG system's in vivo applications in mouse models, supported by experimental data and detailed protocols.

Principle of the dTAG System

The dTAG system consists of two key components:

  • A protein of interest (POI) fused to a mutant FKBP12F36V tag. This can be achieved through genetic modification of the endogenous locus using CRISPR/Cas9 or through transgene expression.[1][2]

  • A heterobifunctional dTAG molecule, such as dTAG-13 or dTAGV-1. This small molecule acts as a degrader, bridging the FKBP12F36V-tagged protein to an E3 ubiquitin ligase complex (CRBN for dTAG-13, VHL for dTAGV-1), leading to the ubiquitination and subsequent proteasomal degradation of the fusion protein.[1][3][4]

The dTAG system's key advantages include its rapid kinetics, high specificity for the tagged protein, and the reversible nature of the protein degradation upon withdrawal of the dTAG molecule.[1][5][6]

Core Applications in Mouse Models

The dTAG system has been successfully employed in various mouse models to study the in vivo consequences of acute protein loss across different fields of research.

Oncology Research: Targeting Oncoproteins

A primary application of the dTAG system in mouse models is the study of oncoproteins. By tagging key cancer drivers, researchers can investigate the immediate effects of their degradation on tumor growth and signaling pathways.

  • KRASG12V: The dTAG system has been used to degrade the KRASG12V oncoprotein in mouse models of lung and pancreatic cancer.[7][8] Acute administration of dTAG molecules resulted in effective degradation of KRASG12V in tumors, leading to the collapse of downstream signaling, decreased proliferation, increased cell death, and significant tumor regression.[7] These studies provide a powerful platform to evaluate the dynamic consequences of mutant KRAS degradation in advance of clinically available direct-acting inhibitors.[1]

  • BET Bromodomains: The dTAG system has been utilized to achieve pan-BET bromodomain degradation (BRD2, BRD3, and BRD4), revealing a superior anti-proliferative effect compared to the selective degradation of BRD4 alone.[1]

Cell Cycle and Kinase Biology: Investigating CDKs

The role of specific cyclin-dependent kinases (CDKs) in adult mice has been explored using dTAG knock-in models.

  • CDK2 and CDK5: Homozygous knock-in mice for dTAG-tagged CDK2 and CDK5 were generated to study the physiological consequences of their degradation.[5][6][9] Treatment with dTAG-13 resulted in rapid and robust degradation of CDK2 and CDK5 in various organs, with the notable exception of the brain due to the limited blood-brain barrier penetration of dTAG-13.[5][6][9] These studies helped in assessing the potential on-target toxicities of CDK inhibitors.[6]

Transcriptional Regulation: Elucidating Gene Function

The dTAG system allows for the acute depletion of transcriptional regulators to study their immediate impact on gene expression and development.

  • NELFB: A homozygous knock-in mouse model with a dTAG fused to the Negative Elongation Factor b (NELFB) was created to study its role in transcriptional regulation.[10] The system proved to be efficient and non-toxic, allowing for the investigation of NELFB's function during different stages of mammalian development.[10]

Quantitative Data Summary

The following tables summarize key quantitative data from in vivo studies using the dTAG system in mouse models.

Table 1: In Vivo Degradation Efficiency and Kinetics

Target ProteinMouse ModeldTAG MoleculeDose & RouteTime to Max Degradation% DegradationOrgan/TissueReference
Luc-FKBP12F36VDisseminated Leukemia (MV4;11 xenograft)dTAG-131 mg/kg IP4 hoursSignificant reduction in bioluminescenceWhole body[1]
CDK2dTAGKnock-in micedTAG-1330 mg/kg IP4 hours>80%Small intestine organoids (ex vivo)[11]
CDK5dTAGKnock-in micedTAG-1330 mg/kg IP4 hours>95%Bone marrow cells (ex vivo)[11]
NELFBdTAGKnock-in micedTAG-13 / dTAGv-110 mg/kg IP6 hours~80%E10.5 embryos[10]
KRASG12V-dTAGLung adenocarcinomadTAG moleculesNot specifiedAcuteEffective degradationTumor[7]

Table 2: Pharmacokinetics of dTAG Molecules in Mice

dTAG MoleculeDose & RouteHalf-life (T1/2)AUCinf (hr*ng/mL)Reference
dTAG-131 mg/kg IPNot specifiedNot specified[1]
dTAG-1310 mg/kg IP2.41 hours6140[4]
dTAGv-110 mg/kg IP4.43 hours18517[4]

Experimental Protocols

Protocol 1: Generation of dTAG Knock-in Mouse Models via CRISPR/Cas9

This protocol outlines the general steps for creating a knock-in mouse model with an endogenous gene tagged with FKBP12F36V.

  • Design:

    • Design a guide RNA (gRNA) to target the C-terminus of the gene of interest, just before the stop codon.

    • Design a homology-directed repair (HDR) template containing the FKBP12F36V tag sequence flanked by homology arms corresponding to the genomic sequences upstream and downstream of the gRNA cut site. Include any desired linker sequences and reporter tags (e.g., HA tag).

  • Microinjection:

    • Prepare a microinjection mix containing Cas9 mRNA, the designed gRNA, and the HDR template.

    • Microinject the mix into the pronuclei of fertilized mouse zygotes.

  • Embryo Transfer:

    • Transfer the microinjected zygotes into pseudopregnant female mice.

  • Screening and Genotyping:

    • Genotype the resulting pups by PCR using primers that can distinguish between the wild-type and knock-in alleles.

    • Confirm the correct integration of the dTAG sequence by Sanger sequencing.

  • Breeding and Colony Establishment:

    • Breed the founder mice to establish a colony of heterozygous and homozygous dTAG knock-in mice.

Protocol 2: In Vivo Protein Degradation Studies in dTAG Mouse Models

This protocol describes a typical in vivo experiment to induce and assess protein degradation.

  • Animal Cohorts:

    • Use age- and sex-matched dTAG knock-in mice and wild-type littermates as controls.

    • Divide the mice into vehicle and dTAG molecule treatment groups.

  • dTAG Molecule Formulation and Administration:

    • Formulate the dTAG molecule (e.g., dTAG-13) in a suitable vehicle. Note that formulation can be challenging due to solubility issues and may require optimization.[5][9]

    • Administer the dTAG molecule to the mice via the desired route, typically intraperitoneal (IP) injection. Dosing will need to be optimized for the specific target and model.

  • Time-Course Analysis:

    • Collect tissues or blood samples at various time points after dTAG molecule administration (e.g., 2, 4, 8, 24, 48 hours) to assess the kinetics of protein degradation and recovery.

  • Protein Level Analysis:

    • Prepare protein lysates from the collected tissues.

    • Analyze the levels of the dTAG-tagged protein by Western blotting or other quantitative methods like mass spectrometry.

    • Use an antibody against the protein of interest or an antibody against the tag (e.g., HA) for detection.

  • Phenotypic Analysis:

    • Concurrently with the protein level analysis, perform phenotypic assessments relevant to the function of the target protein (e.g., tumor volume measurements, behavioral tests, histological analysis).

Protocol 3: Non-invasive Monitoring of Protein Degradation using Bioluminescence

This protocol is applicable for models where the dTAG-tagged protein is also fused to a luciferase reporter.[1]

  • Cell Line Generation:

    • Generate a stable cell line (e.g., a cancer cell line) expressing a fusion protein of Luciferase-FKBP12F36V.

  • Xenograft Model Establishment:

    • Implant the luciferase-expressing cells into immunodeficient mice (e.g., via tail vein injection for a disseminated leukemia model).[1]

  • Baseline Imaging:

    • Once tumors are established, perform baseline bioluminescence imaging using an in vivo imaging system (IVIS).

  • dTAG Molecule Treatment and Imaging:

    • Administer the dTAG molecule or vehicle to the mice.

    • Perform bioluminescence imaging at various time points post-administration to monitor the decrease in luciferase signal, which corresponds to the degradation of the fusion protein.[1][12]

  • Reversibility Assessment:

    • Cease dTAG molecule treatment and continue imaging to monitor the recovery of the bioluminescent signal, demonstrating the reversibility of the system.[1][12]

Visualizations

dTAG System Signaling Pathway

dTAG_System_Pathway cluster_cell Cell cluster_e3 E3 Ubiquitin Ligase Complex POI Protein of Interest (POI) FusionProtein POI-FKBP12(F36V) FKBP12F36V FKBP12(F36V) Tag TernaryComplex Ternary Complex FusionProtein->TernaryComplex binds Proteasome Proteasome FusionProtein->Proteasome targeted to dTAG_molecule dTAG Molecule (e.g., dTAG-13) dTAG_molecule->TernaryComplex bridges CRBN CRBN/VHL DDB1 DDB1 CRBN->TernaryComplex binds CUL4 CUL4 Rbx1 Rbx1 Ubiquitination Ubiquitination TernaryComplex->Ubiquitination Ub Ubiquitin Ub->Ubiquitination Ubiquitination->FusionProtein tags for degradation Degradation Degradation Proteasome->Degradation

Caption: Mechanism of the dTAG system for targeted protein degradation.

Experimental Workflow for In Vivo dTAG Studies

dTAG_Workflow cluster_model Model Generation cluster_experiment In Vivo Experiment cluster_analysis Data Analysis crispr CRISPR/Cas9 Knock-in mouse_model dTAG Mouse Model crispr->mouse_model transgene Transgene Expression transgene->mouse_model cohorts Establish Animal Cohorts (dTAG vs. WT controls) mouse_model->cohorts treatment Administer dTAG Molecule (e.g., IP injection) cohorts->treatment time_course Time-course Tissue Collection treatment->time_course analysis Analysis time_course->analysis protein_analysis Protein Degradation Analysis (Western Blot, MS) analysis->protein_analysis phenotypic_analysis Phenotypic Analysis (Tumor volume, etc.) analysis->phenotypic_analysis

Caption: General workflow for in vivo studies using the dTAG system.

References

Application Notes and Protocols for dTAG-Mediated Target Validation in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction to dTAG Technology

The degradation tag (dTAG) system is a powerful and versatile chemical biology tool for rapid, selective, and reversible degradation of target proteins.[] This technology offers a significant advantage for target validation in drug discovery by enabling the acute depletion of a protein of interest (POI), thereby allowing researchers to study the immediate functional consequences.[2][3] Unlike traditional genetic methods such as RNA interference (RNAi) or CRISPR/Cas9-mediated knockout, which can be slow and may induce compensatory mechanisms, the dTAG system provides temporal control over protein abundance.[2]

The dTAG system consists of three key components:

  • A mutant FKBP12F36V tag: A small protein tag (a mutated form of the human FKBP12 protein) that is genetically fused to the protein of interest.[]

  • A heterobifunctional dTAG degrader: A small molecule that contains a ligand for the FKBP12F36V tag and a ligand for an E3 ubiquitin ligase, such as Cereblon (CRBN) or von Hippel-Lindau (VHL).[4]

  • The endogenous ubiquitin-proteasome system: The cellular machinery responsible for protein degradation.

The dTAG degrader acts as a molecular bridge, bringing the FKBP12F36V-tagged protein into close proximity with the E3 ligase. This induced proximity leads to the polyubiquitination of the target protein, marking it for degradation by the 26S proteasome.

Principle of the dTAG System

The dTAG system's mechanism of action relies on hijacking the cell's natural protein degradation pathway. The F36V mutation in the FKBP12 tag creates a "bump" that prevents the binding of naturally occurring ligands but allows for high-affinity and selective binding of synthetic "bumped" dTAG degrader molecules. This ensures that only the tagged protein is targeted for degradation, minimizing off-target effects.

Different dTAG molecules have been developed to recruit different E3 ligases, providing flexibility and the potential to overcome resistance mechanisms. For example, dTAG-13 recruits the CRBN E3 ligase, while dTAGV-1 recruits the VHL E3 ligase.[4]

Key Advantages of the dTAG System

  • Speed: Protein degradation is typically observed within hours of dTAG degrader addition.[2][5]

  • Selectivity: The high specificity of the dTAG degrader for the FKBP12F36V tag minimizes off-target effects.

  • Reversibility: Removal of the dTAG degrader allows for the re-expression of the target protein, enabling the study of protein function in a reversible manner.

  • Tunability: The extent of protein degradation can be controlled by titrating the concentration of the dTAG degrader.[4]

  • Broad Applicability: The dTAG system can be applied to a wide range of intracellular proteins, regardless of their function or subcellular localization.[]

  • In Vivo Compatibility: The dTAG system has been successfully used in animal models to study protein function in vivo.[5]

Experimental Workflows

Two primary strategies are employed to generate cell lines expressing FKBP12F36V-tagged proteins:

  • Lentiviral Transduction: For exogenous expression of the tagged protein. This method is relatively quick and useful for initial validation studies.

  • CRISPR/Cas9-mediated Knock-in: For endogenous tagging of the protein. This approach allows for the study of the protein at its native expression level and under the control of its endogenous regulatory elements.[6][7][8]

The general workflow for a dTAG-based target validation experiment is as follows:

G cluster_0 Cell Line Generation cluster_1 Experimental Treatment cluster_2 Downstream Analysis a Lentiviral Transduction (Exogenous Expression) c Treat cells with dTAG Degrader a->c b CRISPR/Cas9 Knock-in (Endogenous Tagging) b->c d Time-course and Dose-response c->d e Western Blot (Protein Degradation) d->e f Cell Viability/Proliferation Assay d->f g Functional Assays d->g h In Vivo Studies d->h

General experimental workflow for dTAG-mediated target validation.

Quantitative Data Summary

The following tables summarize key quantitative parameters for dTAG-mediated protein degradation.

Table 1: Degradation Kinetics of Various Target Proteins with dTAG-13

Target ProteinCell LinedTAG-13 Conc.Time to Max. DegradationMax. Degradation (Dmax)Reference
BRD4293T100 nM4-8 hours>90%[2]
HDAC1MV4;11500 nM1-2 hours>90%[2]
MYCMV4;11500 nM1-2 hours>90%[2]
KRASG12VNIH/3T3500 nM4-8 hours~90%[2]
CDK2Duodenum Organoids>100 nM~4 hours>80%[5]
CDK5Duodenum Organoids>100 nM~4 hours>85%[5]

Table 2: DC50 Values for dTAG Molecules

dTAG MoleculeTarget ProteinCell LineDC50Reference
dTAG-13FKBP12F36V-BRD4293T<10 nM[2]
dTAG-7FKBP12F36V-BRD4293T~50 nM[2]
dTAG-13FKBP12F36V-KRASG12VNIH/3T3~100 nM[2]

Experimental Protocols

Protocol for Generating FKBP12F36V-tagged Cell Lines via Lentiviral Transduction

This protocol describes the generation of stable cell lines exogenously expressing an N- or C-terminally FKBP12F36V-tagged protein of interest.

Materials:

  • pLEX_305-N-dTAG or pLEX_305-C-dTAG lentiviral expression vector

  • Gene of interest cloned into the expression vector

  • HEK293T cells for lentivirus production

  • Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)

  • Transfection reagent (e.g., Lipofectamine 2000)

  • Target cell line

  • Polybrene

  • Puromycin (B1679871)

Procedure:

  • Lentivirus Production:

    • Plate HEK293T cells in a 10 cm dish to be 70-80% confluent on the day of transfection.

    • Co-transfect the HEK293T cells with the dTAG expression plasmid and lentiviral packaging plasmids using your preferred transfection reagent according to the manufacturer's protocol.

    • After 48-72 hours, harvest the lentiviral supernatant and filter it through a 0.45 µm filter.

  • Transduction of Target Cells:

    • Plate the target cells in a 6-well plate to be 50-70% confluent on the day of transduction.

    • Add the lentiviral supernatant to the cells in the presence of 8 µg/mL polybrene.

    • Incubate for 24 hours.

    • Replace the virus-containing medium with fresh growth medium.

  • Selection of Stable Cell Lines:

    • After 48 hours post-transduction, begin selection with puromycin. The optimal concentration of puromycin should be determined by a kill curve for your specific cell line.

    • Culture the cells in the presence of puromycin until a stable, resistant population is established.

    • Expand the stable cell line and verify the expression of the FKBP12F36V-tagged protein by Western blot.

Protocol for Generating Endogenously FKBP12F36V-tagged Cell Lines via CRISPR/Cas9

This protocol provides a general framework for knocking in the FKBP12F36V tag at a specific genomic locus.

Materials:

  • CRISPR/Cas9 expression plasmid (e.g., pX330)

  • Single guide RNA (sgRNA) targeting the desired insertion site

  • Donor plasmid containing the FKBP12F36V tag flanked by homology arms

  • Target cell line

  • Transfection reagent or electroporation system

  • Fluorescence-activated cell sorting (FACS) or antibiotic selection markers

Procedure:

  • Design and Cloning:

    • Design an sgRNA that targets the genomic locus where the tag will be inserted (typically at the N- or C-terminus of the protein).

    • Clone the sgRNA into a Cas9 expression vector.

    • Construct a donor plasmid containing the FKBP12F36V tag sequence flanked by 500-800 bp homology arms corresponding to the genomic sequences upstream and downstream of the sgRNA target site. Include a selection marker if desired.

  • Transfection and Selection:

    • Co-transfect the target cells with the Cas9/sgRNA plasmid and the donor plasmid.

    • After 48-72 hours, select for successfully transfected cells using either FACS (if a fluorescent reporter is included) or the appropriate antibiotic.

  • Screening and Validation:

    • Isolate single-cell clones by limiting dilution or FACS.

    • Expand the clones and screen for successful knock-in by genomic PCR and Sanger sequencing.

    • Confirm the expression of the endogenously tagged protein by Western blot using an antibody against the protein of interest or the FKBP12 tag.

Protocol for Western Blot Analysis of Protein Degradation

This protocol is for assessing the degradation of the FKBP12F36V-tagged protein upon treatment with a dTAG degrader.

Materials:

  • FKBP12F36V-tagged cell line

  • dTAG degrader (e.g., dTAG-13)

  • DMSO (vehicle control)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (against the target protein, FKBP12, and a loading control like GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment and Lysis:

    • Plate the FKBP12F36V-tagged cells and allow them to adhere overnight.

    • Treat the cells with the desired concentrations of dTAG degrader or DMSO for the indicated time points.

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer.

    • Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein lysates to the same concentration and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.

    • Load equal amounts of protein onto an SDS-PAGE gel and run the gel.

    • Transfer the proteins to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibodies overnight at 4°C. Recommended starting dilutions are 1:1000 for target and loading control antibodies.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Develop the blot using a chemiluminescent substrate and image the results.

Protocol for Cell Viability Assay

This protocol can be used to assess the phenotypic consequences of target protein degradation on cell viability or proliferation.

Materials:

  • FKBP12F36V-tagged cell line

  • dTAG degrader

  • 96-well plates

  • Cell viability reagent (e.g., CellTiter-Glo, MTS, or AlamarBlue)

Procedure:

  • Cell Plating and Treatment:

    • Seed the FKBP12F36V-tagged cells in a 96-well plate at an appropriate density.

    • Allow the cells to attach overnight.

    • Treat the cells with a serial dilution of the dTAG degrader. Include a vehicle control (DMSO).

  • Incubation and Viability Measurement:

    • Incubate the plate for the desired duration (e.g., 72 hours).

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Measure the signal (luminescence or absorbance) using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle-treated control wells.

    • Plot the cell viability as a function of the dTAG degrader concentration to determine the IC50 value.

Visualizations

dTAG System Mechanism of Action

G POI Protein of Interest FKBP12 FKBP12(F36V) Tag POI->FKBP12 Fused Proteasome 26S Proteasome POI->Proteasome Targeted for Degradation dTAG dTAG Degrader FKBP12->dTAG Binds E3 E3 Ubiquitin Ligase (e.g., CRBN/VHL) E3->dTAG Binds Ub Ubiquitin E3->Ub Recruits Ub->POI Polyubiquitination Fragments Degraded Peptides Proteasome->Fragments

Mechanism of dTAG-mediated targeted protein degradation.
Signaling Pathway Example: KRAS Pathway

Degradation of KRASG12V using the dTAG system can be used to study its role in downstream signaling pathways.

G cluster_0 dTAG-mediated Degradation cluster_1 Downstream Signaling KRAS FKBP12(F36V)-KRAS(G12V) dTAG dTAG-13 KRAS->dTAG Proteasome Proteasome KRAS->Proteasome Degradation RAF RAF dTAG->Proteasome Recruits E3 Ligase MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Targeting the KRAS signaling pathway using the dTAG system.

Troubleshooting

Problem: No or inefficient protein degradation.

  • Possible Cause: Low expression of the tagged protein.

    • Solution: Confirm protein expression by Western blot. If using lentivirus, consider increasing the multiplicity of infection (MOI).

  • Possible Cause: The FKBP12F36V tag interferes with protein function or stability.

    • Solution: Test tagging at the other terminus of the protein.

  • Possible Cause: Inefficient dTAG degrader.

    • Solution: Increase the concentration of the dTAG degrader or try a different degrader that recruits a different E3 ligase (e.g., switch from dTAG-13 to dTAGV-1).

  • Possible Cause (CRISPR knock-in): Only one allele is tagged.

    • Solution: Screen more clones to find a homozygous knock-in.

Problem: High background or off-target effects in viability assays.

  • Possible Cause: dTAG degrader is toxic to the parental cell line at high concentrations.

    • Solution: Perform a dose-response curve with the parental (untagged) cell line to determine the toxic concentration range.

  • Possible Cause: The observed phenotype is not due to the degradation of the target protein.

    • Solution: Perform a washout experiment. Remove the dTAG degrader and observe if the phenotype is reversed as the protein is re-expressed. Use a negative control dTAG molecule that binds the tag but not the E3 ligase.

Problem: Low lentiviral titer.

  • Possible Cause: Poor health of packaging cells.

    • Solution: Ensure HEK293T cells are healthy and not passaged too many times.

  • Possible Cause: Suboptimal transfection efficiency.

    • Solution: Optimize the DNA:transfection reagent ratio and ensure high-quality plasmid DNA is used.

Problem: Low CRISPR knock-in efficiency.

  • Possible Cause: Inefficient sgRNA.

    • Solution: Test multiple sgRNAs targeting the desired locus.

  • Possible Cause: Low efficiency of homology-directed repair (HDR).

    • Solution: Optimize the delivery of the donor plasmid and consider using HDR-enhancing agents. The length of the homology arms in the donor plasmid is critical.

By following these protocols and considering the provided troubleshooting tips, researchers can effectively utilize the dTAG system for robust and reliable target validation in their drug discovery efforts.

References

Application Notes and Protocols for Western Blot Analysis of dTAG-mediated Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing the dTAG (degradation tag) technology for targeted protein degradation, with a specific focus on analysis using Western blotting. This document includes the underlying principles of the dTAG system, detailed experimental protocols, and data interpretation guidelines to facilitate the successful application of this powerful technology in research and drug development.

Introduction to dTAG Technology

The dTAG system is a chemical biology tool that enables the rapid and selective degradation of a protein of interest (POI) within a cellular context.[1][2][] This technology relies on three key components:

  • The dTAG tag: A mutant form of the FKBP12 protein (FKBP12F36V) is fused to the POI at the genetic level using techniques like CRISPR/Cas9-mediated knock-in or lentiviral expression.[1][4][5]

  • The dTAG degrader: A heterobifunctional small molecule, such as dTAG-13, that consists of a ligand that selectively binds to the FKBP12F36V tag and another ligand that recruits an E3 ubiquitin ligase, typically Cereblon (CRBN) or von Hippel-Lindau (VHL).[4][5][6]

  • The Ubiquitin-Proteasome System (UPS): The cell's natural machinery for protein degradation.

Upon introduction of the dTAG degrader, a ternary complex is formed between the FKBP12F36V-tagged POI and the E3 ligase.[1][5] This proximity induces the polyubiquitination of the POI, marking it for degradation by the 26S proteasome.[1][5] The dTAG system offers significant advantages, including rapid kinetics, high specificity, reversibility upon degrader washout, and the ability to tune the level of degradation by varying the degrader concentration.[]

Key Applications in Research and Drug Development

  • Target Validation: Rapidly assess the phenotypic consequences of depleting a specific protein, providing strong evidence for its role in biological processes and its potential as a drug target.[1][7]

  • Mechanism of Action Studies: Investigate the downstream effects of protein loss with high temporal resolution, allowing for the dissection of complex signaling pathways.[2]

  • Overcoming Drug Resistance: Degrade target proteins that have developed resistance to traditional small molecule inhibitors.[]

  • In Vivo Studies: The dTAG system has been successfully applied in mouse models to study protein function in a whole-organism context.[][5]

Signaling Pathway of dTAG-mediated Degradation

dTAG_Pathway cluster_cell Cell POI Protein of Interest (POI) Fusion_Protein POI-FKBP12(F36V) POI->Fusion_Protein FKBP12F36V FKBP12(F36V) Tag FKBP12F36V->Fusion_Protein Ternary_Complex Ternary Complex Fusion_Protein->Ternary_Complex dTAG_molecule dTAG Degrader (e.g., dTAG-13) dTAG_molecule->Ternary_Complex E3_ligase E3 Ubiquitin Ligase (e.g., CRBN) E3_ligase->Ternary_Complex Poly_Ub_Protein Polyubiquitinated POI Ternary_Complex->Poly_Ub_Protein Polyubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_Protein->Proteasome Degradation Proteasome->Degradation

Caption: Mechanism of dTAG-mediated protein degradation.

Experimental Workflow for Western Blot Analysis

WB_Workflow cluster_workflow Western Blot Workflow for dTAG Analysis start Start: Cells expressing POI-FKBP12(F36V) treatment Treat cells with dTAG degrader (and controls) for desired time/dose start->treatment lysis Cell Lysis and Protein Quantification treatment->lysis sds_page SDS-PAGE lysis->sds_page transfer Protein Transfer (to PVDF or Nitrocellulose membrane) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (anti-POI, anti-tag, or anti-FKBP12) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis and Quantification detection->analysis end End: Determine extent of protein degradation analysis->end

Caption: Step-by-step Western blot workflow.

Detailed Experimental Protocol

This protocol provides a general guideline for performing Western blot analysis to assess dTAG-mediated protein degradation. Optimization of specific steps may be required depending on the cell type and protein of interest.

1. Cell Culture and Treatment

  • Culture cells expressing the FKBP12F36V-tagged protein of interest under standard conditions.

  • Seed cells to achieve 70-80% confluency on the day of the experiment.

  • Prepare a stock solution of the dTAG degrader (e.g., dTAG-13) in DMSO.

  • Experimental Groups:

    • Time Course: Treat cells with a fixed concentration of dTAG degrader (e.g., 100-500 nM) for various time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours).

    • Dose Response: Treat cells with increasing concentrations of dTAG degrader (e.g., 0, 1, 10, 50, 100, 500 nM) for a fixed time point.

    • Controls:

      • Vehicle Control: Treat cells with the same volume of DMSO used for the highest degrader concentration.

      • Negative Control Degrader: Treat cells with a negative control compound (e.g., dTAG-13-NEG) that binds the FKBP12F36V tag but not the E3 ligase.

      • Wild-Type Control: If available, use the parental cell line not expressing the tagged protein and treat with the dTAG degrader to assess off-target effects.

2. Cell Lysis and Protein Quantification

  • After treatment, wash cells with ice-cold PBS.

  • Lyse cells in RIPA buffer or a similar lysis buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubate on ice for 30 minutes with periodic vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.

3. SDS-PAGE

  • Normalize the protein concentration of all samples with lysis buffer.

  • Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.

  • Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-polyacrylamide gel.

  • Include a pre-stained protein ladder to monitor protein migration.

  • Run the gel at a constant voltage until the dye front reaches the bottom.

4. Protein Transfer

  • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • After transfer, you can briefly stain the membrane with Ponceau S to visualize the protein bands and confirm successful transfer. Destain with TBST.

5. Blocking and Antibody Incubation

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary antibody in the blocking buffer. You can use an antibody specific to your protein of interest, an antibody against the fusion tag (e.g., HA), or an anti-FKBP12 antibody.

    • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation:

    • Incubate the membrane with an HRP-conjugated secondary antibody (specific to the host species of the primary antibody) diluted in blocking buffer for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

6. Signal Detection and Analysis

  • Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

  • Incubate the membrane with the ECL substrate.

  • Capture the chemiluminescent signal using a digital imager or X-ray film.

  • Loading Control: To ensure equal protein loading, probe the same membrane with an antibody against a housekeeping protein (e.g., GAPDH, β-actin, or Vinculin).

  • Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the intensity of the band for the protein of interest to the intensity of the loading control band.

Quantitative Data Presentation

The following tables provide representative data from typical dTAG experiments.

Table 1: Time-Course of dTAG-13 Mediated Degradation of POI-FKBP12F36V

Time (hours)dTAG-13 (100 nM)Normalized POI Level (%)
0-100
0.5+65
1+30
2+15
4+5
8+<5
24+<5

Table 2: Dose-Response of dTAG-13 Mediated Degradation of POI-FKBP12F36V at 4 hours

dTAG-13 Concentration (nM)Normalized POI Level (%)
0 (DMSO)100
185
1050
5020
1005
500<5

Table 3: Control Experiments for dTAG-13 Specificity (4-hour treatment)

Cell Line / TreatmentNormalized POI Level (%)
POI-FKBP12F36V + DMSO100
POI-FKBP12F36V + dTAG-13 (100 nM)5
POI-FKBP12F36V + dTAG-13-NEG (100 nM)98
Wild-Type Cells + dTAG-13 (100 nM)Not Applicable (no tagged POI)

Troubleshooting Common Western Blot Issues

IssuePossible CauseSuggested Solution
No or Weak Signal Inefficient protein transferConfirm transfer with Ponceau S staining. Optimize transfer time and voltage.
Low protein expressionIncrease the amount of protein loaded.
Inactive antibodyUse a fresh antibody dilution. Ensure proper antibody storage.
High Background Insufficient blockingIncrease blocking time or use a different blocking agent (e.g., BSA instead of milk).
Primary antibody concentration too highOptimize antibody dilution.
Insufficient washingIncrease the number and duration of wash steps.
Non-specific Bands Primary antibody is not specificUse a more specific antibody or affinity-purified antibody. Include a negative control (e.g., lysate from knockout cells if available).
Protein degradationAdd fresh protease inhibitors to the lysis buffer and keep samples on ice.

By following these application notes and protocols, researchers can effectively employ the dTAG system and Western blot analysis to investigate the function of specific proteins with high precision and temporal control.

References

Quantitative Proteomics with the dTAG System: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dTAG (degradation tag) system is a powerful and versatile chemical biology tool for inducing rapid, selective, and reversible degradation of a protein of interest (POI).[1][2] This technology offers significant advantages over traditional genetic methods like RNA interference or CRISPR-based knockout, which often have slower kinetics and are irreversible. The dTAG system provides precise temporal control over protein levels, making it an invaluable tool for studying protein function, validating drug targets, and understanding the immediate cellular consequences of protein loss.[2]

At its core, the dTAG system consists of three key components:

  • A Protein of Interest (POI) fused to a mutant FK506-binding protein 12 (FKBP12) tag with a F36V mutation (FKBP12F36V). This tag can be introduced at the endogenous locus using CRISPR/Cas9 gene editing or through exogenous expression via lentiviral transduction.[2]

  • A heterobifunctional dTAG degrader molecule. This small molecule contains a ligand that specifically binds to the FKBP12F36V tag and another ligand that recruits a native E3 ubiquitin ligase, such as Cereblon (CRBN) or von Hippel-Lindau (VHL).[3][4]

  • The endogenous ubiquitin-proteasome system. The dTAG molecule brings the FKBP12F36V-tagged POI into close proximity with the recruited E3 ligase, leading to polyubiquitination of the POI and its subsequent degradation by the 26S proteasome.[2]

This application note provides a comprehensive overview of the dTAG system coupled with quantitative proteomics, offering detailed protocols for its implementation and showcasing its utility in studying the degradation of key cellular proteins.

Mechanism of Action and Experimental Workflow

The dTAG system provides a straightforward and powerful method for targeted protein degradation. The general workflow for a quantitative proteomics experiment using the dTAG system is outlined below.

dTAG_Mechanism cluster_Cell Cellular Environment POI Protein of Interest (POI) FKBP12 FKBP12(F36V) tag Proteasome 26S Proteasome POI->Proteasome Targeted for Degradation dTAG dTAG Degrader dTAG->POI Binds to FKBP12(F36V) tag E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN) dTAG->E3_Ligase Recruits E3_Ligase->POI Polyubiquitinates POI Proteasome->POI Degrades POI Ub Ubiquitin

dTAG System Mechanism of Action.

dTAG_Workflow cluster_A A. Cell Line Engineering cluster_B B. dTAG Treatment & Cell Harvest cluster_C C. Proteomics Sample Preparation cluster_D D. Mass Spectrometry & Data Analysis CRISPR CRISPR/Cas9 Endogenous Tagging Treatment Treat cells with dTAG Degrader CRISPR->Treatment Lenti Lentiviral Transduction Lenti->Treatment Harvest Harvest cells at time points Treatment->Harvest Lysis Cell Lysis Harvest->Lysis Digestion Protein Digestion (Trypsin) Lysis->Digestion Labeling TMT Labeling Digestion->Labeling Cleanup Peptide Cleanup Labeling->Cleanup LCMS LC-MS/MS Analysis Cleanup->LCMS MaxQuant Data Analysis (MaxQuant) LCMS->MaxQuant Stats Statistical Analysis MaxQuant->Stats BRD4_Signaling cluster_Nucleus Nucleus BRD4 BRD4 Ac_Histone Acetylated Histones BRD4->Ac_Histone Binds to PTEFb P-TEFb (CDK9/CycT1) BRD4->PTEFb Recruits RNAPII RNA Polymerase II PTEFb->RNAPII Phosphorylates Transcription Gene Transcription (e.g., MYC, BCL2) RNAPII->Transcription Initiates dTAG_Degrader dTAG-13 dTAG_Degrader->BRD4 Induces Degradation

References

Synthesis of dTAG Targeting Ligand 1: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of dTAG Targeting Ligand 1, a crucial component of the degradation tag (dTAG) system. This technology enables the rapid and specific degradation of target proteins, offering a powerful tool for functional genomics, target validation, and therapeutic development. The dTAG system utilizes heterobifunctional molecules, known as dTAG degraders, which recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase to a protein of interest that has been tagged with a mutant FKBP12 protein (FKBP12F36V).

Introduction to this compound

This compound is a key building block in the construction of dTAG degraders. It is a high-affinity ligand for the VHL E3 ubiquitin ligase, functionalized with a linker that allows for its conjugation to a ligand for the FKBP12F36V tag. The resulting dTAG molecule acts as a molecular bridge, bringing the tagged protein into proximity with the E3 ligase, leading to its ubiquitination and subsequent degradation by the proteasome.

The synthesis of a complete dTAG degrader involves a modular approach, typically consisting of three main stages:

  • Synthesis of the VHL Ligand Core: Preparation of the hydroxyproline-based scaffold that binds to the VHL E3 ligase.

  • Introduction of a Linker: Functionalization of the VHL ligand with a linker that possesses a reactive group for subsequent conjugation.

  • Coupling to the FKBP12F36V Ligand: The final step involves joining the VHL ligand-linker moiety with a ligand for the FKBP12F36V protein, such as a derivative of AP1867.

This document will focus on the synthesis of the VHL ligand component, which is often referred to as a "dTAG Targeting Ligand."

Synthetic Pathway Overview

The synthesis of the VHL ligand component of dTAG degraders is a multi-step process. The following diagram illustrates a general synthetic workflow for a common VHL ligand precursor.

Synthesis_Workflow cluster_0 Starting Materials cluster_1 Intermediate 1 Synthesis cluster_2 Intermediate 2 Synthesis cluster_3 Intermediate 3 Synthesis cluster_4 Final Ligand Synthesis A trans-4-Hydroxy-L-proline C Protection of Amine and Carboxyl Groups A->C B tert-Butyl acrylate B->C D Coupling with Acyl Chloride C->D E Amide Bond Formation D->E F Deprotection E->F G Linker Attachment F->G

Caption: General workflow for the synthesis of a VHL ligand precursor.

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of a key intermediate for this compound, based on published synthetic routes for VHL ligands.

Protocol 1: Synthesis of (2S,4R)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid

This protocol describes the protection of the starting material, trans-4-Hydroxy-L-proline.

Materials:

Procedure:

  • Dissolve trans-4-Hydroxy-L-proline in a 1:1 mixture of dioxane and water containing one equivalent of NaOH.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of (Boc)₂O (1.1 equivalents) in dioxane dropwise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Concentrate the reaction mixture under reduced pressure to remove the dioxane.

  • Wash the remaining aqueous solution with EtOAc.

  • Acidify the aqueous layer to pH 3 with 1 M HCl at 0 °C.

  • Extract the product with EtOAc (3 times).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the product as a white solid.

Compound Starting Material (g) Product (g) Yield (%) Purity (by NMR)
(2S,4R)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid10.016.592>95%
Protocol 2: Amide Coupling to form (2S,4R)-tert-butyl 2-(aminocarbonyl)-4-hydroxypyrrolidine-1-carboxylate

This step involves the formation of the primary amide.

Materials:

  • (2S,4R)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid

  • Anhydrous Dichloromethane (DCM)

  • Oxalyl chloride

  • Dimethylformamide (DMF) (catalytic amount)

  • Ammonia (B1221849) solution (0.5 M in dioxane)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Suspend (2S,4R)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid in anhydrous DCM.

  • Add a catalytic amount of DMF.

  • Add oxalyl chloride (1.2 equivalents) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Concentrate the mixture under reduced pressure to obtain the crude acyl chloride.

  • Dissolve the crude acyl chloride in anhydrous DCM and add it dropwise to a cooled (0 °C) solution of ammonia (2.5 equivalents) in dioxane.

  • Stir the reaction at room temperature for 3 hours.

  • Quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate and purify the crude product by silica (B1680970) gel chromatography to afford the desired amide.

Compound Starting Material (g) Product (g) Yield (%) Purity (by LC-MS)
(2S,4R)-tert-butyl 2-(aminocarbonyl)-4-hydroxypyrrolidine-1-carboxylate5.04.284>98%
Protocol 3: Coupling with a substituted acyl chloride

This protocol describes the acylation of the hydroxyl group, a key step in building the VHL ligand core.

Materials:

  • (2S,4R)-tert-butyl 2-(aminocarbonyl)-4-hydroxypyrrolidine-1-carboxylate

  • Anhydrous Pyridine

  • Substituted acyl chloride (e.g., 4-chlorobenzoyl chloride)

  • DCM

  • 1 M HCl

  • Saturated aqueous NaHCO₃ solution

Procedure:

  • Dissolve (2S,4R)-tert-butyl 2-(aminocarbonyl)-4-hydroxypyrrolidine-1-carboxylate in anhydrous pyridine.

  • Cool the solution to 0 °C.

  • Add the substituted acyl chloride (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, water, and saturated aqueous NaHCO₃ solution.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography to yield the acylated intermediate.

Compound Starting Material (g) Product (g) Yield (%) Purity (by HPLC)
Acylated pyrrolidine (B122466) intermediate2.02.885>97%

Final Assembly of a dTAG Degrader

The VHL ligand synthesized through the protocols above would then undergo further modifications, including deprotection and linker attachment, to prepare it for conjugation with the FKBP12F36V ligand.

dTAG_Assembly cluster_VHL VHL Ligand Synthesis cluster_FKBP FKBP12F36V Ligand Synthesis cluster_Coupling Final Coupling Reaction cluster_Final Final Product VHL_ligand Synthesized VHL Ligand with Linker Attachment Point Coupling Amide Bond Formation or 'Click' Chemistry VHL_ligand->Coupling FKBP_ligand Synthesized FKBP12F36V Ligand (e.g., AP1867 derivative) with Linker FKBP_ligand->Coupling dTAG_Degrader dTAG Degrader Molecule Coupling->dTAG_Degrader

Caption: Final assembly of a dTAG degrader molecule.

Characterization Data

The synthesized intermediates and the final this compound should be characterized using standard analytical techniques to confirm their identity and purity.

Analytical Technique Expected Data
¹H and ¹³C NMR Chemical shifts and coupling constants consistent with the proposed structure.
Mass Spectrometry (MS) Molecular ion peak corresponding to the calculated molecular weight.
High-Performance Liquid Chromatography (HPLC) A single major peak indicating high purity (typically >95%).

Safety Precautions

The synthesis of these compounds should be performed in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Refer to the Safety Data Sheets (SDS) for all chemicals used in these protocols for specific handling and disposal information.

These protocols and application notes provide a comprehensive guide for the synthesis of this compound. The modular nature of the synthesis allows for the introduction of various linkers, enabling the generation of a library of dTAG degraders for diverse research applications.

dTAG Targeting Ligand 1: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

dTAG Targeting Ligand 1, also known as dTAGV-1, is a potent and selective small molecule degrader used in the Degradation Tag (dTAG) system. This technology enables the rapid and reversible targeted degradation of specific proteins within a cellular context. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the procurement and utilization of dTAGV-1.

Introduction to dTAG Technology

The dTAG system is a powerful chemical biology tool for studying protein function. It offers a "bump-and-hole" approach, where a protein of interest (POI) is endogenously tagged with a mutant FKBP12F36V protein.[1][][3] The "bumped" dTAGV-1 molecule then selectively binds to the "hole" created by the F36V mutation in the FKBP12 tag, acting as a bridge to an E3 ubiquitin ligase.[1][][3] dTAGV-1 specifically recruits the von Hippel-Lindau (VHL) E3 ligase, leading to the polyubiquitination and subsequent proteasomal degradation of the fusion protein.[4][5] This targeted degradation is rapid, often occurring within an hour of treatment, and can be reversed by washing out the dTAGV-1 molecule.[1][3]

Where to Buy this compound (dTAGV-1)

dTAGV-1 and its related compounds are available from several reputable chemical suppliers. Below is a summary of vendors and their offerings.

VendorProduct NameCatalog NumberNotes
Tocris Bioscience (Bio-Techne) dTAGV-16914Also offers dTAGV-1 hydrochloride (7374) for in vivo use and a negative control, dTAGV-1-NEG (6915).[6]
MedChemExpress This compoundHY-136161-
Probechem dTAGV-1 hydrochloridePC-23665-
Sigma-Aldrich (Merck) This compoundSML3107-
R&D Systems (Bio-Techne) dTAGV-16914-
Fisher Scientific Tocris Bioscience dTAGV-1 hydrochloride50-187-1786Distributes Tocris products.

Quantitative Data for dTAGV-1

The efficacy of dTAGV-1 is characterized by its DC50 (concentration for 50% maximal degradation) and Dmax (maximal degradation) values, which can vary depending on the target protein and cell line.

Fusion ProteinDC50 (nM)Dmax (%)Cell LineReference
FKBP12F36V-BRD410>95Not specified[7]
FKBP12F36V-KRAS125>85Not specified[7]
FKBP12F36V-EWS/FLI250>90Not specified[7]
FKBP12F36V-Nluc5>98Not specified[7]
FKBP12F36V-CDK9500>75Not specified[7]

The pharmacokinetic properties of dTAGV-1 have also been evaluated, showing a longer half-life compared to the CRBN-recruiting dTAG-13.[8][9]

CompoundHalf-life (t1/2)AdministrationReference
dTAGV-1 4.43 hoursIntraperitoneal[8][9]
dTAG-132.41 hoursIntraperitoneal[8][9]

Experimental Protocols

General Cell Culture and Treatment

This protocol outlines the general steps for treating cells expressing an FKBP12F36V-tagged protein of interest with dTAGV-1.

Materials:

  • Cells expressing the FKBP12F36V-POI fusion protein

  • Complete cell culture medium

  • dTAGV-1

  • DMSO (for stock solution)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Plating: Plate the cells at a density that will not lead to overgrowth during the experiment. Allow the cells to adhere and resume logarithmic growth (typically 24 hours).

  • dTAGV-1 Preparation: Prepare a stock solution of dTAGV-1 in DMSO. A typical stock concentration is 10 mM. Store the stock solution at -20°C.

  • Treatment: Dilute the dTAGV-1 stock solution in complete cell culture medium to the desired final concentration. Common final concentrations range from 100 nM to 1 µM.[1]

  • Incubation: Remove the old medium from the cells and replace it with the medium containing dTAGV-1. Incubate the cells for the desired time period. Degradation can be observed as early as 1 hour, with more complete degradation often seen between 4 and 24 hours.[1]

  • Cell Lysis: After incubation, wash the cells with ice-cold PBS and proceed with cell lysis for downstream analysis (e.g., Western blotting).

Western Blotting for Protein Degradation

This protocol describes how to assess the degradation of the target protein by Western blotting.

Materials:

  • RIPA buffer or other suitable lysis buffer

  • Protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membrane

  • Primary antibody against the protein of interest or the HA-tag

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

  • Loading control antibody (e.g., anti-GAPDH or anti-β-actin)

Procedure:

  • Lysate Preparation: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize the protein concentrations and prepare the samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5-10 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein per lane, run the SDS-PAGE gel, and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control to determine the extent of protein degradation.

Visualizations

Mechanism of dTAGV-1 Action

dTAG_Mechanism cluster_fusion Fusion Protein cluster_ternary Ternary Complex POI Protein of Interest FKBP12 FKBP12(F36V) Tag Proteasome Proteasome POI->Proteasome Degradation dTAGV1 dTAGV-1 FKBP12->dTAGV1 VHL VHL E3 Ligase dTAGV1->VHL Ub Ubiquitin VHL->Ub Recruits Ub->POI Polyubiquitination

Caption: Mechanism of dTAGV-1 mediated protein degradation.

Experimental Workflow

dTAG_Workflow start Start: Cells expressing FKBP12(F36V)-POI treatment Treat with dTAGV-1 (e.g., 100 nM - 1 µM) start->treatment incubation Incubate (1 - 24 hours) treatment->incubation lysis Cell Lysis and Protein Quantification incubation->lysis western Western Blot Analysis lysis->western analysis Quantify Protein Levels western->analysis end End: Determine extent of degradation analysis->end

Caption: Experimental workflow for dTAGV-1 mediated degradation.

References

dTAG System: Application Notes and Protocols for Targeted Cellular Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The dTAG (degradation tag) system is a powerful and versatile technology for inducing rapid, selective, and reversible degradation of specific cellular proteins. This system offers precise temporal control over protein levels, making it an invaluable tool for functional genomics, target validation, and mechanistic studies in both academic research and drug development.

Introduction to the dTAG System

The dTAG technology overcomes limitations of traditional genetic knockout or RNA interference methods by enabling acute protein depletion with pharmacological specificity and kinetics. The system relies on a tripartite mechanism involving a protein of interest (POI) fused to a mutant FKBP12F36V tag, a heterobifunctional dTAG molecule, and an endogenous E3 ubiquitin ligase.[1][2][3] This approach allows for the degradation of virtually any intracellular protein, expanding the "druggable" proteome.[4]

The dTAG molecule acts as a molecular bridge, recruiting the FKBP12F36V-tagged protein to a specific E3 ligase, such as Cereblon (CRBN) or von Hippel-Lindau (VHL), thereby triggering polyubiquitination and subsequent degradation of the target protein by the 26S proteasome.[1][5] The degradation is rapid, often occurring within an hour of dTAG molecule administration, and reversible upon washout of the compound.[3]

Key Components and Mechanism of Action

The dTAG system consists of three core components:

  • FKBP12F36V Tag: A 12-kDa mutant of the FKBP12 protein with a phenylalanine-to-valine substitution at position 36. This mutation prevents binding to endogenous ligands like rapamycin (B549165) but allows for high-affinity and selective binding to engineered dTAG molecules.[1] The tag can be fused to the N- or C-terminus of a protein of interest.

  • dTAG Molecule: A heterobifunctional small molecule with two distinct domains connected by a linker. One end binds specifically to the FKBP12F36V tag, and the other end recruits a native E3 ubiquitin ligase.

    • dTAG-13: Recruits the CRBN E3 ligase.[1]

    • dTAGV-1: Recruits the VHL E3 ligase, offering an alternative for proteins that may be resistant to CRBN-mediated degradation.[5][6]

  • Endogenous E3 Ubiquitin Ligase: The cellular machinery (either CRBN or VHL) that is hijacked by the dTAG molecule to ubiquitinate the target protein.

The mechanism of action is illustrated in the signaling pathway diagram below.

dTAG_Mechanism cluster_cell Cellular Environment POI Protein of Interest (POI) Fusion POI-FKBP12(F36V) Fusion Protein POI->Fusion fused with FKBP12 FKBP12(F36V) Tag FKBP12->Fusion Proteasome 26S Proteasome Fusion->Proteasome targeted for degradation dTAG dTAG Molecule dTAG->Fusion binds to FKBP12(F36V) E3 E3 Ubiquitin Ligase (CRBN or VHL) dTAG->E3 recruits E3->Fusion forms ternary complex Degraded Degraded Peptides Proteasome->Degraded degrades into Ub Ubiquitin Ub->Fusion polyubiquitination

Caption: Mechanism of the dTAG system for targeted protein degradation.

Quantitative Data on Degradation Efficiency

The efficiency of dTAG-mediated protein degradation is influenced by several factors, including the specific target protein, the cell line, the dTAG molecule used, and its concentration. The following tables summarize available quantitative data on degradation kinetics.

Table 1: Degradation of KRASG12V by dTAG-13

Cell LineTreatmentTime (hours)Degradation (%)Reference
NIH/3T3500 nM dTAG-13158.3[1]
NIH/3T3500 nM dTAG-13488.6[1]
LUAD Murine Cells0.3 µM dTAG-1324Significant[4]

Table 2: Degradation of EWS/FLI by dTAGV-1

Cell LineTreatmentTime (hours)Degradation (%)Reference
EWS5021 µM dTAGV-16>90[7][8]
A673/A21.5 nM dTAGV-124~14[9]
A673/A25 nM dTAGV-124~35[9]
A673/A215 nM dTAGV-124~57[9]
A673/A250 nM dTAGV-124~84[9]
A673/A2150 nM dTAGV-124~93[9]

Table 3: General Potency of dTAG Molecules

dTAG MoleculeTarget ProteinCell LineEffective ConcentrationReference
dTAG-7VariousMV4;11As low as 50 nM[1]
dTAG-13VariousMV4;11As low as 50 nM[1]
dTAGV-1FKBP12F36V-Nluc293FT0.1 nM - 10 µM[5]
ZZ3CDK12/13JurkatDC50: 35 nM / 57 nM[10]
ZZ5BRD4JurkatDC50: 3.26 µM, Dmax: 54%[10]

Experimental Protocols

Generation of dTAG Expressing Cell Lines

Two primary methods are used to express the FKBP12F36V-tagged protein of interest: CRISPR/Cas9-mediated endogenous knock-in and lentiviral-mediated exogenous expression.

This method is preferred for studying the degradation of the protein at its native expression level and localization.

CRISPR_Workflow cluster_design Vector Design & Preparation cluster_transfection Cell Line Engineering cluster_validation Clone Validation sgRNA_design Design sgRNA targeting C- or N-terminus Cloning Clone sgRNA into Cas9 vector and assemble donor plasmid sgRNA_design->Cloning Donor_design Design donor plasmid with FKBP12(F36V) tag, selection marker, and homology arms Donor_design->Cloning Transfection Co-transfect Cas9/sgRNA and donor plasmids into cells Cloning->Transfection Selection Select transfected cells (e.g., with puromycin) Transfection->Selection Clonal_isolation Isolate single cell clones Selection->Clonal_isolation Genomic_PCR Genomic PCR to confirm correct integration Clonal_isolation->Genomic_PCR Sanger_seq Sanger sequencing to verify in-frame insertion Genomic_PCR->Sanger_seq Western_blot Western blot to confirm expression of tagged protein Sanger_seq->Western_blot

Caption: Workflow for generating endogenous dTAG knock-in cell lines.

Protocol:

  • Design sgRNA and Donor Plasmid:

    • Design a single guide RNA (sgRNA) that targets the genomic locus immediately upstream (for C-terminal tagging) or downstream (for N-terminal tagging) of the stop codon of your gene of interest.

    • Design a donor plasmid containing the FKBP12F36V tag sequence, a P2A self-cleaving peptide followed by a selection marker (e.g., puromycin (B1679871) resistance gene), and 5' and 3' homology arms (typically 500-800 bp) corresponding to the genomic sequences flanking the sgRNA cut site.

  • Cell Transfection:

    • Co-transfect the host cell line with the Cas9-sgRNA expression vector and the donor plasmid using a suitable transfection reagent.

  • Selection and Clonal Isolation:

    • Two days post-transfection, begin selection with the appropriate antibiotic (e.g., puromycin).

    • After selection, isolate single-cell clones by limiting dilution or fluorescence-activated cell sorting (FACS) into 96-well plates.

  • Clone Validation:

    • Expand the clones and screen for correct integration of the dTAG cassette by genomic PCR using primers flanking the insertion site.

    • Confirm the in-frame insertion of the FKBP12F36V tag by Sanger sequencing of the PCR product.

    • Verify the expression of the correctly sized fusion protein by Western blotting using an antibody against the protein of interest or an antibody against a tag (e.g., HA) included in the cassette.

This method is useful for rapid expression of the tagged protein, especially for initial validation or in cell lines that are difficult to transfect.

Protocol:

  • Cloning:

    • Clone the cDNA of your protein of interest into a lentiviral expression vector that contains the FKBP12F36V tag at either the N- or C-terminus (e.g., pLEX_305-N-dTAG or pLEX_305-C-dTAG, available from Addgene).

  • Lentivirus Production:

    • Co-transfect HEK293T cells with the lentiviral expression vector and packaging plasmids (e.g., psPAX2 and pMD2.G).

    • Collect the virus-containing supernatant 48 and 72 hours post-transfection.

  • Transduction:

    • Transduce the target cell line with the collected lentivirus in the presence of polybrene.

  • Selection:

    • Select for transduced cells using the appropriate antibiotic resistance marker encoded by the lentiviral vector.

  • Validation:

    • Confirm the expression of the fusion protein by Western blotting.

dTAG Molecule Treatment and Protein Degradation Analysis

Degradation_Workflow cluster_treatment Cell Treatment cluster_analysis Analysis of Degradation Cell_seeding Seed dTAG-expressing cells dTAG_addition Add dTAG molecule (and controls) Cell_seeding->dTAG_addition Incubation Incubate for desired time course dTAG_addition->Incubation Cell_lysis Lyse cells and quantify protein Incubation->Cell_lysis SDS_PAGE SDS-PAGE Cell_lysis->SDS_PAGE Western_blot Western Blotting SDS_PAGE->Western_blot Quantification Densitometry and Data Analysis Western_blot->Quantification

Caption: Experimental workflow for analyzing dTAG-mediated protein degradation.

Protocol:

  • Cell Seeding:

    • Seed the dTAG-expressing cells at an appropriate density in multi-well plates to ensure they are in the logarithmic growth phase at the time of treatment.

  • dTAG Molecule Treatment:

    • Prepare a stock solution of the dTAG molecule (e.g., dTAG-13 or dTAGV-1) in DMSO.

    • Dilute the dTAG molecule to the desired final concentration in cell culture medium.

    • Treat the cells with the dTAG molecule. Include a vehicle control (DMSO) and, if possible, a negative control compound that does not bind the E3 ligase.

    • For dose-response experiments, treat cells with a range of dTAG molecule concentrations for a fixed time.

    • For time-course experiments, treat cells with a fixed concentration of the dTAG molecule and harvest at different time points.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer or a similar lysis buffer supplemented with protease and phosphatase inhibitors.

    • Quantify the total protein concentration of the lysates using a BCA or Bradford assay.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody against the protein of interest or the tag (e.g., HA). Also, probe for a loading control (e.g., GAPDH, β-actin, or tubulin).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis:

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • Normalize the intensity of the target protein band to the corresponding loading control band.

    • Calculate the percentage of remaining protein relative to the vehicle-treated control.

    • For dose-response experiments, plot the percentage of remaining protein against the log of the dTAG molecule concentration to determine the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation).

Co-Immunoprecipitation to Assess Protein-Protein Interactions

The dTAG system can be used to study how the acute depletion of a protein affects its interaction with binding partners.

Protocol:

  • Cell Treatment and Lysis:

    • Treat dTAG-expressing cells with the dTAG molecule or vehicle control for the desired time.

    • Lyse the cells in a non-denaturing lysis buffer (e.g., a buffer with a mild detergent like NP-40) to preserve protein complexes.

  • Immunoprecipitation:

    • Incubate the cell lysates with an antibody against a known interaction partner of your protein of interest.

    • Add Protein A/G agarose (B213101) or magnetic beads to capture the antibody-protein complexes.

    • Wash the beads several times with lysis buffer to remove non-specific binders.

  • Elution and Western Blotting:

    • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

    • Analyze the eluates by Western blotting, probing for your dTAG-tagged protein of interest to see if its interaction is diminished in the dTAG-treated sample.

Conclusion

The dTAG system provides a robust and versatile platform for the targeted degradation of cellular proteins. Its rapid, selective, and reversible nature allows for precise investigation of protein function in a manner that is often not possible with other techniques. These application notes and protocols provide a comprehensive guide for researchers to successfully implement the dTAG system in their studies.

References

Troubleshooting & Optimization

troubleshooting incomplete protein degradation with dTAG

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the dTAG (degradation tag) system. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common experimental issues and to answer frequently asked questions related to the application of dTAG technology for targeted protein degradation.

Troubleshooting Guide

This section addresses specific problems that may arise during your dTAG experiments in a question-and-answer format.

Question 1: I am observing incomplete or no degradation of my target protein. What are the possible causes and solutions?

Incomplete or absent degradation is a common issue that can stem from several factors, ranging from the specifics of the fusion protein to the experimental conditions. The following table summarizes potential causes and recommended troubleshooting steps.

Potential CauseRecommended Solution(s)
Suboptimal dTAG Degrader Concentration Perform a dose-response experiment to determine the optimal concentration. Test a range from 10 nM to 1 µM. dTAG-13, for example, is often effective at sub-micromolar concentrations.[1]
Inappropriate Incubation Time Conduct a time-course experiment (e.g., 1, 2, 4, 8, 24 hours) to identify the optimal degradation window. Kinetics can vary between different fusion proteins.[1]
Incorrect Terminus Tagging The position of the FKBP12F36V tag (N- or C-terminus) can affect protein folding, function, and accessibility for degradation. If one terminus yields poor degradation, test the other.[2]
Low Expression of Required E3 Ligase The dTAG system relies on endogenous E3 ligases like Cereblon (CRBN) or von Hippel-Lindau (VHL).[2][3] Confirm that your cell line expresses sufficient levels of the relevant E3 ligase. If expression is low, consider using a different cell line.
Steric Hindrance The fusion tag may be buried within the protein structure, preventing the dTAG molecule from accessing it. Re-designing the fusion construct at the other terminus may resolve this.
Ineffective dTAG Degrader Some fusion proteins may be degraded more efficiently by a VHL-recruiting degrader (e.g., dTAGV-1) versus a CRBN-recruiting one (e.g., dTAG-13), or vice-versa.[3][4] Test degraders that recruit different E3 ligases.
Proteasome or E3 Ligase Inhibition Ensure that other treatments or media components are not inhibiting the proteasome or the E3 ligase pathway. Pre-treatment with inhibitors like carfilzomib (B1684676) (proteasome) or MLN4924 (E3 ligase activation) can serve as controls to confirm the degradation pathway.[5]
Issues with Fusion Protein Expression Confirm the expression of your FKBP12F36V-tagged protein via Western blot using an antibody against your protein of interest or an antibody against the tag itself. Low or no expression will result in no detectable degradation.

Below is a logical workflow to troubleshoot incomplete degradation.

G start Incomplete Degradation Observed confirm_expression Confirm Fusion Protein Expression via WB start->confirm_expression dose_response Perform Dose-Response (e.g., 10nM - 1µM) confirm_expression->dose_response Expression OK time_course Perform Time-Course (e.g., 1-24h) dose_response->time_course Degradation still poor success Degradation Successful dose_response->success Degradation OK check_terminus Was the other terminus tested? time_course->check_terminus Degradation still poor time_course->success Degradation OK test_other_terminus Clone and test other terminus check_terminus->test_other_terminus No check_ligase Check E3 Ligase Expression (CRBN/VHL) check_terminus->check_ligase Yes test_other_terminus->confirm_expression test_other_degrader Test dTAG Degrader for alternate E3 Ligase (e.g., VHL vs CRBN) check_ligase->test_other_degrader Expression OK test_other_degrader->success Degradation Observed fail Consult Further/Re-evaluate Target test_other_degrader->fail Degradation still poor

A logical workflow for troubleshooting incomplete protein degradation.

Question 2: My cells are showing toxicity after treatment with the dTAG degrader. What can I do?

Cellular toxicity can be a concern, especially at higher concentrations or with prolonged exposure.

  • Confirm On-Target vs. Off-Target Toxicity : First, treat the parental cell line (the one without the FKBP12F36V-tagged protein) with the same concentration of the dTAG degrader.[2] If toxicity is observed, it indicates the degrader itself is toxic to the cells at that concentration.

  • Reduce Concentration : If the toxicity is degrader-dependent, lower the concentration. Often, effective degradation can be achieved at concentrations below the toxic threshold.

  • Reduce Incubation Time : Limit the exposure time to the minimum required for effective degradation, as determined by your time-course experiment.

  • Use a Negative Control : Use an inactive stereoisomer of the degrader as a negative control, if available, to confirm that the observed phenotype is due to degradation and not an off-target effect of the molecule.

Question 3: I suspect off-target effects are causing my phenotype. How can I check for this?

The dTAG system is designed for high selectivity towards the FKBP12F36V mutant over the wild-type FKBP12.[1][3] However, rigorous controls are essential to ensure your observed phenotype is a direct result of degrading your protein of interest.

  • Parental Cell Line Control : The most critical control is to treat the parental cell line, which does not express the tagged protein, with the dTAG degrader. Any observed phenotype in these cells would be considered an off-target effect.

  • Inactive Epimer Control : Some dTAG molecules have corresponding inactive epimers that can bind to the tag but not recruit the E3 ligase. These are excellent negative controls to distinguish degradation-dependent effects from other pharmacological activities of the compound.

  • Rescue Experiment : If possible, re-express a version of your target protein that lacks the dTAG to see if it rescues the phenotype.

  • Proteomics : For a comprehensive analysis, perform unbiased mass spectrometry-based proteomics on cells treated with the dTAG degrader to identify any unintended protein degradation.

Frequently Asked Questions (FAQs)

Question 1: How does the dTAG system work?

The dTAG system is a chemical biology tool that induces the rapid and selective degradation of a target protein.[1][] It consists of three key components:

  • The FKBP12F36V Tag : A mutated version of the FKBP12 protein that is fused to your protein of interest (POI) through genetic modification (e.g., CRISPR/Cas9 knock-in or lentiviral expression).[3][]

  • The dTAG Degrader : A heterobifunctional small molecule with two heads. One end binds selectively to the FKBP12F36V tag, and the other end binds to an E3 ubiquitin ligase, such as CRBN or VHL.[3][7]

  • The Endogenous E3 Ligase : A cellular protein that, when recruited, polyubiquitinates the target protein, marking it for destruction by the proteasome.[][7]

The addition of the dTAG degrader brings the FKBP12F36V-tagged protein and the E3 ligase into close proximity, forming a "ternary complex."[] This proximity allows the E3 ligase to transfer ubiquitin chains to the target protein, leading to its degradation by the cell's natural protein disposal machinery, the proteasome.[7]

G cluster_0 Ternary Complex Formation cluster_1 Degradation Pathway POI Protein of Interest FKBP12 FKBP12(F36V) Tag POI->FKBP12 fused to dTAG dTAG Degrader FKBP12->dTAG Ubiquitination Poly-ubiquitination dTAG->Ubiquitination triggers E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN) E3_Ligase->dTAG Proteasome Proteasome Ubiquitination->Proteasome targets for Degradation Degraded Peptides Proteasome->Degradation results in

The mechanism of action for the dTAG system.

Question 2: How do I generate a cell line expressing my dTAG-fusion protein?

There are two primary methods for generating cell lines suitable for dTAG experiments:

  • CRISPR/Cas9-Mediated Knock-in : This is the preferred method as it involves editing the endogenous locus of your gene of interest to add the FKBP12F36V tag.[1][8][9] This ensures the fusion protein is expressed under its native promoter and at physiological levels. Protocols are available for generating knock-in cell lines.[9]

  • Lentiviral Transgene Expression : This method allows for the rapid, exogenous expression of your FKBP12F36V-fusion protein.[1] It is particularly useful for initial testing, such as determining which terminus (N- or C-) is suitable for tagging without disrupting protein function.[2] However, it can lead to overexpression, which may produce artifacts.

The general workflow for creating and validating a dTAG system is outlined below.

G cluster_0 Cell Line Generation cluster_1 Validation cluster_2 Degradation Experiment design_construct 1. Design Fusion Construct (N- or C-terminus) generate_cells 2. Generate Cells (CRISPR Knock-in or Lentivirus) design_construct->generate_cells select_clones 3. Select & Expand Clones generate_cells->select_clones confirm_expression 4. Confirm Fusion Expression (WB) select_clones->confirm_expression functional_assay 5. Validate Protein Function confirm_expression->functional_assay treat_degrader 6. Treat with dTAG Degrader functional_assay->treat_degrader analyze_degradation 7. Analyze Degradation (WB) treat_degrader->analyze_degradation phenotype_assay 8. Assess Phenotype analyze_degradation->phenotype_assay

A general experimental workflow for the dTAG system.

Question 3: What is the difference between dTAG degraders that recruit CRBN versus VHL?

dTAG degraders are available that recruit different E3 ligases, most commonly Cereblon (CRBN) or von Hippel-Lindau (VHL).[3] For example, dTAG-13 recruits CRBN, while dTAGV-1 recruits VHL.[3] The choice between them can be critical, as the efficiency of degradation for a specific target protein can depend on which E3 ligase is recruited. Factors like the subcellular localization of the target protein and the E3 ligase, as well as the geometry of the ternary complex, can influence the outcome. If you observe poor degradation with a CRBN-recruiting degrader, it is often worthwhile to test a VHL-recruiting one.[4]

Question 4: How do I confirm the degradation of my target protein?

Western blotting (or immunoblotting) is the most common and direct method to visualize and quantify the reduction in protein levels.[10][11] This technique allows you to measure the amount of your target protein in cell lysates before and after treatment with the dTAG degrader.

Experimental Protocols

Protocol 1: Western Blot for Assessing Protein Degradation

This protocol provides a standard workflow for analyzing protein degradation via Western blot.

1. Sample Preparation: a. Culture your dTAG-engineered cells and parental control cells to ~80% confluency. b. Treat the cells with the desired concentrations of dTAG degrader (and DMSO as a vehicle control) for the desired amount of time. c. After treatment, wash the cells once with ice-cold PBS. d. Lyse the cells directly on the plate with an appropriate lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. e. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes. f. Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris. g. Transfer the supernatant (protein lysate) to a new tube. h. Determine the protein concentration using a standard assay such as BCA.[12]

2. SDS-PAGE and Protein Transfer: a. Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes. b. Load 15-30 µg of protein per lane onto an SDS-PAGE gel. Include a protein ladder. c. Run the gel until the dye front reaches the bottom. d. Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[11]

3. Immunoblotting: a. Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or 5% BSA in TBST). b. Incubate the membrane with a primary antibody specific to your protein of interest overnight at 4°C with gentle agitation. Use a loading control antibody (e.g., GAPDH, β-actin, or Tubulin) to ensure equal protein loading. c. Wash the membrane three times for 5-10 minutes each with TBST. d. Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (that recognizes the host species of the primary antibody) for 1 hour at room temperature.[13] e. Wash the membrane again three times for 5-10 minutes each with TBST.

4. Detection: a. Prepare an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. b. Incubate the membrane with the ECL substrate. c. Visualize the protein bands using a chemiluminescence imager or X-ray film. d. Quantify the band intensity using densitometry software to determine the percentage of protein degradation relative to the loading control.

References

Technical Support Center: Optimizing dTAG Targeting Ligand Dosage

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the dTAG system.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the dTAG system?

The degradation tag (dTAG) system is a chemical biology tool for inducing rapid and specific degradation of a target protein.[] It requires two components: a protein of interest (POI) fused to a mutated FKBP12 protein tag (FKBP12F36V), and a dTAG ligand (e.g., dTAG-13).[2][3][4] The dTAG ligand is a heterobifunctional molecule that acts as a bridge, simultaneously binding to the FKBP12F36V tag on the target protein and an E3 ubiquitin ligase, such as Cereblon (CRBN) or von Hippel-Lindau (VHL).[3][4][5] This induced proximity leads to the polyubiquitination of the target protein, marking it for destruction by the cell's proteasome.[4][6]

dTAG_Mechanism cluster_0 Cellular Environment POI Protein of Interest (POI) FKBP FKBP12F36V Tag POI->FKBP Fused via genetic editing Proteasome Proteasome FKBP->Proteasome Degradation dTAG dTAG Ligand dTAG->FKBP Binds Tag E3 E3 Ubiquitin Ligase (e.g., CRBN) dTAG->E3 Recruits Ligase E3->FKBP Ubiquitination Ub Ubiquitin

Caption: Mechanism of dTAG-mediated protein degradation.

Q2: What is a recommended starting concentration for dTAG-13 in cell culture?

A common starting point for dose-response experiments is a concentration range from 0.1 nM to 1000 nM.[7] Potent degradation has been observed with as little as 50-100 nM for many target proteins.[2] For example, one study found that 10 nM dTAG-13 induced approximately 60% degradation of the target protein within 30 minutes.[8] It is crucial to perform a titration for each new fusion protein and cell line to determine the optimal concentration.

Q3: How long does it take to see protein degradation?

The dTAG system is designed for rapid protein depletion. Pronounced degradation can often be observed within one hour of treatment, with near-complete degradation of some targets occurring between four to eight hours.[2] However, the exact kinetics can vary depending on the specific target protein, its turnover rate, and the cellular context.[2] A time-course experiment (e.g., 1, 2, 4, 8, 24 hours) is recommended.

Q4: Is the degradation induced by the dTAG system reversible?

Yes, the system is reversible.[4][9] Once the dTAG ligand is removed from the culture medium (a "washout" experiment), the target protein will be re-expressed.[4] In vivo studies have shown that protein expression can be largely recovered within 24 hours of the last dTAG ligand administration, consistent with the known pharmacokinetics of the molecules.[8]

Q5: Are there alternatives to the CRBN-recruiting dTAG-13?

Yes. If a target protein is resistant to degradation with CRBN-based ligands like dTAG-13, alternative versions are available. For instance, dTAGV-1 recruits the VHL E3 ligase instead of CRBN.[5] This provides an important alternative and expands the system's utility, especially for targets that may be recalcitrant to CRBN-mediated degradation.[10][11]

Troubleshooting Guide

Q: I am not observing any degradation of my target protein. What are the potential causes?

No_Degradation_Troubleshooting Start Problem: No Protein Degradation CheckTag Is the FKBP12F36V tag correctly fused and expressed? Start->CheckTag CheckFunction Does the tagged protein retain its function? CheckTag->CheckFunction Yes Sol_Tag Solution: - Verify sequence of construct. - Confirm expression via Western Blot with an anti-tag antibody. - Test both N- and C-terminal tags. CheckTag->Sol_Tag No CheckLigand Is the dTAG ligand active and at the correct concentration? CheckFunction->CheckLigand Yes Sol_Function Solution: - Tagging may disrupt protein folding or function. - Test the alternate terminus for tagging. CheckFunction->Sol_Function No CheckE3 Is the required E3 Ligase (e.g., CRBN) expressed and active in your cell line? CheckLigand->CheckE3 Yes Sol_Ligand Solution: - Use a fresh dilution of the ligand. - Perform a wide dose-response titration (e.g., 0.1 nM to 10 µM). CheckLigand->Sol_Ligand No Sol_E3 Solution: - Confirm E3 ligase expression. - Use a dTAG ligand that recruits a different E3 ligase (e.g., dTAGV-1 for VHL). CheckE3->Sol_E3 No

Caption: Troubleshooting flowchart for lack of protein degradation.

Q: My results show significant cell toxicity. How can I address this?

High concentrations of dTAG ligands can sometimes lead to off-target effects or cellular toxicity.[9]

  • Perform a Control Experiment: Treat the parental cell line (without the FKBP12F36V tag) with the same concentrations of the dTAG ligand. This will determine if the toxicity is due to the ligand itself or the degradation of your specific target protein.[3]

  • Lower the Concentration: Determine the lowest effective concentration that provides sufficient degradation with minimal impact on cell viability from your dose-response curve.

  • Reduce Incubation Time: A shorter treatment duration may be sufficient to degrade the target protein while minimizing long-term toxic effects.

Q: I am observing the "hook effect." What does this mean?

The "hook effect" is a phenomenon seen in ternary complex-based systems where efficacy (degradation) decreases at very high ligand concentrations. This occurs because at excessive concentrations, the dTAG ligand saturates both the FKBP12F36V-tagged protein and the E3 ligase separately, preventing the formation of the productive ternary complex required for degradation.[2] If you observe this, it confirms the mechanism is working and you should use concentrations in the optimal, lower range of your dose-response curve.

Experimental Protocols

Protocol: Dose-Response Titration for Optimal dTAG-13 Concentration

This protocol outlines the steps to determine the optimal dTAG-13 concentration for degrading an FKBP12F36V-tagged protein of interest in a specific cell line.

1. Cell Plating:

  • Seed your cells (both the engineered line expressing the tagged protein and the parental line as a control) in multi-well plates (e.g., 6-well or 12-well).

  • Allow cells to adhere and reach 60-70% confluency.

2. Preparation of dTAG-13 Dilutions:

  • Prepare a high-concentration stock solution of dTAG-13 in DMSO.

  • Perform serial dilutions in your cell culture medium to create a range of final concentrations for treatment. A typical 8-point titration curve might include: 1000 nM, 300 nM, 100 nM, 30 nM, 10 nM, 3 nM, 1 nM, and a DMSO-only vehicle control.

3. Cell Treatment:

  • Remove the old medium from the cells.

  • Add the medium containing the different dTAG-13 concentrations (and the DMSO control) to the appropriate wells.

  • Incubate the cells for a predetermined time (a 4 to 6-hour endpoint is a good starting point).[2]

4. Cell Lysis and Protein Quantification:

  • Wash the cells with ice-cold PBS.

  • Lyse the cells using an appropriate lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).

5. Western Blot Analysis:

  • Load equal amounts of protein from each sample onto an SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Probe the membrane with a primary antibody against your protein of interest.

  • Also, probe with an antibody for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.

  • Incubate with the appropriate secondary antibodies and visualize the bands.

6. Analysis:

  • Quantify the band intensity for your target protein relative to the loading control for each concentration.

  • Plot the relative protein level against the log of the dTAG-13 concentration to generate a dose-response curve and determine key parameters like the DC50 (concentration for 50% degradation).

Dose_Response_Workflow Start Start Step1 1. Seed Cells (Tagged and Parental Lines) Start->Step1 Step2 2. Prepare Serial Dilutions of dTAG Ligand Step1->Step2 Step3 3. Treat Cells with Ligand (Include DMSO Control) Step2->Step3 Step4 4. Incubate for Fixed Time (e.g., 4-6h) Step3->Step4 Step5 5. Lyse Cells and Quantify Protein Step4->Step5 Step6 6. Perform Western Blot (Target + Loading Control) Step5->Step6 Step7 7. Quantify Bands and Plot Dose-Response Curve Step6->Step7 End End: Determine Optimal Dose (DC50) Step7->End

Caption: Experimental workflow for a dose-response titration.

Quantitative Data Summary

The following table summarizes example dosage and effect data gathered from published studies. Note that optimal concentrations are highly dependent on the specific target protein, cell line, and experimental conditions.

dTAG LigandConcentrationCell/System TypeIncubation TimeObserved EffectSource
dTAG-1310 nMIn vitro30 minutes~60% degradation of target protein.[8]
dTAG-7 / dTAG-1350 nMMV4;11 cellsNot specifiedPotent degradation of various fusion chimeras.[2]
dTAG-7 / dTAG-13100 nM293FT cells4 hoursPotent reduction of FKBP12F36V-Nluc levels.[2]
dTAG-13> 100 nMDuodenum organoidsNot specifiedPotential for off-target viability effects.[9]
dTAG-13250 nMDuodenum organoids6 or 24 hoursUsed for QuantSeq analysis following degradation.[9]
dTAGV-11-10,000 nMHEK cells4 hoursDose-dependent degradation of HiBiT-fusion protein.[7]

References

Technical Support Center: FKBP12-F36V Tagging Systems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing FKBP12-F36V tagging technologies, such as the dTAG system, for targeted protein degradation and chemical-induced dimerization.

Frequently Asked Questions (FAQs)

Q1: What is the FKBP12-F36V tag and how does it work for targeted protein degradation?

The FKBP12-F36V tag is a mutated version of the human FKBP12 protein. The F36V mutation creates a "hole" in the ligand-binding pocket, allowing it to be specifically recognized by synthetic "bumped" ligands that do not bind with high affinity to the wild-type FKBP12 protein.[1][2]

In the context of targeted protein degradation (e.g., the dTAG system), the FKBP12-F36V tag is fused to a protein of interest (POI). A heterobifunctional small molecule, often referred to as a "degrader" (e.g., dTAG-13), is then introduced. This degrader has two key components: one end binds specifically to the FKBP12-F36V tag, and the other end recruits an E3 ubiquitin ligase, such as Cereblon (CRBN) or von Hippel-Lindau (VHL).[3][4][][6][7] This proximity induces the ubiquitination of the POI, marking it for degradation by the proteasome.[][6]

Q2: What are the main advantages of using the FKBP12-F36V system?

The FKBP12-F36V system offers several advantages for studying protein function:

  • Rapid Action: It allows for the immediate and acute depletion of a target protein, often within an hour, providing high temporal resolution.[1][6]

  • High Specificity: The "bump-and-hole" strategy ensures that the degrader molecule is highly selective for the FKBP12-F36V tagged protein over the endogenous wild-type FKBP12, minimizing off-target effects.[1][4]

  • Reversibility: The degradation is dependent on the presence of the small molecule degrader. Removal of the degrader allows for the re-expression and recovery of the target protein.[][6]

  • Generalizability: This system can be applied to a wide range of proteins, regardless of their function or subcellular localization.[1][3]

  • In Vivo Applicability: The dTAG system has been successfully used in in vivo models, including mice.[8]

Q3: Should I fuse the FKBP12-F36V tag to the N-terminus or C-terminus of my protein of interest?

The optimal placement of the FKBP12-F36V tag (N- or C-terminus) is protein-dependent and must be empirically determined.[9] It is crucial to ensure that the tag does not interfere with the protein's function, localization, or stability. It is recommended to test both N- and C-terminal fusions to identify the construct that retains the native properties of the protein of interest.[9]

Q4: What are the key differences between CRBN-recruiting (e.g., dTAG-13) and VHL-recruiting (e.g., dTAGv-1) degraders?

The choice of degrader determines which E3 ligase is hijacked to ubiquitinate the target protein. Some proteins may be more efficiently degraded by one E3 ligase over the other. Therefore, if you observe inefficient degradation with a CRBN-recruiting degrader, it is worthwhile to test a VHL-recruiting degrader, and vice versa.[3][7] The expression levels of CRBN and VHL in your cell line of interest can also influence the choice of degrader.[10]

Troubleshooting Guides

This section addresses common problems encountered during experiments using the FKBP12-F36V tagging system.

Problem 1: Low or no expression of the FKBP12-F36V fusion protein.
Possible Cause Suggested Solution
Inefficient transfection/transduction Optimize your transfection or lentiviral transduction protocol. For lentivirus, titrate the viral dosage and consider using a transduction-enhancing agent like Polybrene, if your cells tolerate it.[11][12][13]
Fusion protein instability The FKBP12-F36V tag itself is generally stable, but the fusion context might destabilize your protein of interest. Try switching the tag to the other terminus (N- vs. C-).
Toxicity of the fusion protein Overexpression of some proteins can be toxic to cells. Consider using a weaker, constitutive promoter or an inducible expression system to control the expression level of the fusion protein.
Incorrect construct design Verify the sequence of your expression construct to ensure the FKBP12-F36V tag is in-frame with your protein of interest and that there are no mutations in the coding sequence.
Problem 2: Incomplete or no degradation of the target protein upon degrader treatment.
Possible Cause Suggested Solution
Suboptimal degrader concentration Perform a dose-response experiment to determine the optimal concentration of the dTAG molecule. A "hook effect" can occur at very high concentrations, leading to reduced degradation efficiency.[10][14]
Insufficient incubation time Conduct a time-course experiment to determine the optimal degradation time for your specific protein of interest. While some proteins degrade within an hour, others may require longer incubation periods.[1][10]
Poor cell permeability of the degrader While most dTAG molecules are cell-permeable, issues can arise in certain cell types. Ensure proper dissolution of the degrader in a suitable solvent (e.g., DMSO) before adding it to the cell culture medium.
Low expression of the required E3 ligase Confirm that your cell line expresses sufficient levels of the E3 ligase (CRBN or VHL) recruited by your dTAG molecule.[10] If expression is low, consider using a different degrader that recruits a more abundant E3 ligase in your system.
Protein localization The subcellular localization of the fusion protein might affect its accessibility to the degradation machinery.[3] If your protein is sequestered in a specific compartment, degradation may be less efficient.
Issues with the fusion protein The FKBP12-F36V tag may be sterically hindered or inaccessible in the context of your fusion protein. Consider redesigning the fusion construct, for example, by adding a flexible linker between your protein and the tag.
Problem 3: Observed off-target effects or cellular toxicity.
Possible Cause Suggested Solution
Toxicity of the dTAG molecule Although generally well-tolerated, high concentrations of dTAG molecules can sometimes cause toxicity.[9] Determine the maximum non-toxic concentration of the degrader in your parental cell line before proceeding with degradation experiments.
Off-target degradation Use a negative control compound (e.g., dTAG-13-NEG) that binds to the FKBP12-F36V tag but not the E3 ligase.[15] This will help differentiate between effects caused by target degradation and those caused by the small molecule itself. Also, perform experiments in the parental cell line (lacking the FKBP12-F36V tag) treated with the degrader to identify any tag-independent effects.[4]
Functional disruption by the tag The presence of the FKBP12-F36V tag, even without the degrader, might alter the function of your protein of interest. It is crucial to functionally validate your tagged protein to ensure it behaves similarly to the endogenous, untagged protein.[9]

Quantitative Data Summary

The following tables provide a summary of key quantitative parameters for the dTAG system.

Table 1: Degradation Efficiency of dTAG Molecules

dTAG MoleculeTarget ProteinCell LineConcentrationTimeDegradation LevelReference
dTAG-13FKBP12F36V-Nluc293FT100 nM4 hPotent reduction[1]
dTAG-13BRD4(short)-FKBP12F36VMV4;11Not specified1 hRapid degradation[1]
dTAG-13NELFB-FKBP12F36VmESCs500 nM30 minUndetectable levels[8]
dTAG-7 / dTAG-13Various fusionsMV4;1150 nMNot specifiedPotent degradation[1]
dTAGv-1LACZ-FKBP12F36VPATU-8902500 nM4 hSignificant degradation[14]

Table 2: Recommended Concentration Ranges for dTAG Molecules

dTAG MoleculeTypical Starting ConcentrationConcentration Range for Optimization
dTAG-13100 nM10 nM - 1 µM
dTAGv-1100 nM10 nM - 1 µM

Note: The optimal concentration can vary significantly between cell lines and target proteins. A dose-response curve is highly recommended for each new experimental setup.[10]

Experimental Protocols

Protocol 1: Lentiviral Transduction for Expression of FKBP12-F36V Fusion Proteins

This protocol provides a general guideline for lentiviral transduction. Optimization will be required for specific cell lines.

Materials:

  • Lentiviral vector encoding your FKBP12-F36V fusion protein.

  • Packaging and envelope plasmids (e.g., psPAX2 and pMD2.G).

  • HEK293T cells for virus production.

  • Transfection reagent.

  • Target cells for transduction.

  • Polybrene (optional).

  • Complete growth medium.

Procedure:

  • Virus Production (Day 1):

    • Plate HEK293T cells so they reach 70-80% confluency on the day of transfection.

    • Co-transfect the HEK293T cells with your lentiviral expression vector and the packaging and envelope plasmids using your preferred transfection reagent.

  • Virus Harvest (Day 3):

    • 48 hours post-transfection, collect the supernatant containing the lentiviral particles.

    • Filter the supernatant through a 0.45 µm filter to remove cell debris. The virus can be used immediately or stored at -80°C.

  • Transduction of Target Cells (Day 4):

    • Plate your target cells so they are at 50-70% confluency on the day of transduction.

    • Remove the culture medium and replace it with fresh medium containing the desired amount of lentiviral supernatant.

    • If applicable, add Polybrene to a final concentration of 4-8 µg/mL to enhance transduction efficiency.[11][13]

    • Incubate the cells with the virus for 12-24 hours.

  • Post-Transduction (Day 5 onwards):

    • Replace the virus-containing medium with fresh complete medium.

    • Allow the cells to recover and express the transgene for 48-72 hours.

    • If your vector contains a selection marker, you can begin antibiotic selection to generate a stable cell line.

Protocol 2: Western Blot Analysis of dTAG-mediated Degradation

Materials:

  • Cells expressing the FKBP12-F36V fusion protein.

  • dTAG degrader and DMSO (vehicle control).

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Protein quantification assay (e.g., BCA assay).

  • SDS-PAGE gels and running buffer.

  • Transfer apparatus and membrane (PVDF or nitrocellulose).

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibody against your protein of interest or the HA/FLAG tag.

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Cell Treatment:

    • Plate cells and allow them to adhere overnight.

    • Treat cells with the desired concentration of the dTAG degrader or DMSO for the indicated time points.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse the cells in lysis buffer on ice for 20-30 minutes.

    • Centrifuge the lysates at high speed to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for each sample and prepare them with Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and develop with a chemiluminescent substrate.

    • Capture the image using a suitable imaging system.

    • Quantify the band intensities to determine the extent of protein degradation.

Visualizations

dTAG System for Targeted Protein Degradation cluster_0 Cellular Environment POI Protein of Interest (POI) FusionProtein Fusion Protein POI->FusionProtein fused to FKBP12_F36V FKBP12-F36V Tag FKBP12_F36V->FusionProtein Proteasome Proteasome FusionProtein->Proteasome targeted for degradation dTAG_molecule dTAG Molecule dTAG_molecule->FusionProtein binds E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN/VHL) dTAG_molecule->E3_Ligase recruits E3_Ligase->FusionProtein ubiquitinates Ub Ubiquitin Ub->E3_Ligase Experimental Workflow for FKBP12-F36V Tagging cluster_0 Construct Generation & Cell Line Creation cluster_1 Degradation Experiment & Analysis Cloning 1. Clone POI into FKBP12-F36V vector Lentivirus 2a. Lentiviral Production Cloning->Lentivirus CRISPR 2b. CRISPR/Cas9 Knock-in Cloning->CRISPR Transduction 3a. Transduce Target Cells Lentivirus->Transduction Knockin 3b. Generate Knock-in Cell Line CRISPR->Knockin Selection 4. Select Stable Cell Line Transduction->Selection Knockin->Selection Treatment 5. Treat with dTAG Molecule Selection->Treatment Lysis 6. Cell Lysis Treatment->Lysis Analysis 7. Western Blot or other readout Lysis->Analysis

References

dTAG Targeting Ligand 1: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of dTAG Targeting Ligand 1 (dTAG-1). It is intended for researchers, scientists, and drug development professionals utilizing the dTAG system for targeted protein degradation.

Frequently Asked Questions (FAQs)

Q1: Is the dTAG system known for having off-target effects?

The dTAG system is generally considered to be highly selective, triggering the depletion of target proteins with minimal off-target effects.[1][] The system's specificity is derived from the selective binding of the dTAG molecule to the FKBP12F36V tag, which is fused to the protein of interest.[][3] However, like any chemical biology tool, the potential for off-target effects should be carefully considered and controlled for in experiments.

Q2: How was the selectivity of dTAG molecules initially assessed?

The selectivity of early dTAG molecules was evaluated by comparing their effects on cells expressing either the wild-type FKBP12 (FKBP12WT) or the mutant FKBP12F36V. For instance, dTAG-7 and dTAG-13 were shown to potently reduce the signal of FKBP12F36V-Nluc (a luciferase fusion) with limited impact on FKBP12WT-Nluc. In contrast, an earlier, less selective molecule, dTAG-48, indiscriminately degraded both.[3]

Q3: Can the dTAG molecule itself cause cellular toxicity or off-target transcriptional changes?

Studies have shown that dTAG-13, a commonly used dTAG molecule, exhibits little to no toxicity in various cell lines at effective concentrations.[4] Furthermore, RNA-sequencing experiments in parental NIH/3T3 cells treated with dTAG-13 did not identify any significantly differentially expressed genes, suggesting a high degree of selectivity and minimal off-target transcriptional effects.[3]

Q4: Are there different versions of dTAG molecules, and does this impact off-target profiles?

Yes, different dTAG molecules exist that recruit different E3 ligases. The first-generation dTAG molecules, like dTAG-13, recruit the CRBN E3 ligase complex.[3][5] A second-generation molecule, dTAGV-1, was developed to recruit the von Hippel-Lindau (VHL) E3 ligase complex.[1][6] This expansion of the dTAG toolkit can be useful for overcoming limitations in degrading certain proteins and may offer different off-target profiles. For example, dTAGV-1 was shown to be an exclusively selective degrader of FKBP12F36V-tagged proteins.[6][7]

Q5: What are "neo-substrates" and should I be concerned about them?

In the context of targeted protein degradation, "neo-substrates" refer to proteins that are not the intended target but are degraded as a result of the degrader molecule's action. It is a good practice to monitor for potential neo-substrates when using the dTAG system.[4]

Troubleshooting Guides

Issue 1: Unexpected Phenotype or Suspected Off-Target Effects

If you observe a phenotype that is inconsistent with the known function of your target protein, or if you suspect off-target effects, consider the following troubleshooting steps:

Experimental Workflow for Investigating Off-Target Effects

Off_Target_Workflow A Unexpected Phenotype Observed B Control Experiments A->B F Global Proteomics/Transcriptomics A->F C Test dTAG Molecule in Parental Cells B->C Assess toxicity/ phenotype D Use Negative Control dTAG Molecule B->D Compare to active molecule E Rescue Experiment B->E Re-express target protein G Analyze Data for Off-Target Signatures F->G H Confirm with Alternative Method (e.g., RNAi, CRISPR) G->H

Caption: Workflow for troubleshooting unexpected phenotypes.

1. Perform Rigorous Control Experiments:

  • Parental Cell Line Control: Treat the parental cell line (not expressing the FKBP12F36V-tagged protein) with the dTAG ligand at the same concentration and duration as your experimental cells. This will help determine if the observed phenotype is due to an off-target effect of the dTAG molecule itself.[4]

  • Negative Control Ligand: If available, use an inactive analog of the dTAG ligand (e.g., dTAGV-1-NEG) that cannot recruit the E3 ligase.[6][7] This control helps to distinguish between effects caused by target degradation and those caused by the chemical structure of the ligand.

2. Global Proteomics and Transcriptomics:

  • Perform unbiased, genome-wide analyses to identify potential off-target effects.

  • Quantitative Mass Spectrometry-based Proteomics: Compare the proteome of cells treated with the dTAG ligand to vehicle-treated cells to identify any unintended protein degradation.[6]

  • RNA-Sequencing: Analyze the transcriptome to ensure the dTAG ligand is not causing widespread transcriptional changes unrelated to the degradation of your target protein.[3]

3. Validate with an Orthogonal Method:

  • Confirm your findings using an alternative method for protein knockdown or knockout, such as RNA interference (RNAi) or CRISPR/Cas9-mediated gene editing.[1][8] This can help to verify that the observed phenotype is a direct result of the loss of your protein of interest.

Issue 2: In Vivo Toxicity

When using the dTAG system in animal models, it is crucial to differentiate between toxicity caused by the dTAG molecule itself, the formulation vehicle, and the degradation of the target protein.

Troubleshooting In Vivo Toxicity

In_Vivo_Toxicity_Troubleshooting start Toxicity Observed in dTAG Mice q1 Is toxicity also seen in wild-type mice treated with dTAG ligand? start->q1 res1 Toxicity likely due to dTAG molecule or formulation q1->res1 Yes res4 Toxicity likely due to on-target degradation of the FKBP12F36V-tagged protein q1->res4 No yes1 Yes no1 No q2 Is toxicity observed in mice treated with vehicle only? res1->q2 res2 Toxicity likely due to formulation q2->res2 Yes res3 Toxicity likely due to dTAG molecule off-target effect q2->res3 No yes2 Yes no2 No action1 Optimize Formulation and/or Reduce dTAG Dose res2->action1 res3->action1

Caption: Decision tree for troubleshooting in vivo toxicity.

1. Appropriate Control Groups:

  • Wild-Type Animals + dTAG Ligand: Administer the dTAG ligand to wild-type animals that do not express the FKBP12F36V-tagged protein. This will help identify any toxicity inherent to the dTAG molecule.[9]

  • Vehicle Control: Treat both wild-type and dTAG-expressing animals with the vehicle used to formulate the dTAG ligand. This is crucial as some formulations can cause adverse effects, such as inflammation or skin lesions at the injection site.[9][10]

2. Formulation Optimization:

  • Repeated delivery of dTAG molecules in vivo can be challenging. If formulation-related toxicity is observed, exploring different vehicle compositions is recommended to maximize degradation while minimizing adverse effects.[9][10]

3. Dose-Response Studies:

  • Perform dose-response studies to find the minimal effective dose of the dTAG ligand that achieves robust target degradation with the least toxicity.

Quantitative Data Summary

The following tables summarize key quantitative data related to the selectivity of dTAG molecules.

Table 1: Selectivity of dTAG Molecules in a Luciferase Reporter Assay

dTAG MoleculeTargetEffect on Bioluminescent SignalReference
dTAG-7FKBP12F36V-NlucPotent Reduction[3]
dTAG-7FKBP12WT-NlucLimited Effect[3]
dTAG-13FKBP12F36V-NlucPotent Reduction[3]
dTAG-13FKBP12WT-NlucLimited Effect[3]
dFKBP-1FKBP12F36V-NlucIndiscriminate Reduction[3]
dFKBP-1FKBP12WT-NlucIndiscriminate Reduction[3]
dTAG-48FKBP12F36V-NlucIndiscriminate Reduction[3]
dTAG-48FKBP12WT-NlucIndiscriminate Reduction[3]
dTAGV-1FKBP12F36V-NlucPotent Degradation[6]
dTAGV-1FKBP12WT-NlucNo Effect[6]

Table 2: Global Proteomics Analysis of dTAGV-1 Treatment

Cell LineTreatmentSignificantly Degraded Proteins (Fold Change < -2.0, p < 0.001)Reference
PATU-8902 LACZ-FKBP12F36V500 nM dTAGV-1LACZ-FKBP12F36V was the only significantly degraded protein[11]

Experimental Protocols

Protocol 1: Assessing dTAG Molecule Toxicity in Cell Culture

Objective: To determine if the dTAG molecule exhibits cytotoxic effects in the absence of the FKBP12F36V-tagged target protein.

Materials:

  • Parental cell line (not expressing any FKBP12F36V fusion)

  • dTAG molecule (e.g., dTAG-13)

  • Vehicle control (e.g., DMSO)

  • Cell culture medium and supplements

  • Cell viability assay kit (e.g., CellTiter-Glo®)

  • Multi-well plates (e.g., 96-well)

Procedure:

  • Seed parental cells in a 96-well plate at a density appropriate for your cell line.

  • Allow cells to adhere and grow for 24 hours.

  • Prepare serial dilutions of the dTAG molecule in cell culture medium. A typical concentration range to test is from 1 nM to 20 µM.[4] Also, prepare a vehicle control.

  • Remove the old medium from the cells and add the medium containing the different concentrations of the dTAG molecule or vehicle.

  • Incubate the cells for the desired duration of your degradation experiment (e.g., 24, 48, 72 hours).

  • At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions.

  • Measure the signal (e.g., luminescence or fluorescence) using a plate reader.

  • Normalize the results to the vehicle-treated control to determine the percentage of cell viability at each dTAG molecule concentration.

Protocol 2: Global Proteomics using Mass Spectrometry

Objective: To identify on-target and potential off-target protein degradation following dTAG molecule treatment.

Materials:

  • Cells expressing the FKBP12F36V-tagged protein of interest

  • dTAG molecule

  • Vehicle control (e.g., DMSO)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • Materials for protein digestion (e.g., trypsin)

  • Materials for peptide cleanup (e.g., C18 desalting columns)

  • High-resolution mass spectrometer

Procedure:

  • Plate cells and allow them to adhere.

  • Treat cells with the dTAG molecule or vehicle for the desired time (e.g., 4 hours).

  • Harvest the cells and wash with ice-cold PBS.

  • Lyse the cells in lysis buffer and quantify the protein concentration using a BCA assay.

  • Perform in-solution or in-gel digestion of the proteins with trypsin.

  • Clean up the resulting peptides using C18 columns.

  • Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant) to identify and quantify proteins.

  • Compare the protein abundance between dTAG-treated and vehicle-treated samples to identify significantly downregulated proteins. A volcano plot can be used to visualize proteins with a significant fold change and p-value.[3][6]

Signaling Pathway and Experimental Workflow Diagrams

dTAG System Mechanism of Action

dTAG_Mechanism POI Protein of Interest (POI) Fusion POI-FKBP12F36V Fusion Protein POI->Fusion FKBP FKBP12F36V Tag FKBP->Fusion Ternary Ternary Complex (POI-FKBP12F36V + dTAG + E3) Fusion->Ternary dTAG dTAG Molecule dTAG->Ternary E3 E3 Ubiquitin Ligase (e.g., CRBN or VHL) E3->Ternary Ub Ubiquitination Ternary->Ub Proteasome Proteasome Ub->Proteasome Degradation Degradation of POI-FKBP12F36V Proteasome->Degradation

Caption: Mechanism of dTAG-mediated protein degradation.

References

Technical Support Center: Optimizing dTAG System Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing the Degradation Tag (dTAG) system. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data to help improve the efficiency and success of your dTAG-based experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues and questions that may arise during the implementation of the dTAG system.

1. What is the dTAG system and how does it work?

The dTAG system is a chemical biology tool for rapid and selective degradation of a target protein of interest (POI).[1][2] It requires fusing your POI with a mutant FKBP12 protein tag (FKBP12F36V).[] A heterobifunctional dTAG molecule, such as dTAG-13, is then introduced. This molecule acts as a bridge, forming a ternary complex between the FKBP12F36V-tagged protein and an E3 ubiquitin ligase, like cereblon (CRBN) or von Hippel-Lindau (VHL).[] This proximity induces polyubiquitination of the POI, marking it for degradation by the proteasome.[4] The dTAG molecule acts catalytically, allowing for the repeated degradation of target molecules.

2. My protein of interest is not degrading after adding the dTAG molecule. What are the possible causes and solutions?

Several factors can lead to inefficient or no degradation. Here's a troubleshooting guide:

  • Functionality of the Fusion Protein: The FKBP12F36V tag might be sterically hindering the proper folding or function of your POI, or it might be buried within the protein structure, making it inaccessible to the dTAG molecule.

    • Solution: Test both N- and C-terminal fusions of the FKBP12F36V tag to your POI.[5][6] A literature search on your POI might indicate which terminus is more amenable to tagging.[5] If it's unclear, lentiviral expression systems can be used to quickly compare the functionality and degradation of both fusion constructs before proceeding with more time-consuming knock-in experiments.[6]

  • Suboptimal dTAG Molecule Concentration: The concentration of the dTAG molecule might be too low to effectively induce degradation.

    • Solution: Perform a dose-response experiment to determine the optimal concentration of the dTAG molecule for your specific cell line and POI. Concentrations can be titrated to modulate the extent of protein knockdown.[]

  • Incorrect Choice of dTAG Molecule or E3 Ligase: The specific dTAG molecule and the E3 ligase it recruits may not be optimal for your target protein or cell type.

    • Solution: Different dTAG molecules are available that recruit different E3 ligases (e.g., dTAG-13 recruits CRBN, while dTAGv-1 recruits VHL).[7] If one doesn't work, consider trying another that recruits a different E3 ligase.[8]

  • Issues with the Ubiquitin-Proteasome System: The cellular machinery responsible for degradation might be compromised.

    • Solution: As a control, you can pre-treat cells with a proteasome inhibitor (like carfilzomib) or an E3 ligase inhibitor (like MLN4924 for cullin-RING ligases or lenalidomide (B1683929) for CRBN).[9] If degradation is restored in the absence of these inhibitors, it confirms the issue lies within the ubiquitin-proteasome pathway.[9]

  • Low Expression of the Fusion Protein: If the expression level of your FKBP12F36V-tagged POI is too low, detecting degradation via methods like Western blotting can be challenging.

    • Solution: Ensure you have a robust method to express and detect your fusion protein. For endogenous knock-in, you may need to screen for homozygous clones to achieve sufficient expression levels.[1]

3. How can I be sure the observed effects are specific to the degradation of my protein of interest?

Ensuring specificity is crucial for accurate interpretation of your results.

  • Use of Negative Controls:

    • Vehicle Control: Always include a vehicle-only control (e.g., DMSO) to account for any effects of the solvent.

    • Parental Cell Line: Treat the parental cell line (without the FKBP12F36V tag) with the dTAG molecule to confirm that it does not cause toxicity or other off-target effects.[5]

    • Inactive Epimer: Some dTAG molecules have inactive epimers that can be used as negative controls.

  • Monitor for Neo-substrate Degradation: Small molecule degraders can sometimes induce the degradation of proteins that are not the intended target, known as neo-substrates.[5]

    • Solution: It is recommended to check for the degradation of known neo-substrates of the E3 ligase your dTAG molecule recruits (e.g., IKZF1 and IKZF3 for CRBN).[5] Immunoblotting for these proteins can be a first step, while quantitative proteomics will provide a more comprehensive view of selectivity.[5]

  • Rescue Experiments: To definitively link the observed phenotype to the degradation of your POI, you can perform a rescue experiment by introducing a version of your POI that is resistant to degradation (e.g., without the dTAG).

4. Which expression system should I use: lentiviral expression or CRISPR-mediated knock-in?

The choice between these two systems depends on your experimental goals.[1]

FeatureLentiviral ExpressionCRISPR-mediated Knock-in
Speed Faster to implement.[6]More time-consuming.
Expression Level Typically results in overexpression.Endogenous expression levels.[1]
Physiological Relevance Overexpression may lead to non-physiological artifacts.More physiologically relevant.
Initial Screening Ideal for quickly testing N- vs. C-terminal tags and degradation efficiency.[6]
Long-term Studies Can be used for stable cell line generation.Preferred for in-depth functional studies and in vivo models.[1]

5. How quickly can I expect to see protein degradation, and is it reversible?

The dTAG system is known for its rapid kinetics. Degradation can often be observed within minutes to a few hours of adding the dTAG molecule.[6][10] The system is also reversible; washing out the dTAG molecule will allow for the re-expression of the target protein.[8] A time-course experiment (e.g., 0, 0.5, 1, 2, 6, and 24 hours) is recommended to determine the optimal degradation timeline for your specific target.[10]

Quantitative Data Summary

The efficiency of protein degradation can vary depending on the dTAG molecule used. The following table summarizes a study comparing the degradation of a HiBiT-fusion protein with different dTAG molecules.

dTAG MoleculeE3 Ligase RecruitedRelative Degradation Efficiency
dTAG-13CRBN~50% degradation
dTAGv-1VHLNearly complete degradation
dTAG-v2VHLConcentration-dependent degradation
dTAG-47CRBNConcentration-dependent degradation

Data adapted from a study on HiBiT-fusion protein degradation.[7] The efficiency can vary depending on the specific protein of interest and cellular context.

Key Experimental Protocols

Protocol 1: Lentiviral Expression of an FKBP12F36V-Fusion Protein

This protocol is ideal for the initial validation of your target's degradability and for determining the optimal tagging terminus.

  • Cloning: Clone your gene of interest into a lentiviral expression vector containing the FKBP12F36V tag at either the N- or C-terminus. Plasmids for this purpose are available from Addgene.[5][6]

  • Lentivirus Production: Co-transfect the lentiviral expression plasmid along with packaging and envelope plasmids into a packaging cell line (e.g., HEK293T).

  • Virus Harvest and Titration: Harvest the viral supernatant 48-72 hours post-transfection and determine the viral titer.

  • Transduction: Transduce your target cell line with the lentivirus at an appropriate multiplicity of infection (MOI).

  • Selection: If your vector contains a selection marker, select for transduced cells.

  • Expression Confirmation: Confirm the expression of the FKBP12F36V-fusion protein by Western blot or flow cytometry.

  • Degradation Assay: Treat the cells with a range of dTAG molecule concentrations and perform a time-course experiment to assess degradation by Western blot.

Protocol 2: CRISPR/Cas9-Mediated Endogenous Knock-in of the FKBP12F36V Tag

This protocol allows for the study of the target protein at its endogenous expression level.

  • Guide RNA Design: Design and validate a single guide RNA (sgRNA) that targets the desired insertion site at the N- or C-terminus of your gene of interest.

  • Donor Plasmid Construction: Create a donor plasmid containing the FKBP12F36V tag sequence flanked by homology arms corresponding to the genomic sequences upstream and downstream of the sgRNA target site. Include a selectable marker for easier clone selection.[1]

  • Co-transfection: Co-transfect the sgRNA expression plasmid, a Cas9 expression plasmid, and the donor plasmid into your target cells.

  • Selection and Clonal Isolation: Select for transfected cells and isolate single-cell clones.

  • Screening and Validation: Screen the clones by PCR and sequencing to identify those with the correct in-frame insertion of the FKBP12F36V tag. Confirm fusion protein expression by Western blot.

  • Functional and Degradation Assays: Validate the function of the tagged protein and perform degradation assays as described above.

Visualizing dTAG System Mechanisms and Workflows

Diagram 1: dTAG System Mechanism of Action

dTAG_Mechanism cluster_0 Cellular Environment POI Protein of Interest (POI) FKBP12 FKBP12(F36V) Tag POI->FKBP12 Fused to Proteasome Proteasome FKBP12->Proteasome Targeted for Degradation dTAG dTAG Molecule dTAG->FKBP12 Binds E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN) dTAG->E3_Ligase Recruits E3_Ligase->FKBP12 Polyubiquitinates Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Results in Ub Ubiquitin

Caption: The dTAG molecule facilitates the formation of a ternary complex, leading to polyubiquitination and proteasomal degradation of the target protein.

Diagram 2: Experimental Workflow for dTAG System Implementation

dTAG_Workflow cluster_lentivirus Lentiviral Expression Path cluster_crispr CRISPR Knock-in Path Lenti_Clone 1a. Clone into Lentiviral Vector Lenti_Produce 2a. Produce Lentivirus Lenti_Clone->Lenti_Produce Lenti_Transduce 3a. Transduce Cells Lenti_Produce->Lenti_Transduce Lenti_Express 4a. Confirm Expression Lenti_Transduce->Lenti_Express Degradation_Assay 5. Perform Degradation Assay (Dose-response & Time-course) Lenti_Express->Degradation_Assay CRISPR_Design 1b. Design sgRNA & Donor CRISPR_Transfect 2b. Co-transfect CRISPR_Design->CRISPR_Transfect CRISPR_Screen 3b. Screen Clones CRISPR_Transfect->CRISPR_Screen CRISPR_Express 4b. Confirm Expression CRISPR_Screen->CRISPR_Express CRISPR_Express->Degradation_Assay Start Start: Select Target Protein Start->Lenti_Clone Start->CRISPR_Design Analysis 6. Analyze Results (Western Blot, etc.) Degradation_Assay->Analysis

Caption: Researchers can choose between a faster lentiviral approach for initial tests or a more physiologically relevant CRISPR knock-in for in-depth studies.

Diagram 3: Troubleshooting Logic for Inefficient Degradation

Troubleshooting_Logic Start Problem: Inefficient Degradation Check_Fusion Is the fusion protein functional and accessible? Start->Check_Fusion Check_Concentration Is the dTAG molecule concentration optimal? Check_Fusion->Check_Concentration Yes Solution_Fusion Solution: Test N- vs. C-terminal tags. Check_Fusion->Solution_Fusion No Check_Ligase Is the E3 ligase and dTAG molecule combination appropriate? Check_Concentration->Check_Ligase Yes Solution_Concentration Solution: Perform a dose-response curve. Check_Concentration->Solution_Concentration No Check_Proteasome Is the ubiquitin-proteasome pathway active? Check_Ligase->Check_Proteasome Yes Solution_Ligase Solution: Try a different dTAG molecule (e.g., VHL-recruiting). Check_Ligase->Solution_Ligase No Solution_Proteasome Solution: Use proteasome/E3 ligase inhibitors as controls. Check_Proteasome->Solution_Proteasome No

Caption: A logical approach to troubleshooting common issues encountered with the dTAG system.

References

cell line specific issues with dTAG technology

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the dTAG (degradation tag) technology. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding cell line-specific issues encountered during dTAG-based experiments.

Table of Contents

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

Frequently Asked Questions (FAQs)

General Questions

Q1: What is the dTAG system and how does it work?

The degradation tag (dTAG) system is a chemical biology tool for rapid and selective degradation of a target protein.[1][2][] It consists of two key components: a protein of interest (POI) fused to a mutant FKBP12F36V tag and a heterobifunctional small molecule degrader (e.g., dTAG-13 or dTAGV-1).[1][2][][4] This dTAG molecule acts as a molecular bridge, recruiting an endogenous E3 ubiquitin ligase (like Cereblon (CRBN) or von Hippel-Lindau (VHL)) to the FKBP12F36V-tagged protein.[5][6] This induced proximity leads to the polyubiquitination of the target protein, marking it for destruction by the cell's proteasome.[][5] The system allows for tunable, reversible, and immediate control over protein levels.[][7]

Q2: What is the difference between CRBN-recruiting (dTAG-13) and VHL-recruiting (dTAGV-1) molecules?

The primary difference lies in the E3 ligase they recruit to mediate protein degradation.

  • dTAG-13 recruits the Cereblon (CRBN) E3 ligase complex.[1][2]

  • dTAGV-1 recruits the von Hippel-Lindau (VHL) E3 ligase complex.[6][8]

The choice between them can be critical, as some cell lines or specific target proteins may be resistant ("recalcitrant") to degradation via one E3 ligase but susceptible to the other.[6][8] This highlights the importance of context- and protein-specific differences in the effectiveness of the dTAG system.[6][8] If you observe poor degradation with one system, testing the other is a recommended strategy.[9]

Q3: How do I choose which terminus (N- or C-terminus) of my protein to fuse the FKBP12F36V tag to?

The placement of the FKBP12F36V tag can impact the function and degradation of your protein of interest. It is crucial to determine which terminus can accommodate the tag without disrupting the protein's natural function.[5] A literature search for your specific protein may reveal favorable tagging sites.[5] If no information is available, it is best practice to generate and test both N- and C-terminal fusion constructs to identify the optimal configuration for both functionality and degradation efficiency.[5][9]

Cell Line Specificity

Q4: Why is dTAG performance different across various cell lines?

The efficiency of dTAG-mediated degradation can vary significantly between cell lines due to several factors:

  • E3 Ligase Abundance: The expression levels of CRBN and VHL, and their associated complex components, can differ between cell types. Low levels of the recruited E3 ligase can limit the rate and extent of degradation.

  • Proteasome Capacity: The overall activity and capacity of the ubiquitin-proteasome system (UPS) can vary. Cell lines with higher proteasome activity may exhibit faster and more efficient degradation.

  • Cellular Resistance Mechanisms: Prolonged exposure to degraders can lead to acquired resistance. This can occur through mutations or downregulation of components of the ubiquitin transfer pathway, such as the specific E3 ligase being recruited.[10]

  • Contextual Differences: Some proteins are simply more resistant to degradation in certain cellular contexts, which may be related to their subcellular localization, protein-protein interactions, or post-translational modifications.[6][8] For instance, the oncoprotein EWS/FLI was found to be recalcitrant to CRBN-mediated degradation in EWS502 cells but was effectively degraded by the VHL-recruiting dTAGV-1.[8]

Q5: Are there known cell lines where dTAG technology works well?

The dTAG system has been successfully implemented in a wide range of cell lines. Published studies have demonstrated its effectiveness in lines such as:

  • 293FT and 293T (Human embryonic kidney)[2]

  • MV4;11 (Human AML)[2]

  • EWS502 (Ewing sarcoma)[8]

  • PATU-8902 (Pancreatic ductal adenocarcinoma)[6][8]

  • NIH/3T3 (Mouse embryonic fibroblast)[2]

However, successful application in one cell line does not guarantee identical performance in another, so validation is always necessary.

Troubleshooting Guides

Problem: Poor or No Degradation of the Target Protein

You have treated your engineered cell line with the appropriate dTAG molecule, but Western blot analysis shows little to no reduction in the levels of your FKBP12F36V-tagged protein.

Potential Cause Recommended Action
1. Suboptimal dTAG Molecule Some proteins are resistant to degradation by a specific E3 ligase. If using dTAG-13 (CRBN-recruiting), switch to dTAGV-1 (VHL-recruiting), and vice-versa.[6][8] Compare degradation efficiency side-by-side.
2. Low E3 Ligase Expression The chosen cell line may have low endogenous levels of CRBN or VHL. Verify the expression of the relevant E3 ligase (CRBN or VHL) in your cell line via Western blot or qPCR and compare it to a cell line with known good dTAG performance (e.g., 293FT).
3. Impaired Ubiquitin-Proteasome System (UPS) The cell's degradation machinery may be compromised. As a control, pre-treat cells with a proteasome inhibitor (e.g., Carfilzomib) or a NEDD8-activating enzyme inhibitor (e.g., MLN4924) before adding the dTAG molecule.[2][6] These treatments should rescue the protein from degradation, confirming the involvement of the UPS.
4. Incorrect Tag Placement The FKBP12F36V tag's position (N- vs. C-terminus) might sterically hinder the formation of the ternary complex. If you have only tested one configuration, generate and test a cell line with the tag on the opposite terminus.[5]
5. "Hook Effect" at High Concentrations Using excessively high concentrations of the dTAG molecule can lead to the formation of binary complexes (dTAG-Target or dTAG-E3) instead of the productive ternary complex, reducing degradation efficiency.[6][11] Perform a dose-response experiment with a wide range of concentrations (e.g., 1 nM to 10 µM) to identify the optimal concentration.
6. Insufficient Treatment Time Degradation kinetics can vary. Perform a time-course experiment (e.g., 1, 2, 4, 8, 24 hours) to determine the optimal treatment duration for maximal degradation.[2]
Problem: High Cell Toxicity or Off-Target Effects

You observe significant cell death or unexpected phenotypes after treatment with the dTAG molecule, even in the parental (non-tagged) cell line.

Potential Cause Recommended Action
1. Intrinsic Compound Toxicity The dTAG molecule itself may be toxic to your specific cell line at the concentration used. Crucially, always test the dTAG molecule on the parental cell line (without the FKBP12F36V tag) at various concentrations.[5] Determine the highest concentration that does not cause toxicity and use this as a ceiling for your degradation experiments.
2. Off-Target Degradation While dTAG molecules are designed to be highly selective for the FKBP12F36V mutant, off-target effects are possible, though not commonly observed with dTAG-13.[2][5] Use the matched negative control compound (e.g., dTAG-13-NEG or dTAGV-1-NEG), which cannot bind the E3 ligase but still binds the tag.[6] This will help differentiate between effects caused by target degradation and those caused by mere binding of the compound to the tagged protein.
3. Essential Protein Function The observed toxicity may be a direct result of successfully degrading your target protein, which might be essential for cell survival. This is a valid biological finding. To confirm, perform a rescue experiment by washing out the dTAG molecule and monitoring for the re-expression of your protein and restoration of a normal phenotype.

Experimental Protocols

Protocol 1: Western Blotting for Degradation Assessment

This protocol describes how to assess the degradation of an FKBP12F36V-tagged protein of interest (POI-dTAG) following treatment with a dTAG degrader.

  • Cell Seeding: Seed your engineered cells (expressing POI-dTAG) and parental cells (control) in 6-well plates at a density that will ensure they are ~70-80% confluent at the time of harvest.

  • Dose-Response Treatment: The next day, treat the cells with a serial dilution of the dTAG molecule (e.g., dTAG-13 or dTAGV-1). A typical range is 1 nM to 5 µM. Also include a DMSO vehicle control and a treatment with the corresponding negative control compound.

  • Incubation: Incubate the cells for a predetermined time (e.g., 4-24 hours), based on your time-course optimization.

  • Cell Lysis:

    • Wash cells once with ice-cold PBS.

    • Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

  • Protein Quantification: Transfer the supernatant to a new tube. Determine the protein concentration using a BCA or Bradford assay.

  • Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with a primary antibody against your POI or an anti-FKBP12 antibody overnight at 4°C.

    • Incubate with a primary antibody against a loading control (e.g., GAPDH, β-Actin) to ensure equal loading.

    • Wash the membrane with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and develop using an ECL substrate.

  • Analysis: Quantify band intensity to determine the percentage of protein remaining relative to the DMSO control.

Protocol 2: Cell Viability Assay (e.g., CellTiter-Glo®)

This protocol is to assess the cytotoxicity of dTAG molecules in both parental and engineered cell lines.

  • Cell Seeding: Seed parental and engineered cells in an opaque 96-well plate at an appropriate density (e.g., 2,000-10,000 cells/well) in 100 µL of media.

  • Treatment: The following day, add the dTAG molecule at various concentrations (matching those used in your degradation experiments). Include DMSO as a negative control and a known cytotoxic agent (e.g., Staurosporine) as a positive control.

  • Incubation: Incubate the plate for a duration relevant to your experimental endpoint (e.g., 24, 48, or 72 hours).

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in the well (e.g., 100 µL).

    • Mix contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Record luminescence using a plate reader.

  • Analysis: Normalize the data to the DMSO-treated wells to calculate the percent viability for each concentration. Plot the results to determine if the dTAG molecule exhibits toxicity in the tested concentration range.

Signaling & Workflow Diagrams

dTAG_Mechanism cluster_system dTAG System Components cluster_process Cellular Process POI Protein of Interest (POI) FKBP12 FKBP12(F36V) Tag POI->FKBP12 Fused via CRISPR or Transgene Ternary Ternary Complex Formation POI->Ternary FKBP12->Ternary dTAG_mol dTAG Molecule (e.g., dTAG-13) dTAG_mol->Ternary E3_Ligase E3 Ligase (CRBN or VHL) E3_Ligase->Ternary Ub Poly-Ubiquitination Ternary->Ub Induces Proteasome Proteasome Ub->Proteasome Targets for Degradation POI Degradation Proteasome->Degradation Mediates

Caption: The core mechanism of the dTAG system.

Troubleshooting_Workflow Start Start: Poor or No Degradation Observed Check_Controls Confirm Positive/Negative Controls Worked (e.g., Proteasome Inhibitor) Start->Check_Controls Dose_Time Optimize Dose and Time? (Dose-Response & Time-Course) Check_Controls->Dose_Time Switch_Degrader Switch dTAG Molecule? (CRBN <-> VHL) Dose_Time->Switch_Degrader No Success Degradation Achieved Dose_Time->Success Yes Check_E3 Check E3 Ligase Expression (Western Blot / qPCR) Switch_Degrader->Check_E3 No Switch_Degrader->Success Yes Retag Re-tag Protein? (N- vs C-terminus) Check_E3->Retag Retag->Success Yes Fail Recalcitrant System: Consider Alternative Cell Line Retag->Fail No

Caption: Troubleshooting workflow for poor dTAG-mediated degradation.

E3_Ligase_Comparison cluster_crbn CRBN-based System cluster_vhl VHL-based System POI Protein of Interest FKBP12(F36V) dTAG13 dTAG-13 POI:f0->dTAG13 dTAGV1 dTAGV-1 POI:f0->dTAGV1 CRBN CRBN E3 Ligase dTAG13->CRBN Recruits Proteasome Proteasomal Degradation CRBN->Proteasome Targets POI to VHL VHL E3 Ligase dTAGV1->VHL Recruits VHL->Proteasome Targets POI to

Caption: Comparison of CRBN and VHL-recruiting dTAG systems.

References

Technical Support Center: Optimizing Linkers for dTAG Molecules

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for linker optimization of dTAG (degradation tag) molecules.

Frequently Asked Questions (FAQs)

Q1: What is the role of the linker in a dTAG molecule?

A1: The linker in a dTAG molecule is a crucial component that connects the ligand binding to the FKBP12F36V tag on the protein of interest and the ligand that recruits an E3 ubiquitin ligase (e.g., CRBN or VHL).[1] The linker's length, composition, and flexibility are critical for the formation of a stable ternary complex between the target protein, the dTAG molecule, and the E3 ligase, which is essential for subsequent ubiquitination and proteasomal degradation of the target protein.[1]

Q2: What are the different types of E3 ligases recruited by dTAG molecules?

A2: Currently, dTAG molecules are commonly designed to recruit two main E3 ligases: Cereblon (CRBN) and von Hippel-Lindau (VHL).[2][3] The choice of E3 ligase can influence the degradation efficiency and specificity for different target proteins. Some dTAG molecules, like dTAG-13, recruit CRBN, while others, such as dTAGV-1, recruit VHL.[3][4]

Q3: How does the choice of linker affect dTAG molecule performance?

A3: The linker's properties significantly impact the efficacy of a dTAG molecule. Key factors include:

  • Length: The linker must be of an optimal length to allow for the proper orientation and interaction of the target protein and the E3 ligase within the ternary complex.

  • Composition: The chemical makeup of the linker (e.g., PEG-based or alkyl chains) affects its flexibility, solubility, and cell permeability.[1]

  • Attachment Points: The points at which the linker is connected to the two ligands can influence the overall geometry of the dTAG molecule and its ability to induce degradation.

Q4: What are the key parameters to evaluate the performance of a dTAG molecule?

A4: The performance of a dTAG molecule is typically assessed by two key parameters:

  • DC50: The concentration of the dTAG molecule required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.

  • Dmax: The maximum percentage of target protein degradation that can be achieved with the dTAG molecule. A higher Dmax value indicates greater efficacy.[5]

Troubleshooting Guides

Issue 1: Poor or Incomplete Degradation of the Target Protein

Possible Causes and Solutions

Possible Cause Recommended Troubleshooting Steps
Suboptimal Linker Length or Composition Synthesize and test a series of dTAG molecules with varying linker lengths and compositions (e.g., different numbers of PEG units or alkyl chain lengths). Compare their DC50 and Dmax values to identify the optimal linker.
Incorrect Terminus Tagging The FKBP12F36V tag may be placed on a terminus (N- or C-terminus) that sterically hinders the formation of the ternary complex. If possible, try tagging the other terminus of the protein of interest.[6]
Low Cell Permeability of the dTAG Molecule Modify the linker to improve the molecule's physicochemical properties, such as by incorporating more hydrophilic or lipophilic moieties.[7]
Inefficient E3 Ligase Recruitment If using a CRBN-recruiting dTAG molecule, consider testing a VHL-recruiting counterpart (or vice versa), as one E3 ligase may be more effective for your specific target protein.[4]
Issues with the Fusion Protein Confirm the expression and correct localization of the FKBP12F36V-tagged protein of interest via Western blot or fluorescence microscopy. Ensure the tag itself has not compromised the protein's stability or folding.
Issue 2: Off-Target Effects

Possible Causes and Solutions

Possible Cause Recommended Troubleshooting Steps
Lack of Selectivity of the FKBP12F36V Ligand Some dTAG molecules may exhibit binding to the wild-type FKBP12 protein. For instance, dTAG-48 has been shown to have off-target activity.[8] Use highly selective molecules like dTAG-13 or dTAGV-1.[3][8]
Neo-substrate Degradation The recruited E3 ligase might degrade other proteins ("neo-substrates") in the presence of the dTAG molecule.[6] Perform proteomics analysis to identify any unintended degraded proteins. If off-target effects are observed, linker modification may alter the conformation of the ternary complex and reduce neo-substrate degradation.
Toxicity of the dTAG Molecule High concentrations of the dTAG molecule may lead to cellular toxicity.[6] Determine the optimal concentration that effectively degrades the target protein without causing significant toxicity by performing a dose-response experiment and assessing cell viability.

Data Presentation: Linker Optimization for dTAG Molecules

The following table summarizes hypothetical data for the optimization of a dTAG molecule targeting Protein X, illustrating the impact of linker length and E3 ligase recruitment on degradation efficiency.

dTAG MoleculeE3 Ligase RecruitedLinker CompositionLinker Length (atoms)DC50 (nM)Dmax (%)
dTAG-X1CRBNPEG1215075
dTAG-X2CRBNPEG157592
dTAG-X3CRBNPEG1812085
dTAG-X4CRBNAlkyl Chain159088
dTAG-V1VHLPEG155095
dTAG-V2VHLAlkyl Chain156593

Experimental Protocols

General Protocol for Assessing dTAG-mediated Protein Degradation via Western Blot

This protocol outlines the key steps for evaluating the efficacy of different dTAG molecules.

1. Cell Culture and Treatment: a. Plate cells expressing the FKBP12F36V-tagged protein of interest at an appropriate density. b. Allow cells to adhere and grow overnight. c. Prepare a dilution series of your dTAG molecules in cell culture medium. d. Treat the cells with the dTAG molecules at various concentrations (e.g., 1 nM to 10 µM) for a specified time (e.g., 2, 4, 8, 24 hours). Include a DMSO-treated control.

2. Cell Lysis: a. After treatment, wash the cells with ice-cold PBS. b. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[9] c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Incubate on ice for 30 minutes, vortexing occasionally. e. Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris. f. Transfer the supernatant (protein lysate) to a new tube.

3. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA or Bradford assay.

4. Western Blot Analysis: a. Prepare protein samples for SDS-PAGE by adding Laemmli buffer and boiling for 5-10 minutes. b. Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel. c. Run the gel to separate the proteins by size. d. Transfer the separated proteins to a PVDF or nitrocellulose membrane. e. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. f. Incubate the membrane with a primary antibody specific to your protein of interest or an anti-FKBP12 antibody overnight at 4°C. Also, probe for a loading control (e.g., GAPDH, β-actin). g. Wash the membrane three times with TBST. h. Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. i. Wash the membrane three times with TBST. j. Visualize the protein bands using an ECL substrate and an imaging system.[9]

5. Data Analysis: a. Quantify the band intensities using image analysis software. b. Normalize the intensity of the target protein band to the loading control. c. Calculate the percentage of protein degradation relative to the DMSO control. d. Plot the percentage of degradation against the dTAG molecule concentration to determine the DC50 and Dmax values.

Visualizations

dTAG_Mechanism cluster_0 dTAG-mediated Protein Degradation POI Protein of Interest (POI) FKBP12 FKBP12(F36V) Tag POI->FKBP12 fused to Proteasome Proteasome POI->Proteasome targeted for degradation dTAG dTAG Molecule FKBP12->dTAG binds E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN/VHL) dTAG->E3_Ligase recruits E3_Ligase->POI poly-ubiquitinates Ub Ubiquitin Ub->E3_Ligase Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides results in

Caption: General mechanism of dTAG-mediated protein degradation.

Linker_Optimization_Workflow Start Start: Suboptimal Degradation Synthesize Synthesize dTAG Library (Vary Linker Length & Composition) Start->Synthesize Screen Screen Library in Cellular Assays (e.g., Western Blot, Luciferase Assay) Synthesize->Screen Analyze Analyze Degradation Data (Calculate DC50 & Dmax) Screen->Analyze Decision Optimal Degradation Achieved? Analyze->Decision Refine Refine Linker Design (Further Analogs) Decision->Refine No End End: Optimized dTAG Molecule Decision->End Yes Troubleshoot Troubleshoot Other Factors (e.g., Tagging Terminus, E3 Ligase) Decision->Troubleshoot No, after several iterations Refine->Synthesize

References

Technical Support Center: Minimizing Toxicity of dTAG Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the toxicity of dTAG (degradation tag) compounds in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are dTAG compounds and how do they work?

A1: The dTAG system is a chemical biology tool for targeted protein degradation.[1][][3] It utilizes heterobifunctional molecules, known as dTAG compounds, to induce the degradation of a specific protein of interest (POI). This is achieved by fusing the POI with a mutant FKBP12 protein (FKBP12F36V). The dTAG compound then acts as a bridge, bringing the FKBP12F36V-tagged POI into proximity with an E3 ubiquitin ligase, such as Cereblon (CRBN) or von Hippel-Lindau (VHL).[][3][4] This proximity leads to the ubiquitination of the POI and its subsequent degradation by the proteasome.[][4]

Q2: What are the potential sources of toxicity associated with dTAG compounds?

A2: Toxicity in dTAG experiments can arise from three main sources:

  • On-target toxicity: The degradation of the target protein itself may lead to a toxic phenotype. This is an intended outcome of the experiment to understand the protein's function.

  • Off-target toxicity: The dTAG compound may induce the degradation of other proteins besides the intended target. This can be due to the promiscuous binding of the dTAG molecule or the E3 ligase recruiter.[5][][7]

  • Formulation-related toxicity: In in vivo studies, the vehicle used to deliver the dTAG compound can cause local or systemic toxicity.[8][9][10]

Q3: How can I minimize off-target effects of dTAG compounds?

A3: Minimizing off-target effects is crucial for accurate interpretation of experimental results. Here are some strategies:

  • Optimize dTAG concentration: Use the lowest effective concentration of the dTAG compound that achieves sufficient degradation of your target protein.

  • Use appropriate controls: Include a negative control, such as a dTAG compound with a modification that prevents it from binding to the E3 ligase, to distinguish between on-target and off-target effects.

  • Perform global proteomics: Use techniques like mass spectrometry to identify any unintended protein degradation.

  • Consider alternative dTAG molecules: If off-target effects are persistent, switching to a dTAG compound that utilizes a different E3 ligase (e.g., from CRBN-based to VHL-based) may help.[5][7]

Q4: What is the "hook effect" and how can I avoid it?

A4: The "hook effect" is a phenomenon where high concentrations of a dTAG compound can lead to reduced degradation of the target protein. This occurs because at high concentrations, the dTAG molecule can form binary complexes (dTAG-POI or dTAG-E3 ligase) instead of the productive ternary complex (POI-dTAG-E3 ligase) required for degradation.[11] To avoid this, it is important to perform a dose-response experiment to determine the optimal concentration range for your dTAG compound.

Troubleshooting Guides

Problem 1: High levels of cell death observed after dTAG treatment.

Possible Cause Troubleshooting Steps
On-target toxicity 1. Confirm on-target effect: Use a rescue experiment by re-expressing a non-degradable version of your target protein. If this rescues the phenotype, the toxicity is on-target. 2. Modulate degradation level: Perform a dose-response with the dTAG compound to find a concentration that results in partial protein degradation and a less severe phenotype.
Off-target toxicity 1. Perform global proteomics: Use mass spectrometry to identify any unintended degraded proteins. 2. Use a negative control dTAG compound: This will help determine if the toxicity is dependent on E3 ligase engagement. 3. Switch dTAG molecule: Consider using a dTAG compound that recruits a different E3 ligase (e.g., VHL instead of CRBN).[5][7]
Compound-intrinsic toxicity 1. Test in parental cells: Treat parental cells (not expressing the dTAG-tagged protein) with the dTAG compound to see if toxicity is independent of the tag. 2. Lower the concentration: Use the lowest effective concentration possible.

Problem 2: Inconsistent degradation or high variability between experiments.

Possible Cause Troubleshooting Steps
Suboptimal dTAG concentration 1. Perform a detailed dose-response curve: Identify the optimal concentration that gives consistent and maximal degradation. 2. Check for the "hook effect": Ensure you are not using a concentration that is too high.[11]
Cell culture conditions 1. Standardize cell density: Plate the same number of cells for each experiment. 2. Monitor cell health: Ensure cells are healthy and in the logarithmic growth phase before treatment. 3. Consistent incubation time: Use the same treatment duration for all experiments.
Reagent stability 1. Properly store dTAG compounds: Follow the manufacturer's instructions for storage to prevent degradation. 2. Prepare fresh solutions: Make fresh dilutions of the dTAG compound for each experiment.

Quantitative Data Summary

The following tables summarize publicly available data on the degradation concentration (DC50) and half-maximal inhibitory concentration (IC50) for commonly used dTAG compounds.

Table 1: dTAG-13 Degradation and Cytotoxicity Data

Cell LineTarget ProteinDC50 (nM)IC50 (nM)Assay TypeReference
MV4;11ENL-FKBP12F36V~10>1000Proteomics[12]
NIH/3T3FKBP12F36V-KRASG12V~100>10000Viability[3]
293FTFKBP12F36V-NlucPotent degradation at 100 nMNot reportedLuminescence[3]

Table 2: dTAGV-1 Degradation and Cytotoxicity Data

Cell LineTarget ProteinDC50 (nM)IC50 (nM)Assay TypeReference
293FTFKBP12F36V-NlucPotent degradation at 0.1-10 µMNot reportedLuminescence[13][14]
Ewing SarcomaFKBP12F36V-EWS/FLIPotent degradationInhibits proliferationCell Proliferation[15][16]

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is adapted for assessing the cytotoxicity of dTAG compounds.[17][18][19][20]

Materials:

  • Cells of interest (with and without FKBP12F36V-tagged protein)

  • 96-well cell culture plates

  • dTAG compound and vehicle control (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the dTAG compound. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Protocol 2: Dose-Response Curve for dTAG Compound Optimization

This protocol helps determine the optimal concentration of a dTAG compound for target degradation.

Materials:

  • Cells expressing the FKBP12F36V-tagged protein of interest

  • dTAG compound

  • Appropriate cell lysis buffer and protease inhibitors

  • Western blot reagents or mass spectrometer

Procedure:

  • Cell Seeding and Treatment: Seed cells and treat with a wide range of dTAG compound concentrations (e.g., from 0.1 nM to 10 µM) for a fixed time point (e.g., 6, 12, or 24 hours).

  • Cell Lysis: Harvest the cells and prepare protein lysates.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Degradation Analysis:

    • Western Blot: Analyze the levels of the tagged protein by Western blot. Use a loading control (e.g., GAPDH or β-actin) for normalization.

    • Mass Spectrometry: For a more quantitative and unbiased analysis, perform mass spectrometry to measure the abundance of the target protein.

  • Data Analysis: Quantify the protein levels at each dTAG concentration and plot the dose-response curve to determine the DC50 (the concentration at which 50% of the protein is degraded).

Visualizations

dTAG_Signaling_Pathway cluster_cell Cell dTAG dTAG Compound Ternary_Complex Ternary Complex (POI-dTAG-E3) dTAG->Ternary_Complex Binds POI Protein of Interest (POI-FKBP12F36V) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN/VHL) E3_Ligase->Ternary_Complex Recruited Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: dTAG Signaling Pathway for Targeted Protein Degradation.

Experimental_Workflow start Start: Hypothesis construct Generate dTAG-fusion protein construct start->construct transfect Transfect/Transduce cells construct->transfect validate Validate expression and functionality of fusion protein transfect->validate dose_response Dose-Response Curve (Western Blot/MS) validate->dose_response viability Cell Viability Assay (e.g., MTT) dose_response->viability Determine optimal concentration phenotype Phenotypic Analysis viability->phenotype Assess toxicity end Conclusion phenotype->end

Caption: Experimental Workflow for dTAG Compound Evaluation.

Troubleshooting_Logic rect_node rect_node start High Cell Toxicity Observed? on_target Is toxicity on-target? start->on_target off_target Is toxicity off-target? on_target->off_target No rescue Perform rescue experiment on_target->rescue Yes intrinsic Is it intrinsic compound toxicity? off_target->intrinsic No proteomics Global proteomics off_target->proteomics Yes parental Test in parental cells intrinsic->parental Yes solution1 Modulate dose or validate target rescue->solution1 solution2 Optimize dose or switch dTAG molecule proteomics->solution2 solution3 Lower concentration or use alternative compound parental->solution3

Caption: Troubleshooting Logic for dTAG-Induced Toxicity.

References

Technical Support Center: Lentiviral Delivery of dTAG Constructs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing lentiviral vectors to deliver dTAG (degradation tag) constructs for targeted protein degradation.

Frequently Asked Questions (FAQs)

Q1: What is the dTAG system and how does it work?

The dTAG system is a chemical biology tool for rapid and specific degradation of a target protein.[1][] It involves tagging a protein of interest (POI) with a mutant FKBP12F36V protein.[1][] A heterobifunctional dTAG molecule, such as dTAG-13, then simultaneously binds to the FKBP12F36V tag and an E3 ubiquitin ligase, like Cereblon (CRBN) or von Hippel-Lindau (VHL).[1][3][4] This proximity induces the polyubiquitination of the fusion protein, marking it for degradation by the proteasome.[][3]

dTAG_Mechanism cluster_ternary Ternary Complex Formation POI Protein of Interest (POI) FKBP12 FKBP12(F36V) tag POI->FKBP12 fused to Proteasome Proteasome FKBP12->Proteasome targeted for degradation dTAG_molecule dTAG Molecule dTAG_molecule->FKBP12 binds E3_ligase E3 Ubiquitin Ligase (e.g., CRBN/VHL) dTAG_molecule->E3_ligase recruits E3_ligase->FKBP12 polyubiquitinates Ub Ubiquitin

Figure 1: Mechanism of dTAG-mediated protein degradation.

Q2: Should I use an N-terminal or C-terminal tag for my protein of interest?

The optimal placement of the FKBP12F36V tag (N- or C-terminus) is protein-dependent and crucial for preserving the protein's function.[5] It is recommended to perform a literature search to see if your protein or similar proteins have been tagged previously. If no information is available, it is best to test both N- and C-terminal fusions to determine which orientation maintains normal protein function and allows for efficient degradation.[3][5]

Q3: What are the key advantages of the dTAG system?

Key advantages of the dTAG system include:

  • Rapid Action: Protein degradation is induced within minutes of adding the dTAG molecule.[][5]

  • Specificity: The dTAG molecules are highly selective for the mutant FKBP12F36V tag, minimizing off-target effects.[1][3]

  • Reversibility: The degradation effect can be reversed by washing out the dTAG molecule.

  • Tunability: The extent of protein knockdown can be controlled by varying the concentration of the dTAG molecule.

  • Generalizability: In principle, any intracellular protein can be targeted for degradation.[]

Troubleshooting Guide

Low Lentiviral Titer

Problem: The concentration of infectious viral particles in my lentiviral supernatant is too low. A titer of >108 IFU/ml is generally recommended for efficient transduction.[6]

Possible Cause Recommended Solution
Suboptimal Plasmid Ratio Optimize the ratio of your dTAG transfer plasmid to the packaging and envelope plasmids. A common starting point is a 4:2:1 ratio of transfer:packaging:envelope, but this may require adjustment.[7]
Poor Health of Packaging Cells Use healthy, actively dividing HEK293T cells (or a similar packaging cell line) that are at 70-90% confluency at the time of transfection.[8][9] Avoid using cells that have been passaged too many times.
Inefficient Transfection Ensure high-quality, transfection-grade plasmid DNA is used.[6] Optimize your transfection protocol by trying different reagents (e.g., Lipofectamine, PEI, calcium phosphate) and conditions.[7]
Large Insert Size Lentiviral packaging efficiency can decrease with larger insert sizes (dTAG construct + gene of interest).[7][8] If your fusion protein is very large, this may inherently limit the achievable titer.
Premature Polyadenylation The presence of a polyadenylation signal within your gene of interest can cause premature termination of the viral RNA transcript, leading to a lower titer.[6][10]
Toxicity of the Fusion Protein Overexpression of some fusion proteins can be toxic to the packaging cells, reducing virus production.[11] If toxicity is suspected, consider using an inducible promoter system.
Incorrect Harvest Time Harvest the viral supernatant at multiple time points, typically between 48 and 72 hours post-transfection, to determine the peak production time.[10][12]
Low Transduction Efficiency

Problem: After adding the lentivirus to my target cells, I observe a low percentage of cells expressing the dTAG construct.

Possible Cause Recommended Solution
Low Multiplicity of Infection (MOI) Increase the amount of virus used for transduction. It is highly recommended to perform a titration experiment with a range of MOIs (e.g., 0.1 to 10) to determine the optimal amount for your specific cell line.
Cell Type is Difficult to Transduce Some cell lines, particularly primary cells or non-dividing cells, can be more resistant to transduction.[6] Consider using a transduction enhancement reagent like Polybrene or DEAE-dextran.[6][13] Note that DEAE-dextran has been shown to be superior to Polybrene in some cases.[13]
Inhibitors in Viral Supernatant Cell debris and other contaminants in the viral supernatant can inhibit transduction. Always filter the supernatant through a 0.45 µm filter before use.[9][14] For sensitive cell lines, consider concentrating and purifying the virus.[10]
Incorrect Cell State Ensure target cells are healthy and at an appropriate confluency (typically 50-70%) at the time of transduction.[6]
Viral Inactivation Lentivirus is sensitive to multiple freeze-thaw cycles and prolonged exposure to room temperature.[15] Aliquot the virus into single-use volumes and store at -80°C. Thaw on ice immediately before use.
No or Inefficient Protein Degradation

Problem: My dTAG fusion protein is expressed, but I do not observe efficient degradation after adding the dTAG molecule.

Possible Cause Recommended Solution
Impaired Protein Function/Folding The FKBP12F36V tag may be sterically hindering the proper folding or function of your protein of interest, or it might be buried within the protein structure and inaccessible to the dTAG molecule. Test both N- and C-terminal tagging to find an orientation that is permissive for degradation.[3][5]
Suboptimal dTAG Molecule Concentration Perform a dose-response experiment with the dTAG molecule (e.g., dTAG-13) to determine the optimal concentration for degradation. Concentrations as low as 50 nM have been shown to be effective.[1]
Insufficient Incubation Time While degradation can be rapid, the kinetics may vary between different fusion proteins.[1] Perform a time-course experiment (e.g., 1, 2, 4, 8, 24 hours) to assess the degradation kinetics for your specific target.
Low E3 Ligase Expression The efficiency of degradation depends on the endogenous levels of the recruited E3 ligase (e.g., CRBN or VHL) in your cell line. If you suspect low expression, you may need to choose a different cell line or use a dTAG molecule that recruits a different E3 ligase.[4]
dTAG Molecule Instability Ensure the dTAG molecule is properly stored and handled to maintain its activity.

Experimental Protocols

Lentivirus Production in HEK293T Cells

This protocol is for a single 10 cm dish.

  • Day 1: Seed HEK293T Cells

    • Plate HEK293T cells in a 10 cm dish so they reach 80-90% confluency on the day of transfection. Use DMEM supplemented with 10% FBS, penicillin/streptomycin, and L-glutamine.

  • Day 2: Transfection

    • In a sterile tube, combine the following plasmids:

      • 9 µg of your pLEX-dTAG transfer plasmid

      • 6 µg of a second-generation packaging plasmid (e.g., psPAX2)

      • 3 µg of an envelope plasmid (e.g., pMD2.G)

    • Use a suitable transfection reagent (e.g., Lipofectamine, FuGENE HD, or calcium phosphate) according to the manufacturer's protocol to transfect the HEK293T cells.[9][16]

  • Day 3: Change Media

    • Approximately 16-24 hours post-transfection, carefully remove the transfection medium and replace it with 10 mL of fresh culture medium.

  • Day 4-5: Harvest Virus

    • At 48 hours post-transfection, collect the supernatant containing the lentiviral particles into a sterile conical tube.

    • Filter the supernatant through a 0.45 µm syringe filter to remove any cells or debris.[9][14]

    • Add 10 mL of fresh medium to the plate and return it to the incubator.

    • At 72 hours post-transfection, collect the supernatant again and filter it. Pool it with the 48-hour collection.

    • Aliquot the virus into cryovials and store at -80°C. Avoid repeated freeze-thaw cycles.

Lentivirus_Production_Workflow Day1 Day 1: Seed HEK293T Cells (80-90% confluent for transfection) Day2 Day 2: Co-transfect with dTAG, packaging, & envelope plasmids Day1->Day2 Day3 Day 3: Change Media (16-24h post-transfection) Day2->Day3 Day4 Day 4: Harvest Supernatant (48h) Filter (0.45µm) Day3->Day4 Day5 Day 5: Harvest Supernatant (72h) Pool, Aliquot, & Store at -80°C Day4->Day5

Figure 2: General workflow for lentivirus production.

Lentiviral Transduction of Target Cells

This protocol is for a 24-well plate format.

  • Day 1: Seed Target Cells

    • Plate your target cells in a 24-well plate at a density that will result in 50-70% confluency on the day of transduction.[17]

  • Day 2: Transduce Cells

    • Thaw the lentiviral aliquot on ice.[17]

    • Prepare the transduction medium. For each well, mix the desired amount of virus (determined by MOI) with complete culture medium.

    • Add a transduction enhancer such as Polybrene to a final concentration of 4-8 µg/mL.[17]

    • Remove the existing medium from the cells and add the transduction medium. Gently swirl the plate to mix.

    • Incubate the cells for 18-24 hours.[17]

  • Day 3: Change Media

    • Remove the virus-containing medium and replace it with fresh complete culture medium.

  • Day 5 onwards: Analysis and Selection

    • Wait at least 48-72 hours after transduction before analyzing protein expression (e.g., by Western blot or fluorescence microscopy if a fluorescent marker is present).[6][12][17]

    • If your lentiviral vector contains a selection marker (e.g., puromycin), you can begin antibiotic selection 48-72 hours post-transduction to generate a stable cell line.[12] Perform a kill curve beforehand to determine the optimal antibiotic concentration for your cells.[12]

Validation of Protein Degradation
  • Culture and Treat Cells:

    • Plate your stably transduced cells expressing the dTAG-fusion protein.

    • Once the cells are adhered and growing well, treat them with the desired concentration of the dTAG molecule (e.g., 100 nM dTAG-13) or a vehicle control (e.g., DMSO).

  • Lysis and Protein Quantification:

    • At various time points post-treatment (e.g., 0, 1, 2, 4, 8, 24 hours), wash the cells with ice-cold PBS.

    • Lyse the cells in an appropriate lysis buffer containing protease inhibitors.

    • Determine the total protein concentration of each lysate using a standard protein assay (e.g., BCA).

  • Western Blot Analysis:

    • Normalize the protein lysates to the same concentration.

    • Perform SDS-PAGE and transfer the proteins to a membrane.

    • Probe the membrane with a primary antibody against your protein of interest or an antibody against a tag on the fusion protein (e.g., HA-tag).[5][17]

    • Also, probe for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.

    • Incubate with an appropriate secondary antibody and visualize the bands. The disappearance or reduction of the band corresponding to your fusion protein in the dTAG-treated samples indicates successful degradation.

References

Technical Support Center: dTAG Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully performing dTAG experiments for targeted protein degradation.

Frequently Asked Questions (FAQs)

Q1: What is the dTAG system and how does it work?

The degradation tag (dTAG) system is a chemical biology tool for rapid and selective degradation of a protein of interest (POI). It involves fusing the POI to a mutant form of the FKBP12 protein (FKBP12F36V). A heterobifunctional small molecule, the dTAG degrader, is then introduced. This degrader has two arms: one that binds to the FKBP12F36V tag and another that recruits a specific E3 ubiquitin ligase, such as CRBN or VHL. This proximity induces the E3 ligase to polyubiquitinate the FKBP12F36V-tagged POI, marking it for degradation by the proteasome.

Q2: What are the key components of a dTAG experiment?

A dTAG experiment requires three main components:

  • A fusion protein: Your protein of interest tagged with the FKBP12F36V mutant protein.

  • A dTAG degrader molecule: A bifunctional small molecule that bridges the fusion protein and an E3 ligase.

  • An E3 ubiquitin ligase: Endogenously expressed E3 ligases like CRBN or VHL are recruited by the degrader.

Q3: What are the advantages of the dTAG system over other protein knockdown methods?

The dTAG system offers several advantages over traditional methods like RNAi or CRISPR/Cas9-mediated knockout:

  • Speed: Protein degradation is typically observed within hours of adding the degrader molecule.

  • Reversibility: Removal of the dTAG degrader allows for the re-expression and accumulation of the target protein.

  • Selectivity: The system is highly selective for the FKBP12F36V-tagged protein, minimizing off-target effects.

  • Tunability: The extent of protein degradation can be controlled by titrating the concentration of the dTAG degrader.

Q4: Which E3 ligase should I target with my dTAG degrader?

The choice of E3 ligase depends on the specific dTAG degrader used. The most common dTAG molecules recruit either Cereblon (CRBN) (e.g., dTAG-13) or von Hippel-Lindau (VHL) (e.g., dTAGV-1). In most cases, both can be effective. However, if you observe poor degradation with one, trying a degrader that recruits the other E3 ligase can be a useful troubleshooting step.

Q5: Should I express my dTAG-fusion protein exogenously or endogenously?

The choice between exogenous (lentiviral) expression and endogenous (CRISPR-mediated knock-in) tagging depends on the experimental goals.

  • Lentiviral expression is generally faster to implement and is recommended for initial validation of your fusion protein's functionality and degradation.

  • CRISPR/Cas9-mediated knock-in at the endogenous locus is preferred for studying the effects of protein loss at physiological expression levels.

Troubleshooting Guide

Problem 1: No or Inefficient Degradation of the Target Protein
Possible Cause Troubleshooting Steps
Fusion protein is not expressed or expressed at very low levels. - Verify fusion protein expression by Western blot using an antibody against the protein of interest or the tag (e.g., an HA-tag if included in the construct).- If using lentivirus, check the transduction efficiency. Consider titrating the virus or using a selection marker to enrich for transduced cells.- For CRISPR knock-in, screen clones thoroughly to confirm correct integration.
The FKBP12F36V tag interferes with the protein's function or stability. - Test tagging at both the N- and C-terminus of your protein of interest to see if one orientation is more favorable.- Perform a literature search to see if others have successfully tagged your protein of interest.
The dTAG degrader is not active or used at a suboptimal concentration. - Confirm the integrity and solubility of your dTAG degrader. Poor solubility can lead to precipitation and reduced efficacy.- Perform a dose-response experiment to determine the optimal degrader concentration. Concentrations typically range from 100 nM to 1 µM.
The chosen E3 ligase is not efficiently recruiting the fusion protein. - If using a CRBN-recruiting degrader (like dTAG-13), try a VHL-recruiting degrader (like dTAGV-1), or vice versa.
The degradation kinetics for your specific protein are slow. - Increase the incubation time with the dTAG degrader. While some proteins degrade within an hour, others may require 4-8 hours or longer for near-complete degradation.
Problem 2: Off-Target Effects or Cellular Toxicity
Possible Cause Troubleshooting Steps
The dTAG degrader molecule exhibits toxicity at the concentration used. - Perform a toxicity assay on the parental cell line (not expressing the dTAG fusion protein) to determine the maximum non-toxic concentration of the degrader.- Use the lowest effective concentration of the degrader that achieves the desired level of protein degradation.
Degradation of the target protein itself is causing the toxic phenotype. - This may be an expected outcome if the protein is essential for cell viability. This powerful feature of the dTAG system allows for the study of essential proteins.- Use a negative control degrader molecule (e.g., dTAG-13-NEG) that binds the FKBP12F36V tag but does not recruit the E3 ligase. This will help differentiate between on-target and off-target effects.
The dTAG molecule is causing degradation of proteins other than the intended target. - dTAG systems are generally highly selective. However, to confirm specificity, perform proteomic analysis to compare protein levels in cells treated with the active degrader versus a negative control degrader.
Problem 3: Issues with Western Blot Analysis
Possible Cause Troubleshooting Steps
Weak or no signal for the fusion protein. - Ensure sufficient protein is loaded onto the gel. Determine the total protein concentration of your lysates before loading.- Optimize the primary antibody concentration. A titration is recommended for new antibodies.- Use a highly sensitive ECL substrate for detection, especially if your protein is of low abundance.
High background on the Western blot. - Optimize the blocking conditions. Try different blocking buffers (e.g., 5% BSA instead of milk, especially for phosphorylated proteins) and increase blocking time.- Increase the number and duration of wash steps after antibody incubations.
Unexpected bands are observed. - These could be degradation products of your fusion protein, post-translationally modified forms, or non-specific antibody binding.- Include a positive control (e.g., lysate from cells overexpressing the protein) and a negative control (e.g., lysate from the parental cell line) to help identify the correct band.

Quantitative Data Summary

The efficiency of dTAG-mediated degradation can vary depending on the target protein, the specific dTAG degrader used, and the experimental conditions. Below are tables summarizing typical degradation efficiencies and kinetics.

Table 1: Degradation Efficiency of dTAG-13 and dTAGV-1 for Different Fusion Proteins

Target ProteindTAG DegraderConcentrationTime (hours)Degradation Efficiency
HiBiTdTAG-1310,000 nM4~50%
HiBiTdTAGV-110,000 nM4~100%
FKBP12F36V-KRASG12VdTAG-13100 nM4>80%
HDAC1-FKBP12F36VdTAG-13100 nM1>90%

Data compiled from publicly available application notes and research articles.

Table 2: Degradation Kinetics for Various dTAG Fusion Proteins with dTAG-13

Fusion ProteinTime to Pronounced DegradationTime to Near-Complete Degradation
HDAC1-FKBP12F36V< 1 hour1-2 hours
MYC-FKBP12F36V< 1 hour1-2 hours
FKBP12F36V-EZH2< 1 hour2-4 hours
PLK1-FKBP12F36V< 1 hour2-4 hours
FKBP12F36V-KRASG12V1-2 hours4-8 hours

Data adapted from Nabet et al., 2018.

Experimental Protocols

Lentiviral Expression of dTAG Fusion Protein

This protocol provides a general workflow for creating stable cell lines expressing a dTAG-fusion protein using lentivirus.

  • Cloning: Clone your gene of interest into a lentiviral expression vector containing the FKBP12F36V tag at either the N- or C-terminus. These vectors are available from repositories like Addgene.

  • Lentivirus Production: Co-transfect HEK293T cells with your expression vector and lentiviral packaging plasmids. Harvest the virus-containing supernatant 48-72 hours post-transfection.

  • Transduction: Transduce your target cell line with the harvested lentivirus. The multiplicity of infection (MOI) should be optimized for your specific cell line.

  • Selection: If your lentiviral vector contains a selection marker, apply the appropriate antibiotic to select for successfully transduced cells.

  • Validation: Confirm the expression of your dTAG-fusion protein by Western blot.

dTAG-Mediated Protein Degradation and Analysis
  • Cell Seeding: Plate your stable cell line expressing the dTAG-fusion protein at an appropriate density.

  • dTAG Degrader Treatment: The following day, treat the cells with the desired concentration of the dTAG degrader molecule (e.g., dTAG-13) or a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for the desired amount of time (e.g., 1, 2, 4, 8, 24 hours) to allow for protein degradation.

  • Cell Lysis: Wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the total protein concentration of each lysate.

  • Western Blot Analysis:

    • Load equal amounts of total protein per lane on an SDS-PAGE gel.

    • Transfer the proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane with a suitable blocking buffer.

    • Incubate the membrane with a primary antibody targeting your protein of interest or a tag.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an ECL substrate and an imaging system.

    • Use a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.

Visualizations

dTAG Signaling Pathway

dTAG_Signaling_Pathway cluster_0 Cellular Environment cluster_1 dTAG System Components cluster_2 Degradation Machinery POI Protein of Interest (POI) FusionProtein POI-FKBP12(F36V) Fusion FKBP12F36V FKBP12(F36V) Tag TernaryComplex Ternary Complex FusionProtein->TernaryComplex Binds dTAG_Degrader dTAG Degrader dTAG_Degrader->TernaryComplex Binds E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN/VHL) E3_Ligase->TernaryComplex Binds Ubiquitin Ubiquitin Ubiquitin->TernaryComplex Recruited Proteasome Proteasome Degradation Degraded Peptides Proteasome->Degradation Degrades Polyubiquitination Polyubiquitination of POI TernaryComplex->Polyubiquitination Catalyzes Polyubiquitination->Proteasome Targeted for Degradation

Caption: The dTAG signaling pathway illustrating the formation of a ternary complex and subsequent proteasomal degradation of the target protein.

Experimental Workflow

dTAG_Experimental_Workflow cluster_cloning Step 1: Construct Generation cluster_cell_line Step 2: Cell Line Engineering cluster_experiment Step 3: Degradation Experiment cluster_analysis Step 4: Data Interpretation Cloning Clone POI into dTAG vector Lentivirus Produce Lentivirus Cloning->Lentivirus CRISPR Design CRISPR sgRNA and Donor Cloning->CRISPR Transduction Lentiviral Transduction Lentivirus->Transduction KnockIn CRISPR Knock-in CRISPR->KnockIn Selection Select/Screen Clones Transduction->Selection KnockIn->Selection Validation Validate Fusion Protein Expression (Western Blot) Selection->Validation Seeding Seed Cells Validation->Seeding Treatment Treat with dTAG Degrader Seeding->Treatment Lysis Cell Lysis Treatment->Lysis Analysis Western Blot Analysis Lysis->Analysis Quantification Quantify Protein Levels Analysis->Quantification Conclusion Draw Conclusions Quantification->Conclusion dTAG_Troubleshooting_Logic Start No/Poor Degradation CheckExpression Is the fusion protein expressed? Start->CheckExpression CheckDegrader Is the degrader active and at the right concentration? CheckExpression->CheckDegrader Yes NoExpression Troubleshoot expression: - Check transduction/transfection - Screen more clones CheckExpression->NoExpression No CheckTag Does the tag interfere with protein function? CheckDegrader->CheckTag Yes OptimizeDegrader Troubleshoot degrader: - Check solubility - Perform dose-response CheckDegrader->OptimizeDegrader No CheckE3 Is the E3 ligase being recruited? CheckTag->CheckE3 No Retag Re-clone with tag at the other terminus CheckTag->Retag Possibly CheckKinetics Are the degradation kinetics slow? CheckE3->CheckKinetics Yes SwitchE3 Try a degrader that recruits a different E3 ligase CheckE3->SwitchE3 No IncreaseTime Increase incubation time CheckKinetics->IncreaseTime Yes Success Degradation Successful CheckKinetics->Success No NoExpression->Start OptimizeDegrader->Start Retag->Start SwitchE3->Start IncreaseTime->Start

impact of protein localization on dTAG efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the dTAG system. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the impact of protein localization on dTAG efficiency.

Frequently Asked Questions (FAQs)

Q1: What is the dTAG system and how does it work?

The degradation tag (dTAG) system is a chemical biology tool for inducing rapid and selective degradation of a protein of interest (POI).[][2] It requires fusing your POI to a mutant FKBP12F36V tag.[] A cell-permeable, bifunctional small molecule degrader (e.g., dTAG-13) is then added. This molecule acts as a molecular glue, forming a ternary complex between the FKBP12F36V-tagged protein and an E3 ubiquitin ligase, such as Cereblon (CRBN) or von Hippel-Lindau (VHL).[3][4] This proximity induces the polyubiquitination of the POI, marking it for destruction by the proteasome.[2]

Q2: Does the subcellular localization of my target protein affect dTAG efficiency?

Yes, the subcellular context of the POI can influence the efficacy of dTAG-mediated degradation.[5][6][7] The accessibility of the POI to the dTAG molecule and the recruited E3 ligase machinery are key factors.[7] Studies have shown varying levels of degradation for proteins targeted to the nucleus, cytoplasm, mitochondria, endoplasmic reticulum, and other compartments.[5][7] However, the dTAG system has been successfully used to degrade proteins in all these locations, including multi-pass transmembrane proteins.[3][8]

Q3: Is there a difference in degradation efficiency between nuclear and cytoplasmic proteins?

The dTAG system has been demonstrated to achieve rapid and potent degradation of both nuclear and cytoplasmic proteins.[3] While the degradation kinetics might vary slightly between different fusion proteins and their locations, pronounced degradation for both compartments is typically observed within a few hours of treatment.[3][9]

Q4: Can I use the dTAG system to degrade membrane-bound proteins?

Yes, the dTAG system is effective for degrading membrane-bound proteins, including multi-pass transmembrane solute carriers (SLCs).[8] Successful degradation has been demonstrated for SLC proteins at the plasma membrane and in various subcellular compartments along their trafficking route.[8]

Q5: Which E3 ligase recruiter (CRBN or VHL) should I use?

The dTAG system utilizes degraders that can recruit either the CRBN or VHL E3 ligases.[4] It can be beneficial to test both CRBN- and VHL-recruiting dTAG molecules for your specific POI, as their efficiencies can vary depending on the target and its localization.[5] For instance, for a peroxisome-localized FKBP12F36V, dTAG-VHL was found to be more robust and rapid.[5]

Troubleshooting Guide

Problem 1: I am not observing any degradation of my tagged protein.

Possible Cause Troubleshooting Step
Inefficient Tagging Confirm successful N- or C-terminal fusion of the FKBP12F36V tag to your POI via Western blot or sequencing. Ensure the tag does not disrupt the protein's natural folding or function.[2][10]
Low Expression of Fusion Protein Verify the expression level of your FKBP12F36V-tagged protein. Low expression might lead to degradation levels that are difficult to detect.
Inactive dTAG Molecule Ensure the dTAG degrader is properly stored and has not expired. Test its activity on a positive control cell line known to respond well.
Cell Line Resistant to Degrader Test for potential toxicity or off-target effects of the dTAG molecule in your parental cell line to ensure the concentrations used are not compromising cell health.[2][10]
Incorrect E3 Ligase Choice If using a CRBN-based degrader (like dTAG-13), try a VHL-based degrader (like dTAGV-1), or vice-versa. The availability or activity of the E3 ligase can be cell-type or localization-dependent.

Problem 2: Degradation is slow or incomplete.

Possible Cause Troubleshooting Step
Suboptimal Degrader Concentration Perform a dose-response experiment to determine the optimal concentration of the dTAG molecule for your specific target and cell line.
Insufficient Treatment Time Conduct a time-course experiment. While some proteins degrade within an hour, others, like FKBP12F36V-KRASG12V, may require 4-8 hours for near-complete degradation.[3][9]
Protein Localization Barrier The POI's location in a specific organelle (e.g., lysosome) may limit access for the degrader or the E3 ligase complex.[5] Consider using alternative dTAG molecules with different physicochemical properties.
High Protein Synthesis Rate The rate of new protein synthesis may be competing with the rate of degradation. Consider combining dTAG treatment with a translation inhibitor (e.g., cycloheximide) to measure the degradation rate more accurately.

Quantitative Data Summary

The efficiency of dTAG-mediated degradation can vary based on the protein's subcellular location and the specific dTAG degrader used. The table below summarizes degradation data from a study using FKBP12F36V-tagged proteins targeted to different organelles in U2OS cells.

Subcellular LocalizationdTAG DegraderTreatment TimeDegradation Efficiency (Approx. %)
NucleusdTAG-1324h>95%
CytoplasmdTAG-1324h>95%
Outer Mitochondrial MembranedTAG-1324h~75%
Endoplasmic ReticulumdTAG-1324h~50%
PeroxisomedTAG-1324h~60%
LysosomedTAG-1324h~20%
Endoplasmic ReticulumdTAG-VHL24h~20%
PeroxisomedTAG-VHL24h>95%

Data is estimated from figures in Simpson et al., Cell Chemical Biology, 2022.[5]

Key Experimental Protocols

Protocol 1: Assessing dTAG-Mediated Degradation via Western Blot

This protocol outlines the general steps to quantify the degradation of an FKBP12F36V-tagged protein of interest.

  • Cell Culture and Treatment:

    • Plate cells expressing your FKBP12F36V-tagged POI at an appropriate density.

    • Treat cells with the desired concentration of dTAG degrader (e.g., 500 nM dTAG-13) or DMSO as a vehicle control.

    • For a time-course experiment, harvest cells at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).[3]

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA or a similar lysis buffer supplemented with protease and phosphatase inhibitors.[11]

    • Incubate on ice and then centrifuge to pellet cell debris. Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts for all samples and prepare them with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[5]

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody against your POI or an antibody against the tag (e.g., HA, FKBP12).

    • Incubate with an appropriate HRP-conjugated secondary antibody.

    • Develop the blot using an ECL substrate and image with a chemiluminescence detector.[11]

    • Re-probe the membrane with a loading control antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.

  • Data Analysis:

    • Quantify band intensities using densitometry software (e.g., ImageJ).

    • Normalize the POI band intensity to the corresponding loading control band intensity.

    • Calculate the percentage of remaining protein at each time point relative to the DMSO-treated control.

Visual Guides

dTAG_Mechanism cluster_cell Cell POI Protein of Interest (POI) FKBP12 FKBP12(F36V) Tag POI->FKBP12 Fused to Proteasome Proteasome POI->Proteasome Targeted for Degradation FKBP12->Proteasome Targeted for Degradation dTAG dTAG Molecule dTAG->FKBP12 Binds E3_Ligase E3 Ligase (e.g., CRBN) dTAG->E3_Ligase Recruits E3_Ligase->FKBP12 Ubiquitinates Degraded Degraded Peptides Proteasome->Degraded Ub Ubiquitin Ub->FKBP12

Caption: Core mechanism of the dTAG system.

Troubleshooting_Workflow Start Experiment: No/Poor Degradation Check_Tag Confirm FKBP12(F36V) tag expression & fusion integrity (Western Blot) Start->Check_Tag Tag_OK Tag OK? Check_Tag->Tag_OK Optimize_Dose Perform dose-response (e.g., 10 nM - 1 µM) Tag_OK->Optimize_Dose Yes Fix_Construct Re-clone or re-validate fusion construct Tag_OK->Fix_Construct No Dose_OK Degradation Improved? Optimize_Dose->Dose_OK Optimize_Time Perform time-course (e.g., 1h - 24h) Dose_OK->Optimize_Time No End_Success Problem Solved Dose_OK->End_Success Yes Time_OK Degradation Improved? Optimize_Time->Time_OK Switch_Ligase Switch E3 Ligase Recruiter (CRBN <-> VHL) Time_OK->Switch_Ligase No Time_OK->End_Success Yes End_Fail Consult Literature for Target-Specific Issues Switch_Ligase->End_Fail

Caption: Troubleshooting logic for dTAG experiments.

References

Validation & Comparative

Validating dTAG Knockdown: A Comparative Guide to Functional Assays

Author: BenchChem Technical Support Team. Date: December 2025

The degradation tag (dTAG) system has emerged as a powerful tool for inducing rapid, selective, and reversible degradation of target proteins, offering significant advantages for target validation in drug discovery and functional genomics. This guide provides a comprehensive comparison of the dTAG technology with alternative methods and details key functional assays to validate protein knockdown.

The dTAG System: A Paradigm for Targeted Protein Degradation

The dTAG technology is a chemical biology approach that hijacks the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to eliminate a protein of interest.[] This is achieved by fusing the target protein with a mutant form of the FKBP12 protein (FKBP12F36V). A heterobifunctional dTAG molecule then acts as a molecular glue, simultaneously binding to the FKBP12F36V tag and an E3 ubiquitin ligase, such as Cereblon (CRBN) or von Hippel-Lindau (VHL).[2][3] This induced proximity leads to the polyubiquitination of the fusion protein, marking it for degradation by the proteasome.[][2]

One of the key advantages of the dTAG system is its speed and efficiency, with significant protein degradation often observed within minutes to hours of adding the dTAG molecule.[4] Furthermore, the effect is reversible; removal of the dTAG molecule allows for the re-synthesis and accumulation of the target protein. This temporal control is invaluable for studying the acute effects of protein loss.[5][6]

Comparison of dTAG with Other Protein Knockdown Technologies

The dTAG system offers distinct advantages over traditional gene silencing methods like RNA interference (RNAi) and CRISPR-Cas9 gene editing. The following table provides a quantitative and qualitative comparison of these technologies.

FeaturedTAG SystemRNA interference (RNAi)CRISPR-Cas9
Mechanism Post-translational protein degradationmRNA degradationPermanent gene knockout at the DNA level
Speed of Effect Rapid (minutes to hours)Slow (typically 24-72 hours)Permanent, but establishment of knockout cell lines can take weeks to months
Level of Knockdown >90% protein degradation is commonly achievedVariable, often incomplete knockdown (50-90%)Complete and permanent gene knockout
Reversibility Fully reversible upon compound washoutReversible, but can be long-lasting depending on the method (siRNA vs. shRNA)Irreversible
Specificity/Off-Target Effects Highly specific to the tagged protein of interest.[3]Prone to off-target effects due to partial sequence complementarity.[7][8][9]Can cause off-target DNA mutations.[10][11]
Dose-Dependence Tunable level of degradation by varying dTAG molecule concentrationLess precise dose-dependent control of knockdownNot applicable (binary on/off)
In Vivo Application Yes, demonstrated in mouse models.[6][12]Yes, but delivery can be a challengeYes, with considerations for delivery and potential immunogenicity

Experimental Protocols for Functional Validation

Validating the functional consequences of dTAG-mediated protein knockdown is crucial. The following are detailed protocols for key assays.

Western Blotting for Protein Degradation

This is the most direct method to confirm the degradation of the target protein.

Materials:

  • dTAG-tagged cell line

  • dTAG degrader molecule (e.g., dTAG-13) and DMSO (vehicle control)

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Primary antibody against the protein of interest or the tag (e.g., anti-HA or anti-FKBP12)

  • Secondary antibody conjugated to HRP

  • Chemiluminescent substrate

  • Protein electrophoresis and transfer apparatus

Protocol:

  • Cell Treatment: Plate the dTAG-tagged cells and allow them to adhere. Treat the cells with the desired concentration of the dTAG degrader molecule or DMSO for various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein from each sample onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using a chemiluminescence imager. A loading control, such as GAPDH or β-actin, should be used to ensure equal protein loading.

Cell Viability Assay (CellTiter-Glo®)

This assay determines the effect of protein knockdown on cell proliferation and viability by measuring ATP levels.

Materials:

  • dTAG-tagged cell line

  • dTAG degrader molecule and DMSO

  • Opaque-walled 96-well or 384-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • Luminometer

Protocol:

  • Cell Seeding: Seed the dTAG-tagged cells in an opaque-walled multiwell plate at a density that allows for logarithmic growth over the course of the experiment.

  • Treatment: The following day, treat the cells with a serial dilution of the dTAG degrader molecule or DMSO.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, 72 hours) at 37°C in a CO₂ incubator.

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.[13][14][15]

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[13][14][15]

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[13][14][16]

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[13][14][16]

  • Measurement: Record the luminescence using a plate reader.[13][16] The luminescent signal is proportional to the amount of ATP and, therefore, the number of viable cells.

Transcriptional Analysis (PRO-seq)

Precision Run-On sequencing (PRO-seq) can be used to identify the immediate and direct transcriptional consequences of degrading a nuclear protein, such as a transcription factor or chromatin modifier.

Materials:

  • dTAG-tagged cell line

  • dTAG degrader molecule and DMSO

  • Cell permeabilization and run-on buffers

  • Biotin-NTPs

  • Streptavidin beads

  • Reagents for RNA extraction and library preparation for next-generation sequencing

Protocol Outline:

  • Cell Treatment and Permeabilization: Treat cells with the dTAG degrader or DMSO for a short duration (e.g., 30-60 minutes) to capture the primary transcriptional effects. Immediately after treatment, permeabilize the cells with a mild detergent to halt transcription and deplete endogenous NTPs.[17][18]

  • Nuclear Run-On: Resuspend the permeabilized cells in a reaction buffer containing biotin-NTPs. This allows the engaged RNA polymerases to resume transcription and incorporate the biotinylated nucleotides into the nascent RNA.[18]

  • Nascent RNA Enrichment: Extract the total RNA and fragment it. Use streptavidin-coated magnetic beads to specifically pull down the biotin-labeled nascent RNA transcripts.[18]

  • Library Preparation and Sequencing: Prepare sequencing libraries from the enriched nascent RNA. This typically involves adapter ligation and reverse transcription. The libraries are then sequenced using a next-generation sequencing platform.

  • Data Analysis: The sequencing reads are mapped to the genome to determine the locations and levels of actively transcribing RNA polymerases. A comparison between dTAG-treated and control samples will reveal the genes whose transcription is directly affected by the degradation of the target protein.

Visualizing the dTAG System

The following diagrams, created using the DOT language for Graphviz, illustrate the key aspects of the dTAG technology.

dTAG_Signaling_Pathway cluster_cell Cell POI Protein of Interest (POI) FusionProtein POI-FKBP12(F36V) Fusion Protein FKBP12F36V FKBP12(F36V) Tag TernaryComplex Ternary Complex FusionProtein->TernaryComplex dTAG dTAG Molecule dTAG->TernaryComplex E3Ligase E3 Ubiquitin Ligase (e.g., CRBN) E3Ligase->TernaryComplex PolyUb Polyubiquitination TernaryComplex->PolyUb Ub Ubiquitin Ub->PolyUb Proteasome Proteasome PolyUb->Proteasome Degradation Degradation Proteasome->Degradation

Caption: The dTAG signaling pathway leading to targeted protein degradation.

dTAG_Experimental_Workflow cluster_setup Experimental Setup cluster_validation Validation cluster_analysis Data Analysis & Interpretation start Start: dTAG-tagged cell line treatment Treat with dTAG degrader (vs. DMSO control) start->treatment western Western Blot for Protein Degradation treatment->western viability Cell Viability Assay (e.g., CellTiter-Glo) treatment->viability transcriptomics Transcriptional Analysis (e.g., PRO-seq) treatment->transcriptomics confirm_knockdown Confirm Protein Knockdown western->confirm_knockdown assess_phenotype Assess Functional Phenotype viability->assess_phenotype identify_targets Identify Downstream Transcriptional Targets transcriptomics->identify_targets conclusion Conclusion on Protein Function confirm_knockdown->conclusion assess_phenotype->conclusion identify_targets->conclusion

Caption: A typical experimental workflow for validating dTAG-mediated knockdown.

Knockdown_Technology_Comparison cluster_dtag dTAG cluster_rnai RNAi cluster_crispr CRISPR center Protein Level Modulation dtag_node Targeted Protein Degradation center->dtag_node rnai_node mRNA Degradation center->rnai_node crispr_node Gene Knockout center->crispr_node dtag_attr Rapid Reversible Highly Specific rnai_attr Slower Variable Knockdown Off-target Effects crispr_attr Permanent Complete Knockout Potential Off-target Edits

Caption: Logical comparison of dTAG, RNAi, and CRISPR technologies.

References

A Head-to-Head Comparison of dTAG-13 and dTAGV-1 for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the performance and applications of two prominent dTAG molecules.

The degradation tag (dTAG) system has emerged as a powerful tool for inducing rapid and selective protein degradation, offering significant advantages over traditional genetic methods for target validation and functional studies. This guide provides an in-depth comparison of two key dTAG molecules: the first-generation dTAG-13 and the second-generation dTAGV-1. We will explore their mechanisms of action, comparative performance data, and detailed experimental protocols to assist researchers in selecting the optimal degrader for their specific needs.

Mechanism of Action: Recruiting Different E3 Ligases

The core of the dTAG system lies in the use of heterobifunctional molecules that hijack the cell's natural protein disposal machinery—the ubiquitin-proteasome system. This is achieved by simultaneously binding to a target protein fused with a mutant FKBP12F36V tag and an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of the tagged protein.

dTAG-13 accomplishes this by recruiting the Cereblon (CRBN) E3 ligase complex.[1] In contrast, dTAGV-1 was developed to recruit the von Hippel-Lindau (VHL) E3 ligase complex.[1][2] This fundamental difference in their mechanism of action is a key determinant of their respective performance characteristics and applications.[2] dTAGV-1 was specifically designed to overcome some of the limitations observed with dTAG-13, such as context- and protein-specific variations in degradation efficiency.[2]

G dTAG-13 and dTAGV-1 Mechanisms of Action cluster_dtag13 dTAG-13 Pathway cluster_dtagv1 dTAGV-1 Pathway FKBP12_F36V_13 FKBP12(F36V)-Tagged Target Protein Ternary_Complex_13 Ternary Complex FKBP12_F36V_13->Ternary_Complex_13 dTAG13 dTAG-13 dTAG13->Ternary_Complex_13 CRBN CRBN E3 Ligase CRBN->Ternary_Complex_13 Ubiquitination_13 Ubiquitination Ternary_Complex_13->Ubiquitination_13 Proteasome_13 Proteasomal Degradation Ubiquitination_13->Proteasome_13 FKBP12_F36V_V1 FKBP12(F36V)-Tagged Target Protein Ternary_Complex_V1 Ternary Complex FKBP12_F36V_V1->Ternary_Complex_V1 dTAGV1 dTAGV-1 dTAGV1->Ternary_Complex_V1 VHL VHL E3 Ligase VHL->Ternary_Complex_V1 Ubiquitination_V1 Ubiquitination Ternary_Complex_V1->Ubiquitination_V1 Proteasome_V1 Proteasomal Degradation Ubiquitination_V1->Proteasome_V1

Caption: dTAG-13 recruits the CRBN E3 ligase, while dTAGV-1 recruits the VHL E3 ligase to induce target protein degradation.

Quantitative Performance Data

A direct comparison of the degradation efficiency and pharmacokinetic properties of dTAG-13 and dTAGV-1 highlights the advancements of the second-generation degrader.

ParameterdTAG-13dTAGV-1Target Protein/SystemReference
DC50 ~50 nM~30 nMFKBP12F36V-Nluc[3]
Potent at 50 nMNot directly comparedVarious FKBP12F36V fusions[3]
Dmax ~50% degradationNearly complete degradationHiBiT-fusion protein[4]
Not specified>95%FKBP12F36V-Nluc[4]
In Vivo Half-life (T1/2) in mice 2.41 hours4.43 hoursIntraperitoneal administration[4]
In Vivo Exposure (AUCinf) in mice 6140 hng/mL18517 hng/mLIntraperitoneal administration[4]

Note: DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values can be target and cell-line dependent. The data presented here are representative examples from the literature.

In Vivo Performance

In vivo studies in mouse models have demonstrated the superior pharmacokinetic and pharmacodynamic profile of dTAGV-1 compared to dTAG-13. dTAGV-1 exhibits a longer half-life and greater exposure, leading to a more sustained degradation of the target protein.[4] For instance, in a study using a luciferase-tagged FKBP12F36V model, dTAGV-1 showed a more prolonged reduction in bioluminescent signal compared to dTAG-13, with degradation still evident 28 hours after the final administration.[2]

Selectivity and Advantages of dTAGV-1

Both dTAG-13 and dTAGV-1 are highly selective for the mutant FKBP12F36V tag over the wild-type FKBP12 protein, minimizing off-target effects.[2][3] However, a key advantage of dTAGV-1 is its ability to degrade target proteins that have proven to be recalcitrant to dTAG-13-mediated degradation. A notable example is the EWS/FLI fusion oncoprotein, a driver of Ewing sarcoma, which is effectively degraded by dTAGV-1.[1][2] This broader substrate scope makes dTAGV-1 a more versatile tool for studying a wider range of proteins.

Experimental Protocols

Detailed methodologies are crucial for reproducible experimental outcomes. Below are protocols for key experiments used to evaluate and compare dTAG-13 and dTAGV-1.

G General Experimental Workflow for dTAG-mediated Degradation Start Start: Cell Culture with FKBP12(F36V)-tagged Protein Treatment Treat cells with dTAG-13 or dTAGV-1 (and controls) Start->Treatment Incubation Incubate for a defined time course Treatment->Incubation Harvest Harvest Cells Incubation->Harvest Analysis Downstream Analysis Harvest->Analysis WesternBlot Western Blot Analysis->WesternBlot LuciferaseAssay Luciferase Assay Analysis->LuciferaseAssay UbiquitinationAssay Ubiquitination Assay Analysis->UbiquitinationAssay G Ubiquitination Assay Workflow Start Start: Cells with FKBP12(F36V)-tagged Protein Treatment Treat with dTAG molecule + Proteasome Inhibitor Start->Treatment Lysis Cell Lysis (Denaturing conditions) Treatment->Lysis IP Immunoprecipitation of Target Protein Lysis->IP WB Western Blot Analysis IP->WB Detection Probe with Anti-Ubiquitin Antibody WB->Detection

References

A Comparative Guide to Targeted Protein Degradation: dTAG vs. Auxin-Inducible Degron (AID) Systems

Author: BenchChem Technical Support Team. Date: December 2025

Targeted protein degradation (TPD) has emerged as a powerful tool for researchers to study the acute consequences of protein loss, offering a more rapid and often reversible alternative to traditional genetic methods like RNAi or CRISPR/Cas9.[][2] Among the leading technologies for inducible protein degradation are the degradation tag (dTAG) system and the auxin-inducible degron (AID) system.[3][4] Both platforms allow for the swift and controlled elimination of a protein of interest (POI) but operate through distinct mechanisms, each with its own set of advantages and limitations.[2][3] This guide provides an objective comparison of the dTAG and AID systems, supported by experimental data and detailed protocols to assist researchers in selecting the optimal system for their needs.

Mechanism of Action

Both systems function by hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system. However, they differ in the components used to link the target protein to an E3 ubiquitin ligase, the enzyme responsible for tagging proteins for degradation.

The dTAG System: This system utilizes a "bump-and-hole" chemical-genetic approach.[5] The protein of interest is fused with a mutated FKBP12 protein (FKBP12F36V) which serves as the degradation tag.[][5][6] A heterobifunctional small molecule, the dTAG degrader (e.g., dTAG-13), is then introduced. This molecule has two heads: one that selectively binds to the FKBP12F36V tag and another that recruits an endogenous E3 ubiquitin ligase, such as Cereblon (CRBN) or von Hippel-Lindau (VHL).[5][7] This induced proximity results in the polyubiquitination of the POI, marking it for destruction by the proteasome.[][7] A key advantage is that it co-opts endogenous E3 ligases, requiring only the tagging of the target protein.[2][6]

dTAG_System cluster_cell Cell cluster_ternary Ternary Complex Formation POI Protein of Interest (POI) FKBP12F36V FKBP12(F36V) Tag POI->FKBP12F36V Fused via genetic engineering Proteasome Proteasome POI->Proteasome Degradation dTAG_molecule dTAG Molecule (e.g., dTAG-13) FKBP12F36V->dTAG_molecule E3_Ligase Endogenous E3 Ligase (e.g., CRBN) dTAG_molecule->E3_Ligase E3_Ligase->POI Polyubiquitination Ub Ubiquitin Ub->E3_Ligase caption dTAG System Signaling Pathway

dTAG System Signaling Pathway

The Auxin-Inducible Degron (AID) System: This technology is adapted from a plant-specific protein degradation pathway.[2] The POI is tagged with an auxin-inducible degron, a short peptide sequence from an Aux/IAA protein (e.g., miniIAA7).[2][3] For the system to be functional in non-plant cells, an exogenous plant-specific F-box protein, typically TIR1 (from rice, Oryza sativa) or AFB2 (from Arabidopsis thaliana), must be constitutively expressed.[2][3][8] In the presence of the plant hormone auxin or a more potent analog like 5-Ph-IAA, the F-box protein (TIR1/AFB2) forms a complex with the AID tag.[8][9] This interaction brings the entire fusion protein to the cell's endogenous SCF E3 ubiquitin ligase complex, leading to its ubiquitination and subsequent degradation.[2]

AID_System cluster_cell Cell cluster_ternary Auxin-Dependent Interaction POI Protein of Interest (POI) AID_tag AID Tag (e.g., miniIAA7) POI->AID_tag Fused via genetic engineering Proteasome Proteasome POI->Proteasome Degradation Auxin Auxin (Inducer) AID_tag->Auxin TIR1 Exogenous F-box (TIR1/AFB2) Auxin->TIR1 SCF_Complex Endogenous SCF Complex TIR1->SCF_Complex Forms SCF-TIR1 E3 Ligase SCF_Complex->POI Polyubiquitination Ub Ubiquitin Ub->SCF_Complex caption AID System Signaling Pathway

AID System Signaling Pathway

Performance Comparison

The choice between the dTAG and AID systems often depends on the specific experimental requirements, such as the desired speed of degradation, tolerance for basal degradation, and the complexity of genetic modification acceptable for the model system.

FeaturedTAG SystemAuxin-Inducible Degron (AID) System
Degradation Tag FKBP12F36V (~12 kDa)[6]Aux/IAA degron (e.g., miniIAA7)[3]
Inducer Molecule Heterobifunctional small molecule (e.g., dTAG-13, dTAGV-1)Plant hormone auxin (IAA) or auxin analogs (e.g., 5-Ph-IAA)[9]
E3 Ligase Endogenous (CRBN or VHL)[7]Endogenous SCF complex with an exogenous, co-expressed F-box protein (TIR1 or AFB2)[2][3]
Genetic Modification Single modification: Tagging of the POI with FKBP12F36V.[2]Two modifications: Tagging of the POI and stable expression of the F-box protein (TIR1/AFB2).[2]
Degradation Kinetics Very rapid; degradation can be observed as early as 1 hour after treatment.[5]Rapid; degradation is typically observed within 30-180 minutes of auxin addition.[9]
Basal Degradation Generally low to negligible leakiness in the absence of the dTAG molecule.[]Early versions were prone to "leaky" degradation without auxin. Newer versions (AID2, AtAFB2) show minimal basal degradation.[3][4]
Reversibility Reversible upon washout of the dTAG molecule.[10]Reversible upon auxin washout, with recovery often starting within 1 hour.[2]
Specificity Highly specific for the FKBP12F36V tag over its wild-type counterpart.[5] Off-target effects are minimal.[][6]Auxin can have off-target effects at high concentrations in some systems, though newer analogs require much lower doses.[9]
In Vivo Use Demonstrated efficacy in mouse models.[5][11][12] dTAG molecules can cross the placenta.[11]Effective in various organisms including yeast, C. elegans, Drosophila, and mice.[2][13] First-generation auxin can be toxic in mice, but the second-generation AID2 system uses a derivative (5-Ph-IAA) that is well-tolerated.[14][15]

Quantitative Data Summary

Direct comparative studies provide the clearest picture of performance. A recent analysis in human pluripotent stem cells evaluated multiple degron systems head-to-head.

SystemTarget ProteinBasal Level (vs. WT)% Degradation (Time)Reference
dTAG LMNA~100%>90% (4h)[3]
Improved AID (AtAFB2) LMNA~95%>90% (4h)[3]
AID 2.0 (OsTIR1F74G) DNMT3B~80%>95% (2h)[4][16]
AID 3.0 (OsTIR1F74G+S210A) DNMT3B~98%>95% (2h)[4][16]
dTAG RBBP4~100%~80% (2h)[4][16]
AID 2.0 (OsTIR1F74G) RBBP4~60%>95% (2h)[4][16]

Data are approximated from published Western blots and analyses. Actual performance may vary based on cell type, target protein, and specific experimental conditions.

These data highlight that while both systems are highly efficient, the improved AID systems (particularly AID 2.0 and 3.0) can achieve slightly faster and more complete degradation for some targets, though sometimes at the cost of higher basal degradation in the case of AID 2.0.[4][16] The dTAG system consistently shows very low basal activity.[3]

Experimental Protocols & Workflow

Implementing either system requires careful planning and execution, from molecular cloning to data analysis.

General Experimental Workflow

Experimental_Workflow cluster_prep Phase 1: Cell Line Engineering cluster_exp Phase 2: Degradation Experiment cluster_analysis Phase 3: Analysis A1 Design sgRNA and Homology Repair Template A2 CRISPR/Cas9-mediated Knock-in of Tag A1->A2 A4 Select and Validate Clonal Cell Lines (PCR, Sequencing, Western Blot) A2->A4 A3 [For AID System Only] Establish stable expression of TIR1/AFB2 A3->A4 B1 Culture Validated Cells A4->B1 B2 Treat with Inducer (dTAG molecule or Auxin) B1->B2 B3 Incubate for Desired Time (e.g., 1, 2, 4, 8 hours) B2->B3 C1 Harvest Cells for Lysate B3->C1 C2 Perform Western Blot or Mass Spectrometry C1->C2 C3 Quantify Protein Levels C2->C3 caption General Workflow for Targeted Degradation

General Workflow for Targeted Degradation
Protocol 1: dTAG System Implementation

  • Vector Construction: Clone the gene of interest into a dTAG expression vector (available from Addgene) to create an N- or C-terminal fusion with the FKBP12F36V tag.[17] For endogenous tagging, design a CRISPR/Cas9 strategy to insert the FKBP12F36V tag at the desired genomic locus.[5][17]

  • Cell Line Generation: Transfect the cells with the necessary components (expression vector or CRISPR machinery). For endogenous tagging, select single-cell clones and validate the correct insertion via PCR genotyping, sequencing, and Western blot to confirm the expression of the tagged protein.[17]

  • Degradation Assay:

    • Plate the validated cells and allow them to adhere.

    • Prepare a stock solution of the desired dTAG molecule (e.g., dTAG-13) in DMSO.

    • Treat the cells with the dTAG molecule at a final concentration typically ranging from 100-500 nM.[5] Include a DMSO-only vehicle control.

    • Incubate for the desired duration (e.g., 1 to 24 hours).

  • Analysis: Harvest the cells, prepare protein lysates, and analyze the degradation of the target protein by Western blot using an antibody against the POI or the tag.

Protocol 2: Auxin-Inducible Degron (AID) System Implementation
  • Establish TIR1/AFB2 Expression: First, generate a stable cell line that constitutively expresses the F-box protein (e.g., OsTIR1).[18][19] This is a critical prerequisite for the system's function.

  • Vector Construction: Tag the POI with an AID tag (e.g., miniIAA7) using similar methods as described for the dTAG system (exogenous expression or CRISPR-mediated endogenous tagging).[18]

  • Cell Line Generation: Introduce the AID-tagged construct into the TIR1-expressing cell line. Select and validate clones to ensure expression of both the TIR1 component and the AID-tagged POI.[19]

  • Degradation Assay:

    • Plate the fully engineered cells.

    • Prepare a stock solution of auxin (e.g., indole-3-acetic acid, IAA) or an analog (5-Ph-IAA).

    • Add auxin to the culture medium at a final concentration (typically 1-500 µM for IAA, lower for analogs).[8][9] Include a vehicle control.

    • Incubate for the desired time course.

  • Analysis: Perform Western blot or other downstream assays to confirm the depletion of the AID-tagged protein.

Conclusion

Both the dTAG and AID systems are robust and powerful technologies for achieving rapid and controllable protein degradation.

  • Choose the dTAG system when:

    • Minimizing genetic modifications is a priority (only one knock-in/transgene is required).[2]

    • Extremely low basal degradation is critical for your experiment.

    • You are working exclusively in mammalian cells or in vivo mouse models where the system is well-validated.[5][11]

  • Choose the AID system when:

    • You are working in a non-mammalian model organism where the AID system has been extensively established (e.g., yeast, C. elegans).[2]

    • Achieving the absolute fastest and most complete degradation is the primary goal, and you are using an optimized version like AID 2.0/3.0.[4]

    • Your experimental design can accommodate the initial setup of generating a dual-component cell line.

Ultimately, the selection between these two platforms will be guided by the specific biological question, the model system in use, and the experimental tolerance for factors like basal activity and the number of genetic manipulations. As both technologies continue to evolve, they promise to provide even greater precision and control for dissecting complex biological processes.

References

Unveiling the Upper Hand: dTAG System Outmaneuvers Small Molecule Inhibitors in Targeted Protein Modulation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of therapeutic intervention, the choice between targeted protein degradation and small molecule inhibition is a critical juncture. While both strategies aim to modulate protein function, the dTAG (degradation tag) system presents a compelling suite of advantages over traditional small molecule inhibitors, offering a more precise, potent, and versatile approach to dissecting protein biology and developing next-generation therapeutics.

This guide provides an objective comparison of the dTAG technology and small molecule inhibitors, supported by experimental data and detailed methodologies. We will delve into their distinct mechanisms of action, compare their performance based on key metrics, and provide the necessary protocols to empower researchers in their experimental design.

Mechanism of Action: A Tale of Two Strategies

Small molecule inhibitors have long been the workhorse of pharmacology, primarily functioning by binding to the active or allosteric sites of a target protein to block its activity.[1] This "occupancy-driven" model, however, is fraught with challenges, including the need for high-affinity binding, the emergence of drug resistance through target mutations, and the difficulty in targeting proteins that lack well-defined binding pockets, often termed "undruggable."[1][2]

In stark contrast, the dTAG system operates on a fundamentally different principle: targeted protein degradation. This innovative approach involves genetically tagging a protein of interest (POI) with a small protein tag, a mutant form of FKBP12 (FKBP12F36V).[] A heterobifunctional dTAG molecule then acts as a molecular bridge, simultaneously binding to the FKBP12F36V tag on the POI and an E3 ubiquitin ligase, such as Cereblon (CRBN) or von Hippel-Lindau (VHL).[4][5] This induced proximity triggers the ubiquitination of the POI, marking it for destruction by the cell's natural protein disposal machinery, the proteasome.[5][6] This catalytic mechanism allows a single dTAG molecule to induce the degradation of multiple target protein molecules.

.

Figure 1. Mechanism of dTAG-mediated protein degradation. POI Protein of Interest (POI) FKBP12 FKBP12F36V Tag POI->FKBP12 fused to Proteasome Proteasome POI->Proteasome targeted for degradation dTAG_molecule dTAG Molecule dTAG_molecule->FKBP12 binds E3_ligase E3 Ubiquitin Ligase (e.g., CRBN/VHL) dTAG_molecule->E3_ligase recruits E3_ligase->POI poly-ubiquitinates Ub Ubiquitin Degraded_peptides Degraded Peptides Proteasome->Degraded_peptides results in

Caption: dTAG system mechanism.

.

Figure 2. Mechanism of a small molecule inhibitor. Target_Protein Target Protein Active_Site Active Site Target_Protein->Active_Site Blocked_Function Protein Function Blocked Inhibitor Small Molecule Inhibitor Inhibitor->Active_Site binds to Substrate Substrate Substrate->Active_Site cannot bind

Caption: Small molecule inhibitor mechanism.

Performance Showdown: dTAG vs. Small Molecule Inhibitors

To illustrate the practical advantages of the dTAG system, we will compare its performance against a well-characterized small molecule inhibitor, JQ1, both targeting the bromodomain and extra-terminal (BET) protein BRD4, a key regulator of gene expression implicated in cancer.

Quantitative Data Summary

The following tables summarize the key performance differences between the dTAG system (utilizing dTAG-13) and the small molecule inhibitor JQ1 for the target protein BRD4.

Table 1: Potency and Efficacy

ParameterdTAG-13 (for BRD4 degradation)JQ1 (for BRD4 inhibition)Reference
Mechanism Induces proteasomal degradationCompetitively inhibits bromodomain binding[][7]
DC50 (Degradation) ~50 nMNot Applicable[8]
IC50 (Inhibition) Not Applicable~77 nM (BRD4 BD1)[7][9]
Binding Affinity (Kd) Not Applicable for direct comparison~50 nM (BRD4 BD1)[7]
Maximal Effect >90% protein degradationInhibition of bromodomain activity[8]

Note: Data is collated from multiple sources and experimental conditions may vary.

Table 2: Kinetic Profile

ParameterdTAG-13JQ1Reference
Onset of Action Rapid degradation within 1 hourRapid inhibition of binding[7][8]
Duration of Effect Sustained protein loss until re-synthesisDependent on compound half-life and target occupancy[8][10]
Reversibility Reversible upon washout of dTAG moleculeReversible upon washout of inhibitor[]

Table 3: Selectivity and Off-Target Effects

ParameterdTAG SystemSmall Molecule Inhibitors (e.g., JQ1)Reference
On-Target Selectivity High, determined by the specificity of the tag and dTAG moleculeVariable, often with off-target binding to related proteins[4][7]
Off-Target Effects Minimal, as degradation is tag-dependentCan have significant off-target effects leading to toxicity[2][4]

Key Advantages of the dTAG System

The data highlights several key advantages of the dTAG technology:

  • Superior Potency and Efficacy: By catalytically inducing protein degradation, the dTAG system can achieve profound and sustained protein knockdown at low nanomolar concentrations.[8] This contrasts with inhibitors that require continuous high concentrations to maintain target occupancy.

  • Rapid and Reversible Control: The dTAG system enables rapid depletion of the target protein, often within an hour, and the effect is reversible upon removal of the dTAG molecule.[][8] This provides precise temporal control for studying protein function.

  • Enhanced Specificity: The dTAG system's specificity is multi-layered, relying on both the genetic tagging of the POI and the selective binding of the dTAG molecule to the tag. This minimizes off-target effects commonly associated with small molecule inhibitors that can bind to structurally similar proteins.[4]

  • Overcoming the "Undruggable" Proteome: A significant limitation of small molecule inhibitors is their reliance on well-defined binding pockets.[1][2] The dTAG system circumvents this by targeting any protein that can be genetically tagged, thereby expanding the druggable proteome.

  • Addressing Drug Resistance: Resistance to small molecule inhibitors often arises from mutations in the target protein's binding site. The dTAG system can overcome this as it does not rely on binding to a specific functional site for its degradative action.

Experimental Protocols

To facilitate the adoption and rigorous evaluation of these technologies, we provide detailed protocols for key experiments.

Experimental Workflow

.

Figure 3. Comparative experimental workflow. Start Start: Cell Culture with Tagged Protein (dTAG) or Wild-Type (Inhibitor) Treatment Treatment: dTAG Molecule or Small Molecule Inhibitor Start->Treatment Harvest Harvest Cells & Prepare Lysates Treatment->Harvest Analysis Downstream Analysis Harvest->Analysis WesternBlot Western Blot (Protein Levels) Analysis->WesternBlot ActivityAssay Activity Assay (Protein Function) Analysis->ActivityAssay MassSpec Mass Spectrometry (Off-Target Analysis) Analysis->MassSpec

Caption: Workflow for comparing dTAG and inhibitors.

Protocol 1: Western Blot Analysis of dTAG-mediated Protein Degradation

This protocol details the steps to assess the level of a target protein following treatment with a dTAG molecule.

1. Cell Culture and Treatment:

  • Plate cells expressing the FKBP12F36V-tagged protein of interest at an appropriate density.
  • Allow cells to adhere and grow overnight.
  • Treat cells with the desired concentrations of the dTAG molecule (e.g., dTAG-13) or vehicle control (e.g., DMSO) for various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

2. Cell Lysis:

  • After treatment, wash cells with ice-cold PBS.
  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
  • Incubate on ice for 30 minutes, with vortexing every 10 minutes.
  • Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
  • Collect the supernatant containing the protein extract.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

4. Sample Preparation and SDS-PAGE:

  • Normalize the protein concentration of all samples.
  • Add Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes.
  • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
  • Run the gel to separate the proteins by size.

5. Protein Transfer:

  • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

6. Immunoblotting:

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
  • Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.
  • Wash the membrane three times with TBST.
  • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
  • Wash the membrane three times with TBST.

7. Detection and Analysis:

  • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
  • Capture the signal using a chemiluminescence imaging system.
  • Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).

Protocol 2: AlphaScreen Assay for JQ1 Inhibition of BRD4

This protocol describes a competitive binding assay to determine the inhibitory potency (IC50) of JQ1 on the interaction between BRD4 and an acetylated histone peptide.

1. Reagent Preparation:

  • Prepare assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4).
  • Dilute recombinant His-tagged BRD4 protein and biotinylated acetylated histone H4 peptide in the assay buffer.
  • Prepare serial dilutions of JQ1 in DMSO and then in assay buffer.

2. Assay Procedure:

  • Add the diluted JQ1 or vehicle control to the wells of a 384-well microplate.
  • Add the His-tagged BRD4 protein to the wells and incubate for 15 minutes at room temperature.
  • Add the biotinylated acetylated histone H4 peptide to the wells and incubate for 15 minutes at room temperature.
  • Prepare a mixture of Streptavidin-coated Donor beads and Ni-NTA-coated Acceptor beads in the assay buffer.
  • Add the bead mixture to all wells in the dark.
  • Incubate the plate for 1-2 hours at room temperature in the dark.

3. Signal Detection:

  • Read the plate using an AlphaScreen-capable microplate reader.
  • The signal will decrease as JQ1 competes with the histone peptide for binding to BRD4.

4. Data Analysis:

  • Plot the AlphaScreen signal against the logarithm of the JQ1 concentration.
  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 3: Mass Spectrometry-Based Proteomics for Off-Target Analysis

This protocol provides a general workflow to identify the on- and off-target effects of dTAG molecules and small molecule inhibitors on the cellular proteome.

1. Sample Preparation:

  • Treat cells with the dTAG molecule, small molecule inhibitor, or vehicle control at a relevant concentration and for a specific duration.
  • Harvest and lyse the cells as described in the Western Blot protocol.
  • Quantify the protein concentration.

2. Protein Digestion:

  • Denature the proteins in the cell lysate using urea (B33335) or another denaturant.
  • Reduce the disulfide bonds with DTT and alkylate the cysteines with iodoacetamide.
  • Digest the proteins into peptides using an enzyme such as trypsin overnight at 37°C.

3. Peptide Cleanup and Labeling (Optional):

  • Desalt the peptide samples using a C18 solid-phase extraction column.
  • For quantitative proteomics, label the peptides with isobaric tags (e.g., TMT or iTRAQ) according to the manufacturer's protocol.

4. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

  • Separate the peptides by reverse-phase liquid chromatography using a nano-flow HPLC system.
  • Analyze the eluting peptides using a high-resolution mass spectrometer.
  • The mass spectrometer will acquire MS1 scans to measure peptide masses and MS2 scans to fragment the peptides and determine their sequences.

5. Data Analysis:

  • Use a database search engine (e.g., MaxQuant, Proteome Discoverer) to identify and quantify the proteins from the MS/MS data.
  • Perform statistical analysis to identify proteins that show significant changes in abundance upon treatment with the dTAG molecule or small molecule inhibitor.
  • Proteins that are significantly downregulated by the dTAG molecule are potential targets, while changes in other protein levels may indicate off-target or downstream effects. For the small molecule inhibitor, changes in protein abundance can reveal downstream consequences of target inhibition.

Conclusion

The dTAG system represents a paradigm shift in our ability to control and study protein function. Its distinct mechanism of action, which leads to the rapid and specific degradation of a target protein, offers significant advantages over the occupancy-driven inhibition of small molecules. For researchers aiming to validate novel drug targets, dissect complex biological pathways, and develop innovative therapeutics, the dTAG technology provides a powerful and precise tool that overcomes many of the limitations inherent to traditional pharmacological approaches. As the field of targeted protein degradation continues to evolve, the dTAG system is poised to play an increasingly pivotal role in advancing our understanding of biology and the future of medicine.

References

Confirming On-Target Effects of the dTAG System: A Guide to Rescue Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The dTAG (degradation tag) system has emerged as a powerful tool for inducing rapid, selective, and reversible degradation of target proteins, offering significant advantages for target validation and functional studies. A key aspect of employing this technology is the rigorous confirmation that the observed cellular phenotypes are a direct consequence of the degradation of the protein of interest (POI) and not due to off-target effects of the dTAG molecule. This guide provides a comprehensive overview of rescue experiments designed to validate the on-target effects of the dTAG system, complete with experimental protocols, comparative data, and visual workflows.

The dTAG System: A Brief Overview

The dTAG technology is a chemical biology platform that utilizes a heterobifunctional small molecule to induce the degradation of a target protein.[1] This is achieved by genetically fusing the protein of interest with a mutant FKBP12F36V tag. The dTAG molecule then acts as a bridge, bringing the FKBP12F36V-tagged protein into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the fusion protein.[2] This process is rapid, often showing significant protein depletion within an hour, and can be reversed by washing out the dTAG molecule.[2][3]

Comparison of dTAG Molecules: CRBN vs. VHL-Recruiting Degraders

Two main classes of dTAG molecules are widely used, which recruit different E3 ligases: dTAG-13 (recruits CRBN) and dTAGV-1 (recruits VHL). The choice between these degraders can be critical, as their efficacy can be context-dependent.[1][4] Below is a comparison of their key features.

FeaturedTAG-13 (CRBN-recruiting)dTAGV-1 (VHL-recruiting)Reference
E3 Ligase Recruited Cereblon (CRBN)von Hippel-Lindau (VHL)[1][4]
Half-life (in mice) 2.41 hours4.43 hours[1][5]
Exposure (AUCinf in mice) 6140 hng/mL18517 hng/mL[1][5]
Degradation Efficacy Potent, but can be less effective for some targets.Can degrade proteins resistant to CRBN-mediated degradation and may show more complete degradation.[1][6]
In Vivo Duration Effective degradation observed.Improved duration of degradation compared to dTAG-13.[1]

Experimental Workflows for On-Target Validation

To confidently attribute a biological phenotype to the degradation of a specific target protein, a series of rescue experiments are essential. These experiments are designed to demonstrate that the observed effect can be reversed by preventing the degradation of the target protein.

Chemical Rescue Experiments

Chemical rescue experiments involve the use of small molecule inhibitors to block specific steps in the dTAG-mediated degradation pathway. A successful chemical rescue, where the phenotype is reversed in the presence of the dTAG molecule and the inhibitor, provides strong evidence for on-target activity.

cluster_workflow Chemical Rescue Experimental Workflow start Seed cells expressing FKBP12F36V-tagged POI pretreat Pre-treat with inhibitor (e.g., Carfilzomib, MLN4924) or vehicle control start->pretreat treat Treat with dTAG molecule (e.g., dTAG-13) or DMSO pretreat->treat incubate Incubate for defined time period treat->incubate analysis Analyze phenotype and protein degradation (Western Blot, etc.) incubate->analysis end Confirm on-target effect analysis->end

Caption: Workflow for a chemical rescue experiment to validate on-target dTAG effects.

Experimental Protocol: Chemical Rescue by Proteasome or E3 Ligase Inhibition

  • Cell Seeding: Plate cells engineered to express the FKBP12F36V-tagged protein of interest at an appropriate density.

  • Pre-treatment with Inhibitors: Before adding the dTAG molecule, pre-treat the cells with one of the following inhibitors for 1-2 hours:

    • Proteasome Inhibitor: Carfilzomib (1 µM) to block proteasomal degradation.[2][7]

    • Nedd8-Activating Enzyme (NAE) Inhibitor: MLN4924 (1 µM) to inhibit the activation of cullin-RING E3 ligases.[2][7]

    • CRBN Ligand (for dTAG-13): Lenalidomide (10 µM) to compete with dTAG-13 for binding to CRBN.[2][7]

  • dTAG Molecule Treatment: Add the dTAG molecule (e.g., dTAG-13 at 100-500 nM) or a vehicle control (DMSO) to the pre-treated cells.

  • Incubation: Incubate the cells for a predetermined time, sufficient to observe both protein degradation and the associated phenotype.

  • Analysis:

    • Western Blot: Harvest cell lysates and perform a western blot to confirm that the inhibitor prevented the degradation of the tagged protein in the presence of the dTAG molecule.

    • Phenotypic Assay: Perform the relevant assay to measure the biological phenotype of interest. A successful rescue is observed when the phenotype induced by the dTAG molecule is reversed by the inhibitor.

Genetic Rescue Experiments

Genetic rescue provides an even more definitive confirmation of on-target effects by genetically ablating a key component of the degradation machinery, such as the E3 ligase.

cluster_workflow Genetic Rescue Experimental Workflow start Generate E3 Ligase KO cell line (e.g., CRBN-/-) and WT control transduce Express FKBP12F36V-tagged POI in both cell lines start->transduce treat Treat with dTAG molecule or DMSO transduce->treat incubate Incubate for defined time period treat->incubate analysis Analyze phenotype and protein degradation incubate->analysis end Confirm E3 ligase dependency analysis->end

Caption: Workflow for a genetic rescue experiment using an E3 ligase knockout cell line.

Experimental Protocol: Genetic Rescue using E3 Ligase Knockout Cells

  • Generate Knockout Cell Line: Use CRISPR/Cas9 to generate a knockout cell line for the E3 ligase recruited by the dTAG molecule (e.g., CRBN-/- for dTAG-13 or VHL-/- for dTAGV-1).[7] Use the parental wild-type cell line as a control.

  • Express Tagged Protein: Introduce the FKBP12F36V-tagged protein of interest into both the knockout and wild-type cell lines, for example, through lentiviral transduction.

  • dTAG Molecule Treatment: Treat both cell lines with the appropriate dTAG molecule or a vehicle control (DMSO).

  • Incubation: Incubate the cells for a time sufficient to observe the phenotype in the wild-type cells.

  • Analysis:

    • Western Blot: Confirm that the tagged protein is degraded in the wild-type cells but not in the E3 ligase knockout cells upon dTAG molecule treatment.

    • Phenotypic Assay: A successful genetic rescue is demonstrated if the phenotype is observed in the wild-type cells but not in the knockout cells.

Downstream Signaling Pathway Analysis: A Case Study with KRASG12V

A key application of the dTAG system is to elucidate the immediate downstream consequences of protein loss. For example, degradation of the oncoprotein KRASG12V has been shown to rapidly reverse its downstream signaling.[2]

cluster_pathway KRASG12V Downstream Signaling KRAS KRASG12V-FKBP12F36V Degradation Degradation KRAS->Degradation RAF RAF KRAS->RAF PI3K PI3K KRAS->PI3K dTAG dTAG Molecule dTAG->KRAS E3 E3 Ligase (CRBN/VHL) E3->KRAS Proteasome Proteasome Degradation->Proteasome MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Simplified KRAS signaling pathway and its disruption by dTAG-mediated degradation.

Studies have shown that dTAG-mediated degradation of KRASG12V leads to a rapid decrease in the phosphorylation of downstream effectors such as ERK (MAPK) and AKT within hours.[2] This can be quantified by phospho-proteomics or western blotting for phosphorylated forms of these proteins. The phenotypic consequences, such as a reduction in cell proliferation, can be observed at later time points.[2]

Comparison with Alternatives: dTAG vs. PROTACs

While both dTAG and PROTACs (Proteolysis Targeting Chimeras) are powerful technologies for targeted protein degradation, they have fundamental differences.

FeaturedTAG SystemPROTACsReference
Target Recognition Requires genetic fusion of the POI with the FKBP12F36V tag.Directly binds to the endogenous target protein.[8]
Universality A single dTAG molecule can degrade any protein that is tagged.A unique PROTAC needs to be developed for each target protein.[8]
Development Time Requires upfront genetic engineering of cell lines or animal models.Requires the development and optimization of a specific small molecule binder for the target.[8]
Application Ideal for target validation, studying the function of proteins without known ligands, and basic research.Well-suited for therapeutic development as it targets endogenous proteins in their native state.[8]

Conclusion

Rescue experiments are an indispensable component of any study utilizing the dTAG system. By performing chemical and genetic rescue experiments, researchers can confidently establish a causal link between the degradation of their protein of interest and the observed biological phenotype. This rigorous validation is crucial for the accurate interpretation of experimental results and for advancing our understanding of protein function in health and disease.

References

A Head-to-Head Comparison of CRBN and VHL-Recruiting dTAG Molecules for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

The degradation tag (dTAG) system has emerged as a powerful chemical-genetic tool for inducing rapid, selective, and reversible degradation of specific proteins of interest (POIs).[1][] This technology circumvents the often lengthy and challenging process of developing a unique binder for each target, instead relying on the fusion of a small protein tag, FKBP12F36V, to the POI.[3][4] Heterobifunctional dTAG molecules then act as a bridge, linking the tagged protein to a cellular E3 ubiquitin ligase, thereby hijacking the ubiquitin-proteasome system to trigger the POI's destruction.[5]

The two most prominent classes of dTAG molecules are distinguished by the E3 ligase they recruit: Cereblon (CRBN) or the von Hippel-Lindau tumor suppressor (VHL). While both systems effectively mediate protein degradation, they exhibit distinct performance characteristics that can be critical for experimental success. This guide provides an objective, data-driven comparison of CRBN- and VHL-recruiting dTAG molecules to assist researchers in selecting the optimal system for their specific needs.

Mechanism of Action: Recruiting CRBN vs. VHL

The core principle of the dTAG system involves a dTAG molecule inducing the formation of a ternary complex between the FKBP12F36V-tagged protein and an E3 ligase complex.[5] This proximity leads to the polyubiquitination of the target protein, marking it for degradation by the 26S proteasome.[5]

CRBN-Recruiting dTAG Molecules: The first-generation dTAG molecules, such as dTAG-7 and the widely used dTAG-13, incorporate a thalidomide-like ligand that binds to CRBN, the substrate receptor for the CUL4A-DDB1 E3 ligase complex.[3][6] Upon treatment, these molecules induce a complex between the FKBP12F36V-POI and the CRBN E3 ligase, leading to CRBN-mediated ubiquitination and degradation.[3]

G cluster_CRBN CRBN-Mediated Degradation POI Protein of Interest (POI) Fusion POI-FKBP12(F36V) FKBP12 FKBP12(F36V) Tag Ternary Ternary Complex (POI-dTAG-CRBN) Fusion->Ternary Binds dTAG13 CRBN-dTAG Molecule (e.g., dTAG-13) dTAG13->Ternary Binds CRBN_complex CUL4-CRBN E3 Ligase Complex CRBN_complex->Ternary Binds Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Recruits Ub Ubiquitin (Ub) Ub->Ub_POI Adds Proteasome 26S Proteasome Ub_POI->Proteasome Degradation Degradation Proteasome->Degradation

Caption: CRBN-dTAG signaling pathway. (Within 100 characters)

VHL-Recruiting dTAG Molecules: To overcome certain limitations of the CRBN-based system, a second-generation dTAG molecule, dTAGV-1, was developed.[7][8] This molecule incorporates a ligand that binds to VHL, the substrate recognition component of the CUL2-elongin B/C E3 ligase complex.[7][9] dTAGV-1 functions analogously, promoting a ternary complex between the FKBP12F36V-POI and the VHL complex to induce target degradation.[7]

G cluster_VHL VHL-Mediated Degradation POI Protein of Interest (POI) Fusion POI-FKBP12(F36V) FKBP12 FKBP12(F36V) Tag Ternary Ternary Complex (POI-dTAG-VHL) Fusion->Ternary Binds dTAGV1 VHL-dTAG Molecule (e.g., dTAGV-1) dTAGV1->Ternary Binds VHL_complex CUL2-VHL E3 Ligase Complex VHL_complex->Ternary Binds Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Recruits Ub Ubiquitin (Ub) Ub->Ub_POI Adds Proteasome 26S Proteasome Ub_POI->Proteasome Degradation Degradation Proteasome->Degradation

Caption: VHL-dTAG signaling pathway. (Within 100 characters)

Performance Comparison

The choice between a CRBN or VHL-recruiting dTAG molecule can significantly impact experimental outcomes, with differences observed in potency, substrate scope, and in vivo applicability.

FeatureCRBN-Recruiting dTAGVHL-Recruiting dTAG
E3 Ligase Recruited Cereblon (CRBN)[3]Von Hippel-Lindau (VHL)[7]
Example Molecules dTAG-7, dTAG-13, dTAG-47[3][5]dTAGV-1[5][7]
Selectivity Highly selective for FKBP12F36V over WT.[3] Potential for off-target degradation of CRBN neosubstrates (e.g., IKZF1).[3]Exclusively selective for FKBP12F36V over WT.[7] Avoids CRBN-related neosubstrate effects.[9]
Potency Potent, often with sub-micromolar to low nanomolar DC50 values.[3]Comparable potency to CRBN-dTAGs for many targets.[7][9]
Substrate Scope Broadly effective but can fail to degrade certain "recalcitrant" fusion proteins.[7][10]Can effectively degrade proteins resistant to CRBN-dTAGs, expanding the scope of the dTAG system.[7][11]
In Vivo Performance dTAG-13 is effective in vivo.[3]dTAGV-1 demonstrates improved pharmacokinetic and pharmacodynamic properties compared to dTAG-13.[7][8]
Quantitative Performance Data

Direct comparison reveals nuances in degradation efficiency and kinetics. While both systems are highly potent, their effectiveness can be target-dependent.

Table 1: In Vitro Degradation Performance

Target ProteindTAG MoleculeCell LineDC50 (nM)Dmax (% Degradation)Time to Max DegradationReference
FKBP12F36V-NlucdTAG-13293FT~10-100>90%24 hours[3]
FKBP12F36V-NlucdTAGV-1293FT~10-100>90%24 hours[7][9]
FKBP12F36V-KRASG12VdTAG-13PATU-8902Not specified>80%24 hours[9]
FKBP12F36V-KRASG12VdTAGV-1PATU-8902Not specified>80%24 hours[9]
FKBP12F36V-EWS/FLIdTAG-13EWS502No degradation~0%24 hours[7]
FKBP12F36V-EWS/FLIdTAGV-1EWS502<500>90%1-24 hours[7]

Note: DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values are estimated from published data. Exact values can vary by experiment.

The most striking difference is observed with "recalcitrant" proteins like EWS/FLI, a driver of Ewing sarcoma.[7] In EWS502 cells, the CRBN-recruiting dTAG-13 failed to induce degradation, whereas the VHL-recruiting dTAGV-1 led to profound and rapid loss of the fusion protein.[7] This highlights the context-dependent nature of E3 ligase recruitment and underscores the value of having both systems available.

Table 2: In Vivo Pharmacokinetic Properties in Mice (10 mg/kg, IP administration)

MoleculeE3 LigaseHalf-life (T1/2)Exposure (AUCinf hr*ng/mL)Reference
dTAG-13CRBN2.41 hours6,140[12]
dTAGV-1VHL4.43 hours18,517[12]

dTAGV-1 exhibits a longer half-life and significantly greater exposure in mice compared to dTAG-13, making it a more optimized tool for in vivo applications requiring sustained target degradation.[7][8][12]

Experimental Methodologies

Validating and comparing dTAG molecules requires a suite of robust cellular and biochemical assays. The general workflow involves tagging the protein of interest, treating cells with the degrader, and quantifying the subsequent protein loss and functional consequences.

Caption: General workflow for comparing dTAG molecules. (Within 100 characters)
Key Experimental Protocols

1. Western Blotting for Protein Degradation This is the most direct method to visualize the loss of the target protein.

  • Cell Lysis: Plate cells and treat with a dose-response or time-course of dTAG molecules (e.g., 1 nM to 1 µM for 24 hours, or 500 nM for 0, 1, 2, 4, 8, 24 hours).[13] Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • Electrophoresis: Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel and separate by electrophoresis.

  • Transfer: Transfer separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against the POI or the tag (e.g., anti-HA or anti-FKBP12) overnight at 4°C. Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize bands using an ECL substrate and an imaging system.[14] Include a loading control (e.g., GAPDH, Vinculin) to ensure equal loading.[13]

2. Dual-Luciferase Reporter Assay This high-throughput method provides a quantitative readout of degradation.[15]

  • Assay Principle: Cells are engineered to co-express the target protein fused to a reporter luciferase (e.g., NanoLuc, Nluc) and a second, constitutively expressed control luciferase (e.g., Firefly, Fluc).[3][16] The ratio of Nluc to Fluc signal is measured, providing a normalized readout of target protein levels that is independent of general effects on cell number or transcription.[3]

  • Protocol:

    • Plate cells stably expressing the dual-luciferase construct in 96-well or 384-well plates.

    • Add dTAG molecules at various concentrations. Include DMSO as a negative control.

    • Incubate for a desired time (e.g., 24 hours).

    • Lyse the cells and measure the luminescence of both luciferases using a dual-luciferase reporter assay system according to the manufacturer's protocol.

    • Calculate the Nluc/Fluc ratio for each well and normalize to the DMSO control to determine the percentage of remaining protein.

3. Cell Viability Assay This assay measures the functional consequence of degrading a target protein essential for proliferation or survival.

  • Protocol:

    • Plate cells at a low density (e.g., 1,000 cells/well) in 96- or 384-well plates.[3]

    • Treat with a dilution series of dTAG molecules.

    • Incubate for a period sufficient to observe effects on proliferation (e.g., 3-5 days).

    • Measure cell viability using a reagent like CellTiter-Glo® (Promega) or ATPLite™ (PerkinElmer), which quantifies ATP as an indicator of metabolically active cells.[3][17]

    • Read luminescence on a plate reader and plot dose-response curves to determine GI50 (half-maximal growth inhibition) values.

4. In Vitro Ubiquitination Assay This assay confirms that the dTAG molecule induces ubiquitination of the target protein.

  • Principle: The assay reconstitutes the ubiquitination cascade in a test tube, combining the E1 activating enzyme, an E2 conjugating enzyme, the E3 ligase complex (either CRBN or VHL), ubiquitin, ATP, and the purified POI-FKBP12F36V fusion protein.

  • Protocol:

    • Incubate the reaction components in the presence of either DMSO or the dTAG molecule.

    • Stop the reaction and analyze the results by Western blot, probing for the POI.

    • A ladder of higher molecular weight bands corresponding to the addition of ubiquitin molecules will appear in the presence of an effective dTAG molecule, confirming ubiquitination.[18]

Conclusion and Recommendations

Both CRBN and VHL-recruiting dTAG molecules are potent and highly effective tools for targeted protein degradation. The original CRBN-based system, particularly dTAG-13, is well-validated and effective for a wide range of targets.[3] However, the development of the VHL-recruiting dTAGV-1 has significantly expanded the capabilities of the dTAG platform.[7]

Key Takeaways:

  • Potency: Both systems are highly potent, with degradation levels often comparable for susceptible targets.[7]

  • Substrate Scope: The VHL-based system is crucial for degrading certain proteins that are resistant to CRBN-mediated degradation.[7][10]

  • In Vivo Use: dTAGV-1 shows superior pharmacokinetic properties, making it potentially more suitable for in vivo studies.[7][8]

  • Off-Targets: The VHL system avoids potential off-target effects associated with the degradation of CRBN neosubstrates.[3][9]

For researchers embarking on a new project, the most robust approach is to empirically test both CRBN and VHL-recruiting dTAG molecules for the specific protein and cellular context under investigation.[19][20] This comparative strategy ensures the selection of the most efficient degrader, maximizing the potential for a successful outcome and providing a deeper understanding of the target's biology.

References

Head-to-Head Comparison: dTAG vs. PROTAC for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing field of targeted protein degradation (TPD), Proteolysis Targeting Chimeras (PROTACs) and the degradation TAG (dTAG) system represent two powerful, yet distinct, strategies for eliminating specific proteins. While both harness the cell's own ubiquitin-proteasome system (UPS) to achieve degradation, their fundamental approaches to target recognition and application differ significantly. This guide provides an objective, data-supported comparison of their efficacy, mechanisms, and experimental considerations to assist researchers in selecting the optimal technology for their needs.

Mechanism of Action: A Tale of Two Targeting Strategies

The core difference between PROTAC and dTAG technologies lies in how they bridge the target protein to an E3 ubiquitin ligase.

  • PROTACs are heterobifunctional molecules that directly bind to an endogenous Protein of Interest (POI) and an E3 ligase, inducing proximity and subsequent ubiquitination and degradation of the unmodified, native protein.[1][2]

  • The dTAG system is a chemical-genetic approach that requires the POI to be genetically fused with a specific tag, the mutant FKBP12F36V protein.[3][] The dTAG molecule then selectively binds to this tag and an E3 ligase, leading to the degradation of the entire fusion protein.[5][6] This approach bypasses the need for a direct binder to the POI itself.[]

PROTAC_Mechanism Ub Ubiquitin POI_E3 POI_E3 Ub->POI_E3 Polyubiquitination Proteasome 26S Proteasome Degradation Degraded Peptides Proteasome->Degradation E3_bound E3_bound E3_bound->Ub Transfers Ub POI_E3->Proteasome Recognition

Caption: PROTAC Mechanism of Action.

dTAG_Mechanism Ub Ubiquitin POI_E3 POI_E3 Ub->POI_E3 Polyubiquitination Proteasome 26S Proteasome Degradation Degraded Peptides Proteasome->Degradation E3_bound E3_bound E3_bound->Ub Transfers Ub POI_E3->Proteasome Recognition

Caption: dTAG Mechanism of Action.

Quantitative Efficacy: A Head-to-Head Comparison

The choice between PROTACs and dTAG often depends on the specific experimental goals, which are reflected in their performance metrics. The dTAG system is noted for its rapid and potent degradation, while PROTAC efficacy is highly dependent on the specific target and molecule design.[3][7]

ParameterPROTAC TechnologydTAG SystemKey Considerations
Target Recognition Ligand binds directly to the endogenous target protein.[7]Ligand binds to a genetically introduced FKBP12F36V tag.[3][]PROTACs require a specific binder for the target, which can be a limitation for "undruggable" proteins. dTAG is generalizable to any protein that can be tagged.[][8]
Potency (DC50) Highly variable; picomolar to micromolar range. (e.g., BRD4 DC50 of 49 nM for one PROTAC; others in low nM range).[7]Potent; typically in the low nanomolar range (e.g., 50-100 nM for various tagged proteins with dTAG-13).[3][7]PROTAC potency is dependent on ternary complex formation efficiency. dTAG potency is generally consistent across different tagged targets.[9]
Max Degradation (Dmax) Variable, often >80-90%.[10][]Consistently high, often achieving near-complete degradation.[3]Dmax can be limited by protein synthesis rates or PROTAC-induced "hook effect".[12]
Kinetics Rapid, typically within a few hours.[7]Very rapid, with significant degradation often seen in less than one hour.[5][7]dTAG's rapid kinetics are ideal for studying immediate consequences of protein loss.[3][13]
Selectivity Dependent on target ligand specificity and E3 ligase interactions.[14]Highly selective for the FKBP12F36V tag, avoiding off-targets.[3][15]dTAG offers superior selectivity, as the mutant tag is not present on endogenous proteins.[7]
Reversibility Reversible upon washout of the PROTAC molecule.[7]Reversible upon washout, allowing for re-expression of the tagged protein.[5][7]Both systems allow for temporal control of protein levels.
In Vivo Applicability Demonstrated efficacy in various animal models.[7]Successfully used for protein degradation in mice.[3][7]Both technologies have proven utility for in vivo studies.
E3 Ligase Commonly recruits Cereblon (CRBN) or Von Hippel-Lindau (VHL).[7]Flexible; can recruit CRBN (e.g., dTAG-13) or VHL (e.g., dTAGV-1).[6][7]The choice of E3 ligase can impact degradation efficiency and substrate scope.[9]

Experimental Protocols and Workflows

Evaluating the efficacy of either technology requires a standardized set of experiments. The general workflow involves treating cells with the degrader, preparing lysates, and analyzing protein levels, typically by Western Blot.

Experimental_Workflow cluster_PROTAC PROTAC Workflow cluster_dTAG dTAG Workflow P1 Select Cell Line Expressing Endogenous POI P2 Treat Cells with PROTAC Concentrations P1->P2 Shared1 Incubate for Desired Time Course P2->Shared1 D1 Engineer Cells to Express POI-FKBP12_F36V Fusion (Lentivirus or CRISPR) D2 Treat Cells with dTAG Concentrations D1->D2 D2->Shared1 Shared2 Cell Lysis Shared1->Shared2 Shared3 Protein Quantification (e.g., BCA Assay) Shared2->Shared3 Shared4 Western Blot Analysis Shared3->Shared4 Shared5 Quantify Degradation (DC50, Dmax) Shared4->Shared5

Caption: General experimental workflow for assessing protein degradation.

1. Western Blotting for Protein Degradation Assessment: This is the most common method to directly measure the reduction in the level of a target protein.[7]

  • Cell Seeding: Plate cells at an appropriate density and allow them to adhere overnight.

  • Treatment: Treat cells with a range of degrader concentrations for a specified time course (e.g., 1, 2, 4, 8, 24 hours) to determine kinetics, DC50, and Dmax.

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[7][16]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[16]

  • Immunoblotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies specific to the target protein and a loading control (e.g., GAPDH, β-actin).

  • Analysis: Quantify band intensity to determine the percentage of remaining protein relative to a vehicle control (e.g., DMSO).

2. dTAG System: Cell Line Engineering: A crucial prerequisite for the dTAG system is the generation of a cell line expressing the tagged protein of interest.

  • Lentiviral Expression: For rapid evaluation, express the N- or C-terminally tagged POI exogenously. This is useful for determining if the tag disrupts protein function before proceeding to more complex methods.[8][17]

  • CRISPR/Cas9-Mediated Knock-in: For studying the protein at its endogenous locus, use CRISPR to insert the FKBP12F36V tag in-frame with the target gene.[3][17] This ensures physiological expression levels and context.

3. Cellular Viability Assays: To assess the functional consequence of protein degradation, cell viability can be measured.

  • Method: Use assays like CellTiter-Glo® (Promega) or MTT assays after treating cells with the degrader for an extended period (e.g., 72 hours).

  • Principle: These assays measure ATP levels or metabolic activity, which are proportional to the number of viable cells.[7]

Conclusion: Choosing the Right Tool for the Job

Both PROTACs and the dTAG system are transformative technologies for inducing protein degradation, but they are optimized for different applications.

  • PROTACs are the ideal choice for therapeutic development . They target endogenous proteins in their native state, which is essential for creating drugs that eliminate disease-causing proteins without the need for genetic modification.[1][7] They are also powerful tools for studying the function of a specific protein in its natural context.

  • The dTAG system excels as a tool for target validation and basic research .[][5] Its key advantage is its generalizability; it can be applied to virtually any protein, including those considered "undruggable" due to a lack of known binders.[8] Its rapid and highly specific action allows for precise temporal control, enabling researchers to dissect the immediate consequences of protein loss with high confidence.[3][13]

Ultimately, the decision rests on the central research question. For drug development targeting a native protein, PROTACs are the clear path forward. For rapid, versatile, and highly specific validation of a novel target's function, the dTAG system offers an unparalleled platform.

References

A Comparative Guide to Validating dTAG-Mediated Degradation Specificity

Author: BenchChem Technical Support Team. Date: December 2025

The degradation tag (dTAG) system has emerged as a powerful tool for inducing rapid and specific degradation of target proteins, offering researchers precise control over protein function.[1][] A key advantage of the dTAG system is its high specificity, which is conferred by the selective binding of a heterobifunctional dTAG molecule to a mutant FKBP12(F36V) tag fused to the protein of interest.[1][3] This guide provides a comparative analysis of the dTAG system with other targeted protein degradation technologies, focusing on the validation of its specificity through experimental data and detailed protocols.

Comparison of Targeted Protein Degradation Technologies

Several technologies are available for targeted protein degradation, each with its own mechanism and specificity profile. The dTAG system, alongside HaloPROTAC and Auxin-Inducible Degron (AID), represents a prominent approach. While all three systems are effective in degrading target proteins, they differ in their operational mechanisms, potential for off-target effects, and experimental requirements.

FeaturedTAG SystemHaloPROTAC SystemAuxin-Inducible Degron (AID) System
Mechanism A dTAG molecule recruits the FKBP12(F36V)-tagged protein to the endogenous Cereblon (CRBN) or von Hippel-Lindau (VHL) E3 ubiquitin ligase.[4]A HaloPROTAC molecule recruits a HaloTag-fused protein to an E3 ligase.[5]The plant hormone auxin induces the interaction between an AID-tagged protein and the exogenously expressed plant-specific F-box protein TIR1, which is part of an SCF E3 ligase complex.[5]
Specificity Determinants Highly selective binding of the dTAG molecule to the mutant FKBP12(F36V) tag.[3]Specific interaction between the HaloPROTAC and the HaloTag.[5]Specificity is dependent on the auxin-mediated interaction between the AID tag and TIR1.
Reported Specificity Proteomics studies have shown that the dTAG system can be exquisitely selective, with the tagged protein being the only significantly degraded protein in the proteome.[6]Quantitative global proteomics revealed high selectivity for the tagged protein and its immediate complex members.[5]Can be highly specific, but some studies have reported higher basal degradation (leakiness) compared to other systems.[4]
Key Advantages Rapid and highly selective degradation with in vivo applicability.[1][7]Fast and effective degradation.[8]Rapid degradation kinetics.
Potential Limitations Requires genetic modification to introduce the FKBP12(F36V) tag.[1]Requires genetic modification to introduce the HaloTag. Phthalimide-based compounds may have chemical instability and off-target effects.[5]Requires exogenous expression of a plant-specific protein (TIR1), which can be challenging in some model organisms. Prone to basal degradation in the absence of auxin.[5]

Quantitative Data on dTAG Specificity

The specificity of the dTAG system has been validated using quantitative mass spectrometry-based proteomics. In a study utilizing a VHL-recruiting dTAG molecule (dTAGV-1), multiplexed quantitative mass spectrometry demonstrated that the target protein, LACZ-FKBP12F36V, was the only protein in the proteome that was significantly degraded upon treatment.[6] This high level of specificity is a key advantage of the dTAG system.

Another study compared the degradation of endogenously tagged EPOP protein using both HaloPROTAC3 and dTAG-13. Both systems achieved approximately 80% degradation after 24 hours, indicating similar efficacy. However, the study noted that HaloPROTAC3 exhibited a faster degradation rate.[8]

Experimental Protocols

Validating the specificity of dTAG-mediated degradation typically involves two key experimental stages: genetically tagging the protein of interest with the FKBP12(F36V) tag and then assessing protein degradation and potential off-target effects upon dTAG molecule treatment.

CRISPR/Cas9-Mediated Endogenous Tagging of a Protein of Interest with dTAG

This protocol outlines the steps for knocking in the FKBP12(F36V) tag at a specific genomic locus using CRISPR/Cas9.

Materials:

  • Cells of interest

  • pX330A PITCh vector (for expressing Cas9 and sgRNA)

  • pCRIS-PITChv2 donor vector containing the dTAG cassette (e.g., from Addgene)[7][9]

  • sgRNA targeting the desired genomic locus

  • Primers for generating the donor cassette with homology arms

  • Transfection reagent

  • Selection antibiotic (e.g., puromycin (B1679871) or blasticidin)

  • Antibodies for Western blot validation

Procedure:

  • sgRNA Design and Cloning: Design an sgRNA targeting the N-terminus or C-terminus of the gene of interest. Clone the sgRNA into the pX330A PITCh vector.[7]

  • Donor Plasmid Preparation: Modify the pCRIS-PITChv2 donor vector to include 5' and 3' microhomology sequences flanking the dTAG cassette. These homology arms will direct the insertion of the tag at the target locus.[7]

  • Transfection: Co-transfect the cells with the sgRNA-expressing plasmid and the donor plasmid containing the dTAG cassette.

  • Selection: Select for successfully transfected cells using the appropriate antibiotic.

  • Clonal Isolation and Expansion: Isolate and expand single-cell clones.

  • Validation: Screen the clones for correct knock-in of the dTAG cassette by PCR and Western blotting to confirm the expression of the tagged protein.

Western Blot Analysis of dTAG-Mediated Degradation

This protocol describes how to assess the degradation of the dTAG-tagged protein upon treatment with the dTAG degrader molecule.

Materials:

  • dTAG-tagged cell line

  • dTAG degrader molecule (e.g., dTAG-13)

  • DMSO (vehicle control)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies against the target protein and a loading control (e.g., GAPDH or β-actin)

  • Secondary antibody conjugated to HRP

  • Chemiluminescence substrate

Procedure:

  • Cell Treatment: Plate the dTAG-tagged cells and treat them with the dTAG degrader molecule at various concentrations and for different time points. Include a DMSO-treated control.

  • Cell Lysis: Harvest the cells and lyse them in ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein from each sample onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody against the target protein and the loading control.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Add the chemiluminescence substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities to determine the extent of protein degradation.

Visualizing the dTAG Pathway and Experimental Workflow

To further clarify the dTAG mechanism and the experimental process for its validation, the following diagrams have been generated using Graphviz.

dTAG_Mechanism cluster_cell Cell POI Protein of Interest (POI) FKBP12F36V FKBP12(F36V) Tag POI->FKBP12F36V fused to Proteasome Proteasome POI->Proteasome targeted for degradation dTAG_molecule dTAG Molecule dTAG_molecule->FKBP12F36V binds E3_Ligase E3 Ubiquitin Ligase (CRBN or VHL) dTAG_molecule->E3_Ligase recruits E3_Ligase->POI ubiquitinates Ub Ubiquitin Ub->POI

Caption: Mechanism of dTAG-mediated protein degradation.

Validation_Workflow start Start: Validate dTAG Specificity crispr CRISPR/Cas9-mediated endogenous tagging of POI with FKBP12(F36V) start->crispr selection Selection and clonal expansion of tagged cells crispr->selection validation Validation of tag knock-in (PCR & Western Blot) selection->validation treatment Treat tagged cells with dTAG molecule and control validation->treatment western Western Blot analysis of POI degradation treatment->western proteomics Quantitative Mass Spectrometry for proteome-wide off-target analysis treatment->proteomics end Conclusion: Assess Specificity and Efficacy western->end proteomics->end

Caption: Experimental workflow for validating dTAG specificity.

References

A Head-to-Head Battle of Speed and Precision: Comparing the Kinetics of dTAG-Mediated Protein Degradation and siRNA Knockdown

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in the fast-paced fields of cellular biology and drug discovery, the ability to rapidly and precisely modulate the levels of a target protein is paramount. Two powerful techniques, the dTAG system for targeted protein degradation and siRNA for gene knockdown, offer distinct approaches to achieving this goal. This guide provides an in-depth comparison of their kinetic profiles, supported by experimental data, to help you choose the optimal tool for your research needs.

The fundamental difference between the dTAG (degradation tag) system and siRNA (small interfering RNA) lies in their mechanism of action, which dictates their kinetic properties. The dTAG system operates at the post-translational level, directly targeting a protein for degradation, while siRNA acts at the post-transcriptional level, preventing the synthesis of new protein from its corresponding mRNA. This distinction results in a significant divergence in the speed, onset, and duration of their effects.

At a Glance: Key Kinetic Differences

FeaturedTAG SystemsiRNA Knockdown
Mechanism of Action Post-translational: Induced proximity to an E3 ligase, leading to ubiquitination and proteasomal degradation of the target protein.[][2][3][4]Post-transcriptional: RNA-induced silencing complex (RISC)-mediated cleavage and degradation of target mRNA.[5][][]
Onset of Effect Rapid, with protein degradation observed within minutes to a few hours.[2][4][8][9]Slower, typically requiring 24-72 hours to observe a significant reduction in protein levels, dependent on mRNA and protein half-life.[10][11][12]
Time to Maximal Effect Generally achieved within a few hours (e.g., 1-8 hours).[2]Typically 48-72 hours post-transfection.[11][13]
Duration of Effect Reversible upon removal of the dTAG molecule; protein levels can recover.[4][9]Can be long-lasting, persisting for several days, with the duration influenced by factors like siRNA stability and the rate of cell division.[14][15][16]
Reversibility Readily reversible by washing out the small molecule degrader.[4]Not easily reversible; recovery of protein expression relies on new mRNA synthesis and protein translation.

Deep Dive into the Kinetics: A Quantitative Comparison

The kinetics of protein level reduction are a critical consideration for many experiments. The dTAG system offers a significant advantage in speed, enabling the study of immediate cellular responses to protein loss.

Onset of Action

Studies have demonstrated that the dTAG system can induce substantial degradation of target proteins within a remarkably short timeframe. For instance, treatment of cells with a dTAG degrader can lead to a noticeable decrease in the target protein in as little as 30 minutes, with near-complete degradation often achieved within a few hours.[8][9]

In contrast, siRNA-mediated knockdown is a more protracted process. After transfection, the siRNA needs to be incorporated into the RISC complex to target the mRNA for degradation. The subsequent reduction in protein levels is then dependent on the turnover rates of both the existing mRNA and the protein itself.[10][12] This typically results in a lag phase, with significant protein knockdown observed 24 to 72 hours post-transfection.[11][12]

Time to Maximal Effect and Level of Reduction

The dTAG system not only has a rapid onset but also reaches its maximal effect quickly. For many proteins, near-complete degradation can be observed within 1 to 8 hours of treatment.[2] The extent of degradation can often exceed 90%.

With siRNA, the time to achieve maximal knockdown is generally between 48 and 72 hours.[11][13] The efficiency of knockdown can be more variable than dTAG-mediated degradation, often achieving 70-90% reduction in protein levels, though this can be influenced by transfection efficiency and siRNA design.

Duration and Reversibility

A key advantage of the dTAG system is its reversibility. Since the degradation is dependent on the continuous presence of the small molecule degrader, its removal allows for the re-synthesis and accumulation of the target protein, enabling the study of protein function in a temporally controlled manner.[4][9]

Visualizing the Mechanisms and Workflows

To better understand the underlying processes, the following diagrams illustrate the signaling pathways and a typical experimental workflow for comparing the kinetics of dTAG and siRNA.

dTAG_Mechanism cluster_cell Cell dTAG_molecule dTAG Molecule Ternary_Complex Ternary Complex dTAG_molecule->Ternary_Complex FKBP12F36V_POI Target Protein-FKBP12F36V FKBP12F36V_POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN/VHL) E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Induces Proteasome Proteasome Ubiquitination->Proteasome Targets for Degradation Degraded Protein Proteasome->Degradation Results in

dTAG Mechanism of Action

siRNA_Mechanism cluster_cell Cytoplasm siRNA siRNA RISC_loading RISC Loading siRNA->RISC_loading RISC Activated RISC RISC_loading->RISC Forms Cleavage mRNA Cleavage RISC->Cleavage Binds & Cleaves mRNA Target mRNA mRNA->Cleavage Degradation mRNA Degradation Cleavage->Degradation Leads to No_Protein No Protein Synthesis Degradation->No_Protein

siRNA Mechanism of Action

Experimental_Workflow cluster_dTAG dTAG Arm cluster_siRNA siRNA Arm dTAG_cells Cells expressing FKBP12F36V-tagged protein dTAG_treatment Add dTAG Molecule dTAG_cells->dTAG_treatment dTAG_timepoints Collect Samples at 0, 0.5, 1, 2, 4, 8, 24h dTAG_treatment->dTAG_timepoints Analysis Analyze Protein Levels (e.g., Western Blot, Mass Spec) dTAG_timepoints->Analysis siRNA_cells Wild-type Cells siRNA_transfection Transfect with siRNA siRNA_cells->siRNA_transfection siRNA_timepoints Collect Samples at 0, 24, 48, 72, 96h siRNA_transfection->siRNA_timepoints siRNA_timepoints->Analysis

Workflow for Kinetic Comparison

Experimental Protocols

Protocol 1: Time-Course of dTAG-Mediated Protein Degradation

Objective: To determine the kinetics of degradation of an FKBP12F36V-tagged protein of interest upon treatment with a dTAG degrader.

Materials:

  • Mammalian cell line stably expressing the FKBP12F36V-tagged protein of interest.

  • Complete culture medium.

  • dTAG degrader molecule (e.g., dTAG-13) dissolved in a suitable solvent (e.g., DMSO).

  • Phosphate-buffered saline (PBS).

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • Multi-well plates (e.g., 6-well or 12-well).

Procedure:

  • Cell Seeding: The day before the experiment, seed the cells in multi-well plates to ensure they are in the exponential growth phase and reach approximately 70-80% confluency on the day of the experiment.

  • Treatment: Prepare a working solution of the dTAG degrader in complete culture medium at the desired final concentration (e.g., 100-500 nM).

  • Aspirate the old medium from the cells and add the medium containing the dTAG degrader. For the time point 0 control, add medium with the vehicle (e.g., DMSO) at the same final concentration.

  • Time-Course Collection: At each specified time point (e.g., 0, 30 minutes, 1, 2, 4, 8, and 24 hours), wash the cells once with ice-cold PBS.

  • Cell Lysis: Add an appropriate volume of ice-cold lysis buffer to each well, and incubate on ice for 10-15 minutes with occasional agitation.

  • Protein Extraction: Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes. Centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.

  • Sample Preparation for Analysis: Collect the supernatant containing the soluble protein. Determine the protein concentration using a standard protein assay (e.g., BCA assay). Prepare samples for downstream analysis (e.g., Western blotting) by adding sample buffer and boiling.

  • Analysis: Analyze the protein levels of the target protein at each time point by Western blotting or other quantitative proteomics methods.

Protocol 2: Time-Course of siRNA-Mediated Protein Knockdown

Objective: To determine the kinetics of protein knockdown following transfection with a specific siRNA.

Materials:

  • Mammalian cell line of interest.

  • Complete culture medium.

  • Target-specific siRNA and a non-targeting control siRNA.

  • Transfection reagent (e.g., Lipofectamine™ RNAiMAX).

  • Reduced-serum medium (e.g., Opti-MEM™).

  • Multi-well plates (e.g., 6-well or 12-well).

  • PBS, lysis buffer, and other reagents for protein analysis as in Protocol 1.

Procedure:

  • Cell Seeding: The day before transfection, seed the cells in multi-well plates so they reach 30-50% confluency at the time of transfection.

  • siRNA-Lipid Complex Formation:

    • In separate tubes, dilute the siRNA (e.g., 20 pmol for a 6-well plate) and the transfection reagent in reduced-serum medium according to the manufacturer's instructions.

    • Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 5-20 minutes to allow for complex formation.

  • Transfection: Add the siRNA-lipid complexes dropwise to the cells in fresh complete culture medium. Gently rock the plate to ensure even distribution.

  • Time-Course Collection: At each specified time point post-transfection (e.g., 0, 24, 48, 72, and 96 hours), harvest the cells.

  • Cell Lysis and Protein Extraction: Follow steps 5-7 from Protocol 1 to prepare protein lysates.

  • Analysis: Analyze the protein levels of the target protein at each time point by Western blotting or other quantitative methods. Compare the levels in cells treated with the target-specific siRNA to those treated with the non-targeting control.

Conclusion: Choosing the Right Tool for the Job

The choice between the dTAG system and siRNA knockdown ultimately depends on the specific experimental question. For studies requiring rapid and reversible control of protein levels to investigate immediate cellular responses, the dTAG system is the superior choice. Its ability to induce protein degradation within minutes to hours provides a level of temporal resolution that is unattainable with siRNA.

Conversely, for longer-term studies where sustained reduction of a target protein is desired and rapid kinetics are not a primary concern, siRNA remains a valuable and widely used tool. It is also advantageous when genetic modification of the target protein is not feasible or desired.

By understanding the distinct kinetic profiles and mechanisms of these two powerful technologies, researchers can make informed decisions to design experiments that will yield the most precise and insightful results.

References

A Comparative Guide to Protein Degradation Technologies: PROTACs, Molecular Glues, LYTACs, and ATTECs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the field of targeted protein degradation (TPD) offers a paradigm shift in therapeutic intervention. By harnessing the cell's own machinery to eliminate disease-causing proteins, these technologies provide a powerful alternative to traditional inhibition. This guide provides an objective comparison of four prominent TPD platforms: Proteolysis-Targeting Chimeras (PROTACs), molecular glues, Lysosome-Targeting Chimeras (LYTACs), and Autophagosome-Tethering Compounds (ATTECs), supported by experimental data and detailed methodologies.

This comprehensive analysis delves into the mechanisms of action, key performance metrics, and experimental considerations for each technology, enabling informed decisions in drug discovery and development.

Executive Summary of Protein Degradation Technologies

Targeted protein degradation strategies can be broadly categorized by the cellular machinery they hijack. PROTACs and molecular glues utilize the ubiquitin-proteasome system (UPS) for intracellular protein degradation, while LYTACs and ATTECs leverage the lysosomal and autophagic pathways, respectively, to clear extracellular, membrane-bound, and aggregated proteins.

FeaturePROTACsMolecular GluesLYTACsATTECs
Mechanism Ubiquitin-Proteasome SystemUbiquitin-Proteasome SystemLysosomal DegradationAutophagy
Target Location IntracellularIntracellularExtracellular & Membrane-BoundIntracellular (including aggregates)
Structure Heterobifunctional (Target Binder - Linker - E3 Ligase Ligand)Monovalent Small MoleculeBifunctional (Target Binder - Lysosome Targeting Ligand)Bifunctional (Target Binder - LC3 Ligand)
Molecular Weight High (700-1200 Da)[1]Low (<500 Da)[1]High (Antibody-based) or Lower (Peptide/Small Molecule-based)Lower Molecular Weight
Oral Bioavailability Often Challenging[1]Generally Favorable[1][2]Poor (Antibody-based) to ModeratePotentially Favorable
Design Principle Rational DesignOften Serendipitous Discovery, Rational Design is EmergingRational DesignRational Design

In-Depth Technology Comparison

PROTACs (Proteolysis-Targeting Chimeras)

PROTACs are heterobifunctional molecules composed of a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1] By bringing the POI and the E3 ligase into close proximity, PROTACs induce the ubiquitination of the target protein, marking it for degradation by the proteasome.[1] This catalytic mechanism allows a single PROTAC molecule to induce the degradation of multiple target proteins.

Advantages:

  • Catalytic nature: Sub-stoichiometric amounts can induce robust protein degradation.

  • Broad target scope: Can target proteins without a functional active site.

  • Overcomes resistance: Can degrade mutated or overexpressed proteins that are resistant to inhibitors.

Limitations:

  • High molecular weight: Can lead to poor cell permeability and oral bioavailability.[1][2]

  • "Hook effect": At high concentrations, the formation of binary complexes can inhibit the formation of the productive ternary complex, reducing degradation efficiency.

  • Potential for off-target effects: E3 ligase promiscuity or unintended binding can lead to the degradation of non-target proteins.

Molecular Glues

Molecular glues are small molecules that induce or stabilize the interaction between an E3 ubiquitin ligase and a target protein, leading to the target's ubiquitination and degradation.[1] Unlike PROTACs, they are monovalent and do not have a linker.[1] The most well-known examples are the immunomodulatory imide drugs (IMiDs) like thalidomide (B1683933) and its analogs, which redirect the E3 ligase Cereblon (CRBN) to degrade neo-substrates such as IKZF1 and IKZF3.[1]

Advantages:

  • Low molecular weight: Generally possess better pharmacokinetic properties, including oral bioavailability, compared to PROTACs.[1][2]

  • Simpler structure: Can be synthetically more tractable.

Limitations:

  • Serendipitous discovery: Historically, the discovery of molecular glues has been largely serendipitous, making their rational design challenging.

  • Predicting neo-substrates: Identifying the full range of proteins degraded by a particular molecular glue can be difficult.

LYTACs (Lysosome-Targeting Chimeras)

LYTACs are designed to degrade extracellular and membrane-bound proteins by hijacking the lysosomal degradation pathway.[3] They are bifunctional molecules consisting of a moiety that binds to the target protein (often an antibody) and a ligand that engages a lysosome-targeting receptor, such as the cation-independent mannose-6-phosphate (B13060355) receptor (CI-M6PR).[3] This engagement leads to the internalization of the LYTAC-target complex and its subsequent trafficking to the lysosome for degradation.[3]

Advantages:

  • Targets extracellular and membrane proteins: Expands the scope of TPD beyond the intracellular proteome.

  • Cell-specific targeting: By utilizing tissue-specific lysosomal receptors, LYTACs can be designed for cell-selective protein degradation.[4]

Limitations:

  • Large molecular size (antibody-based): Can present challenges for manufacturing and delivery.

  • Potential for immunogenicity: The use of antibody components can elicit an immune response.

ATTECs (Autophagosome-Tethering Compounds)

ATTECs are bifunctional molecules that mediate the degradation of intracellular proteins, including protein aggregates, by harnessing the autophagy pathway.[5] They work by binding to both the target protein and LC3, a key protein on the autophagosome membrane. This tethering recruits the target to the autophagosome, which then fuses with the lysosome for degradation of its contents.[5]

Advantages:

  • Degrades protein aggregates: Offers a potential therapeutic strategy for neurodegenerative diseases characterized by protein aggregation.

  • Bypasses the ubiquitin-proteasome system: May be effective for targets that are not efficiently degraded by the UPS.

Limitations:

  • Early stage of development: The technology is newer compared to PROTACs and molecular glues, and further validation is required.

  • Modulation of autophagy: The long-term effects of modulating the autophagy pathway need to be carefully evaluated.

Quantitative Performance Data

The following table summarizes key performance metrics for different protein degradation technologies based on published data. Direct comparison should be made with caution, as experimental conditions can vary significantly between studies.

Degrader TypeTarget ProteinE3 Ligase/ReceptorCell LineDC50 (nM)Dmax (%)Reference
PROTAC p38δVHLMDA-MB-231~46~99[6]
Molecular Glue RBM39DCAF15---[6]
LYTAC IntegrinsASGPR--~60 (surface levels)[3]

DC50: Half-maximal degradation concentration. Dmax: Maximum percentage of target protein degradation.

Signaling Pathways and Experimental Workflows

Mechanisms of Action

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Recycled_PROTAC Recycled PROTAC Ternary_Complex->Recycled_PROTAC Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_POI->Proteasome Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

PROTAC Mechanism of Action

Molecular_Glue_Mechanism cluster_cell Cell Mol_Glue Molecular Glue E3_Ligase E3 Ubiquitin Ligase Mol_Glue->E3_Ligase POI Protein of Interest (POI) Ternary_Complex POI-Glue-E3 Ternary Complex POI->Ternary_Complex E3_Ligase->Ternary_Complex Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_POI->Proteasome Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Molecular Glue Mechanism of Action

LYTAC_Mechanism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LYTAC LYTAC POI Extracellular/Membrane POI LYTAC->POI LTR Lysosome-Targeting Receptor (LTR) LYTAC->LTR Endosome Endosome POI->Endosome Endocytosis LTR->Endosome Endocytosis Lysosome Lysosome Endosome->Lysosome Trafficking Degraded_POI Degraded Peptides Lysosome->Degraded_POI Degradation

LYTAC Mechanism of Action

ATTEC_Mechanism cluster_cell Cytosol ATTEC ATTEC POI Protein of Interest (POI) (including aggregates) ATTEC->POI LC3 LC3 ATTEC->LC3 Autophagosome Autophagosome POI->Autophagosome Tethering & Sequestration LC3->Autophagosome Tethering & Sequestration Autolysosome Autolysosome Autophagosome->Autolysosome Lysosome Lysosome Lysosome->Autolysosome Fusion Degraded_POI Degraded Peptides Autolysosome->Degraded_POI Degradation

ATTEC Mechanism of Action
General Experimental Workflow for Assessing Protein Degradation

Experimental_Workflow Start Start: Cell Culture Treatment Treat cells with Degrader (Dose-response & Time-course) Start->Treatment Lysis Cell Lysis & Protein Extraction Treatment->Lysis Quantification Protein Quantification (BCA Assay) Lysis->Quantification Analysis Analysis: Western Blot / Mass Spectrometry Quantification->Analysis Data_Interpretation Data Interpretation: Determine DC50 & Dmax Analysis->Data_Interpretation End End: Results Data_Interpretation->End

General Experimental Workflow

Experimental Protocols

Protocol 1: Western Blot for Protein Degradation

Objective: To quantify the reduction of a target protein in cells treated with a degrader.

Materials:

  • Cell line expressing the protein of interest (POI)

  • Degrader compound

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the POI

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a dose-response of the degrader compound or a vehicle control for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells in lysis buffer.

  • Protein Quantification: Determine the protein concentration of each sample using a BCA assay.

  • SDS-PAGE and Protein Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. Separate proteins by electrophoresis and transfer them to a membrane.[7]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[7]

  • Antibody Incubation: Incubate the membrane with the primary antibody against the POI overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[7]

  • Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Loading Control: Strip the membrane and re-probe with an antibody against a loading control to ensure equal protein loading.

  • Data Analysis: Quantify the band intensities and normalize the POI signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control.

Protocol 2: In Vitro Ubiquitination Assay

Objective: To determine if a degrader can induce the ubiquitination of the target protein in a cell-free system.

Materials:

  • Recombinant E1 activating enzyme

  • Recombinant E2 conjugating enzyme

  • Recombinant E3 ligase (e.g., VHL or CRBN complex)

  • Recombinant POI

  • Ubiquitin

  • ATP

  • Ubiquitination reaction buffer

  • Degrader compound

  • SDS-PAGE gels and Western blot reagents

  • Anti-ubiquitin antibody and anti-POI antibody

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the E1, E2, E3, POI, ubiquitin, and ATP in the ubiquitination reaction buffer.[8]

  • Degrader Addition: Add the degrader compound or vehicle control to the reaction mixture.

  • Incubation: Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours).[9]

  • Reaction Termination: Stop the reaction by adding SDS-PAGE sample buffer and boiling.

  • Western Blot Analysis: Separate the reaction products by SDS-PAGE and transfer to a membrane.

  • Detection: Probe the membrane with an anti-ubiquitin antibody to detect polyubiquitinated POI (appearing as a high-molecular-weight smear or ladder) and with an anti-POI antibody to confirm the identity of the ubiquitinated species.

Protocol 3: Ternary Complex Formation Assay (AlphaLISA)

Objective: To quantify the formation of the POI-degrader-E3 ligase ternary complex.

Materials:

  • Recombinant tagged POI (e.g., GST-tagged)

  • Recombinant tagged E3 ligase (e.g., FLAG-tagged)

  • Degrader compound

  • AlphaLISA anti-tag Acceptor beads (e.g., Anti-GST)

  • AlphaLISA anti-tag Donor beads (e.g., Anti-FLAG)

  • Assay buffer

  • Microplate reader capable of AlphaLISA detection

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the degrader compound. Prepare solutions of the tagged POI and E3 ligase in assay buffer.

  • Reaction Setup: In a microplate, add the tagged POI, tagged E3 ligase, and the degrader compound at various concentrations.[10]

  • Incubation: Incubate the mixture at room temperature to allow for ternary complex formation.

  • Bead Addition: Add the AlphaLISA Acceptor and Donor beads to the wells.

  • Incubation in the Dark: Incubate the plate in the dark to allow for bead-protein binding.

  • Detection: Read the plate on an AlphaLISA-compatible microplate reader. The signal generated is proportional to the amount of ternary complex formed.

  • Data Analysis: Plot the AlphaLISA signal against the degrader concentration to determine the concentration range that promotes optimal ternary complex formation. A characteristic "hook effect" may be observed at high degrader concentrations.[10]

Protocol 4: Proteomics-Based Off-Target Analysis

Objective: To identify unintended protein degradation targets of a degrader compound.

Materials:

  • Cell line of interest

  • Degrader compound and controls (e.g., inactive epimer)

  • Cell lysis and protein digestion reagents

  • Isobaric labeling reagents (e.g., TMT or iTRAQ)

  • Liquid chromatography-mass spectrometry (LC-MS/MS) system

  • Proteomics data analysis software

Procedure:

  • Cell Treatment and Lysis: Treat cells with the degrader, an inactive control, and a vehicle control. Lyse the cells and extract the proteins.[11]

  • Protein Digestion and Labeling: Digest the proteins into peptides and label the peptides from each condition with a different isobaric tag.[12]

  • LC-MS/MS Analysis: Combine the labeled peptide samples and analyze them by LC-MS/MS.

  • Data Analysis: Identify and quantify the relative abundance of thousands of proteins across the different treatment conditions.[12]

  • Off-Target Identification: Identify proteins that show a significant and dose-dependent decrease in abundance in the degrader-treated samples compared to the controls. These are potential off-targets.

  • Validation: Validate potential off-targets using a targeted method such as Western blotting.

Conclusion

The field of targeted protein degradation is rapidly advancing, offering exciting new therapeutic possibilities. PROTACs and molecular glues have paved the way for intracellular protein degradation, while LYTACs and ATTECs are expanding the reach of TPD to extracellular proteins and protein aggregates. The choice of technology depends on the specific target, its cellular location, and the desired therapeutic outcome. A thorough understanding of the mechanisms, quantitative performance, and experimental validation of each platform is crucial for the successful development of novel protein-degrading therapeutics. This guide provides a foundational framework for researchers to navigate this dynamic and promising area of drug discovery.

References

The dTAG System: A Superior Approach for Rapid and Precise Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The ability to precisely and rapidly control protein levels is crucial for understanding protein function and for validating new drug targets. While technologies like RNA interference (RNAi) and CRISPR-Cas9 have been instrumental, they often suffer from slow kinetics and irreversibility. The degradation tag (dTAG) system has emerged as a powerful alternative, offering immediate, selective, and reversible control of protein abundance. This guide provides a comprehensive comparison of the dTAG system with other methods, supported by experimental data and detailed protocols from successful validation case studies.

Unparalleled Speed and Efficiency: dTAG Outperforms Traditional Methods

The dTAG system utilizes a small molecule degrader that specifically targets a protein of interest fused with the FKBP12F36V tag. This interaction leads to the rapid ubiquitination and subsequent degradation of the target protein by the proteasome.[1][2][] This mechanism offers significant advantages in terms of speed and control compared to traditional gene silencing or knockout technologies.[]

FeaturedTAG SystemRNAiCRISPR/Cas9
Mechanism Post-translational protein degradationmRNA degradationGene knockout
Speed of Action HoursDaysDays to weeks
Reversibility YesNoNo
Dose-dependent Control YesLimitedNo
Off-target Effects MinimalCommonPotential

Table 1: Qualitative Comparison of Protein Knockdown Technologies. The dTAG system offers rapid, reversible, and tunable control over protein levels, distinguishing it from slower, irreversible genetic methods like RNAi and CRISPR/Cas9.

Quantitative studies have demonstrated the remarkable efficiency of the dTAG system. For instance, in a study validating the degradation of the oncogenic protein KRASG12V, treatment with a dTAG degrader resulted in a 58.3% reduction in protein levels within just one hour , and an 88.6% reduction after four hours . This rapid degradation allows for the study of immediate cellular responses to protein loss, an application where slower methods fall short.

Case Study: Unraveling KRAS Signaling with dTAG

The rapid degradation of KRASG12V using the dTAG system has provided critical insights into its downstream signaling pathways.[1] Researchers were able to observe the immediate effects of KRASG12V loss on the proteome and transcriptome, identifying key effector molecules and pathways.[1]

KRAS_Signaling cluster_dtag dTAG System Intervention cluster_pathway KRAS Downstream Signaling dTAG_molecule dTAG Degrader FKBP12F36V_KRAS FKBP12(F36V)-KRAS(G12V) dTAG_molecule->FKBP12F36V_KRAS binds CRBN CRBN E3 Ligase FKBP12F36V_KRAS->CRBN recruited by dTAG Degrader Proteasome Proteasome FKBP12F36V_KRAS->Proteasome degraded by RAF RAF FKBP12F36V_KRAS->RAF PI3K PI3K FKBP12F36V_KRAS->PI3K CRBN->FKBP12F36V_KRAS ubiquitinates MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival

Caption: dTAG-mediated degradation of KRASG12V and its downstream signaling.

Case Study: Dissecting Transcriptional Regulation by BRD4

The dTAG system has also been instrumental in studying the function of the epigenetic reader BRD4. By selectively degrading BRD4, researchers can distinguish its specific functions from those of other BET family members.[1] This level of specificity is difficult to achieve with pan-BET inhibitors. dTAG-mediated degradation of BRD4 has been shown to rapidly alter gene expression, providing a powerful tool to identify direct transcriptional targets.[1]

BRD4_Regulation cluster_dtag dTAG System Intervention cluster_transcription Transcriptional Regulation dTAG_molecule dTAG Degrader FKBP12F36V_BRD4 FKBP12(F36V)-BRD4 dTAG_molecule->FKBP12F36V_BRD4 binds CRBN CRBN E3 Ligase FKBP12F36V_BRD4->CRBN recruited by dTAG Degrader Proteasome Proteasome FKBP12F36V_BRD4->Proteasome degraded by Super_Enhancer Super-Enhancers FKBP12F36V_BRD4->Super_Enhancer binds to CRBN->FKBP12F36V_BRD4 ubiquitinates P_TEFb P-TEFb Super_Enhancer->P_TEFb recruits RNA_Pol_II RNA Pol II P_TEFb->RNA_Pol_II phosphorylates Target_Genes Target Gene Transcription (e.g., MYC) RNA_Pol_II->Target_Genes initiates

Caption: dTAG-mediated degradation of BRD4 and its role in transcription.

Experimental Protocols

CRISPR/Cas9-Mediated Knock-in of the FKBP12F36V Tag

A key step in utilizing the dTAG system is the fusion of the FKBP12F36V tag to the protein of interest. This can be achieved through lentiviral expression or, for more physiologically relevant studies, through CRISPR/Cas9-mediated knock-in at the endogenous locus.[1][4] The PITCh (Precise Integration into Target Chromosome) method is a commonly used strategy for this purpose.[1]

Experimental Workflow:

CRISPR_Workflow Design 1. Design sgRNA and Donor Plasmid Transfect 2. Co-transfect sgRNA, Cas9, and Donor into Cells Design->Transfect Select 3. Select for Successfully Edited Cells Transfect->Select Validate 4. Validate Knock-in by PCR and Western Blot Select->Validate Degrade 5. Treat with dTAG Degrader and Analyze Phenotype Validate->Degrade

Caption: Workflow for CRISPR/Cas9-mediated knock-in of the dTAG tag.

Detailed Protocol:

  • Design of sgRNA and Donor Plasmid:

    • Design a single guide RNA (sgRNA) that targets the desired genomic locus for the insertion of the FKBP12F36V tag.

    • Construct a donor plasmid containing the FKBP12F36V sequence flanked by homology arms corresponding to the sequences upstream and downstream of the sgRNA target site. The plasmid should also contain a selectable marker.

  • Cell Transfection:

    • Co-transfect the sgRNA expression vector, a Cas9 expression vector, and the donor plasmid into the target cells using a suitable transfection reagent.

  • Selection and Clonal Isolation:

    • Apply selection pressure (e.g., using puromycin (B1679871) if a puromycin resistance gene is in the donor plasmid) to enrich for cells that have incorporated the donor plasmid.

    • Isolate single-cell clones to ensure a homogenous population of edited cells.

  • Validation of Knock-in:

    • Screen individual clones by PCR using primers that flank the insertion site to confirm the correct integration of the FKBP12F36V tag.

    • Perform Western blotting to confirm the expression of the tagged protein at the expected molecular weight.

Quantitative Western Blotting for Degradation Analysis

Western blotting is a standard technique to quantify the extent of protein degradation following treatment with a dTAG degrader.

Detailed Protocol:

  • Cell Lysis:

    • Treat the engineered cells with the dTAG degrader at various concentrations and for different time points. Include a vehicle control (e.g., DMSO).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Western Blotting:

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with a primary antibody specific to the protein of interest or the HA-tag often included with the FKBP12F36V cassette.

    • Use a primary antibody against a loading control (e.g., GAPDH or β-actin) to normalize for protein loading.

    • Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP).

  • Detection and Quantification:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Quantify the band intensities using densitometry software.

    • Normalize the intensity of the target protein band to the loading control band. The percentage of degradation can then be calculated relative to the vehicle-treated control.

Conclusion

The dTAG system provides a robust and versatile platform for the rapid and selective degradation of target proteins. Its superior kinetics and reversibility make it an invaluable tool for target validation and for studying the dynamic cellular processes that are inaccessible with slower genetic methods. The case studies of KRAS and BRD4 degradation highlight the power of the dTAG system to dissect complex signaling and transcriptional networks, offering new avenues for therapeutic intervention. For researchers in drug discovery and fundamental biology, the dTAG system represents a state-of-the-art technology for precise and temporal control of the proteome.

References

Safety Operating Guide

Essential Safety and Operational Guide for dTAG Targeting Ligand 1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of dTAG Targeting Ligand 1 (CAS No. 755039-56-6). Adherence to these guidelines is critical for ensuring laboratory safety and maintaining experimental integrity.

Quantitative Data Summary

While specific quantitative toxicological and ecological data such as LD50/LC50 values were not available in the reviewed safety data sheets, the following table summarizes the available physical, chemical, and safety information for this compound.

PropertyValueSource
Chemical Name 4-{[(7R)-8-cyclopentyl-7-ethyl-5-methyl-6-oxo-5,6,7,8-tetrahydro-2-pteridinyl]amino}-3-methoxybenzoic acid
CAS Number 755039-56-6
Molecular Formula C22H27N5O4[1]
Molecular Weight 425.48 g/mol [1]
Appearance Solid[1]
Color White to light brown[1]
Purity ≥98%[2]
Storage (Powder) -20°C for 3 years; 4°C for 2 years[1]
Storage (in Solvent) -80°C for 6 months; -20°C for 1 month[1]
Solubility DMSO: 10 mg/mL (23.50 mM)[1]
Signal Word Warning
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[2]
GHS Pictograms Health Hazard, Exclamation MarkN/A

Experimental Protocols: Safe Handling and Personal Protective Equipment (PPE)

Due to the hazardous nature of this compound, as indicated by its hazard statements, a stringent PPE and handling protocol is mandatory.

Engineering Controls
  • Work in a well-ventilated area, preferably within a certified chemical fume hood.[2]

  • Ensure that an eyewash station and safety shower are readily accessible.[2]

Personal Protective Equipment (PPE) Protocol
  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile rubber) at all times. Inspect gloves for integrity before use and dispose of them properly after handling the compound.

  • Eye and Face Protection: Use safety glasses with side shields or chemical safety goggles. A face shield may be required for operations with a higher risk of splashing.

  • Skin and Body Protection: A standard laboratory coat is required. For larger quantities or when there is a significant risk of skin contact, consider additional protective clothing.

  • Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH-approved respirator with an appropriate particulate filter is recommended.

Handling Procedures
  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare your workspace by covering it with absorbent, disposable bench paper.

  • Weighing: If weighing the solid compound, do so in a chemical fume hood or a balance enclosure to minimize dust inhalation.

  • Dissolving: When preparing solutions, add the solvent to the solid slowly to avoid splashing. As the compound is soluble in DMSO, be aware of the hazards associated with this solvent.[1]

  • General Use: Avoid direct contact with the skin, eyes, and clothing. Do not breathe dust or aerosols.[2]

  • After Handling: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[2]

Emergency Procedures

First-Aid Measures
  • If Inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2]

  • In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical attention.[2]

  • In Case of Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2]

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention immediately.

Accidental Release Measures
  • Spill Cleanup: For small spills, carefully sweep up the solid material, trying to avoid generating dust. Place the spilled material into a sealed container for disposal. Clean the spill area with a suitable solvent (e.g., isopropanol) followed by soap and water. For larger spills, evacuate the area and follow your institution's emergency procedures.

  • Personal Precautions: Wear appropriate PPE as described in section 2.2 during cleanup.

Disposal Plan

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.

  • Unused Compound: Unused this compound should be disposed of as hazardous chemical waste. Do not discard it down the drain or in the regular trash.

  • Contaminated Materials: All materials that have come into contact with the compound, including gloves, bench paper, pipette tips, and empty containers, should be collected in a sealed, labeled hazardous waste container.

  • Waste Solutions: Solutions containing this compound should be collected in a designated, labeled hazardous waste container.

Consult with your institution's environmental health and safety (EHS) department for specific disposal guidelines.

Workflow and Logic Diagrams

The following diagrams illustrate the key workflows for safely handling and disposing of this compound.

Safe_Handling_Workflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_ppe Don Appropriate PPE prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace weigh Weigh Compound prep_workspace->weigh dissolve Prepare Solution weigh->dissolve experiment Perform Experiment dissolve->experiment decontaminate Decontaminate Workspace experiment->decontaminate dispose_ppe Dispose of Contaminated PPE decontaminate->dispose_ppe wash_hands Wash Hands Thoroughly dispose_ppe->wash_hands Disposal_Workflow Disposal Workflow for this compound cluster_collection Waste Collection cluster_storage Waste Storage cluster_disposal Final Disposal collect_solid Collect Unused Solid Compound label_container Label Hazardous Waste Container collect_solid->label_container collect_solutions Collect Waste Solutions collect_solutions->label_container collect_contaminated Collect Contaminated Materials collect_contaminated->label_container seal_container Seal Container label_container->seal_container store_container Store in Designated Area seal_container->store_container contact_ehs Contact EHS for Pickup store_container->contact_ehs

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
dTAG Targeting Ligand 1
Reactant of Route 2
Reactant of Route 2
dTAG Targeting Ligand 1

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.